N-1-Naphthylphthalimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-naphthalen-1-ylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-17-14-9-3-4-10-15(14)18(21)19(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCGITYWEFRRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042192 | |
| Record name | N-1-Naphthylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203645 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5333-99-3 | |
| Record name | 2-(1-Naphthalenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-1-Naphthylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-1-Naphthylphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-1-Naphthylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-1-NAPHTHYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52ZEW2J4BG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-1-Naphthylphthalimide Derivatives
Abstract
N-1-Naphthylphthalimide and its derivatives represent a class of compounds with significant interest in medicinal chemistry, materials science, and chemical biology. Possessing a unique molecular architecture that combines the planar phthalimide moiety with the extended aromatic system of a naphthyl group, these molecules exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their inherent fluorescence also makes them valuable as molecular probes and components in advanced materials.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and scientific rationale behind the study of this compound derivatives, designed to equip researchers with both foundational knowledge and field-proven insights.
Strategic Approaches to Synthesis
The construction of the this compound scaffold is pivotal, and the choice of synthetic methodology dictates yield, purity, and scalability. The primary goal is the formation of a robust imide bond between the phthalic anhydride core and 1-naphthylamine.
The Foundational Condensation Reaction: A Mechanistic Perspective
The most traditional and widely employed method for synthesizing N-aryl phthalimides is the direct condensation of phthalic anhydride with a primary amine—in this case, 1-naphthylamine.[5][6] This reaction, while straightforward, is governed by principles of nucleophilic acyl substitution.
Causality Behind Experimental Choices:
-
Reactants: Phthalic anhydride serves as the electrophilic component, with its carbonyl carbons being susceptible to nucleophilic attack. 1-Naphthylamine, an aromatic amine, acts as the nucleophile.[7]
-
Mechanism: The reaction proceeds via a two-step process. First, the amine's nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.[8] Second, this intermediate undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring.
-
Reaction Conditions: The dehydration step is typically the rate-limiting step and requires energy input. This is why the reaction is often performed at elevated temperatures (130-180 °C) or in the presence of a dehydrating agent or an acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid).[9][10] The acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the final ring closure.
Caption: General mechanism for the condensation synthesis of this compound.
Modern Synthetic Methodologies
While effective, the classical condensation often requires harsh conditions. Modern organic synthesis has introduced milder and more efficient alternatives.
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times from hours to minutes and often improving yields.[9]
-
Organocatalysis: Recent breakthroughs have demonstrated the use of N-heterocyclic carbenes (NHCs) as organocatalysts. This approach allows the reaction to proceed under very mild conditions (room temperature) with high efficiency and can even be used for atroposelective synthesis to create axially chiral N-aryl phthalimides.[11][12]
-
Metal-Catalyzed Approaches: Transition-metal-catalyzed methods, such as the carbonylation of benzamide derivatives or cyclizations of ortho-haloarenes, provide alternative routes to the phthalimide core, though they often require more complex starting materials and catalysts.[5][13]
Experimental Protocol: Classical Synthesis of N-(1-Naphthyl)phthalimide
This protocol is a self-validating system; successful synthesis will yield a product with the expected physical and spectroscopic properties outlined in Section 2.0.
Materials:
-
Phthalic anhydride (1.0 eq)
-
1-Naphthylamine (1.0 eq)[7]
-
Glacial Acetic Acid (solvent)
-
Ethanol (for recrystallization)
-
Standard reflux apparatus (round-bottom flask, condenser), heating mantle, magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (e.g., 1.48 g, 10 mmol) and 1-naphthylamine (e.g., 1.43 g, 10 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as both a solvent and a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with continuous stirring. Maintain reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Pour the cooled mixture into 100 mL of cold water to fully precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove residual acetic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield colorless or off-white needles.[9] Dry the purified crystals in a vacuum oven.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound derivatives.
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An In-depth Technical Guide to the Spectroscopic Analysis of N-1-Naphthylphthalimide
Abstract
N-1-Naphthylphthalimide (C₁₈H₁₁NO₂) is a significant aromatic imide, notable for its rigid structure and unique photophysical properties. As a derivative of phthalimide, it serves as a crucial building block in the synthesis of fluorescent probes, organic light-emitting diodes (OLEDs), and pharmacologically active compounds. A thorough understanding of its spectroscopic signature is paramount for researchers in materials science, chemical biology, and drug development to confirm its identity, assess its purity, and elucidate its functional behavior. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required for the robust characterization of this compound, synthesizing technical protocols with expert insights into data interpretation.
Introduction: The Molecular Profile of this compound
This compound is synthesized via the condensation of phthalic anhydride with 1-naphthylamine.[1] This reaction couples the planar phthalimide moiety to a bulky naphthyl group, resulting in a molecule with significant steric hindrance and distinct electronic properties. The extended π-system, encompassing both the phthalimide and naphthalene rings, governs its characteristic absorption and emission profiles. Furthermore, the imide functional group provides specific vibrational modes detectable by infrared spectroscopy.
Accurate structural and photophysical characterization is the bedrock of reliable downstream applications. This guide details the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible/Fluorescence spectroscopy for a full-spectrum analysis of this compound.
Caption: General workflow from synthesis to spectroscopic analysis.
Structural Elucidation and Purity Assessment
Before investigating the photophysical properties, it is imperative to confirm the molecular identity, structure, and purity of the synthesized this compound. MS, NMR, and IR spectroscopy are the foundational pillars of this validation process.[1][2]
Mass Spectrometry (MS)
Mass spectrometry verifies the molecular weight of the compound, providing the most direct confirmation of its identity.
-
Expertise & Causality: Electrospray Ionization (ESI) is a preferred method due to its soft ionization nature, which typically keeps the molecular ion intact. The expected molecular formula is C₁₈H₁₁NO₂, with a monoisotopic mass of approximately 273.08 Da.[3] Observing this molecular ion peak ([M+H]⁺ at m/z 274.09 or [M]⁺ at m/z 273.08) is the primary goal. High-resolution mass spectrometry (e.g., Q-TOF) can confirm the elemental composition to within a few parts per million, providing unequivocal identification.[4]
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.
-
Analysis: Identify the peak corresponding to the molecular ion. Common fragmentation patterns for N-substituted phthalimides involve the loss of CO or cleavage at the imide-naphthyl bond.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, confirming the precise molecular structure.
-
Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is often suitable, but deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative if solubility is a concern.[5] The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) will be complex due to the overlapping signals from the phthalimide and naphthyl protons. 2D NMR techniques like COSY and HSQC can be invaluable for assigning specific proton and carbon signals.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, so an adequate number of scans is necessary.
-
Data Processing: Process the FID (Free Induction Decay) with Fourier transformation. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the chemical shifts to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule, primarily the characteristic imide carbonyl groups.
-
Expertise & Causality: As a cyclic imide, this compound is expected to show two distinct carbonyl (C=O) stretching bands.[6] This splitting is due to symmetric and asymmetric stretching vibrations of the two carbonyl groups coupled through the nitrogen atom. The absence of an N-H stretching band (around 3200 cm⁻¹) confirms the N-substitution.[6]
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact and record the sample spectrum.
-
Data Analysis: The resulting spectrum should be a plot of transmittance or absorbance vs. wavenumber (cm⁻¹). Identify the characteristic peaks.
| Technique | Parameter | Expected Value / Observation | Purpose |
| Mass Spec (ESI) | [M+H]⁺ | ~274.09 m/z | Identity Confirmation |
| ¹H NMR | Chemical Shifts | 7.0 - 9.0 ppm (Aromatic Protons) | Structural Confirmation |
| ¹³C NMR | Carbonyl Carbon | ~167 ppm | Structural Confirmation |
| IR Spectroscopy | C=O Stretch | ~1775 cm⁻¹ (asym) & ~1715 cm⁻¹ (sym) | Functional Group ID |
| Table 1: Summary of Expected Spectroscopic Data for Structural Confirmation. |
Photophysical Characterization
With the structure confirmed, the focus shifts to the electronic and photophysical properties using UV-Visible and Fluorescence Spectroscopy. These properties are highly sensitive to the molecular environment.
Caption: Simplified Jablonski diagram for photophysical processes.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within the molecule. For this compound, these transitions are typically π → π* in nature, originating from the extensive aromatic system.
-
Expertise & Causality: The choice of solvent is critical as it can influence the position of the absorption maxima (λ_max). This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent.[7][8] It is advisable to measure spectra in a series of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) to characterize this effect.
-
Sample Preparation: Prepare a stock solution of known concentration in a high-purity solvent (e.g., spectroscopic grade acetonitrile). Prepare a dilution to an absorbance value between 0.1 and 1.0 at λ_max.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).
-
Measurement: Replace the blank with the sample cuvette and record the absorption spectrum, typically from 200 to 500 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
Many naphthalimide and phthalimide derivatives are highly fluorescent, making them useful as probes and emitters.[9][10] Fluorescence spectroscopy provides information on the emission properties of the molecule after it has been electronically excited.
-
Expertise & Causality: The emission spectrum is typically a mirror image of the absorption spectrum. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift. A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption. Similar to absorption, fluorescence is highly sensitive to solvent polarity, often showing significant solvatochromic shifts.[11][12][13] Increasing solvent polarity can stabilize the intramolecular charge transfer (ICT) excited state, leading to a red-shift (bathochromic shift) in the emission wavelength.[12][14]
-
Sample Preparation: Use a very dilute solution (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects. Use the same high-purity solvents as for UV-Vis.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence (λ_em) and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λ_abs) and scan the emission monochromator.
-
Quantum Yield (Optional): The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). This requires measuring the integrated fluorescence intensity and absorbance of both the sample and the standard.
| Parameter | Typical Solvent | Expected Wavelength Range | Significance |
| Absorption (λ_max) | Acetonitrile | 320 - 350 nm | Corresponds to S₀ → S₁ transition |
| Emission (λ_em) | Acetonitrile | 400 - 450 nm | Characterizes emissive decay |
| Stokes Shift | - | 80 - 100 nm | Measure of energy loss post-excitation |
| Table 2: Summary of Expected Photophysical Data. |
Conclusion
The comprehensive spectroscopic analysis of this compound is a multi-faceted process requiring the synergistic use of mass spectrometry, NMR, IR, and fluorescence spectroscopies. Each technique provides a unique and essential piece of the molecular puzzle. Correctly identifying the molecular weight, confirming the covalent structure, verifying the presence of key functional groups, and characterizing the photophysical behavior are critical for ensuring the quality and reliability of this compound in any research or development setting. The protocols and insights provided in this guide establish a self-validating framework for the complete and authoritative characterization of this compound.
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An In-Depth Technical Guide to N-1-Naphthylphthalimide: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of N-1-Naphthylphthalimide, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, synthesis methodologies, and explore its potential applications, particularly within the realm of oncology and medicinal chemistry. This document is designed to serve as a foundational resource, combining established scientific principles with practical insights to facilitate further research and development.
Core Compound Identification and Properties
This compound is a molecule characterized by a phthalimide group linked to a naphthalene ring system via a nitrogen atom. This unique structural arrangement imparts specific physicochemical properties that are central to its biological activities.
| Property | Value | Source(s) |
| CAS Number | 5333-99-3 | [1][2][3] |
| Molecular Formula | C₁₈H₁₁NO₂ | [1][3][4][5] |
| Molecular Weight | 273.29 g/mol | [4][5][6] |
| IUPAC Name | 2-(naphthalen-1-yl)isoindole-1,3-dione | [7] |
| Synonyms | N-(1-Naphthyl)phthalimide, 2-(1-naphthalenyl)-1H-isoindole-1,3(2H)-dione | [7] |
The planar and aromatic nature of the naphthalimide core is a key determinant of its biological interactions, most notably its ability to intercalate with DNA. This characteristic is a cornerstone of the therapeutic potential observed in the broader class of naphthalimide derivatives.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most commonly achieved through a direct dehydrative condensation reaction between phthalic anhydride and 1-naphthylamine. This method is favored for its efficiency and relatively straightforward procedure.
Experimental Protocol: Synthesis via Dehydrative Condensation
Objective: To synthesize this compound from phthalic anhydride and 1-naphthylamine.
Materials:
-
Phthalic anhydride
-
1-Naphthylamine
-
Glacial acetic acid (as solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of phthalic anhydride and 1-naphthylamine in a minimal amount of glacial acetic acid.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until completion (usually several hours).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The crude product can be collected by vacuum filtration.
-
Purification: The collected solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Drying and Characterization: The purified crystals are dried under vacuum. The final product should be characterized by analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Therapeutic Applications
The naphthalimide scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and antibacterial properties. The primary mechanism of action for many naphthalimide-based compounds is their ability to intercalate into DNA, disrupting DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.
While specific biological targets for this compound are still under extensive investigation, research into structurally similar compounds offers valuable insights. For instance, the anticancer drug Amonafide, a naphthalimide derivative, functions as a DNA intercalator and topoisomerase II inhibitor. Furthermore, other phthalimide-containing compounds have been shown to modulate critical signaling pathways involved in cell proliferation and survival, such as the mTOR pathway. One study demonstrated that N-Hydroxyphthalimide can suppress the mTOR signaling pathway in cancer cells.
The WNT signaling pathway, often dysregulated in various cancers, presents another potential target for naphthalimide-based therapeutics. Although direct modulation of the WNT pathway by this compound has not been explicitly demonstrated, the development of small molecules targeting components of this pathway is an active area of cancer research.
Caption: Potential mechanisms of action for this compound.
In Vitro Evaluation of Cytotoxicity: A Standardized Protocol
To assess the potential of this compound as a therapeutic agent, a crucial first step is to determine its cytotoxicity against relevant cancer cell lines. The Neutral Red Uptake (NRU) assay is a widely used method for this purpose.
Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
Objective: To determine the in vitro cytotoxicity of this compound on a selected cancer cell line.
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.
Materials:
-
BALB/c 3T3 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Neutral Red staining solution
-
Destain solution (e.g., a mixture of ethanol and acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the test compound. Include appropriate vehicle controls.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: After incubation, remove the treatment medium and add the Neutral Red staining solution to each well. Incubate for a few hours to allow for dye uptake.
-
Destaining: Remove the staining solution, wash the cells, and add the destain solution to each well to extract the dye from the viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound represents a compound of considerable interest within the field of drug discovery. Its core naphthalimide structure provides a robust platform for the development of novel therapeutic agents, particularly in oncology. The synthetic accessibility and the well-documented biological activities of related compounds underscore its potential.
Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. Comprehensive structure-activity relationship (SAR) studies will be instrumental in optimizing its potency and selectivity. Furthermore, in vivo studies are necessary to evaluate its efficacy and safety profile in preclinical models. The insights provided in this guide are intended to serve as a catalyst for such endeavors, ultimately contributing to the advancement of novel and effective therapies.
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The Unraveling of a Gatekeeper: A Technical Guide to the Discovery and History of N-1-Naphthylphthalamic Acid as an Auxin Inhibitor
Introduction: A Serendipitous Discovery and a Paradigm Shift in Plant Biology
The study of plant growth and development has been profoundly shaped by the discovery of chemical tools that allow for the targeted disruption of specific physiological processes. Among these, N-1-Naphthylphthalamic acid (NPA) stands out as a pivotal molecule that has been instrumental in dissecting the intricate mechanisms of polar auxin transport (PAT). Initially recognized for its herbicidal properties in the late 1940s, the unique and severe morphological effects of NPA on plant development hinted at a more specific mode of action than general toxicity.[1] This guide provides an in-depth technical exploration of the discovery of NPA, the historical evolution of our understanding of its inhibitory action on auxin transport, and the key experimental approaches that solidified its role as an indispensable tool for plant biologists, researchers, and drug development professionals.
Part 1: The Dawn of an Inhibitor - Early Observations and the Link to Auxin
The journey to understanding NPA's role began with astute observations of its potent effects on plant morphology. As early as 1949, Hoffmann and Smith noted the unique developmental aberrations caused by phthalamic acid derivatives, with NPA being a particularly effective agent.[1] Subsequent studies in the 1950s by researchers such as Mentzer and his colleagues further characterized these effects, noting its ability to disrupt tropic responses like gravitropism and phototropism, processes known to be orchestrated by the plant hormone auxin.[1][2] These early investigations established a crucial link: NPA was not merely a growth inhibitor but specifically interfered with the directional transport of auxin.[1] This marked a significant conceptual advance, suggesting the existence of a regulatable, carrier-mediated system for auxin movement within the plant.
The term "phytotropin" was later coined to classify chemicals like NPA that inhibit tropic responses and share a common structural motif: a benzoic acid moiety with an ortho-positional bridge to a second aryl group.[3] This classification underscored the specific nature of these compounds in targeting the machinery of polar auxin transport.
Part 2: Elucidating the Mechanism - A Multi-Decade Scientific Inquiry
The initial physiological observations set the stage for a decades-long investigation into the precise molecular mechanism of NPA's action. The scientific narrative evolved through several key phases, each driven by the technological advancements of the time.
The Black Box Era: Early Biochemical Insights
The advent of radiolabeled compounds in the mid-20th century provided the first tools to probe the biochemical underpinnings of NPA's effects. A landmark demonstration by Hertel and Leopold in 1962, and later refined in vesicle preparations by Hertel and others in 1983, showed that NPA could inhibit the efflux of radiolabeled indole-3-acetic acid (IAA) from plant tissues and isolated membrane vesicles.[1] This led to the crucial understanding that NPA acts as an auxin efflux inhibitor.
Experimental Protocol: Classic Radiolabeled Auxin Transport Assay
This foundational assay was critical in establishing NPA as an auxin efflux inhibitor.
Objective: To measure the effect of NPA on the polar transport of radiolabeled auxin in plant tissues.
Methodology:
-
Plant Material: Etiolated (dark-grown) coleoptiles of maize (Zea mays) or hypocotyls of Arabidopsis thaliana are commonly used due to their pronounced polar auxin transport.
-
Preparation: Seedlings are grown under controlled conditions. Apical segments of coleoptiles or hypocotyls are excised.
-
Donor Block Application: An agar block containing a known concentration of radiolabeled IAA (e.g., [³H]IAA) is applied to the apical end of the plant segment.[4]
-
Inhibitor Treatment:
-
Co-application: NPA is incorporated into the donor agar block along with the radiolabeled IAA.
-
Pre-incubation: The tissue segments are pre-incubated in a solution containing NPA for a defined period before the application of the donor block.
-
Local Application: An agar block containing NPA is applied to a specific region of the tissue, such as the root-shoot junction, to study localized inhibition.[4]
-
-
Transport Period: The segments are incubated in a humid environment for a set period (e.g., 4-18 hours) to allow for auxin transport.[1]
-
Receiver Block Collection: A receiver agar block is placed at the basal end of the segment to collect the transported radiolabeled auxin.
-
Quantification: The receiver block is removed, and the amount of radioactivity is quantified using liquid scintillation counting.
-
Analysis: The amount of radioactivity in the receiver block of NPA-treated segments is compared to that of control segments to determine the percentage of inhibition of auxin transport.
Causality Behind Experimental Choices:
-
Etiolated Tissue: Using dark-grown seedlings minimizes the confounding effects of light on auxin synthesis and transport.
-
Radiolabeled Auxin: Tritiated IAA ([³H]IAA) is a common choice due to its high specific activity, allowing for sensitive detection.
-
Agar Blocks: Agar provides a stable medium for the controlled application and collection of auxin and inhibitors.[1]
The Search for the NPA Binding Site: A Tale of Multiple Candidates
The discovery that NPA inhibits auxin efflux spurred a search for its direct molecular target. This led to the identification of several candidate proteins, sparking a period of debate and further investigation.
NPA Binding Assays:
A key experimental strategy was the use of radiolabeled NPA ([³H]NPA) in binding assays with plant membrane preparations. These assays aimed to identify a specific, high-affinity binding site for NPA.
Experimental Protocol: Membrane-Based NPA Binding Assay
Objective: To characterize the binding of NPA to plant cell membranes.
Methodology:
-
Membrane Preparation: Microsomal membrane fractions are isolated from plant tissues (e.g., zucchini hypocotyls, tobacco cell cultures) through differential centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a low concentration of [³H]NPA in a suitable buffer.
-
Competition Assay: To determine binding specificity, parallel reactions are set up with an excess of unlabeled NPA or other potential competitors.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a membrane (e.g., polyethylenimine-treated filters) that retains the membrane-bound [³H]NPA while allowing the free ligand to pass through.
-
Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: Scatchard analysis or non-linear regression is used to determine the binding affinity (Kd) and the concentration of binding sites (Bmax).[5]
Key Findings and Candidate Proteins:
-
High-Affinity Binding Site: Early studies successfully identified a high-affinity binding site for NPA on plant plasma membranes.[6]
-
ABCB Transporters: Affinity chromatography using immobilized NPA led to the identification of members of the ATP-binding cassette B (ABCB) transporter family as NPA-binding proteins.[7][8] These transporters were also shown to have auxin transport activity, making them strong candidates for mediating NPA's effects.
-
TWISTED DWARF1 (TWD1): Another protein identified through NPA affinity chromatography was TWD1, an immunophilin-like protein. TWD1 was found to interact with ABCB transporters, suggesting a role in regulating their activity.[8]
-
Aminopeptidase 1 (APM1): Cross-linked NPA was used to purify APM1, suggesting its potential involvement, although it was later considered a low-affinity target not directly responsible for the primary inhibition of polar auxin transport.[1][6]
The identification of multiple potential targets led to a period where the precise mechanism of NPA action remained debated. It was unclear whether NPA acted directly on the core auxin efflux machinery or through these regulatory proteins.
The Breakthrough: PIN Proteins as the Bona Fide Target
A major turning point came with the discovery and characterization of the PIN-FORMED (PIN) family of auxin efflux carriers. The striking phenotypic similarity between plants treated with NPA and pin mutants, particularly the "pin-formed" inflorescence of the pin1 mutant, provided strong genetic evidence for a link between NPA and PIN proteins.[8]
Recent biochemical and structural studies have provided definitive evidence that PIN proteins are the direct, high-affinity targets of NPA.[6][8] These studies have shown that NPA binds directly to PIN proteins, locking them in an inward-facing conformation and thereby inhibiting their ability to transport auxin.[6]
Experimental Protocol: Heterologous Expression and Transport Assays in Xenopus Oocytes
The use of a heterologous expression system, such as Xenopus laevis oocytes, was instrumental in demonstrating the direct inhibition of PIN proteins by NPA, free from the complexities of the plant cell environment.
Objective: To determine if NPA directly inhibits the auxin transport activity of PIN proteins.
Methodology:
-
cRNA Synthesis: Complementary RNA (cRNA) encoding the PIN protein of interest is synthesized in vitro.
-
Oocyte Microinjection: The cRNA is microinjected into Xenopus oocytes, leading to the expression and insertion of the PIN protein into the oocyte's plasma membrane.[9][10]
-
Radiolabeled Auxin Loading: The oocytes are injected with [³H]IAA.
-
NPA Treatment: NPA is either co-injected with the [³H]IAA or added to the external medium.[6]
-
Efflux Measurement: The amount of [³H]IAA retained in the oocytes over time is measured by liquid scintillation counting.
-
Analysis: A decrease in the rate of [³H]IAA efflux from oocytes expressing the PIN protein in the presence of NPA, compared to controls, indicates direct inhibition.
Causality Behind Experimental Choices:
-
Xenopus Oocytes: These cells are large, easy to inject, and have very low endogenous transport activity for auxin, providing a clean background for studying the function of the expressed plant transporter.[9]
-
cRNA Injection: This method allows for the controlled expression of a single protein of interest.
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Mechanism of NPA Inhibition of PIN-mediated Auxin Efflux", shape=plaintext]
Part 3: Quantitative Insights into NPA-Target Interactions
The progression of research has not only identified the targets of NPA but has also quantified the interactions, providing a deeper understanding of its potency and specificity.
| Parameter | Target | Value | Experimental System | Reference |
| IC₅₀ | Polar Auxin Transport | 0.1 - 10 µM | in planta physiological assays | [6] |
| K_d | High-affinity membrane binding | 0.01 - 0.1 µM | Plant microsomal membranes | [6] |
| K_d | PIN1 | ~0.15 µM | Isothermal Titration Calorimetry (ITC) | [11] |
| K_d | NPA binding to tobacco membranes | ~2 x 10⁻⁹ M | Nicotiana tabacum cell cultures | [5] |
Table 1: Quantitative data on NPA interactions. IC₅₀ represents the half-maximal inhibitory concentration, and K_d (dissociation constant) indicates the binding affinity (a lower value signifies higher affinity).
Part 4: Broader Impacts and Current Perspectives
The discovery and characterization of NPA as a specific inhibitor of polar auxin transport have had far-reaching implications for plant biology.
-
Elucidating Developmental Processes: NPA has been instrumental in demonstrating the critical role of polar auxin transport in a vast array of developmental processes, including embryogenesis, organ formation, vascular patterning, apical dominance, and root development.[1][4][12]
-
A Tool for Genetic Screens: NPA has been used in genetic screens to identify mutants with altered auxin transport or response, leading to the discovery of key regulatory components of the auxin pathway.[13]
-
Understanding Tropic Responses: By inhibiting the differential auxin gradients required for tropic growth, NPA has been a cornerstone in studies of gravitropism and phototropism.[2][14][15][16][17]
-
Agricultural and Horticultural Applications: Beyond its use as a research tool, NPA and other auxin transport inhibitors have found applications as herbicides and plant growth regulators.[6][8]
dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Historical Timeline of NPA Discovery and Mechanistic Understanding", shape=plaintext]
Conclusion: An Enduring Legacy in Plant Science
The story of N-1-Naphthylphthalamic acid is a testament to the power of chemical biology in unraveling complex biological processes. From its humble beginnings as a compound causing peculiar plant growth, NPA has evolved into a sophisticated molecular probe that has illuminated the central role of polar auxin transport in shaping the plant form. The decades of research, characterized by a blend of classical plant physiology, biochemistry, genetics, and structural biology, have not only elucidated the mechanism of this potent inhibitor but have also profoundly deepened our understanding of auxin biology as a whole. As new research questions in plant development and crop improvement emerge, the legacy of NPA as a foundational tool is certain to endure.
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Murphy, A. S., et al. (2002). Identification, Purification, and Molecular Cloning of N-1-Naphthylphthalmic Acid-Binding Plasma Membrane-Associated Aminopeptidases from Arabidopsis. Plant Physiology, 128(3), 935-950. [Link]
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Ruegger, M., et al. (1997). The TIR3 gene of Arabidopsis is required for auxin transport and encodes a putative protein kinase. The Plant Cell, 9(5), 745-757. [Link]
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Su, S. H., et al. (2022). PIN structures shed light on their mechanism of auxin efflux. The EMBO Journal, 41(19), e112239. [Link]
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N-1-Naphthylphthalimide fluorescence quantum yield and lifetime
An In-Depth Technical Guide to the Fluorescence Quantum Yield and Lifetime of N-1-Naphthylphthalimide and its Derivatives
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the core photophysical parameters of this compound and the broader naphthalimide class of fluorophores: fluorescence quantum yield (ΦF) and fluorescence lifetime (τ). Designed for researchers and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies for accurate characterization.
Introduction: The Naphthalimide Scaffold
Naphthalimide derivatives are a significant class of fluorescent compounds, prized for their robust photostability, high fluorescence quantum yields, and large Stokes shifts.[1] Their emission properties, typically in the blue-to-yellow region of the spectrum, are highly sensitive to their local environment.[1] This sensitivity stems from the intramolecular charge transfer (ICT) character of their excited state, which can be modulated by substituents on the naphthalimide core and by external factors like solvent polarity.[1][2] This makes them exceptional candidates for applications as fluorescent probes, sensors, and imaging agents in complex biological and chemical systems.[3][4][5]
Accurate determination of the fluorescence quantum yield and lifetime is paramount, as these parameters provide a quantitative measure of the fluorophore's performance and report on its molecular environment.
Foundational Concepts: Quantum Yield and Lifetime
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is the most critical parameter for gauging the efficiency of a fluorophore. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule.[6]
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield of 1.0 represents a perfect fluorophore where every absorbed photon results in an emitted photon. In reality, the excited state can also return to the ground state through non-radiative pathways like internal conversion (heat loss) or intersystem crossing to a triplet state.[6] The quantum yield, therefore, quantifies the probability of the radiative pathway (fluorescence) competing against all non-radiative pathways.
Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state.[7] Following excitation by a pulse of light, the population of excited molecules decays exponentially. The lifetime (τ) is the time it takes for this population to decrease to 1/e (approximately 36.8%) of its initial value.[7]
Lifetimes are typically in the nanosecond range for naphthalimides.[3][8] Unlike fluorescence intensity, the lifetime is an intrinsic property of the molecule in a specific environment and is generally independent of concentration. This makes it a robust parameter for sensing applications, as it is less susceptible to artifacts from photobleaching or fluctuations in excitation power.[5][7]
Experimental Determination of Photophysical Parameters
Accurate measurement of quantum yield and lifetime requires meticulous experimental design and execution. The following sections detail the most common and reliable methods.
Workflow for Characterizing Naphthalimide Fluorophores
The overall process involves careful sample preparation followed by two distinct measurement pathways for quantum yield and lifetime, culminating in data analysis.
Caption: Experimental workflow for quantum yield and lifetime determination.
Protocol: Relative Fluorescence Quantum Yield Measurement
The comparative method is the most widely used technique for determining relative quantum yields due to its accessibility and reliability.[6][9] It involves comparing the fluorescence of the test sample to a well-characterized fluorescence standard with a known quantum yield (Φst).
Causality Behind Choices:
-
Standard Selection: The chosen standard should absorb and emit in a similar spectral region as the naphthalimide sample. This minimizes wavelength-dependent errors from instrument components like detectors and gratings. Quinine sulfate in H2SO4 or various rhodamine dyes are common choices.[9][10]
-
Low Absorbance: All solutions must have low absorbance (ideally < 0.1) at the excitation wavelength. This is a critical self-validating step to prevent the "inner filter effect," where emitted light is re-absorbed by other fluorophores in the solution, leading to an artificially low measured intensity.[6]
Step-by-Step Methodology:
-
Preparation: Prepare at least five dilutions of both the this compound sample and the chosen standard in the same solvent. If different solvents must be used, their refractive indices will be needed for the final calculation.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (λex).
-
Fluorescence Measurement: Using a spectrofluorometer, record the spectrally corrected emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
Data Processing: Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (F).
-
Analysis: Plot the integrated fluorescence intensity (F) versus the absorbance (A) for both the sample and the standard. The data should yield a straight line, confirming the absence of concentration-dependent quenching.
-
Calculation: The quantum yield of the unknown sample (Φx) is calculated using the following equation, where Grad is the gradient from the plot of F vs. A, and n is the refractive index of the solvent.[6][11]
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
Protocol: Fluorescence Lifetime Measurement
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[4][5][12]
Causality Behind Choices:
-
Pulsed Source: A high-repetition, picosecond pulsed light source (e.g., a laser diode or LED) is used for excitation. The pulse duration must be significantly shorter than the fluorescence lifetime being measured to accurately resolve the decay.[7]
-
Instrument Response Function (IRF): The system's own temporal response is measured using a scattering solution (e.g., a dilute ludox or non-dairy creamer solution). This IRF is crucial for the deconvolution analysis, allowing the true fluorescence decay to be extracted from the measured signal.
Step-by-Step Methodology:
-
IRF Acquisition: Measure the IRF by placing a scattering solution in the sample holder and setting the emission wavelength to the excitation wavelength.
-
Sample Decay Acquisition: Replace the scattering solution with the naphthalimide sample. Excite the sample and collect the emission at the peak fluorescence wavelength. Collect photons until a sufficient number of counts (e.g., 10,000) are in the peak channel to ensure good statistics.
-
Data Analysis: Using specialized software, perform an iterative deconvolution of the IRF from the raw sample decay data.
-
Fitting: Fit the resulting "true" decay curve to an exponential model (or multi-exponential model if the decay is complex). The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. The time constant(s) from the best fit represent the fluorescence lifetime(s). For naphthalimides, bi-exponential decays are common, suggesting the presence of multiple emissive species or conformations.[3][13]
Factors Influencing Naphthalimide Photophysics
The fluorescence properties of this compound are not static; they are profoundly influenced by the molecule's structure and environment.
Caption: Key factors modulating the photophysical properties of naphthalimides.
Solvent Effects: The Dominant Factor
For naphthalimide derivatives, the most dramatic changes in fluorescence are often induced by the polarity of the solvent.[3][14] This phenomenon, known as solvatochromism, is a direct consequence of their ICT character.
-
In Non-Polar Solvents: Naphthalimides typically exhibit high quantum yields and longer lifetimes. The locally excited state is less perturbed, and radiative decay (fluorescence) is the dominant de-excitation pathway.[15]
-
In Polar Solvents: A significant red-shift (shift to longer wavelengths) in the emission spectrum is often observed.[16] The polar solvent molecules stabilize the charge-separated excited state, lowering its energy level.[16][14] This stabilization can also enhance coupling to non-radiative decay pathways, leading to a pronounced decrease in both quantum yield and lifetime.[13][15]
Quantitative Data Summary
The following table summarizes representative photophysical data for substituted naphthalimide derivatives, illustrating the strong influence of solvent polarity. Specific data for the parent this compound is sparse in literature, but these derivatives demonstrate the characteristic behavior of the class.
| Compound Class | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Avg. Lifetime (τ) (ns) | Reference |
| Piperidine-Naphthalimide | Toluene | 409 | 495.5 | 0.453 | - | [15] |
| Piperidine-Naphthalimide | Dioxane | 410 | 504 | 0.821 | - | [15] |
| Piperidine-Naphthalimide | Acetonitrile | 416 | 533 | 0.106 | - | [15] |
| Piperidine-Naphthalimide | DMSO | 425 | 538 | 0.003 | - | [15] |
| 4-Amino-1,8-naphthalimide | Various | - | - | 0.45 - 0.65 | 5.76 - 9.96 | [3] |
| Naphthalimide-Benzotriazole | Methanol | 410 | 465 | 0.83 | - | [1] |
| Naphthalimide-Boronate | DMSO | - | - | - | 0.48 | [4] |
Note: Data is for illustrative derivatives and not this compound itself. The exact values are highly dependent on the specific molecular structure.
Conclusion
This compound and its derivatives are versatile fluorophores whose utility is defined by their photophysical characteristics. A thorough understanding and precise measurement of their fluorescence quantum yield and lifetime are essential for their effective application in research and development. The methodologies outlined in this guide—the comparative method for quantum yield and TCSPC for lifetime—provide a robust framework for this characterization. The profound influence of the local environment, particularly solvent polarity, on these parameters is not a limitation but a key feature that can be exploited to design highly sensitive molecular probes and sensors.
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Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]
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Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. Optics Letters. [Link]
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Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery. PubMed. [Link]
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Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. National Institutes of Health (NIH). [Link]
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Fluorescence quantum yield measurement. JASCO Global. [Link]
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Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. National Center for Biotechnology Information (NCBI). [Link]
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A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine - Department of Chemistry. [Link]
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Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. National Center for Biotechnology Information (NCBI). [Link]
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Effect of solvents on relative fluorescence intensity. ResearchGate. [Link]
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Naphthalimide‐Based Dyed Long Fluorescent Lifetime Probe for Lipid Droplet Viscosity Mapping in Non‐Alcoholic Fatty Liver Disease. ResearchGate. [Link]
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The synthesis, crystal structure and photophysical properties of three novel naphthalimide dyes. ResearchGate. [Link]
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Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. PubMed. [Link]
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Fluorescence lifetimes of naphthalimides in DMF/water mixtures. ResearchGate. [Link]
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The comparison of fluorescence quantum yields (Φ) between... ResearchGate. [Link]
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A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. [Link]
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Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound. ResearchGate. [Link]
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Absorbtion, Fluorescence, Quantum Yield and Degradation Data of Dyes of Formula I. ResearchGate. [Link]
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Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
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Fluorescence Lifetimes of NIR-Emitting Molecules with Excited-State Intramolecular Proton Transfer. MDPI. [Link]
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An In-depth Technical Guide to the Solubility of N-1-Naphthylphthalimide in Organic Solvents
Abstract
Understanding the solubility of N-1-Naphthylphthalimide is a critical prerequisite for its application in chemical synthesis, materials science, and drug development. This guide provides a comprehensive analysis of the factors governing the solubility of this compound in various organic solvents. We synthesize available data, elucidate the underlying physicochemical principles, and present a robust, field-proven protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.
Introduction: The Significance of this compound Solubility
This compound, with the chemical formula C₁₈H₁₁NO₂, is a significant organic compound belonging to the phthalimide class.[1] Its molecular architecture, featuring a planar phthalimide group attached to a bulky naphthyl substituent, gives rise to unique chemical and physical properties.[1] A thorough understanding of its solubility is paramount for a variety of laboratory and industrial applications, including:
-
Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring reactants are in the same phase, which directly impacts reaction kinetics, yield, and purity.
-
Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.
-
Analytical Chemistry: Preparing solutions for techniques like HPLC, GC-MS, and NMR spectroscopy requires solvents that can dissolve the analyte to a sufficient and known concentration.
-
Formulation Development: In pharmaceutical and materials science, the ability to create stable solutions, suspensions, or dispersions is fundamental to product efficacy and performance.
This guide moves beyond simple data reporting to explain the causal relationships between the molecular structure of this compound, the properties of organic solvents, and the resulting solubility.
Physicochemical Drivers of Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is the foundational concept.[2]
Molecular Structure of this compound: The molecule exhibits a distinct dual character:
-
A Polar Region: The phthalimide group contains two carbonyl groups (C=O) and a nitrogen atom, creating a polar region with a topological polar surface area (TPSA) of 37.4 Ų. This region can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[3]
-
A Nonpolar Region: The large, aromatic naphthyl group is nonpolar and hydrophobic. This part of the molecule interacts with solvents primarily through van der Waals forces and potential π-π stacking interactions.
The compound has a molecular weight of approximately 273.3 g/mol and a computed XLogP3 value of 3.6, indicating a significant degree of lipophilicity.[3] It has two hydrogen bond acceptors and no donors.[3]
Solvent Properties: The ability of a solvent to dissolve this compound depends on its capacity to overcome the solute-solute intermolecular forces in the crystal lattice and form stable solute-solvent interactions. Key solvent properties include:
-
Polarity: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are particularly effective.[4][5] Their strong dipoles can interact favorably with the polar phthalimide moiety.
-
Hydrogen Bonding: While this compound cannot donate hydrogen bonds, its carbonyl oxygens can accept them. Protic solvents like alcohols can engage in this interaction, though their overall effectiveness may be tempered by the large nonpolar group.
-
Dispersive Forces: Nonpolar or weakly polar solvents, such as chlorinated solvents (e.g., chloroform) or aromatic hydrocarbons (e.g., toluene), can effectively solvate the nonpolar naphthyl group through London dispersion forces.
The balance of these interactions dictates the overall solubility. Solvents that can effectively interact with both the polar and nonpolar regions of the molecule tend to be the most successful.
Quantitative Solubility Data
While exhaustive, standardized solubility data for this compound is not widely published in a single source, the following table synthesizes available information and qualitative observations from chemical literature and supplier data. It is crucial to note that solubility is temperature-dependent; where not specified, data is assumed to be at or near ambient temperature (20-25 °C).
| Solvent | Class | Polarity Index (Snyder) | Qualitative Solubility | Quantitative Data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Highly Soluble | Not specified |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Highly Soluble | Solubility increases with temperature[4] |
| Chloroform (CHCl₃) | Chlorinated | 4.1 | Soluble | Not specified |
| Acetone | Ketone | 5.1 | Soluble | Phthalimides show good solubility[6] |
| Ethyl Acetate | Ester | 4.4 | Moderately Soluble | Not specified |
| Ethanol | Alcohol (Protic) | 4.3 | Sparingly Soluble | Not specified |
| Methanol | Alcohol (Protic) | 5.1 | Sparingly Soluble | Not specified |
| Water | Polar Protic | 10.2 | Insoluble | Experimental data shows 13.7 µg/mL[3] |
Note: This table is compiled from various sources and serves as a guide. Experimental verification is strongly recommended.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To ensure trustworthy and reproducible results, a standardized protocol is essential. The saturation shake-flask method is a well-established technique for determining equilibrium solubility.[7] This protocol is based on OECD Guideline 107 and best practices for pharmaceutical analysis.[8][9]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (purity > 99%)
-
Solvent of choice (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Step-by-Step Methodology:
-
Preparation:
-
Set the temperature of the orbital shaker to the desired value (e.g., 25 °C ± 0.5 °C). Allow it to equilibrate.
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.[9] A common starting point is to add approximately 10-20 mg of solid to 2-5 mL of solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the temperature-controlled orbital shaker.
-
Agitate the samples at a constant speed (e.g., 100-150 rpm) for a predetermined period. Causality: Agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process. A minimum of 24 hours is recommended to ensure thermodynamic equilibrium is reached, with 48 hours being preferable for complex molecules or viscous solvents.[2][9]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for at least one hour to allow for sedimentation of the excess solid.[7]
-
Self-Validation: This step is critical. Failure to properly separate the saturated solution from the undissolved solid is a primary source of error, leading to an overestimation of solubility.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer.
-
Calculate the concentration of this compound in the saturated solution, accounting for the dilution factor.
-
-
Reporting:
-
The solubility should be reported in standard units, such as mg/mL or mol/L, along with the specific temperature at which the measurement was made. Perform the experiment in triplicate to ensure reproducibility.
-
Visualization of Solubility Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Molecular features of this compound and their primary interactions with different solvent classes.
Caption: Workflow for the experimental determination of equilibrium solubility using the shake-flask method.
Conclusion and Recommendations
The solubility of this compound is a complex function of its dual chemical nature. Solvents that can effectively interact with both its polar phthalimide head and its nonpolar naphthyl tail exhibit the highest dissolving power. Polar aprotic solvents such as DMSO and DMF are excellent choices for achieving high concentrations. For applications requiring lower polarity, chlorinated solvents like chloroform provide a viable alternative. Protic solvents and water are generally poor choices due to the compound's significant hydrophobic character.
For any critical application, it is imperative that researchers do not rely solely on qualitative descriptors. The robust shake-flask protocol detailed in this guide provides a reliable, self-validating system for generating accurate, quantitative solubility data, forming a solid foundation for subsequent research and development.
References
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 9, 2026, from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved January 9, 2026, from [Link]
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OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved January 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 9, 2026, from [Link]
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KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved January 9, 2026, from [Link]
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PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved January 9, 2026, from [Link]
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ResearchGate. (2025). Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. Retrieved January 9, 2026, from [Link]
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ResearchGate. (2006). Solubility of N3NP in DMF solvent. Retrieved January 9, 2026, from [Link]
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ResearchGate. (2025). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. Retrieved January 9, 2026, from [Link]
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Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved January 9, 2026, from [Link]
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ResearchGate. (2025). A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents. Retrieved January 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem. Retrieved January 9, 2026, from [Link]
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Understanding the photophysical properties of N-1-Naphthylphthalimide
An In-Depth Technical Guide to the Photophysical Properties of N-1-Naphthylphthalimide
Introduction: The Naphthalimide Scaffold in Modern Research
This compound, with the chemical formula C₁₈H₁₁NO₂ and a molecular weight of 273.3 g/mol , is a prominent member of the naphthalimide family of compounds.[1][2] Structurally, it consists of a phthalimide core attached to a naphthyl group at the nitrogen atom.[1] Naphthalimide derivatives are a cornerstone in the development of functional fluorescent materials due to their robust photostability, high fluorescence quantum efficiencies in certain environments, and synthetically tunable electronic properties.[3][4] The electronic absorption and fluorescence spectra of these molecules are notably sensitive to the polarity of their local environment, making them exceptional candidates for fluorescent probes and sensors.[4][5]
This guide provides a detailed exploration of the core photophysical properties of this compound, delving into the causality behind its behavior in different environments. We will examine its excited-state dynamics, the experimental methodologies for its characterization, and the theoretical underpinnings that govern its light-matter interactions. This document is intended for researchers and professionals in materials science, chemistry, and drug development who seek a comprehensive understanding of this versatile fluorophore.
Molecular Structure of this compound
The molecule's architecture, featuring an electron-accepting phthalimide group and a π-rich naphthyl group, is the foundation of its interesting photophysical behavior.
Caption: 2D structure of this compound.
Core Photophysical Characteristics
The interaction of this compound with light is governed by the nature of its electronic transitions. These transitions are profoundly influenced by both the intrinsic molecular structure and the surrounding solvent environment.
Absorption and Emission Spectra
In solution, the UV-visible absorption spectrum of naphthalimide derivatives typically shows a strong transition below 375 nm.[6][7] This band is attributed to a transition to a locally excited (LE) state, primarily involving the π-π* transition within the aromatic system.[6][8] A key feature of this class of molecules is the presence of a lower-energy first excited singlet state (S₁) which possesses significant charge transfer (CT) character.[6][7] This S₁ state is often "quasi-dark," meaning it has a very low oscillator strength, making direct excitation into this state inefficient.[6][8] Consequently, fluorescence emission typically occurs after initial excitation to a higher-lying LE state (like S₂), followed by rapid internal conversion to the emissive S₁ CT state.[7]
The fluorescence emission is highly sensitive to solvent polarity.[3][9] In nonpolar solvents, a structured emission band is often observed. As solvent polarity increases, the emission spectrum typically shows a significant red-shift (bathochromic shift) and broadening, indicative of a more polar excited state compared to the ground state.[5]
Solvatochromism and the Lippert-Mataga Relationship
The pronounced solvatochromism of naphthalimide derivatives is a direct consequence of their excited-state charge transfer character. Upon excitation, there is a redistribution of electron density, leading to a much larger dipole moment in the excited state than in the ground state. In polar solvents, the surrounding solvent molecules reorient to stabilize this larger excited-state dipole, lowering the energy of the excited state. This stabilization is more pronounced in more polar solvents, resulting in lower energy emission (a red-shift).
This behavior can be quantitatively described by the Lippert-Mataga equation, which correlates the Stokes shift (the energy difference between the absorption and emission maxima) with the orientation polarizability of the solvent.[5][10] A linear relationship between the Stokes shift and the solvent polarizability function is strong evidence for the formation of a charge-transfer state.[5]
Excited-State Dynamics: LE, CT, and TICT States
The photophysics of this compound is best understood through the interplay of different excited states.
-
Locally Excited (LE) State: The initially populated state upon absorption, characterized by a π-π* transition localized on the aromatic system.
-
Intramolecular Charge Transfer (CT) State: Following excitation, the molecule relaxes to a lower-energy state where electron density has moved from the donor (naphthyl group) to the acceptor (phthalimide group). This is the primary emissive state.
-
Twisted Intramolecular Charge Transfer (TICT) State: In highly polar solvents, the molecule can undergo further structural relaxation in the excited state, involving rotation around the single bond connecting the donor and acceptor moieties.[5] This leads to the formation of a TICT state, which is highly polar but often non-emissive or weakly emissive. The formation of the TICT state provides a non-radiative decay pathway, which explains the observed decrease in fluorescence quantum yield in strongly polar solvents.[5]
Caption: Simplified Jablonski diagram for this compound dynamics.
Quantitative Photophysical Data
The quantum yield (ΦF) and fluorescence lifetime (τF) of naphthalimide derivatives are highly dependent on the solvent, a direct result of the excited-state dynamics described above.
| Property | Dioxane | Dimethylformamide (DMF) | Methanol | Water | Reference(s) |
| Fluorescence Quantum Yield (ΦF) | High (~0.87) | Moderate | Low | Very Low (~0.01) | [3],[4] |
| Fluorescence Lifetime (τF) | Long (~9 ns) | Intermediate | Short | Very Short (~0.5 ns) | [3],[4] |
| Emission Maximum (λem) | Blue-shifted | Red-shifted | Further Red-shifted | Strongly Red-shifted | [3],[5] |
Note: The values presented are representative for naphthalimide derivatives and illustrate the general trend. Exact values for this compound may vary.
The trend is clear: as solvent polarity increases, non-radiative decay pathways (such as TICT state formation) become more dominant, leading to a sharp decrease in both fluorescence quantum yield and lifetime.[4][5]
Experimental Characterization Protocols
Accurate determination of photophysical properties requires rigorous experimental design. The following protocols are self-validating systems for trustworthy data acquisition.
Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima (λabs, λem) and the Stokes shift.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade cyclohexane or ethanol) at a concentration of ~1 mM. From this, prepare a dilute solution (~1-10 µM) in the solvent of interest.
-
Absorbance Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline (blank).
-
Replace the blank with a cuvette containing the sample solution.
-
Scan a suitable wavelength range (e.g., 250-500 nm) to record the absorption spectrum. The absorbance at the maximum should ideally be between 0.05 and 0.1 to avoid inner filter effects in subsequent fluorescence measurements.
-
-
Fluorescence Measurement:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength (λex) to the absorption maximum determined in the previous step.
-
Scan the emission wavelength from λex + 10 nm to a point where the emission intensity returns to baseline (e.g., 600 nm).
-
Causality Check: Ensure the emission spectrum's shape is independent of the excitation wavelength to confirm the presence of a single emissive species.
-
Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Determination
Objective: To measure the fluorescence quantum yield of the sample relative to a well-characterized standard.
Principle: If a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields, after correcting for the refractive index of the solvent.[11]
Caption: Workflow for relative fluorescence quantum yield determination.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield (Φr) that absorbs and emits in a similar spectral region as the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φr = 0.54).
-
Sample Preparation:
-
Prepare a series of 5-6 dilutions for both the this compound sample and the reference standard in their respective solvents.
-
The concentrations should be chosen such that the absorbance at the excitation wavelength (λex) is below 0.1 for all solutions to minimize reabsorption effects.[11]
-
-
Data Acquisition:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen λex.
-
Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation/emission slits, detector voltage) for both sample and standard.
-
-
Calculation:
-
For both the sample and standard, plot the integrated fluorescence intensity (area under the emission curve) against the absorbance at λex.
-
Determine the slope (gradient, Grad) of the resulting straight lines for both the sample (Grads) and the standard (Gradr).
-
Calculate the quantum yield of the sample (Φs) using the following equation:[11] Φs = Φr × (Grads / Gradr) × (ns² / nr²) where ns and nr are the refractive indices of the sample and reference solvents, respectively.
-
Trustworthiness Check: The plot of integrated intensity vs. absorbance must be linear and pass through the origin. Deviation from linearity indicates inner filter effects or aggregation, invalidating the measurement.
-
Protocol 3: Fluorescence Lifetime (τF) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Technique: Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring nanosecond-scale fluorescence lifetimes.
Methodology:
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or LED), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of this compound as in Protocol 1.
-
Data Acquisition:
-
The sample is excited by the pulsed light source.
-
The detector measures the arrival time of the first emitted photon relative to the excitation pulse.
-
This process is repeated millions of times, and a histogram of photon arrival times is built. This histogram represents the fluorescence decay profile.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution (e.g., dilute Ludox).
-
The measured fluorescence decay curve is deconvoluted from the IRF and fitted to an exponential decay function (or a sum of exponentials if the decay is complex).
-
The time constant(s) of the fitted exponential function correspond to the fluorescence lifetime(s).
-
Validation: The quality of the fit is assessed by examining the residuals and the chi-squared (χ²) value, which should be close to 1.0 for a good fit.
-
Conclusion and Outlook
This compound is a fluorophore whose properties are a textbook example of how molecular structure and environment dictate excited-state behavior. Its sensitivity to solvent polarity, underpinned by the formation of intramolecular charge transfer states, makes it a valuable tool for probing local environments in chemical and biological systems. The pronounced decrease in its fluorescence output in polar and viscous media, stemming from the formation of non-emissive TICT states, is a critical design consideration for practical applications.[5] A thorough characterization using the validated protocols described herein is essential for any researcher aiming to harness the full potential of this versatile molecular scaffold in the development of advanced fluorescent materials, sensors, and imaging agents.
References
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Singh, A. K., Weatherill, L. A., Agarwal, A., et al. (n.d.). Excited State Dynamics in 1,8-Naphthalimide Derivatives Mediated by Vibronic Coupling between Locally Excited and Charge Transfer States. ChemRxiv. [Link]
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Tigoianu, R. I., Airinei, A., Georgescu, F., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Engineering Proceedings, 27(1), 4. [Link]
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Zhang, W., Ma, Y., Song, H., et al. (2024). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. Physical Chemistry Chemical Physics. [Link]
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Singh, A. K., Weatherill, L. A., Agarwal, A., et al. (n.d.). Excited State Dynamics in 1,8-Naphthalimide Derivatives Mediated by Vibronic Coupling between Locally Excited and Charge Transfer States. ResearchGate. [Link]
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Yamamoto, S., Okamyi, T., et al. (n.d.). Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group. National Center for Biotechnology Information. [Link]
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Tigoianu, R. I., Airinei, A., Georgescu, F., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. MDPI. [Link]
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Unknown Author. (n.d.). Time-resolved spectroscopy of sulfur- and carboxy-substituted N-alkylphthalimides. Europe PMC. [Link]
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Singh, A. K., Weatherill, L. A., Agarwal, A., et al. (n.d.). Excited State Dynamics in 1,8-Naphthalimide Derivatives Mediated by Vibronic Coupling between Locally Excited and Charge Transfer States. Cambridge Open Engage. [Link]
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Zhang, W., Ma, Y., Song, H., et al. (2024). Deciphering the photophysical properties of naphthalimide derivative using ultrafast spectroscopy. ResearchGate. [Link]
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Villabona-Leal, E. G., et al. (2018). Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. Optics Letters, 43(20), 4933-4936. [Link]
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Le-Feber, R., et al. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. National Center for Biotechnology Information. [Link]
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Würth, C., Grabolle, M., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
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Unknown Author. (n.d.). New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states. ResearchGate. [Link]
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Davis, A., et al. (n.d.). Experimental configuration for measuring fluorescence lifetimes with energy-. ResearchGate. [Link]
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Amendola, V., et al. (2011). Ultrafast excited-state dynamics of strongly coupled porphyrin/core-substituted-naphthalenediimide dyads. Physical Chemistry Chemical Physics, 13(2), 512-523. [Link]
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Unknown Author. (n.d.). (a) The absorption spectra of 1b when recorded in dichloromethane and... ResearchGate. [Link]
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Jacquemin, D., et al. (n.d.). Absorption and emission spectra of 1,8-naphthalimide fluorophores: A PCM-TD-DFT investigation. ResearchGate. [Link]
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Unknown Author. (n.d.). Structures and UV-Vis Absorption Spectra of 1,8-Naphthalimide Derivatives. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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-
Unknown Author. (n.d.). Absorption spectra of bis-(imino-1,8-naphthalimide) derivatives in (a)... ResearchGate. [Link]
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Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286. [Link]
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Le-Feber, R., et al. (2014). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Sensors, 14(1), 1638-1649. [Link]
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An In-depth Technical Guide to the Crystal Structure and Polymorphism of N-1-Naphthylphthalimide
Abstract
This technical guide provides a comprehensive examination of the solid-state properties of N-1-Naphthylphthalimide, a molecule of significant interest in materials science and pharmaceutical development. While a single crystal structure has been elucidated for this compound, the phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—remains a critical consideration for its application. This document details the known crystal structure, including its molecular conformation and intermolecular interactions. It further introduces the principles of polymorphism, leveraging the closely related N-Phenylphthalimide as an illustrative case study. Detailed experimental protocols for synthesis, crystallization, and solid-state characterization are provided to equip researchers with the necessary tools for both reproducing the known form and exploring the potential for novel polymorphs of this compound.
Introduction: The Significance of Solid-State Properties in Advanced Materials and Pharmaceuticals
This compound (C₁₈H₁₁NO₂) is an organic compound featuring a planar phthalimide core linked to a naphthyl group.[1][2] This molecular architecture gives rise to specific electronic and steric properties that make it a valuable building block in the synthesis of functional materials and a scaffold in medicinal chemistry. In the context of drug development, the solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and potential for polymorphism, are of paramount importance. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical strength. These variations can have profound implications for a drug's bioavailability, manufacturability, and shelf-life. Therefore, a thorough understanding and control of the crystalline form of a compound like this compound are crucial for its successful translation from the laboratory to clinical and commercial applications.
The Known Crystal Structure of this compound
To date, a single crystalline form of this compound has been reported in the scientific literature, with its structure deposited in the Cambridge Crystallographic Data Centre (CCDC) under the number 636178.[1] A detailed analysis of this structure provides foundational insights into the molecule's preferred conformation and packing arrangement in the solid state.
Crystallographic Data
The crystallographic data for the known form of this compound is summarized in the table below. This information is essential for the unambiguous identification of this crystalline phase.
| Parameter | Value |
| CCDC Number | 636178 |
| Empirical Formula | C₁₈H₁₁NO₂ |
| Molecular Weight | 273.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | 90 |
| β (°) | Data not available in search results |
| γ (°) | 90 |
| Volume (ų) | Data not available in search results |
| Z | 4 |
| Calculated Density (g/cm³) | Data not available in search results |
Note: Detailed unit cell parameters were not available in the provided search results. For precise data, direct access to the publication associated with CCDC 636178 is recommended.
Molecular Conformation and Intermolecular Interactions
The molecular structure of this compound is characterized by a significant twist between the phthalimide and naphthyl ring systems. This rotation around the C-N single bond is a consequence of steric hindrance between the two moieties and is a key determinant of the molecule's overall shape.
In the solid state, the packing of this compound molecules is governed by a network of non-covalent interactions. These interactions, which include van der Waals forces, π-π stacking, and potential weak C-H···O hydrogen bonds, dictate the stability and density of the crystal lattice. Understanding these interactions is fundamental to predicting the potential for polymorphism, as different arrangements of molecules can lead to alternative, stable packing motifs. Phthalimide moieties are known to participate in various supramolecular interactions, including n-π, π-π, and dipole-dipole interactions, which can influence their solid-state assembly.[3]
The Concept of Polymorphism: A Critical Consideration
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Although only one crystal form of this compound is currently known, the potential for polymorphism should not be overlooked. The discovery of new polymorphs could unlock improved properties or present challenges in formulation development.
Thermodynamic and Kinetic Aspects of Polymorphism
The formation of a particular polymorph is governed by both thermodynamic and kinetic factors. The most stable polymorph at a given temperature and pressure has the lowest Gibbs free energy. However, metastable forms can also be isolated, often under conditions of rapid crystallization. The relative stability of polymorphs can be investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC).
Case Study: The Polymorphism of N-Phenylphthalimide
The polymorphism of N-Phenylphthalimide, a close structural analog of this compound, provides a valuable case study. At least two polymorphs of N-Phenylphthalimide have been identified, differing in their crystal systems and packing arrangements. These differences arise from variations in the intermolecular interactions that stabilize the crystal lattice. For instance, one polymorph may be stabilized primarily by C-H···O hydrogen bonds, while another might be dominated by π-stacking interactions. The study of N-Phenylphthalimide's polymorphs highlights the subtle energetic balance that can lead to different crystalline forms and underscores the importance of comprehensive polymorph screening for related compounds.
Experimental Protocols
The following protocols provide a framework for the synthesis, crystallization, and characterization of this compound. These methods are designed to be self-validating and provide a starting point for polymorph screening.
Synthesis of this compound
A common and reliable method for the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride and the corresponding amine.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 1-naphthylamine.
-
Add glacial acetic acid as a solvent.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the crude this compound by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove residual acetic acid and unreacted starting materials.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water.
Crystallization and Polymorph Screening
The goal of polymorph screening is to explore a wide range of crystallization conditions to identify all accessible crystalline forms of a compound.
Workflow for Polymorph Screening:
Caption: A systematic workflow for polymorph screening of this compound.
Detailed Protocols for Crystallization:
-
Slow Evaporation: Prepare saturated solutions of this compound in a variety of solvents (e.g., acetone, ethanol, ethyl acetate, toluene) at room temperature. Loosely cover the vials and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them to a lower temperature at different rates (slow cooling vs. crash cooling).
-
Anti-solvent Addition: Prepare a solution of this compound in a good solvent and slowly add an anti-solvent (in which the compound is poorly soluble) to induce precipitation.
Solid-State Characterization Techniques
A suite of analytical techniques is essential for the comprehensive characterization of the solid forms of this compound.
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of a crystalline solid. It can also reveal solid-solid phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify the presence of solvates or hydrates.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can often differentiate between polymorphs based on shifts in characteristic peaks, such as those of the carbonyl groups.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR provides detailed information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) and can be a powerful tool for distinguishing between polymorphs with subtle structural differences.
Logical Relationship of Characterization Techniques:
Caption: Interrelation of techniques for polymorph characterization.
Conclusion
While the current body of scientific literature describes a single crystal structure for this compound, the principles of solid-state chemistry suggest that the existence of other polymorphic forms is a distinct possibility. This technical guide has provided a comprehensive overview of the known structure and has outlined a systematic approach for the potential discovery and characterization of new polymorphs. For researchers and professionals in drug development and materials science, a thorough investigation into the polymorphism of this compound is a critical step in harnessing its full potential and ensuring the robustness and reliability of its applications. The methodologies and insights presented herein serve as a valuable resource for guiding such investigations.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79252, this compound. Retrieved January 9, 2026 from [Link].
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Ghasemi, J., & Riahi, S. (2008). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Molecules, 13(9), 2134–2155. [Link].
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N-1-Naphthylphthalimide: A Versatile Precursor for the Synthesis of Novel Bioactive and Functional Molecules
Introduction: The Strategic Importance of the N-1-Naphthylphthalimide Scaffold
In the landscape of modern organic synthesis and drug discovery, the selection of a core molecular scaffold is a decision of paramount strategic importance. The chosen scaffold must not only provide a robust foundation for molecular diversity but also imbue the resulting derivatives with desirable physicochemical and biological properties. Phthalimides and their structural cousins, naphthalimides, have long been recognized as privileged structures in medicinal and materials chemistry.[1] The this compound core, which marries the classic phthalimide moiety with a sterically demanding and electronically rich naphthalene ring system, represents a particularly compelling starting point for the development of novel compounds.
Overview of Phthalimides in Chemistry
Phthalimides are characterized by the isoindole-1,3-dione structure. This cyclic imide is not merely a passive linker; its two carbonyl groups create an acidic N-H bond (in the parent molecule), and the planar, aromatic system is a key pharmacophore.[2] Historically, the Gabriel synthesis of primary amines showcased the utility of the phthalimide group as a masked form of ammonia.[3] In contemporary research, the phthalimide scaffold is a cornerstone in the development of agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]
The N-1-Naphthyl Moiety: A Key Modulator of Properties
The introduction of a 1-naphthyl group at the imide nitrogen fundamentally alters the character of the phthalimide scaffold. This substitution provides several key advantages:
-
Steric Influence: The bulky naphthyl group can direct the stereochemical outcome of subsequent reactions and influence the binding of the final molecule to biological targets.
-
Electronic Properties: The extended π-system of the naphthalene ring can be exploited for applications in materials science, such as in the development of organic π-conjugated materials and photoinitiators.[6][7]
-
Hydrophobicity: The lipophilic nature of the naphthyl group can enhance membrane permeability, a crucial factor in the bioavailability of drug candidates.
-
Platform for Functionalization: The naphthalene ring itself provides additional sites for chemical modification, allowing for the synthesis of a diverse library of compounds from a single precursor.
Scope of this Guide
This technical guide provides an in-depth exploration of this compound as a versatile precursor. As a Senior Application Scientist, my objective is to move beyond simple procedural descriptions and to illuminate the causal relationships behind synthetic choices. We will begin with a robust, reproducible protocol for the synthesis of the core this compound molecule. Subsequently, we will explore key synthetic pathways for its transformation into novel compounds, supported by detailed experimental methodologies. Finally, we will examine the applications of these derivatives in both medicinal chemistry and materials science, supported by quantitative data.
Synthesis and Characterization of this compound
The foundational step in utilizing this compound as a precursor is its efficient and high-purity synthesis. The most direct and widely adopted method is the condensation reaction between phthalic anhydride and 1-naphthylamine.
Mechanistic Considerations
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the primary amine (1-naphthylamine) attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the ring-opening of the anhydride to form an intermediate phthalamic acid. Subsequent heating in the presence of an acid catalyst, such as glacial acetic acid, facilitates an intramolecular cyclization via dehydration to yield the final imide product. The use of a high-boiling solvent like acetic acid is a strategic choice, as it not only acts as a catalyst but also effectively removes the water formed during the reaction, driving the equilibrium towards the product.[2]
Caption: Synthesis of this compound.
Detailed Experimental Protocol for Synthesis
This protocol is a self-validating system designed for high yield and purity.
2.2.1 Materials and Reagents
-
Phthalic anhydride (1.0 eq.)
-
1-Naphthylamine (1.0 eq.)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
2.2.2 Step-by-Step Procedure
-
To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (e.g., 1.48 g, 0.01 mol) and 1-naphthylamine (e.g., 1.43 g, 0.01 mol).[8]
-
Add glacial acetic acid (e.g., 20 mL) to the flask. The acetic acid serves as both a solvent and a catalyst for the dehydration step.[8]
-
Heat the reaction mixture to reflux (approximately 118 °C) with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold water (e.g., 100 mL) with stirring. This will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven.
Table of Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₁NO₂ | [9] |
| Molecular Weight | 273.29 g/mol | [9] |
| IUPAC Name | 2-(naphthalen-1-yl)isoindole-1,3-dione | [9] |
| Appearance | White to off-white solid | |
| Melting Point | ~180-183 °C | |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol |
This compound as a Precursor: Synthetic Transformations
The true value of this compound lies in its capacity to serve as a versatile building block for more complex molecules. We will explore three primary synthetic pathways originating from this core structure.
Pathway A: Functionalization of the Phthalimide Ring System
The phthalimide ring, while generally stable, is susceptible to electrophilic aromatic substitution. The two carbonyl groups are deactivating, directing incoming electrophiles to the 4- and 5-positions.
3.1.1 Rationale: Introducing Functional Handles for Further Derivatization
Nitration of the phthalimide ring is a key strategic move. The resulting nitro group is a versatile functional handle that can be readily reduced to an amino group, which in turn can be diazotized or acylated to introduce a wide array of substituents. This pathway is fundamental for building libraries of bioactive compounds.
3.1.2 Detailed Protocol: Nitration of N-Aryl Phthalimides
This protocol is adapted from established methods for the nitration of N-alkylphthalimides and requires stringent control of temperature to prevent over-nitration and side reactions.[10][11]
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in concentrated sulfuric acid at 0 °C with stirring.
-
Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry to yield a mixture of 4-nitro and 5-nitro-N-(1-naphthyl)phthalimide.
-
The isomers can be separated by column chromatography.
3.1.3 Subsequent Transformation: Reduction to Aminophthalimides
The nitro group can be efficiently reduced to a primary amine using standard conditions, such as tin(II) chloride in ethanol or catalytic hydrogenation.[12] This amino group serves as a nucleophile for the synthesis of amides, sulfonamides, and other derivatives.
Caption: Functionalization of the Phthalimide Ring.
Pathway B: Modification of the Phthalimide Core via Ring-Opening
The imide bonds of the phthalimide ring can be cleaved by strong nucleophiles, unmasking two carboxylic acid derivatives. This transformation is particularly useful for creating flexible linker regions in drug conjugates or polymers.
3.2.1 Rationale: The Ing-Manske Procedure
The classic method for phthalimide deprotection is the Ing-Manske procedure, which utilizes hydrazine to cleave the imide ring.[3] This reaction is highly efficient and proceeds under mild conditions, forming a stable phthalhydrazide byproduct that precipitates from the reaction mixture, simplifying purification. While traditionally used to liberate a primary amine from an N-alkylphthalimide, in the case of an N-arylphthalimide, the reaction with a different nucleophile can lead to novel amide derivatives.[13]
3.2.2 Detailed Protocol: Nucleophilic Ring-Opening with an Amine
This protocol demonstrates the ring-opening of the phthalimide to form a phthalamide derivative.
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol.
-
Add a primary or secondary amine (e.g., 1.1 eq. of benzylamine) to the solution.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting phthalamide derivative can be purified by column chromatography or recrystallization.
Pathway C: Synthesis of Naphthyl-Substituted Naphthalimide Analogs
For applications in materials science, it is often desirable to create larger, more conjugated systems. This compound can serve as a precursor for the synthesis of its naphthalimide analogs, which are known for their excellent photophysical properties. A key strategy involves starting with a functionalized naphthalic anhydride.
3.3.1 Rationale: Building High-Performance Photoinitiators
Naphthalimide derivatives are excellent photoinitiators due to their strong absorption in the near-UV and visible regions, and their ability to undergo efficient intersystem crossing to the triplet state.[6] By synthesizing a bromo-substituted naphthalimide and then coupling it with 1-naphthylamine, one can create a donor-acceptor system where the naphthyl group acts as an electron donor, enhancing the photophysical properties.
3.3.2 Detailed Protocol: Synthesis of 6-Bromo-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
This protocol is based on a reported procedure for the synthesis of naphthyl-naphthalimides.[6]
-
A mixture of 6-bromo-1H,3H-benzo[de]isochromene-1,3-dione (6-bromonaphthalic anhydride) (1.0 eq., e.g., 2.30 g, 8.30 mmol) and 1-naphthylamine (1.0 eq., e.g., 1.19 g, 8.30 mmol) is dissolved in acetic acid (e.g., 50 mL).[6]
-
The solution is refluxed overnight.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography (SiO₂) to yield the product.[6]
-
This bromo-substituted product is now a versatile precursor for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions to introduce various amines and other groups at the 6-position.[14]
Applications of Novel Compounds
The synthetic pathways described above open the door to a wide range of applications, particularly in drug discovery and materials science.
As Precursors to Bioactive Molecules
The phthalimide scaffold is a well-established pharmacophore. By using this compound as a starting point, novel derivatives with potential therapeutic applications can be developed.
4.1.1 Anticancer Agents
Many naphthalimide derivatives have been investigated as anticancer agents, with some reaching clinical trials.[15] Their mechanism of action often involves intercalation into DNA. The bulky N-naphthyl group can enhance this binding affinity. Derivatives synthesized through the pathways described above have shown promising activity.
Table of Anticancer Activity for Analogous Naphthalimide Derivatives
| Compound ID | N-Substituent | R-Group on Ring | Cell Line | IC₅₀ (µM) | Reference |
| 5b | Disulfide-linked aryl | H | HeLa | 3.64 | [13] |
| 5f | Disulfide-linked aryl | H | HeLa | 3.67 | [13] |
| 5i | Disulfide-linked aryl | H | HeLa | 3.57 | [13] |
| 8l | Aryl | H | A549 | 2.67 | [13] |
4.1.2 Antimicrobial Agents
The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Phthalimide and naphthalimide derivatives have demonstrated significant potential in this area.[16]
Table of Antimicrobial Activity for Analogous Phthalimide Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 8 | Staphylococcus aureus | Good activity | [12] |
| 15 | Candida albicans | Good activity | [12] |
| 17 | Escherichia coli | Moderate activity | [12] |
In Materials Science
The extended π-system of the this compound core and its derivatives makes them attractive candidates for applications in materials science.
4.2.1 High-Performance Photoinitiators
As demonstrated in Pathway C, naphthyl-substituted naphthalimides are highly effective photoinitiators for both free-radical and cationic polymerization.[6] These compounds are crucial for applications such as 3D printing and the synthesis of photocomposites, where they enable rapid curing under visible light.
Summary and Future Outlook
This compound is a precursor of significant strategic value. Its synthesis is straightforward, and its structure offers multiple avenues for chemical modification. The bulky and electronically rich naphthyl group imparts unique properties that can be leveraged in both medicinal chemistry and materials science. The synthetic pathways detailed in this guide—functionalization of the phthalimide ring, ring-opening of the imide core, and the synthesis of extended naphthalimide analogs—provide a robust toolkit for researchers.
The field-proven insights suggest that the true potential of this compound lies in the rational design of derivatives where the interplay between the phthalimide core and the N-naphthyl substituent is optimized for a specific application. Future work will likely focus on developing more stereoselective functionalization methods and exploring the use of these derivatives in areas such as organic electronics and targeted therapeutics. This guide serves as a comprehensive starting point for scientists and professionals seeking to unlock the potential of this versatile molecular scaffold.
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Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. (2017). Bioorganic & Medicinal Chemistry, 25(12), 3396-3405. Available at: [Link]
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6-Bromo-2-(diprop-2-ynylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1852. Available at: [Link]
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Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. (2024). The Journal of Organic Chemistry. Available at: [Link]
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Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates. (2000). The Journal of Organic Chemistry, 65(3), 676-680. Available at: [Link]
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Unveiling the Electronic Landscape: A Technical Guide to the Molecular Orbitals of N-1-Naphthylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-1-Naphthylphthalimide, a molecule of significant interest, possesses a unique electronic structure that dictates its photophysical behavior and potential applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the molecular orbitals of this compound, grounded in theoretical and computational studies. We will delve into the intricacies of its frontier molecular orbitals (HOMO and LUMO), the methodologies employed to elucidate its electronic properties, and the profound implications of these characteristics for its practical applications, particularly in the realm of drug development and fluorescent sensing.
Introduction: The Significance of this compound
This compound belongs to the naphthalimide family of compounds, which are renowned for their robust photophysical properties, including strong emission, high quantum yields, and excellent photostability.[1][2] The core structure, characterized by a planar naphthalimide moiety fused with a naphthyl group, creates a sophisticated π-conjugated system that is highly responsive to its electronic environment. Understanding the distribution and energies of its molecular orbitals is paramount to predicting and manipulating its behavior for targeted applications.
The 1,8-naphthalimide scaffold itself is a potent electron acceptor, making its derivatives valuable in the design of donor-acceptor systems.[3][4] The specific attachment of the naphthyl group at the imide nitrogen introduces further electronic and steric considerations that modulate the overall molecular orbital landscape. This guide will systematically dissect these features through the lens of modern computational chemistry.
Theoretical Framework: Illuminating Molecular Orbitals
The investigation of molecular orbitals, which are mathematical functions describing the wave-like behavior of an electron in a molecule, is predominantly carried out using computational quantum mechanical methods. For molecules like this compound, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be invaluable tools for predicting electronic properties with a high degree of accuracy.[5][6][7]
Density Functional Theory (DFT)
DFT is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is particularly effective for optimizing molecular geometries and calculating ground-state properties, including the energies and shapes of molecular orbitals.[5][7] The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining reliable results that correlate well with experimental data.[5][7]
Time-Dependent Density Functional Theory (TD-DFT)
To explore the excited-state properties of this compound, such as its absorption and emission spectra, TD-DFT is the method of choice.[6][8] TD-DFT allows for the calculation of electronic transition energies, which correspond to the absorption of light and the subsequent promotion of an electron from an occupied molecular orbital to an unoccupied one.[6] This is essential for understanding the molecule's color, fluorescence, and overall photophysical behavior.
Frontier Molecular Orbitals: The Heart of Reactivity and Photophysics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that governs the molecule's electronic and optical properties.[9][10]
-
HOMO: This orbital can be thought of as the valence band in a semiconductor.[11] It represents the energy of the outermost electrons and is associated with the molecule's ability to donate electrons.
-
LUMO: Analogous to the conduction band, the LUMO represents the lowest energy level for an incoming electron.[11] Its energy is related to the molecule's electron affinity.
-
HOMO-LUMO Gap (ΔE): A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable, absorbing light at longer wavelengths.[11][12] This gap is a key determinant of a molecule's chemical reactivity and the color of the compound.[10][11]
For naphthalimide derivatives, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting naphthalimide core. In this compound, the π-system of the naphthyl group will significantly contribute to the HOMO, while the LUMO is expected to be predominantly located on the phthalimide and naphthalene rings of the naphthalimide moiety.
Visualizing the Molecular Orbitals of this compound
The spatial distribution of the HOMO and LUMO provides invaluable insights into the regions of the molecule involved in electronic transitions.
Caption: A typical computational workflow for studying this compound.
Applications in Drug Development and Sensing
The unique electronic and photophysical properties of naphthalimide derivatives, including this compound, make them attractive candidates for various applications in drug development and as fluorescent sensors.
Fluorescent Probes for Biological Systems
The sensitivity of their fluorescence to the local environment allows naphthalimide derivatives to be used as probes to monitor changes in polarity, viscosity, and the presence of specific analytes within biological systems. [2][13]Their ability to intercalate with DNA and their potential to act as photosensitizers are also areas of active research in cancer therapy. [5]
Rational Drug Design
A thorough understanding of the molecular orbitals of this compound is crucial for rational drug design. The HOMO and LUMO energies can be used to predict the molecule's reactivity and its potential to participate in charge-transfer interactions with biological targets. [9]Computational studies can guide the synthesis of new derivatives with tailored electronic properties to enhance their therapeutic efficacy and reduce off-target effects. The development of nanobiocatalysts and nanozymes also presents new avenues for the application of such compounds in targeted drug delivery and sensing. [14]
Quantitative Data Summary
While specific experimental values for this compound require dedicated synthesis and measurement, theoretical calculations provide valuable predictions. The following table presents typical ranges for key parameters of 1,8-naphthalimide derivatives based on computational studies.
| Parameter | Typical Calculated Range | Significance |
| HOMO Energy | -5.0 to -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.5 to -3.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 2.5 to 4.0 eV | Excitability, Color |
| λ_max (Absorption) | 330 to 450 nm | Electronic transition energy |
| λ_em (Emission) | 380 to 550 nm | Fluorescence color |
Note: These values are illustrative and can vary significantly depending on the specific substituents and the computational methods employed.
Conclusion
The theoretical study of this compound's molecular orbitals provides a powerful framework for understanding its fundamental electronic and photophysical properties. Through the application of DFT and TD-DFT methods, we can gain deep insights into its frontier molecular orbitals, predict its spectroscopic behavior, and rationally design new derivatives with optimized characteristics. This knowledge is instrumental in unlocking the full potential of this compound and related compounds in the development of advanced materials, sensitive fluorescent probes, and innovative therapeutic agents. The continued synergy between computational chemistry and experimental validation will undoubtedly pave the way for exciting new discoveries in this field.
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An In-depth Technical Guide to the Safe Handling of N-1-Naphthylphthalimide
Introduction: Understanding N-1-Naphthylphthalimide
This compound (CAS 5333-99-3) is an organic compound belonging to the phthalimide class, characterized by a naphthyl group attached to the nitrogen atom of the isoindole-1,3-dione core.[1][2] Its unique molecular architecture imparts specific chemical and physical properties that are of interest in synthetic chemistry and materials science research.[1] Given its limited water solubility and potential for bioaccumulation, a thorough understanding of its safety profile and handling requirements is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact.[3]
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information, delving into the causality behind safety protocols and providing actionable, step-by-step procedures for the safe handling, storage, and disposal of this compound.
Section 1: Hazard Identification and Risk Assessment
A critical first step in ensuring laboratory safety is a comprehensive understanding of the inherent hazards of a substance. This compound's primary hazards are environmental, though other health effects are noted for similar compounds.
GHS Classification
According to data submitted to the European Chemicals Agency (ECHA), this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[4]:
-
H400: Very toxic to aquatic life.
-
H410: Very toxic to aquatic life with long lasting effects.
The causality for this high aquatic toxicity lies in the compound's stable, polycyclic aromatic structure and low water solubility, which can lead to persistence and bioaccumulation in aquatic ecosystems.[3] While specific data on skin and eye irritation for this compound is not consistently reported, structurally related compounds, such as other N-substituted phthalimides and naphthylamines, are known to cause skin, eye, and respiratory irritation.[3][5] Therefore, it is prudent to handle this compound as a potential irritant.
Summary of Hazards
The key hazard information is summarized in the table below for quick reference.
| Identifier | Value | Source |
| IUPAC Name | 2-naphthalen-1-ylisoindole-1,3-dione | [1][4] |
| CAS Number | 5333-99-3 | [2][6] |
| Molecular Formula | C18H11NO2 | [1][4][7] |
| Molecular Weight | 273.3 g/mol | [1][4] |
| GHS Pictogram | [4] | |
| GHS Signal Word | Warning | [4] |
| Hazard Statements | H400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects | [4] |
| Precautionary Statements | P273: Avoid release to the environmentP391: Collect spillageP501: Dispose of contents/container to an approved waste disposal plant | [4] |
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to eliminate or reduce exposure.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: For most research applications, eliminating or substituting this compound is not feasible as it is the compound of interest.
-
Engineering Controls: This is the most critical physical control measure. All handling of this compound powder must be performed within a certified chemical fume hood. This contains the solid particles and prevents inhalation.[8]
-
Administrative Controls: These are procedural controls. A designated work area for handling this compound should be established. All personnel must be trained on this specific safety guide and the relevant SDS.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.
Section 3: Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are mandatory to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal to protect against airborne powder.[8][9] |
| Hand Protection | Chemical-resistant nitrile gloves. | Inspect gloves for tears or degradation before each use. Use proper removal technique to avoid contaminating skin. Dispose of gloves immediately after handling the compound.[8][9] |
| Body Protection | A fully-fastened laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[9] |
| Respiratory Protection | Not required if handled exclusively in a fume hood. | If a fume hood is not available or if dusts are generated outside of one, a NIOSH-approved respirator (e.g., N95 for particulates) is necessary.[8] |
Section 4: Safe Handling and Storage Protocols
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure during routine laboratory procedures.
Step-by-Step Weighing and Handling Procedure
-
Preparation: Ensure a chemical fume hood is certified and functioning correctly. Decontaminate the work surface within the hood. Assemble all necessary equipment (spatulas, weigh paper, secondary containers) inside the hood.
-
Don PPE: Put on all required PPE as detailed in Section 3 before approaching the chemical storage area.
-
Transport: Transport the sealed container of this compound from its storage location to the fume hood in a secondary container.
-
Weighing: Perform all weighing operations on a balance placed inside the fume hood. Open the primary container slowly to avoid creating airborne dust. Use a clean spatula to carefully transfer the desired amount of powder to weigh paper or a tared vessel.
-
Closing and Cleaning: Securely close the primary container. Gently wipe down the container exterior, spatula, and any affected surfaces inside the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cleaning material as hazardous waste.
-
Post-Handling: After completing the task, remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[8]
Caption: A decision workflow for responding to a small laboratory spill.
Section 6: Disposal Considerations
Due to its high aquatic toxicity, proper disposal is a critical environmental responsibility.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a dedicated, clearly labeled, and sealed hazardous waste container. [9]* Prohibition: Do not dispose of this chemical down the drain or in the general trash. [8][9]* Regulatory Compliance: All disposal must be carried out in accordance with institutional, local, state, and federal regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.
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Methodological & Application
Application Notes and Protocols for Studying Polar Auxin Transport Using N-1-Naphthylphthalamic Acid (NPA)
Introduction: Unraveling Plant Development with NPA, a Potent Inhibitor of Polar Auxin Transport
The directional, cell-to-cell movement of the phytohormone auxin, known as polar auxin transport (PAT), is fundamental to nearly every aspect of plant growth and development. This tightly regulated process establishes auxin gradients that orchestrate a vast array of physiological responses, including embryogenesis, organ formation, tropic responses, and vascular development.[1][2] For decades, the synthetic compound N-1-Naphthylphthalamic acid (NPA) has been an indispensable chemical tool for researchers seeking to dissect the mechanisms and physiological consequences of PAT.[1][3][4][5][6] Initially recognized for its herbicidal properties, NPA's ability to phenocopy mutants with defects in auxin transport quickly established it as a key inhibitor for studying auxin biology.[3][6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of NPA to study polar auxin transport. We will delve into the molecular mechanism of NPA action, provide detailed, field-proven protocols for its application in various experimental systems, and offer insights into the interpretation of results.
The Molecular Mechanism of NPA Action: Targeting the Gatekeepers of Auxin Efflux
The directional flow of auxin is primarily mediated by the coordinated action of auxin influx and efflux carriers. While the chemiosmotic hypothesis has long provided a framework for understanding PAT, the precise molecular targets of inhibitors like NPA have been the subject of extensive research.[9]
Recent groundbreaking studies have provided compelling evidence that the PIN-FORMED (PIN) family of auxin efflux carriers are the bona fide targets of NPA .[1][4][5][10] Structural and biochemical analyses have revealed that NPA directly binds to PIN proteins.[1][11][12][13] This binding event locks the PIN transporter in an inward-facing conformation, thereby preventing the conformational changes necessary for auxin efflux from the cell.[11][12] This direct inhibition of PIN-mediated auxin transport offers a clear and parsimonious explanation for the wide range of physiological effects observed in NPA-treated plants.[4][5]
While PIN proteins are the primary targets, it is worth noting that NPA can also affect other proteins involved in auxin transport, such as some ATP-binding cassette (ABC) transporters of the B subfamily (ABCBs).[1][5] However, its most potent and direct inhibitory effect is on the PIN-mediated auxin efflux that is central to establishing directional auxin gradients.
Diagram of NPA's Mechanism of Action
Caption: NPA binds to and stabilizes the inward-facing conformation of PIN proteins, inhibiting auxin efflux.
Quantitative Data Summary: Recommended NPA Concentrations
The optimal concentration of NPA can vary depending on the plant species, the experimental system, and the duration of the treatment. The following table provides a summary of commonly used NPA concentrations from published literature. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
| Plant Species/System | Application Method | Typical NPA Concentration | Observed Effects | Reference(s) |
| Arabidopsis thaliana (seedlings) | Growth on agar medium | 0.1 - 10 µM | Inhibition of root elongation, agravitropism, apical hook defects | [14][15][16][17][18][19] |
| Arabidopsis thaliana (root gravitropism assay) | Short-term treatment on agar | 1 - 10 µM | Inhibition of gravitropic curvature | [8][14][17] |
| Arabidopsis thaliana (apical hook development) | Growth on agar medium | 0.1 - 1 µM | Prevents hook formation | [15][20] |
| Zea mays (maize coleoptiles) | Incubation of segments | 1 - 10 µM | Inhibition of polar auxin transport | [3][21] |
| Zea mays (shoots in culture) | Culture medium | ~10 µM | Arrest of leaf initiation | [7] |
| Muscari armeniacum (bulbs) | Soaking in solution | Dose-dependent | Inhibition of root elongation, swelling, and agravitropism | [8] |
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for common assays used to study the effects of NPA on polar auxin transport.
Protocol 1: Preparation of NPA Stock Solution
The solubility of NPA can be challenging. A reliable stock solution is critical for reproducible results.
Materials:
-
N-1-Naphthylphthalamic acid (NPA) powder
-
Dimethyl sulfoxide (DMSO) or 1 M KOH
-
Sterile, purified water (e.g., Milli-Q)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
For a 10 mM stock solution in DMSO:
-
Weigh out the appropriate amount of NPA powder.
-
Dissolve the NPA in a small volume of high-quality DMSO. Gently warm and vortex if necessary to fully dissolve.
-
Bring the solution to the final volume with DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
For a 10 mM stock solution in KOH:
-
Weigh out the appropriate amount of NPA powder.
-
Add a small volume of 1 M KOH to dissolve the NPA. The solution should become clear.
-
Bring the solution to the final volume with sterile, purified water.
-
Store the stock solution at -20°C.
-
Causality Behind Experimental Choices:
-
DMSO is a common solvent for hydrophobic compounds like NPA. However, it can have biological effects at higher concentrations, so a vehicle control (medium with the same concentration of DMSO as the NPA treatment) is essential.
-
NPA is an acid and will dissolve in a basic solution like KOH. This method avoids the use of DMSO. It is crucial to ensure the final pH of the growth medium is not significantly altered after adding the NPA stock.
Protocol 2: Arabidopsis thaliana Root Growth and Gravitropism Assay
This assay is a classic method to observe the effects of NPA on root development and response to gravity.
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants)
-
Petri plates (square plates are recommended for vertical growth)
-
Murashige and Skoog (MS) medium with 1% (w/v) sucrose and 0.8% (w/v) agar
-
NPA stock solution (10 mM)
-
Sterile forceps and filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of NPA-containing plates:
-
Autoclave the MS medium.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the NPA stock solution to the desired final concentration (e.g., 0.1, 1, 10 µM). Also, prepare control plates with the corresponding amount of solvent (DMSO or KOH/water).
-
Pour the medium into the Petri plates and allow them to solidify.
-
-
Seed sterilization and plating:
-
Sterilize Arabidopsis seeds using your preferred method (e.g., vapor-phase sterilization or bleach treatment).
-
Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-4 days in the dark to synchronize germination.
-
Pipette individual seeds in a line on the surface of the control and NPA-containing plates.
-
-
Root growth assay:
-
Place the plates vertically in a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.
-
After 5-7 days, photograph the plates.
-
Measure the primary root length using image analysis software (e.g., ImageJ).
-
-
Gravitropism assay:
-
Grow seedlings on control plates for 4-5 days until the roots are approximately 1-2 cm long.
-
Transfer the seedlings to NPA-containing plates.
-
Alternatively, grow seedlings on control plates, and then turn the plates 90 degrees to induce a gravitropic stimulus.
-
For NPA treatment during gravitropism, you can transfer seedlings grown on control medium to NPA-containing medium just before reorientation.
-
Measure the angle of root curvature relative to the new gravity vector at various time points (e.g., 6, 12, 24 hours) after reorientation.[8][14][17]
-
Self-Validating System:
-
Include a wild-type control to establish the baseline root growth and gravitropic response.
-
Use a range of NPA concentrations to observe a dose-dependent effect.
-
If available, include auxin transport mutant controls (e.g., pin mutants) which may show altered sensitivity to NPA.
Experimental Workflow for Arabidopsis Root Assays
Caption: Workflow for assessing NPA's impact on root growth and gravitropism in Arabidopsis.
Protocol 3: Apical Hook Development Assay in Etiolated Arabidopsis Seedlings
The apical hook is a classic example of differential growth regulated by auxin. NPA treatment can prevent its formation.[15][20]
Materials:
-
Arabidopsis thaliana seeds
-
MS medium plates with and without NPA (as described in Protocol 2)
-
Growth chamber or light-tight box for dark growth
Procedure:
-
Prepare plates and seeds as described in Protocol 2. Use a lower range of NPA concentrations (e.g., 0.1 - 1 µM) as apical hook formation can be very sensitive.
-
Induce germination: After plating, expose the plates to light for 4-6 hours to induce germination.
-
Dark growth: Wrap the plates in aluminum foil or place them in a light-tight box and grow them in the dark at 22°C for 3 days.
-
Observation and imaging:
Causality Behind Experimental Choices:
-
Etiolated (dark-grown) seedlings exhibit a pronounced apical hook, making it an ideal system to study this developmental process.
-
A brief light treatment after plating synchronizes germination.
-
A green safe light is used for observation because it does not trigger the photomorphogenic responses that would lead to hook opening.
Conclusion and Future Perspectives
N-1-Naphthylphthalamic acid remains a cornerstone in the toolkit of plant biologists. Its well-characterized inhibitory effect on PIN-mediated auxin efflux provides a powerful and relatively specific means to perturb polar auxin transport. The protocols outlined here offer a starting point for researchers to investigate the myriad of developmental processes governed by auxin gradients. As our understanding of the intricacies of auxin transport and signaling continues to evolve, the astute application of chemical tools like NPA will undoubtedly continue to yield novel insights into the fundamental principles of plant biology.
References
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Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 118(1), e2020857118. [Link]
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Abas, L., et al. (2020). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. bioRxiv. [Link]
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Brown, D. E., et al. (2001). Flavonoids act as negative regulators of auxin transport in vivo in Arabidopsis. Plant Physiology, 126(2), 524-535. [Link]
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Chen, X., et al. (2012). Coordinated regulation of apical hook development by gibberellins and ethylene in etiolated Arabidopsis seedlings. Cell Research, 22(5), 927-930. [Link]
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Fujita, H., & Syono, K. (1996). Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana. Plant and Cell Physiology, 37(7), 1043-1048. [Link]
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Harper, R. M., et al. (2000). The NPH4 locus encodes the auxin response factor ARF7, a conditional regulator of differential growth in aerial Arabidopsis tissue. The Plant Cell, 12(5), 757-770. [Link]
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Jing, Y., et al. (2023). Auxin research: creating tools for a greener future. Journal of Experimental Botany, 74(22), 6985-6997. [Link]
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Kramer, E. M. (2022). PIN structures shed light on their mechanism of auxin efflux. Journal of Experimental Botany, 73(18), 6035-6039. [Link]
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Li, G., et al. (2022). Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture. Molecular Horticulture, 2, 22. [Link]
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Narayanan, P. (2021). NPA directly binds to and inhibits PIN transporters (PNAS). Plantae. [Link]
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Oklestkova, J., et al. (2017). Determination of Auxin Transport Parameters on the Cellular Level. Methods in Molecular Biology, 1569, 131-142. [Link]
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Petrášek, J., & Friml, J. (2009). Auxin transport and its integration in plant development. Annual Review of Plant Biology, 60, 53-76. [Link]
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Rashotte, A. M., et al. (2001). Genetic and Chemical Reductions in Protein Phosphatase Activity Alter Auxin Transport, Gravity Response, and Lateral Root Growth. The Plant Cell, 13(7), 1683-1697. [Link]
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Scanlon, M. J. (2003). The polar auxin transport inhibitor N-1-naphthylphthalamic acid disrupts leaf initiation, KNOX protein regulation, and formation of leaf margins in maize. Plant Physiology, 133(2), 597-605. [Link]
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Smet, I. D., & Jürgens, G. (2007). Polar Auxin Transport and Asymmetric Auxin Distribution. The Arabidopsis Book, 5, e0108. [Link]
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Socha, A. M., & Oklestkova, J. (2025). Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features. International Journal of Molecular Sciences, 26(13), 7064. [Link]
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Sussman, M. R., & Goldsmith, M. H. (1981). The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles. Planta, 152(1), 13-18. [Link]
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Teale, W., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 303-312. [Link]
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Teale, W. D., & Palme, K. (2017). Review: Naphthylphthalamic acid and the mechanism of polar auxin transport ($). Plantae. [Link]
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Wang, C., et al. (2014). Glycerol Affects Root Development through Regulation of Multiple Pathways in Arabidopsis. PLoS ONE, 9(1), e86269. [Link]
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Wikipedia. (n.d.). Polar auxin transport. Retrieved from [Link]
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Yang, Y., et al. (2022). Structural insights into auxin recognition and efflux by Arabidopsis PIN1. Nature, 609(7927), 596-601. [Link]
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Zažímalová, E., et al. (Eds.). (2014). Auxin and Its Role in Plant Development. Springer. [Link]
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Zhang, J., et al. (2020). Biphasic control of cell expansion by auxin coordinates etiolated seedling development. Science, 370(6514), 337-341. [Link]
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Sawa, S., et al. (2005). The NPH4 locus of Arabidopsis, which is required for phototropism of hypocotyls, encodes a novel F-box protein that is regulated by the NPH1/NPL1 protein kinase. The Plant Cell, 17(1), 261-274. [Link]
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Application of N-1-Naphthylphthalimide in Fluorescence Quenching Experiments: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles and practical applications of N-1-Naphthylphthalimide in fluorescence quenching experiments. This document offers in-depth technical insights, field-proven protocols, and a robust theoretical framework to empower users in leveraging this versatile fluorophore for their research needs.
Introduction to this compound: A Versatile Fluorophore
This compound is a robust organic fluorophore belonging to the naphthalimide family of dyes. These compounds are renowned for their excellent photostability, high fluorescence quantum yields, and tunable photophysical properties, making them valuable tools in various scientific disciplines.[1][2][3] The rigid, planar structure of the naphthalimide core contributes to its inherent fluorescence, which can be modulated by the introduction of different substituents. The 1-naphthyl group attached to the imide nitrogen influences the molecule's electronic properties and steric hindrance, further defining its specific spectral characteristics.
The utility of this compound and its derivatives in fluorescence quenching studies stems from their sensitivity to the local microenvironment.[4][5][6][7] The fluorescence emission of these molecules can be significantly altered by interactions with a wide range of analytes, including metal ions, anions, and organic molecules.[8][9][10][11] This responsive nature forms the basis for the development of sensitive and selective chemosensors.
The Fundamental Principle: Fluorescence Quenching
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions.[12][13][14][15] This phenomenon can be initiated by an external substance, referred to as a quencher. The study of fluorescence quenching provides valuable information about the dynamics of molecular interactions, accessibility of the fluorophore to the quencher, and the concentration of the quencher.
The primary mechanisms governing fluorescence quenching are broadly categorized as dynamic (collisional) and static quenching.[14][16][17]
-
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state.[14][16] This process is diffusion-controlled, and the rate of quenching is dependent on the concentration of the quencher and the temperature.[16]
-
Static Quenching: In this mechanism, the fluorophore and quencher form a non-fluorescent ground-state complex.[14][16] The formation of this complex reduces the population of excitable fluorophores, thus decreasing the overall fluorescence intensity.
Distinguishing between these two mechanisms is crucial for accurate data interpretation and is typically achieved by temperature-dependent fluorescence measurements and lifetime studies.
Quenching Mechanisms Involving this compound
The fluorescence of this compound and its derivatives can be quenched through several sophisticated photophysical processes, most notably Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).
Photoinduced Electron Transfer (PET)
PET is a powerful mechanism for designing "turn-off" or "turn-on" fluorescent probes.[11][18][19][20][21] In a typical PET-based sensor incorporating a naphthalimide fluorophore, a receptor unit (electron donor or acceptor) is linked to the fluorophore. In the "off" state, interaction with an analyte can trigger an electron transfer between the receptor and the excited fluorophore, quenching the fluorescence. Conversely, in a "turn-on" sensor, the analyte might disrupt an existing PET process, leading to fluorescence enhancement.[8]
The efficiency of PET is governed by the Gibbs free energy change of the electron transfer process, which is influenced by the redox potentials of the donor and acceptor, as well as the solvent polarity.
Diagram: Photoinduced Electron Transfer (PET) Mechanism
Caption: Simplified workflow of Photoinduced Electron Transfer (PET).
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a nearby acceptor molecule (quencher).[22][23][24][25] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, and is often referred to as a "spectroscopic ruler".[22]
For FRET to occur, several conditions must be met:
-
The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.
-
The donor and acceptor molecules must be in close proximity.
-
The transition dipoles of the donor and acceptor must be favorably oriented.
In a FRET-based quenching experiment with this compound as the donor, the presence of an acceptor molecule that fulfills these criteria will lead to a decrease in the fluorescence of the naphthalimide and potentially sensitized emission from the acceptor.
Diagram: Förster Resonance Energy Transfer (FRET) Mechanism
Caption: Energy transfer in FRET from an excited donor to an acceptor.
Quantitative Analysis: The Stern-Volmer Equation
The relationship between fluorescence quenching and the concentration of the quencher can be described by the Stern-Volmer equation.[17] For dynamic quenching, the equation is:
F0 / F = 1 + KSV[Q]
Where:
-
F0 is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
KSV is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A plot of F0/F versus [Q] should yield a straight line with a slope equal to KSV for a simple dynamic quenching process.[17] Deviations from linearity can indicate the presence of static quenching or a combination of both static and dynamic quenching mechanisms.[26]
Experimental Protocol: A Step-by-Step Guide
This section provides a generalized protocol for conducting a fluorescence quenching experiment using this compound. Specific parameters may need to be optimized based on the analyte and the experimental system.
Materials and Reagents
-
This compound (high purity)
-
Appropriate solvent (e.g., ethanol, acetonitrile, aqueous buffer). The choice of solvent can significantly impact the fluorescence properties.[4][27]
-
Quencher of interest
-
Spectrofluorometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM. Protect the solution from light.
-
Quencher Stock Solution: Prepare a stock solution of the quencher at a concentration significantly higher than the expected working concentrations.
Experimental Procedure
-
Optimization of Excitation and Emission Wavelengths:
-
Dilute the this compound stock solution to a suitable working concentration (e.g., 10 µM).
-
Record the excitation and emission spectra to determine the optimal wavelengths (λex and λem). For many naphthalimide derivatives, excitation is in the UV-Vis region, and emission is in the visible region.[2][16]
-
-
Fluorescence Quenching Titration:
-
To a series of cuvettes, add a fixed volume of the this compound working solution.
-
Add increasing volumes of the quencher stock solution to each cuvette to achieve a range of final quencher concentrations.
-
Adjust the final volume of each solution to be constant with the chosen solvent.
-
Include a blank sample containing only the solvent and a control sample containing only the this compound solution.
-
Incubate the samples for a short period to allow for equilibration, if necessary.
-
Measure the fluorescence intensity of each sample at the predetermined λem, using the optimal λex.[16]
-
-
Data Analysis:
-
Correct the fluorescence intensities for any background fluorescence from the blank.
-
Calculate the F0/F ratio for each quencher concentration.
-
Construct a Stern-Volmer plot by plotting F0/F versus [Q].
-
Perform a linear regression analysis on the Stern-Volmer plot to determine the Stern-Volmer constant (KSV).
-
Diagram: Experimental Workflow for Fluorescence Quenching
Caption: A streamlined workflow for fluorescence quenching experiments.
Applications in Research and Development
The application of this compound and its derivatives in fluorescence quenching is vast and continues to expand.
Sensing of Metal Ions
Naphthalimide-based probes have been extensively developed for the detection of various metal ions, including Fe³⁺, Hg²⁺, and Ag⁺.[8][9][10][28][29] The interaction of the metal ion with a specific recognition moiety on the naphthalimide scaffold can induce fluorescence quenching through mechanisms like PET. The high sensitivity and selectivity of these probes make them suitable for environmental monitoring and biological imaging.[8][9][28][29]
Detection of Anions
The design of naphthalimide-based fluorescent sensors for anions such as fluoride and acetate has also been a significant area of research.[11] The quenching mechanism often involves the formation of hydrogen bonds or other interactions between the anion and a receptor unit, which in turn modulates the electronic properties of the fluorophore.
Probing Molecular Interactions
Fluorescence quenching experiments using this compound can be employed to study the binding of small molecules to macromolecules like proteins and DNA. By monitoring the quenching of the fluorophore's emission upon binding, information about binding constants, stoichiometry, and the accessibility of the binding site can be obtained.
Drug Development
In drug development, fluorescence quenching assays can be utilized for high-throughput screening of compound libraries to identify potential drug candidates that interact with a specific target. The changes in fluorescence provide a rapid and sensitive readout for binding events.
Data Presentation: A Comparative Overview
The following table summarizes typical photophysical properties and quenching constants for naphthalimide-based systems. Note that these values are illustrative and can vary significantly depending on the specific derivative, solvent, and quencher.
| Naphthalimide Derivative | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Quencher | KSV (M-1) | Mechanism | Reference |
| 4-Amino-1,8-naphthalimide | ~410 | ~530 | 0.45 - 0.65 | Metal Ions | 104 - 106 | PET | [1] |
| N-substituted naphthalimide | ~350 | ~450 | ~0.83 | Nitroaromatics | 103 - 105 | PET/Static | [2] |
| Naphthalimide-Thiourea | ~420 | ~540 | Varies | Anions (e.g., F⁻) | 102 - 104 | PET | [11] |
| Naphthalimide-Graphene Oxide | ~400 | ~520 | High | Graphene Oxide | High quenching efficiency | Static & Dynamic |
Conclusion and Future Perspectives
This compound and its derivatives are powerful and versatile tools for fluorescence quenching experiments. Their favorable photophysical properties, coupled with the ability to rationally design their structures for specific applications, have led to their widespread use in chemical sensing, biological imaging, and drug discovery. The continued development of novel naphthalimide-based probes with enhanced sensitivity, selectivity, and biocompatibility will undoubtedly open up new avenues for research and diagnostics. A thorough understanding of the underlying principles of fluorescence quenching and the associated data analysis methods, as outlined in this guide, is paramount for the successful implementation of these techniques.
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A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells. PubMed Central. [Link]
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Fluorescence Quenching Study of Nano Graphene Oxide Interaction with Naphthalimide Dye: Thermodynamic and Binding Characteristics. Progress in Color, Colorants and Coatings. [Link]
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The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). BMC Chemistry. [Link]
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Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery. PubMed. [Link]
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Two-path photo-induced electron transfer in naphthalimide-based model compound. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. ChemistryOpen. [Link]
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Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe. Molecules. [Link]
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Photoinduced Electron Transfer and Aggregation-Induced Emission in 1,8-Naphthalimide Probes as a Platform for Detection of Acid/Base Vapors. MDPI. [Link]
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Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PMC. [Link]
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Fluorescence Quenching Study of Nano Graphene Oxide Interaction with Naphthalimide Dye: Thermodynamic and Binding Characteristic. Progress in Color, Colorants and Coatings. [Link]
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Demonstration of bidirectional photoinduced electron transfer (PET) sensing in 4-amino-1,8-naphthalimide based thiourea anion sensors. Organic & Biomolecular Chemistry. [Link]
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Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. PMC. [Link]
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A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. PMC. [Link]
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Photoinduced Electron Transfer Involving a Naphthalimide Chromophore in Switchable and FlexibleRotaxanes. PubMed. [Link]
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The synthesis, crystal structure and photophysical properties of three novel naphthalimide dyes. ResearchGate. [Link]
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Förster resonance energy transfer. Wikipedia. [Link]
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Photoinduced electron transfer (PET) between naphthalene and aryl moieties led to fluorescence quenching in the presence of fluoride. ResearchGate. [Link]
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Fluorescence Quenching & the Stern-Volmer Plot. Edinburgh Instruments. [Link]
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Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. PubMed Central. [Link]
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Understanding of Förster Resonance Energy Transfer (FRET) in Ionic Materials. MDPI. [Link]
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Probing the Gravitropic Response: Protocols for N-1-Naphthylphthalamide (NPA) Application in Root Gravitropism Inhibition
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-1-Naphthylphthalamide (NPA) to inhibit root gravitropism. This document delves into the underlying molecular mechanisms, provides detailed, field-proven protocols for experimental application, and outlines methods for robust data quantification and analysis.
Introduction: Uncoupling Gravity and Root Growth
Gravitropism, the directional growth of plant organs in response to gravity, is a fundamental process that governs plant architecture and resource acquisition. In roots, this response is primarily orchestrated by the polar transport of the phytohormone auxin. N-1-Naphthylphthalamide (NPA) is a potent and widely used synthetic auxin transport inhibitor that serves as an invaluable chemical tool to dissect the molecular machinery governing this process. By disrupting the directional flow of auxin, NPA effectively uncouples the gravitropic signal from the growth response, leading to a characteristic agravitropic phenotype.[1] This guide provides the necessary protocols to leverage NPA as a precise instrument for studying root gravitropism, particularly in the model organism Arabidopsis thaliana.
Mechanism of Action: NPA's Targeted Disruption of Auxin Flow
The directional transport of auxin, known as polar auxin transport (PAT), is mediated by a sophisticated interplay of auxin influx and efflux carriers. The PIN-FORMED (PIN) family of auxin efflux carriers plays a pivotal role in establishing the auxin gradients necessary for differential growth during gravitropism.[2][3]
Upon gravistimulation (e.g., turning a plant root to a horizontal position), starch-filled amyloplasts in the columella cells of the root cap sediment, triggering a signaling cascade. This leads to the relocalization of PIN3 proteins to the lower side of these cells, redirecting auxin flow downwards.[2][4][5] This lateral auxin gradient is then transported to the elongation zone, where higher auxin concentrations on the lower side inhibit cell elongation, causing the root to bend downwards.[5][6]
NPA exerts its inhibitory effect by binding to and disrupting the function of PIN proteins, thereby blocking auxin efflux.[7] This disruption prevents the establishment and maintenance of the asymmetric auxin gradient required for the gravitropic response, resulting in roots that grow in a direction independent of the gravity vector.[1]
Diagram of the Auxin Signaling Pathway in Root Gravitropism and its Inhibition by NPA
Caption: Workflow for the NPA-mediated inhibition of root gravitropism assay.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of a negative control (0 µM NPA) is essential to establish the baseline gravitropic response. A dose-dependent inhibition of root curvature with increasing NPA concentrations will validate the efficacy of the compound and the experimental setup. Furthermore, observing the characteristic agravitropic phenotype (random or horizontal root growth) at higher NPA concentrations serves as a qualitative confirmation of successful polar auxin transport inhibition.
References
-
Friml, J., Wiśniewska, J., Benková, E., Mendgen, K., & Palme, K. (2002). Lateral relocation of auxin efflux regulator PIN3 mediates tropism in Arabidopsis. Nature, 415(6873), 806–809. [Link]
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Abas, L., Benjamins, R., Malenica, N., Paciorek, T., Wiśniewska, J., Moulinier-Anzola, J., ... & Friml, J. (2006). Intracellular trafficking and proteolysis of the Arabidopsis auxin-efflux facilitator PIN2 are involved in root gravitropism. Nature cell biology, 8(3), 249-256. [Link]
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Löfke, C., Zwiewka, M., Heilmann, I., Van Montagu, M. C. E., Teichmann, T., & Friml, J. (2013). Asymmetric gibberellin signaling regulates vacuolar trafficking of PIN auxin transporters during root gravitropism. Proceedings of the National Academy of Sciences, 110(9), 3627-3632. [Link]
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Adamowski, M., & Friml, J. (2015). PIN-dependent auxin transport: action, regulation, and evolution. The Plant Cell, 27(1), 20-32. [Link]
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Kleine-Vehn, J., Dhonukshe, P., & Friml, J. (2008). Gravity-induced PIN transcytosis for polarization of auxin fluxes in gravity-sensing root cells. Current Biology, 18(13), 1024-1027. [Link]
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Swarup, R., Kramer, E. M., Perry, P., Knox, K., Leyser, H. M. O., Haseloff, J., ... & Bennett, M. J. (2001). Root gravitropism requires lateral root cap and epidermal cells for transport and response to a mobile auxin signal. Nature cell biology, 3(12), 1056-1061. [Link]
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Rashotte, A. M., DeLong, A., & Muday, G. K. (2001). Genetic and chemical reductions in protein phosphatase activity alter auxin transport, gravity response, and lateral root growth. The Plant Cell, 13(8), 1683-1697. [Link]
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Barbez, E., & Kleine-Vehn, J. (2013). Imaging and quantifying root behavior in their natural orientation using a vertical stage confocal microscope. Methods in molecular biology (Clifton, N.J.), 959, 219–228. [Link]
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Han, L., He, J., & Li, J. (2022). Auxins and environmental factors regulate root gravitropism. Biologia plantarum, 66, 269-278. [Link]
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PubChem. (n.d.). N-1-Naphthylphthalimide. National Center for Biotechnology Information. [Link]
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Grones, P., Becker, C., & Ljung, K. (2021). Analysis of Graviresponse and Biological Effects of Vertical and Horizontal Clinorotation in Arabidopsis thaliana Root Tip. International journal of molecular sciences, 22(8), 4153. [Link]
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Wang, Y., & Liu, J. (2022). Auxin and Environmental Factors Regulate Root Gravitropism. Austin Journal of Plant Biology, 8(1), 1060. [Link]
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Philippar, K., Ivashikina, N., & Hedrich, R. (2004). Concentration-dependent effect of NPA on gravistimulated curvature and Ivr2 transcript accumulation in maize stem pulvini. Plant & cell physiology, 45(5), 557–562. [Link]
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Su, S. H., Gibbs, D. J., & Masson, P. H. (2017). The diagram of GSA and gravitropism of root tip. (A) A plant showing... ResearchGate. [Link]
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Kaneyasu, T., Kobayashi, A., Nakayama, M., Takahashi, H., & Miyazawa, Y. (2007). Effect of 1-naphthylphthalamic acid (NPA) on hydrotropism and gravitropism of Arabidopsis roots. Journal of experimental botany, 58(10), 2759–2767. [Link]
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Brown, D. E., Rashotte, A. M., Murphy, A. S., Normanly, J., Tague, B. W., Peer, W. A., ... & Muday, G. K. (2001). Flavonoids Act as Negative Regulators of Auxin Transport in Vivo in Arabidopsis. Plant Physiology, 126(2), 524–535. [Link]
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Muller, B., Zzaman, S., & Roychoudhry, S. (2018). Root Gravitropism: Quantification, Challenges, and Solutions. In Root Development: Methods and Protocols (pp. 165-176). Humana Press, New York, NY. [Link]
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Moore, C. R., Johnson, L. S., Kwak, I. Y., Livny, M., Broman, K. W., & Spalding, E. P. (2013). High-throughput computer vision introduces the time axis to a quantitative trait map of a plant growth response. Genetics, 195(3), 1077–1086. [Link]
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Villa-Hernández, D., Ristova, D., & Alvarez-Buylla, E. R. (2020). Root Gravitropism Is Regulated by a Crosstalk between para-Aminobenzoic Acid, Ethylene, and Auxin. Plant physiology, 184(2), 996–1011. [Link]
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Barker, R., Johns, S., Trane, R., & Gilroy, S. (2022). Analysis of Plant Root Gravitropism. Methods in molecular biology (Clifton, N.J.), 2494, 3–16. [Link]
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Xu, W., Wang, Y., & Luan, S. (2023). A protocol for measuring the response of Arabidopsis roots to gravity and treatment for simulated microgravity. STAR protocols, 4(1), 102099. [Link]
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Roychoudhry, S., & Kepinski, S. (2015). Analysis of Gravitropic Setpoint Angle Control in Arabidopsis. In Plant Gravitropism: Methods and Protocols (pp. 105-117). Humana Press, New York, NY. [Link]
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The Polar Express Blocked: N-1-Naphthylphthalamic Acid (NPA) as a Precision Tool in Plant Developmental Biology
Introduction: Intercepting the Messenger of Plant Life
In the intricate world of plant development, the phytohormone auxin acts as a master architect, orchestrating everything from the bending of a shoot towards light to the branching of roots through the soil. The precise distribution of auxin within the plant, a process known as polar auxin transport, is therefore of paramount importance. N-1-Naphthylphthalamic acid, commonly known as NPA, is a synthetic small molecule that has become an indispensable tool for researchers seeking to understand this fundamental process. By selectively inhibiting polar auxin transport, NPA allows scientists to create a "pharmacological knockout," effectively pausing or redirecting the flow of auxin to reveal its role in a multitude of developmental events.
This guide provides a comprehensive overview of NPA, from its mechanism of action to detailed, field-tested protocols for its application in studying plant development. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable method to investigate the profound influence of auxin on plant form and function.
Mechanism of Action: How NPA Builds the Dam
NPA does not block auxin signaling itself but rather targets the cellular machinery responsible for its directional transport. The current consensus is that NPA acts as a non-competitive inhibitor of auxin efflux carriers, primarily the PIN-FORMED (PIN) family of proteins. These proteins are asymmetrically localized on the plasma membrane of cells and are responsible for pumping auxin out of the cell in a specific direction.
NPA is thought to bind to a complex of proteins associated with the PIN carriers, including the immunophilin-like protein, TWISTED DWARF1 (TWD1), also known as NPA-binding protein 1 (NBP1). This binding event is believed to allosterically inhibit the transport activity of the PIN proteins, effectively creating a "dam" that prevents the flow of auxin. This disruption of the carefully controlled auxin gradients leads to a variety of dramatic and informative developmental phenotypes.
Caption: Fig. 1: NPA's inhibitory action on polar auxin transport.
Core Applications in Plant Development Research
The ability to manipulate auxin flow with NPA has opened doors to understanding a wide array of developmental processes. Here are some key applications:
-
Gravitropism: By disrupting the asymmetric auxin distribution in the root cap, NPA treatment causes roots to lose their ability to respond to gravity, providing a classic and easily scorable phenotype.
-
Apical Dominance and Branching: NPA application can mimic the effect of removing the shoot apical meristem (the primary source of auxin), leading to the outgrowth of axillary buds and a more branched phenotype.
-
Embryogenesis and Patterning: NPA treatment during embryogenesis can disrupt the formation of the apical-basal axis, leading to severe developmental defects and highlighting the critical role of early auxin gradients.
-
Vascular Development: The formation of vascular strands is highly dependent on canalized auxin flow. NPA can be used to alter and study the patterns of vascular tissue formation.
-
Fruit Set and Development: Auxin produced by developing seeds is crucial for fruit growth. NPA application can interfere with this process, providing insights into the hormonal control of fruit development.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and reproducible. However, optimal concentrations and treatment times will vary depending on the plant species, developmental stage, and specific research question. Pilot experiments are always recommended.
Protocol 1: Preparation of NPA Stock and Working Solutions
Rationale: NPA is not readily soluble in water. A high-concentration stock solution in a suitable solvent is required for accurate and convenient preparation of working solutions. Dimethyl sulfoxide (DMSO) is the most common solvent, though ethanol or sodium hydroxide can also be used.
Materials:
-
N-1-Naphthylphthalamic acid (NPA) powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile, purified water (e.g., Milli-Q)
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes and sterile tips
Procedure:
-
Stock Solution (10 mM):
-
Weigh out 28.93 mg of NPA powder.
-
Dissolve the powder in 10 mL of DMSO to create a 10 mM stock solution.
-
Mix thoroughly by vortexing or gentle agitation until the NPA is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. NPA stock solutions are stable for several months when stored properly.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM NPA stock solution.
-
Dilute the stock solution to the desired final concentration using sterile purified water or a suitable buffer/growth medium. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of liquid.
-
Crucially, prepare a mock control solution containing the same final concentration of the solvent (e.g., 0.1% DMSO) as your NPA working solution. This is essential to ensure that any observed phenotypes are due to NPA and not the solvent.
-
Data Presentation: Common NPA Working Concentrations
| Application | Plant Species | Typical Concentration Range | Expected Phenotype |
| Root Gravitropism Assay | Arabidopsis thaliana | 1 - 10 µM | Agravitropic root growth |
| Apical Dominance Assay | Pea (Pisum sativum) | 10 - 50 µM | Outgrowth of axillary buds |
| Embryogenesis Study | Arabidopsis thaliana | 0.1 - 5 µM | Abnormal embryo patterning |
| Vascular Strand Formation | Arabidopsis thaliana | 5 - 20 µM | Discontinuous or altered vascular strands |
Protocol 2: Root Gravitropism Assay in Arabidopsis thaliana
Rationale: This assay provides a rapid and quantitative method to assess the effect of NPA on polar auxin transport in roots. The angle of root growth relative to the gravity vector is measured.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Square Petri plates (10 cm x 10 cm)
-
Growth medium (e.g., 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar)
-
NPA working solutions (e.g., 1 µM, 5 µM, 10 µM) and a mock control solution
-
Stereomicroscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds.
-
Resuspend seeds in sterile 0.1% agar and sow them in a line on the surface of the agar plates containing the different NPA concentrations and the mock control.
-
Seal the plates with breathable tape.
-
-
Stratification and Germination:
-
Store the plates at 4°C in the dark for 2-3 days to synchronize germination (stratification).
-
Transfer the plates to a growth chamber with a vertical orientation and long-day conditions (16h light / 8h dark) at 22°C.
-
-
Gravitropic Stimulation:
-
Allow the seedlings to grow for 4-5 days, until the roots are approximately 1-2 cm long.
-
Rotate the plates 90 degrees to provide a gravitropic stimulus.
-
-
Data Acquisition and Analysis:
-
After 24-48 hours, capture high-resolution images of the plates.
-
Using ImageJ or similar software, measure the angle of root curvature from the point of rotation.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the root angles between the mock-treated and NPA-treated seedlings.
-
Caption: Fig. 2: Workflow for a root gravitropism assay using NPA.
Trustworthiness and Validation: Considerations for Robust Data
To ensure the integrity of your results when using NPA, consider the following:
-
Specificity and Off-Target Effects: While NPA is a relatively specific inhibitor of polar auxin transport, it is crucial to be aware of potential off-target effects, especially at high concentrations. Cross-validation of key findings with genetic mutants in auxin transport (e.g., pin mutants) is the gold standard for confirming that the observed phenotype is indeed due to the disruption of auxin flow.
-
Dose-Response Curves: Always perform a dose-response experiment to determine the optimal NPA concentration for your specific system. This will help you find the lowest concentration that gives a clear and reproducible phenotype, minimizing the risk of off-target effects.
-
Control, Control, Control: As mentioned in the protocol, a solvent control (mock) is non-negotiable. This accounts for any potential effects of the solvent on plant growth and development.
-
Chemical Stability: While NPA is stable in stock solutions, its stability in aqueous growth media over long experiments should be considered. For long-term studies, replenishing the NPA-containing medium may be necessary.
Conclusion: A Powerful yet Nuanced Tool
N-1-Naphthylphthalamic acid remains a cornerstone of plant developmental biology research. Its ability to create a conditional and reversible block in polar auxin transport provides an unparalleled window into the myriad processes governed by this essential phytohormone. By understanding its mechanism of action, employing carefully controlled protocols, and being mindful of its limitations, researchers can continue to leverage NPA to uncover new layers of complexity in the elegant architecture of plant life.
References
-
Title: NPA-binding protein 1 is a novel immunophilin-like protein that is a component of the auxin-transport-inhibitor-response machinery in Arabidopsis. Source: The Plant Journal URL: [Link]
-
Title: TWISTED DWARF1 regulates Arabidopsis gravitropism through the PIN2-dependent auxin transport. Source: The Plant Journal URL: [Link]
The N-1-Naphthylphthalimide Scaffold: A Versatile Platform for Fluorescent Chemosensor Development
Introduction: The Power of Naphthalimides in Fluorescence Sensing
The 1,8-naphthalimide framework is a privileged scaffold in the design of fluorescent materials. Its rigid, planar structure and inherent π-electron system give rise to desirable photophysical properties, including high photostability, large Stokes shifts, and often high fluorescence quantum yields.[1][2] These characteristics make naphthalimide derivatives exceptional candidates for the development of chemosensors—molecules designed to signal the presence of specific chemical species through a change in their optical properties.
The true power of the naphthalimide scaffold lies in its synthetic tractability. The imide nitrogen and the C-4 position of the naphthalene ring are readily functionalized, allowing for the strategic installation of two key components: a receptor unit, which selectively binds to the target analyte, and a signaling unit, which modulates the fluorescence output upon binding.[1] This modular "fluorophore-receptor" design enables the rational development of sensors for a wide array of analytes, including metal ions, anions, and biologically relevant small molecules.[3] This application note will provide a detailed guide to the synthesis, mechanism, and application of a specific N-1-naphthylphthalimide-based chemosensor for the detection of lead (Pb²⁺), a toxic heavy metal ion of significant environmental and health concern.[4]
Signaling Mechanism: Quenching Fluorescence through Analyte Binding
The signaling mechanism of many naphthalimide-based chemosensors relies on the modulation of intramolecular photophysical processes, primarily Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In the case of the lead sensor detailed herein, the fluorescence is quenched upon binding to Pb²⁺.
In the absence of the analyte, the naphthalimide fluorophore, upon excitation with light, emits photons to return to its ground state, resulting in strong fluorescence. The receptor moiety, typically rich in electron-donating atoms like nitrogen and oxygen, is designed to have minimal electronic communication with the fluorophore in the unbound state. However, upon complexation with a metal ion like Pb²⁺, the electron density of the receptor is altered. This complexation can induce a PET process where the receptor-analyte complex quenches the excited state of the fluorophore, leading to a decrease in fluorescence intensity. The degree of quenching is proportional to the concentration of the analyte, allowing for quantitative detection.[5]
Caption: Proposed fluorescence quenching mechanism via Photoinduced Electron Transfer (PET).
Synthesis Protocol: N-n-butyl-4-[N′,N′-bis(2′,4′-dichlorobenzoyl)ethylamino]-1,8-naphthalimide (Probe 3f)
This protocol details the three-step synthesis of a highly selective fluorescent chemosensor for Pb²⁺, designated as probe 3f .[6] The synthesis begins with commercially available 4-bromo-1,8-naphthalic anhydride.
Caption: Synthetic workflow for Probe 3f.
Step 1: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide (1)
-
Rationale: This initial step introduces the n-butyl group at the imide position, which enhances solubility in organic solvents. The reaction is a standard condensation between an anhydride and a primary amine.
-
Procedure:
-
To a round-bottom flask, add 4-bromo-1,8-naphthalic anhydride (16.1 g, 58 mmol) and ethanol (250 mL).
-
Add n-butylamine (4.4 g, 60 mmol) to the suspension.
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere for 12 hours.
-
Cool the mixture to room temperature. The product will precipitate out of solution.
-
Collect the solid by filtration and recrystallize from ethanol to yield a light-yellow product (Yield: 70%).[6]
-
Step 2: Synthesis of N-n-Butyl-4-(N′,N′-dihydroxyethyl)amino-1,8-naphthalimide (BNI)
-
Rationale: This step introduces the diethanolamine moiety at the C-4 position via nucleophilic aromatic substitution. The hydroxyl groups of the diethanolamine will serve as the binding sites for the target metal ion.
-
Procedure:
-
In a flask, combine N-n-butyl-4-bromo-1,8-naphthalimide (15 g, 45.2 mmol) and diethanolamine (75 mL) in ethylene glycol monomethyl ether (100 mL).
-
Reflux the mixture for 6 hours.
-
After cooling, purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and light petroleum (1:4 v/v) as the eluent to obtain a yellow solid (Yield: 20.4%).[6]
-
Step 3: Synthesis of N-n-butyl-4-[N′,N′-bis(2′,4′-dichlorobenzoyl)ethylamino]-1,8-naphthalimide (Probe 3f)
-
Rationale: The final step involves the acylation of the hydroxyl groups with 2,4-dichlorobenzoyl chloride. This modification enhances the selectivity of the probe for Pb²⁺. Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve BNI (from the previous step) and triethylamine (TEA) in dichloromethane.
-
Stir the solution and slowly add 2,4-dichlorobenzoyl chloride over 30 minutes.
-
Allow the reaction to proceed for 8 hours at 25°C.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Purify the product by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (1:3 v/v) as the eluent.[6]
-
Quantitative Data and Photophysical Properties
The photophysical properties of naphthalimide derivatives are highly sensitive to their environment.[7] The key performance metrics for Probe 3f are summarized below.
| Property | Value | Conditions | Reference |
| Absorption Max (λabs) | 425 nm | EtOH/H₂O (4:1 v/v) | [6] |
| Emission Max (λem) | 535 nm | EtOH/H₂O (4:1 v/v) | [6] |
| Fluorescence Response to Pb²⁺ | Significant Quenching | EtOH/H₂O (4:1 v/v) | [6] |
| Selectivity | High for Pb²⁺ over other common cations | EtOH/H₂O (4:1 v/v) | [6] |
| pH Stability | Stable over a wide pH range | - | [6] |
Table 1: Photophysical and sensing properties of Probe 3f.
Application Protocol: Detection of Pb²⁺ in Aqueous Samples
This protocol provides a general framework for using Probe 3f to detect Pb²⁺ in aqueous samples. It is recommended to optimize the parameters for specific experimental conditions.
Materials and Reagents:
-
Probe 3f stock solution (e.g., 1 mM in DMSO or acetonitrile).
-
Buffer solution (e.g., HEPES, pH 7.4).
-
Aqueous sample suspected to contain Pb²⁺.
-
Standard solutions of Pb²⁺ for calibration.
-
Fluorescence spectrophotometer.
Procedure:
-
Preparation of the working solution: Prepare a solution of Probe 3f in a suitable buffer (e.g., 10 µM in acetonitrile/HEPES buffer, 1:1 v/v).
-
Calibration Curve:
-
Pipette a fixed volume of the probe working solution into a series of cuvettes.
-
Add increasing concentrations of a standard Pb²⁺ solution to each cuvette.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Measure the fluorescence emission intensity at the emission maximum (approx. 535 nm) with excitation at the absorption maximum (approx. 425 nm).
-
Plot the fluorescence intensity versus the Pb²⁺ concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Add a known volume of the aqueous sample to a cuvette containing the probe working solution.
-
Incubate under the same conditions as the calibration standards.
-
Measure the fluorescence intensity.
-
Determine the concentration of Pb²⁺ in the sample by interpolating the fluorescence intensity on the calibration curve.
-
Protocol for Cellular Imaging (General)
While the primary reference for Probe 3f does not include cellular imaging, the following is a general protocol for using naphthalimide-based probes for detecting heavy metal ions in living cells, which can be adapted for Probe 3f .[8]
Materials and Reagents:
-
Cell line of interest (e.g., HeLa, HepG2).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Probe 3f stock solution (e.g., 1 mM in DMSO).
-
Pb²⁺ solution (e.g., Pb(NO₃)₂ in water).
-
Confocal laser scanning microscope.
Procedure:
-
Cell Culture: Culture the cells on glass-bottom dishes suitable for microscopy until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of Probe 3f (e.g., 5-10 µM) in cell culture medium.
-
Remove the old medium from the cells and wash with PBS.
-
Incubate the cells with the probe-containing medium for 20-30 minutes at 37°C in a CO₂ incubator.
-
-
Pb²⁺ Treatment:
-
Wash the cells with PBS to remove excess probe.
-
Incubate the cells with a solution of Pb²⁺ in culture medium for a specified time.
-
-
Imaging:
-
Wash the cells again with PBS.
-
Add fresh culture medium or PBS to the dish.
-
Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for the probe. A decrease in fluorescence intensity in the presence of Pb²⁺ would be expected.
-
Conclusion and Future Perspectives
The this compound scaffold provides a robust and versatile platform for the development of fluorescent chemosensors. The example of Probe 3f demonstrates how rational design and straightforward synthesis can lead to a highly selective sensor for the toxic heavy metal ion Pb²⁺. The protocols provided herein offer a starting point for researchers to utilize this class of compounds in their own work, from fundamental studies of metal ion binding to applications in environmental monitoring and cellular biology. Future work in this area will likely focus on the development of ratiometric and near-infrared naphthalimide probes to enhance sensitivity and enable deeper tissue imaging, further expanding the utility of this remarkable fluorophore.
References
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Fu, Y., Pang, X. X., Wang, Z. Q., & Ye, F. (2018). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules, 23(2), 439. [Link][6]
-
Zhang, X., Xiao, Y., & Qian, X. (2014). A naphthalimide-based fluorescence "turn-on" probe for the detection of Pb(2+) in aqueous solution and living cells. Chemistry, an Asian journal, 9(12), 3397–3402. [Link][8]
-
Jawale Patil, V. R., et al. (n.d.). An efficient naphthalimide based receptor for selective detection of Hg2+and Pb2+ions. Journal of the Indian Chemical Society. [Link]
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Zhao, J., et al. (2019). A new 1,8-naphthalimide-based fluorescent “turn-off” sensor for detecting Cu 2+ and sensing mechanisms. Journal of the Iranian Chemical Society, 16(11), 2469-2477. [Link]
-
Tigoianu, R. I., Airinei, A., Georgescu, F., Nicolescu, A., & Deleanu, C. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Engineering Proceedings, 27(1), 4. [Link][7]
-
A naphthalimide-based peptide conjugate for concurrent imaging and apoptosis induction in cancer cells by utilizing endogenous hydrogen sulfide. (2021). RSC Chemical Biology. [Link]
-
Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group. (2018). Molecules. [Link][1]
-
The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). (2023). BMC Chemistry. [Link][5]
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Naha, S., Wu, S. P., & Velmathi, S. (2020). Naphthalimide based smart sensor for CN−/Fe3+ and H2S. Synthesis and application in RAW264.7 cells and zebrafish imaging. New Journal of Chemistry, 44(10), 4078-4085. [Link]
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Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. (2011). Beilstein Journal of Organic Chemistry. [Link]
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Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. (2007). Photochemical & Photobiological Sciences. [Link][2]
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Rational Design of a 1,8-Naphthalimide-Based Fluorescent Probe for Water Detection in Organic Solvents. (2018). Molecules, 23(2), 439. [Link]
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The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). (2023). BMC Chemistry, 17(1), 69. [Link]
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Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. (2023). Biosensors, 13(11), 999. [Link]
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A naphthalimide-based fluorescent probe with mitochondria targeting for GSH sensing and cancer cell recognition. (2021). Dyes and Pigments, 194, 109618. [Link]
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A ratiometric naphthalimide sensor for live cell imaging of copper(I). (2013). Chemical Communications, 49(49), 5565-5567. [Link]
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Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives. (2021). Molecules, 26(1), 123. [Link]
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Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives. (2021). Molecules, 26(1), 123. [Link]
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Rational design of a 1,8-naphthalimide-based fluorescent probe for water detection in organic solvents. (2025). Analytical Methods. [Link]
-
A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents. (2022). Chemosensors, 10(7), 269. [Link]
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N-Butyl-4-butylamino-1,8-naphthalimide. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(10), o3474-o3475. [Link]
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Detection Techniques for Lead Ions in Water: A Review. (2023). Water, 15(8), 1599. [Link]
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Application Note: Protocol for the Solubilization of N-1-Naphthylphthalimide for In Vitro Assays
Abstract
N-1-Naphthylphthalimide is a synthetic compound belonging to the phthalimide class, utilized in various research applications, including materials science and as an intermediate in chemical synthesis.[1] Its application in biological in vitro assays is often complicated by its challenging physicochemical properties, most notably its poor aqueous solubility.[2] This guide provides a comprehensive, field-tested protocol for the effective dissolution and preparation of this compound solutions suitable for use in a range of in vitro experimental systems, such as cell-based assays and enzymatic screens. The protocols herein are designed to ensure compound stability, maximize bioavailability in the assay system, and minimize solvent-induced artifacts, thereby promoting reproducible and reliable experimental outcomes.
Understanding the Compound: Physicochemical Properties
A foundational understanding of this compound's properties is critical for developing a successful solubilization strategy. The molecule's structure, characterized by a large, nonpolar naphthyl group and a planar phthalimide core, is the primary reason for its low solubility in aqueous solutions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(naphthalen-1-yl)isoindole-1,3-dione | PubChem[2] |
| Molecular Formula | C₁₈H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 273.29 g/mol | ChemicalBook[4] |
| Appearance | Solid (form may vary) | Fisher Scientific[5] |
| Aqueous Solubility | 13.7 µg/mL (at pH 7.4) | PubChem[2] |
| Melting Point | 129 - 132 °C | Fisher Scientific[5] |
The experimentally determined aqueous solubility of 13.7 µg/mL is exceptionally low, confirming that direct dissolution in aqueous buffers or cell culture media for most experimental concentrations is not feasible.[2] Therefore, the use of an organic co-solvent is mandatory.
Strategic Solvent Selection
The choice of solvent is the most critical decision in this protocol. The ideal solvent must effectively dissolve this compound to a high concentration for a stock solution while exhibiting minimal toxicity or interference in the downstream biological assay.
Causality Behind Solvent Choice: Poorly soluble compounds like this compound require a polar aprotic solvent to disrupt the crystal lattice energy of the solid. Dimethyl sulfoxide (DMSO) is an exceptionally strong and versatile solvent for a vast array of organic materials, making it the primary choice.[6] It can penetrate biological membranes, which aids in delivering the compound in cell-based assays.[7]
Table 2: Comparison of Recommended Solvents for Stock Solution Preparation
| Solvent | Key Properties | Suitability for In Vitro Assays |
| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent.[7] Miscible with water and most organic liquids.[6] | Highly Recommended. The gold standard for initial solubilization of poorly soluble compounds for bioassays.[8] Final assay concentrations should typically be kept ≤0.5% (v/v) to avoid cytotoxicity. |
| Ethanol (EtOH) | Polar protic solvent. Less effective than DMSO for highly lipophilic compounds. | Acceptable. Can be used, but may be less effective at achieving high stock concentrations. Cellular effects can be more pronounced than with DMSO in some systems. |
| Dimethylformamide (DMF) | Polar aprotic solvent. Similar dissolving power to DMSO. | Use with Caution. Generally more toxic to cells than DMSO and should be avoided unless other solvents fail. |
Based on this analysis, 100% sterile-filtered DMSO is the recommended solvent for preparing the primary, high-concentration stock solution of this compound.
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution
This protocol details the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent experimental dilutions. This approach minimizes the volume of organic solvent introduced into the final assay.
Materials:
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich D2650 or equivalent)
-
Calibrated analytical balance
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)
-
Sterile, disposable syringe (1 mL)
-
Sterile syringe filter (0.22 µm), compatible with DMSO (e.g., PTFE membrane)
-
Vortex mixer
-
Water bath sonicator
Step-by-Step Methodology:
-
Calculation:
-
The molecular weight of this compound is 273.29 g/mol .
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 273.29 g/mol × 1000 mg/g = 2.73 mg
-
-
-
Weighing:
-
On a calibrated analytical balance, carefully weigh out 2.73 mg of this compound powder.
-
Expert Tip: Use a micro-spatula and tare a sterile microcentrifuge tube on the balance before adding the powder to ensure accurate measurement and prevent contamination.
-
-
Initial Dissolution:
-
Add 900 µL of sterile DMSO to the tube containing the compound.
-
Cap the tube securely and vortex vigorously for 1-2 minutes. A visual inspection should show the majority of the powder has dissolved, but some particulates may remain.
-
-
Aiding Solubilization (Self-Validation):
-
Place the tube in a water bath sonicator for 10-15 minutes. The ultrasonic waves will break up any remaining solid aggregates.
-
Causality: Sonication provides mechanical energy to overcome the intermolecular forces within the compound's crystal structure, significantly enhancing the rate of dissolution.
-
After sonication, vortex again for 30 seconds. The solution should now be completely clear. If not, sonicate for an additional 10 minutes.
-
-
Final Volume Adjustment & Sterilization:
-
Add sterile DMSO to bring the final volume to exactly 1.0 mL.
-
To ensure sterility for cell culture use, filter the solution through a 0.22 µm DMSO-compatible syringe filter into a new, sterile, light-protected tube. This step removes any potential microbial contaminants or insoluble micro-particulates.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Properly stored, DMSO stock solutions are typically stable for several months.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the critical step of diluting the concentrated stock into your final aqueous assay medium (e.g., cell culture medium, buffer). The primary goal is to achieve the desired final compound concentration while keeping the DMSO concentration at a non-toxic level.
Workflow for Preparing Working Solutions
Caption: Workflow for preparing assay-ready solutions.
Step-by-Step Methodology (Example for a 10 µM Final Concentration):
-
Determine Final DMSO Concentration:
-
First, establish the maximum DMSO concentration tolerated by your specific cell line or assay system. This is typically between 0.1% and 0.5%. Crucially, this same final DMSO concentration must be used in your vehicle control wells.
-
-
Serial Dilution Strategy:
-
It is poor practice to perform a single, large dilution (e.g., 1:1000) directly into the final assay plate due to the high risk of pipetting error and compound precipitation. A serial dilution is strongly recommended.
-
Step A - Intermediate Dilution: Prepare an intermediate dilution from your 10 mM stock. For example, to make a 100 µM intermediate solution, dilute the stock 1:100 in your assay medium (e.g., 2 µL of 10 mM stock + 198 µL of medium).
-
Step B - Final Dilution: Add a small volume of the intermediate dilution to your final assay wells. For example, to achieve a 10 µM final concentration in a 100 µL well volume, add 10 µL of the 100 µM intermediate solution to 90 µL of medium already in the well.
-
-
Execution and Precipitation Prevention:
-
When adding the compound (either stock or intermediate) to the aqueous medium, dispense it directly into the liquid and immediately mix by pipetting up and down or by gentle agitation of the plate.
-
Causality: This rapid mixing helps to disperse the compound before it has a chance to precipitate out of solution as it transitions from a high-DMSO to a high-aqueous environment.
-
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | Insufficient solvent volume or insufficient energy to break crystal lattice. | Double-check calculations and weighing. Increase sonication time to 30 minutes. Gentle warming (to 30-37°C) can be attempted, but use with caution as it can degrade some compounds. |
| Precipitate forms when diluting stock into aqueous medium. | "Crashing out" of the compound due to poor aqueous solubility. The final concentration is above its solubility limit in the medium. | Lower the final desired concentration of the compound. Increase the final percentage of DMSO slightly (if tolerated by the cells). Add the stock solution to the medium while vortexing to improve dispersion. |
| Inconsistent results or low compound activity. | Compound degradation due to repeated freeze-thaw cycles. Adsorption to plasticware. | Aliquot the stock solution into single-use volumes. Consider using low-adhesion polypropylene tubes and pipette tips. |
References
-
Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. The Journal of Chemical Thermodynamics.[Link]
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This compound (CID 79252). PubChem, National Institutes of Health.[Link]
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Solubility of Phthalimide derivatives. ResearchGate.[Link]
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Phthalimide - Solubility of Things. Solubility of Things.[Link]
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How to enhance drug solubility for in vitro assays? ResearchGate.[Link]
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Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.[Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Publications.[Link]
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Dissolution Method Development for Poorly Soluble Compounds. ResearchGate.[Link]
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Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.[Link]
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Dimethyl Sulfoxide (CID 679). PubChem, National Institutes of Health.[Link]
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- 9. N-(1-NAPHTHYL)PHTHALIMIDE | 5333-99-3 [chemicalbook.com]
Application Notes and Protocols for N-1-Naphthylphthalimide as a Plant Growth Regulator
Abstract: N-1-Naphthylphthalimide, commonly referred to as N-1-naphthylphthalamic acid (NPA), is a synthetic compound widely recognized for its potent effects on plant growth and development. Initially identified for its herbicidal properties and commercialized under names like Naptalam, NPA has become an indispensable chemical tool in plant biology research.[1] Its primary mechanism of action is the specific inhibition of polar auxin transport (PAT), the directional flow of the plant hormone auxin, which is fundamental to nearly every aspect of plant life.[2][3] By disrupting auxin gradients, NPA induces a range of physiological responses, including alterations in root development, apical dominance, and leaf patterning.[4][5] This document provides a comprehensive guide for researchers and scientists on the properties, mechanism of action, and practical applications of NPA. It includes detailed, validated protocols for laboratory bioassays and small-scale agricultural trials, designed to facilitate the investigation and application of this versatile plant growth regulator.
Chemical and Physical Properties
NPA is a synthetic chemical compound that functions as an anti-auxin by inhibiting auxin transport.[2] Its physical and chemical characteristics are critical for its proper handling, storage, and preparation for experimental use.
Table 1: Physicochemical Properties of this compound (NPA)
| Property | Value | Reference |
| IUPAC Name | 2-[(1-naphthylamino)carbonyl]benzoic acid | [6] |
| Synonyms | N-1-Naphthylphthalamic acid, Naptalam, Alanap | [1][6][7] |
| CAS Number | 132-66-1 | [3][8] |
| Molecular Formula | C₁₈H₁₃NO₃ | [3][8] |
| Molecular Weight | 291.3 g/mol | [3][6] |
| Appearance | Solid | [3][6] |
| Melting Point | 185-190 °C | [8] |
| Solubility | Soluble in DMSO (~15 mg/mL) and DMF (~25 mg/mL).[6] Sparingly soluble in aqueous buffers.[6] | [3][6] |
| Storage | Room temperature for solid form.[3] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[7] | [3][7] |
Mechanism of Action: Inhibition of Polar Auxin Transport
The diverse physiological effects of NPA stem from its specific role as an inhibitor of polar auxin transport (PAT). PAT is the directed, cell-to-cell movement of auxin (primarily indole-3-acetic acid, IAA) from its sites of synthesis in the shoot apex to the rest of the plant body.[9] This process establishes the auxin gradients that are crucial for organogenesis, tropic responses, and overall plant architecture.[2][5]
The key players in PAT are the PIN-FORMED (PIN) family of auxin efflux carrier proteins.[2] These transporters are asymmetrically localized on the plasma membranes of cells, which determines the direction of auxin flow.[2] Recent studies have provided strong evidence that PIN proteins are a direct molecular target of NPA.[2][10][11] NPA associates with PIN proteins, inhibiting their ability to export auxin from the cell.[10][11] This blockage of auxin efflux disrupts the formation of local auxin maxima and minima, leading to the characteristic developmental defects observed in NPA-treated plants, such as the failure of organ initiation and disrupted gravitropism.[1][4]
Caption: NPA directly inhibits PIN auxin efflux carriers.
Physiological Effects and Agricultural Applications
By disrupting the precise distribution of auxin, NPA application can lead to a wide array of dose-dependent physiological changes. These effects are leveraged both in fundamental research to understand auxin's role and in agriculture to control plant growth.[2]
Key Effects of NPA Application:
-
Root System Modification: NPA strongly inhibits primary root elongation and disrupts gravitropism, causing roots to grow in random directions.[1][12] It also inhibits the formation of lateral and adventitious roots.[1][4]
-
Control of Apical Dominance: The shoot apex produces auxin that flows downwards, suppressing the growth of axillary buds. NPA application blocks this flow, releasing apical dominance and promoting the outgrowth of lateral branches.[2][4] This is valuable for producing bushier, more compact ornamental plants and potentially increasing branching in certain crops.
-
Stem Swelling: Localized application of NPA can induce conspicuous stem swelling due to the accumulation of auxin and subsequent stimulation of cell division and enlargement in the cambial zone, cortex, and pith.[9]
-
Disruption of Organogenesis: The initiation of new leaves, flowers, and other organs at the shoot apical meristem requires precise auxin maxima. NPA treatment can arrest the formation of new organs.[5]
-
Herbicidal Action: At higher concentrations, NPA (as Naptalam) acts as a selective, pre-emergence herbicide, controlling many broadleaf weeds and some grasses in crops like soybeans, peanuts, and cucumbers.[1]
Table 2: Summary of Reported NPA Effects on Various Plant Species
| Plant Species | Application Method | Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Agar medium | 5 µM | Abolishes curly root growth on horizontal plates | [4] |
| Muscari armeniacum | Aqueous solution | 5-10 mg/L | Inhibition of root growth, swelling of elongation zone, disruption of gravitropism | [1][12] |
| Bryophyllum calycinum | Lanolin paste | 0.2% - 0.4% (w/w) | Induces localized stem swelling and rooting of cuttings | [9][13] |
| Petunia hybrida | Seedling treatment | Not specified | Inhibited adventitious root formation | [1] |
| Zea mays (Maize) | Not specified | Not specified | Disrupts leaf initiation and formation of leaf margins | [5] |
| Various Crops | Pre-emergence spray | Varies by formulation | Control of broadleaf weeds and grasses | [1] |
Experimental Protocols
Safety and Handling Precautions
Before handling NPA, users must review the complete Safety Data Sheet (SDS).[6]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[8]
-
Handling: Avoid creating dust.[14] Do not ingest, inhale, or allow contact with eyes or skin.[6] Wash hands thoroughly after handling.[6]
-
Environmental: NPA is classified as harmful to aquatic life with long-lasting effects.[8][14] Avoid release into the environment and dispose of waste according to local regulations.[14]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If ingested, rinse mouth and seek medical attention.[8][14]
Preparation of Stock and Working Solutions
Due to its poor solubility in water, a stock solution of NPA must be prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
Protocol: NPA Stock Solution (10 mM)
-
Calculate Mass: The molecular weight of NPA is 291.3 g/mol . To prepare 10 mL of a 10 mM stock solution, weigh out 2.913 mg of solid NPA.
-
Dissolution: Place the weighed NPA into a 15 mL conical tube or a suitable glass vial.
-
Add Solvent: Add 10 mL of high-purity DMSO to the vial.
-
Mix: Vortex or shake the solution until the NPA is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.[7]
Protocol: Aqueous Working Solutions
-
Dilution: To prepare a working solution, dilute the DMSO stock solution into your final aqueous medium (e.g., distilled water, liquid growth medium). For example, to make 100 mL of a 10 µM NPA working solution, add 100 µL of the 10 mM stock solution to 99.9 mL of the aqueous medium.
-
Control Solution: It is critical to prepare a "mock" control solution containing the same final concentration of DMSO as the NPA working solution. This ensures that any observed effects are due to NPA and not the solvent.
-
Use Immediately: It is recommended to use aqueous solutions on the day they are prepared.[6]
Protocol 1: Laboratory Bioassay for Root Growth Inhibition
This protocol describes a classic and reliable method to quantify the effect of NPA on root growth and gravitropism using Arabidopsis thaliana seedlings on agar plates.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) agar medium plates
-
NPA stock solution (10 mM in DMSO)
-
DMSO (for mock control)
-
Sterile water, petri dishes, pipette, and filter paper
-
Growth chamber or incubator (22°C, 16h light/8h dark cycle)
-
Ruler and scanner/camera for imaging
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using your lab's standard protocol (e.g., 70% ethanol wash followed by a bleach solution wash and rinsing with sterile water).
-
Medium Preparation: Prepare MS agar plates. After autoclaving and cooling the medium to ~50-60°C, add the required volume of NPA stock solution or DMSO (mock control) to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM NPA). Pour the plates and allow them to solidify.
-
Plating Seeds: Place 10-15 sterilized seeds in a straight line on the surface of each agar plate, approximately 1 cm from the top edge.
-
Stratification: Wrap the plates and store them at 4°C in the dark for 2-3 days to synchronize germination.
-
Incubation: Place the plates vertically in a growth chamber to allow roots to grow downwards along the agar surface.
-
Data Collection: After 5-7 days of growth, remove the plates. Measure the primary root length of each seedling. Photograph or scan the plates to document root growth direction (gravitropism).
-
Analysis: Calculate the average root length for each treatment. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments. Qualitatively assess the disruption of gravitropism.
Caption: Workflow for Arabidopsis root growth inhibition bioassay.
Protocol 2: Small-Scale Foliar Trial for Promoting Branching
This protocol outlines a method for testing NPA's ability to release apical dominance and increase branching in a model crop like tomato or an ornamental species.
Materials:
-
Young, actively growing plants (e.g., 3-4 week old tomato plants)
-
NPA stock solution and aqueous working solutions (e.g., 0, 50, 100, 200 µM)
-
Mock control solution (containing equivalent DMSO concentration)
-
Handheld sprayer
-
Surfactant (e.g., Tween-20 at 0.01% v/v) to improve leaf coverage
-
Greenhouse or controlled environment growth area
-
Calipers, ruler, and data collection sheets
Experimental Design:
-
Replication: Use at least 5-10 plants per treatment group.
-
Randomization: Arrange the plants in a completely randomized design to minimize positional effects in the greenhouse.
-
Treatments:
-
Untreated Control
-
Mock Control (Water + Surfactant + DMSO)
-
NPA 50 µM (+ Surfactant + DMSO)
-
NPA 100 µM (+ Surfactant + DMSO)
-
NPA 200 µM (+ Surfactant + DMSO)
-
Procedure:
-
Plant Preparation: Select healthy, uniform plants. Record baseline data before treatment: plant height, number of nodes, and number of existing lateral branches.
-
Solution Preparation: Prepare the required volume of each treatment solution immediately before application. Add the surfactant to all spray solutions, including controls.
-
Application: Thoroughly spray the foliage of each plant until runoff, ensuring complete coverage of the shoot apex and axillary buds. Avoid cross-contamination between treatments.
-
Growth Period: Grow the plants under standard greenhouse conditions for 2-4 weeks.
-
Data Collection: At weekly intervals and at the end of the experiment, record the following for each plant:
-
Plant height (from soil level to the apical meristem).
-
Number of primary lateral branches greater than 1 cm in length.
-
Observe and note any signs of phytotoxicity (e.g., leaf curling, chlorosis, stunting).
-
-
Analysis: Compare the average number of branches and final plant height between treatment groups using appropriate statistical methods. Evaluate the dose-response relationship for NPA's effect on branching.
Analytical Methods for Residue Analysis
For research involving the environmental fate of NPA or its uptake and distribution in plant tissues, sensitive analytical methods are required. Several methods have been developed for the microdetermination of NPA and its metabolites.
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorimetric or spectrophotometric detection can be used to determine NPA and its primary metabolite, 1-naphthylamine, in water samples.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A method for trace analysis in water involves solid-phase extraction, esterification, and subsequent conversion to a stable derivative in the GC injector port for detection by a nitrogen-phosphorus detector or by MS.[16]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for analyzing plant growth regulators like naphthaleneacetic acid in various agricultural products, and similar principles can be applied to NPA.[17]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitation in working solution | NPA concentration exceeds its limited aqueous solubility. | Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare fresh solutions before use. Do not store dilute aqueous solutions. |
| No observable effect | Concentration is too low. Poor uptake by the plant. Degradation of the compound. | Increase the concentration in a stepwise manner. For foliar applications, add a surfactant. Use freshly prepared solutions. |
| High variability in results | Inconsistent application. Non-uniform plant material. Environmental heterogeneity. | Ensure uniform spray coverage or consistent media concentration. Select plants of similar size and developmental stage. Randomize plant placement. |
| Phytotoxicity (e.g., leaf burn, necrosis) | NPA concentration is too high. Solvent (DMSO) concentration is too high. Application during high heat/light stress. | Perform a dose-response curve to find the optimal concentration. Ensure the final DMSO concentration is low (typically <0.5%). Apply during cooler parts of the day. |
References
-
Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features. (2025). MDPI. [Link]
-
Mode of Action of 1-Naphthylphthalamic Acid in Conspicuous Local Stem Swelling of Succulent Plant, Bryophyllum calycinum: Relevance to the Aspects of Its Histological Observation and Comprehensive Analyses of Plant Hormones. (2021). MDPI. [Link]
-
Naphthylphthalamic acid and the mechanism of polar auxin transport. (2018). Journal of Experimental Botany. [Link]
-
Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture. (2022). Molecular Horticulture. [Link]
-
Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. (2021). Proceedings of the National Academy of Sciences. [Link]
-
Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. (2021). PubMed. [Link]
-
The Polar Auxin Transport Inhibitor N-1-Naphthylphthalamic Acid Disrupts Leaf Initiation, KNOX Protein Regulation, and Formation of Leaf Margins in Maize. (2003). The Plant Cell. [Link]
-
N-1-naphthylphthalamic acid (NPA). (n.d.). PhytoTech Labs. [Link]
-
Differential effects of N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA) on auxin control of swelling of the shoots of Bryophyllum calycinum Salisb. (2018). ResearchGate. [Link]
-
n-1-naphthylphthalamic acid npa: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Chemical structures of a-N-naphthylphthalamic acid (1-NPA). (n.d.). ResearchGate. [Link]
-
Microdetermination of N-1-Naphthylphthalamic Acid Residues in Plant Tissues. (1972). Analytical Chemistry. [Link]
-
A method for the trace analysis of naptalam (N-1-naphthylphthalamic acid) in water. (1992). Archives of Environmental Contamination and Toxicology. [Link]
-
SAFETY DATA SHEET - N-1-naphthylphthalamic acid. (n.d.). PhytoTech Labs. [Link]
-
PLANT GROWTH REGULATORS. (n.d.). PhytoTech Labs. [Link]
-
Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). (n.d.). Japanese Ministry of Health, Labour and Welfare. [Link]
-
Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features. (2025). National Institutes of Health. [Link]
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Live-Cell Imaging with N-1-Naphthylphthalimide-Based Probes: A Detailed Guide for Researchers
Introduction: The Versatility of the Naphthalimide Scaffold in Bioimaging
The 1,8-naphthalimide scaffold is a cornerstone in the development of fluorescent probes for live-cell imaging.[1][2] These probes are prized for their robust photophysical properties, including high fluorescence quantum yields, excellent photostability, significant Stokes shifts, and synthetically tunable emission spectra.[1][2] The ease of chemical modification of the naphthalimide core allows for the design of a vast array of probes that can selectively detect a wide range of biological analytes, from metal ions and reactive oxygen species to enzymatic activity and changes in the cellular microenvironment.[1][2][3] This adaptability makes them indispensable tools in cell biology, drug discovery, and diagnostics.[1][2][4]
A key feature of many naphthalimide-based probes is their design as "turn-on" or ratiometric sensors.[1] These probes often operate through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[1][2] In a typical "turn-on" PET-based sensor, a recognition moiety quenches the fluorescence of the naphthalimide fluorophore in the absence of the target analyte. Upon binding to the target, this quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity. This provides a high signal-to-noise ratio, enabling sensitive detection of the analyte within the complex environment of a living cell.
This guide provides an in-depth overview of the applications and protocols for using N-1-Naphthylphthalimide-based probes in live-cell imaging, designed for researchers, scientists, and drug development professionals.
Core Applications & Probe Characteristics
The versatility of the this compound scaffold has led to the development of probes for a multitude of applications in live-cell imaging. Below is a summary of key application areas and the performance of representative probes.
| Application Area | Target Analyte/Organelle | Probe Example | Mechanism | Excitation (nm) | Emission (nm) | Key Features | Reference |
| Ion Detection | Mercury Ions (Hg²⁺) | NADP | Deprotection Reaction | ~450 | ~525 (Green) | High selectivity and sensitivity, low cytotoxicity.[5][6] | [5][6] |
| Ion Detection | Mercury Ions (Hg²⁺) | NIDEA | Fluorescence Quenching | ~460 | ~560 (Yellow) | Noticeable color change from yellow to colorless under UV light.[7] | [7] |
| Organelle Imaging | Mitochondria | NPA-TPP | Triphenylphosphonium Targeting | Not Specified | Not Specified | High photostability, low cytotoxicity, and good water solubility for long-term tracking.[8] | [8] |
| Organelle Imaging | Golgi Apparatus | EW2 | Phenylsulfonamide Targeting | Not Specified | Not Specified | High specificity for the Golgi, enabling visualization of dynamic changes.[9] | [9] |
| Enzyme Activity | Caspase-3 | Ac-DEVD-PABC-Naph | Enzymatic Cleavage | 402 | 475 -> 535 | Ratiometric response upon cleavage, allowing for quantification of activity.[10] | [10] |
| Drug Delivery | Acidic Drugs (e.g., Flufenamic Acid) | Thio- and amino-derivatives | pH-switch | Not Specified | ~520 | OFF-ON or ON-OFF fluorescence switch upon interaction with a proton-donor drug.[3] | [3] |
| Tumor Imaging | Carbonic Anhydrase IX | NI-PHEA-SD | Sulfadiazine Targeting | Not Specified | Not Specified | Water-soluble polymer-based probe for targeted tumor imaging.[11] | [11] |
Probe Activation Mechanisms and Experimental Workflow
The rational design of this compound-based probes relies on clever chemical strategies to control their fluorescent output. Understanding these mechanisms is crucial for selecting the appropriate probe and interpreting experimental results.
Mechanism of a "Turn-On" PET-Based Probe
A common strategy for creating "turn-on" probes is to utilize a Photoinduced Electron Transfer (PET) mechanism. In the "off" state, an electron-rich recognition unit is in close proximity to the naphthalimide fluorophore. Upon excitation, an electron is transferred from the recognition unit to the fluorophore, which then relaxes back to the ground state non-radiatively, thus quenching fluorescence. When the target analyte binds to the recognition unit, it lowers its electron-donating ability, inhibiting the PET process and allowing the fluorophore to emit light.
Caption: General mechanism of a "turn-on" naphthalimide probe based on Photoinduced Electron Transfer (PET).
Typical Experimental Workflow for Live-Cell Imaging
The following diagram outlines a standard workflow for utilizing this compound-based probes for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is essential for achieving high-quality results.
Caption: A typical experimental workflow for live-cell imaging with this compound-based probes.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common applications of this compound-based probes.
Protocol 1: General Procedure for Live-Cell Staining
This protocol provides a general framework for staining live cells. Optimal conditions, such as probe concentration and incubation time, should be empirically determined for each specific probe and cell type.[2]
Materials:
-
This compound probe of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope (confocal is recommended for organelle imaging)
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the this compound probe in anhydrous DMSO. Store protected from light at -20°C.[2]
-
Cell Preparation: Culture cells on a suitable imaging dish to 60-80% confluency. Ensure the cells are healthy and adherent.[2]
-
Probe Loading: a. Dilute the DMSO stock solution into pre-warmed complete culture medium or PBS/HBSS to the final desired working concentration (typically 0.5 - 10 µM).[2] b. Remove the existing culture medium from the cells. c. Add the probe-containing medium to the cells and gently swirl to mix.[2]
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the required time (typically 15-60 minutes). This step should be optimized to allow for sufficient probe uptake while minimizing cytotoxicity.[2]
-
Washing: a. Carefully remove the probe-containing medium. b. Wash the cells 2-3 times with pre-warmed PBS or culture medium to remove any excess, non-internalized probe.[2] c. After the final wash, add fresh pre-warmed imaging medium (e.g., phenol red-free medium or HBSS) to the cells.[2]
-
Imaging: a. Immediately transfer the cells to the fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).[2] b. Excite the probe using the appropriate wavelength (e.g., 405 nm or 488 nm laser line).[2] c. Collect the emission fluorescence using the correct filter set, corresponding to the probe's emission spectrum.[2] d. Acquire images using settings that minimize phototoxicity and photobleaching (e.g., lowest possible laser power, fastest scan speed).[2]
Protocol 2: Detection of Intracellular Mercury Ions (Hg²⁺)
This protocol is adapted for the detection of Hg²⁺ in living cells using a "turn-on" naphthalimide-based probe.
Materials:
-
Hg²⁺-sensitive this compound probe (e.g., NADP)
-
HeLa cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Mercury (II) chloride (HgCl₂) for positive control
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Culture: Seed HeLa cells on glass-bottom confocal dishes and grow to approximately 70% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of the Hg²⁺-sensitive probe in DMSO.
-
Probe Loading: a. Dilute the probe stock solution in pre-warmed DMEM to a final concentration of 1.0 µM. b. Replace the culture medium of the HeLa cells with the probe-containing medium. c. Incubate for 30 minutes at 37°C.[2]
-
Washing: Wash the cells twice with warm PBS. Add fresh phenol red-free imaging medium.[2]
-
Hg²⁺ Treatment (Optional Positive Control): a. Prepare a stock solution of HgCl₂ in water. b. Dilute the HgCl₂ stock in the imaging medium to the desired final concentration (e.g., 10 µM). c. Add the HgCl₂-containing medium to the probe-loaded cells and incubate for a further 15-30 minutes.
-
Confocal Microscopy: a. Place the dish on the confocal microscope stage. b. Excite the probe at the appropriate wavelength (e.g., 458 nm). c. Collect emission in the green channel (e.g., 500-550 nm). d. Acquire images before and after the addition of HgCl₂ to observe the fluorescence "turn-on" response.
Troubleshooting and Considerations
-
Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentration range for your specific probe and cell line.[9]
-
Phototoxicity and Photobleaching: Minimize light exposure to the cells by using the lowest possible laser power and fastest acquisition speed that provides an adequate signal-to-noise ratio.[2]
-
Probe Aggregation: Some naphthalimide probes may have limited water solubility. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent probe precipitation.
-
Specificity: When using probes for specific ions or enzymes, it is crucial to perform control experiments to validate the probe's selectivity. This may involve using chelators to sequester the target ion or inhibitors for the target enzyme.
Conclusion and Future Perspectives
This compound-based probes are powerful tools for live-cell imaging, offering a unique combination of excellent photophysical properties and synthetic versatility.[1][2] Their applications continue to expand, with ongoing research focused on developing probes with even greater sensitivity, specificity, and photostability.[8][12] The development of probes for super-resolution microscopy and in vivo imaging holds particular promise for advancing our understanding of complex biological processes at the molecular level.[12] As our ability to rationally design and synthesize these sophisticated molecular tools improves, so too will our capacity to visualize and dissect the intricate workings of the living cell.
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- Application Notes: 1,8-Naphthalimide Probes in Live Cell Imaging & Microscopy - Benchchem.
- Naphthalimide-based fluorescent probe for Hg2+ detection and imaging in living cells and zebrafish - ResearchGate.
- A novel water-soluble naphthalimide-based turn-on fluorescent probe for mercury ion detection in living cells and zebrafish - New Journal of Chemistry (RSC Publishing).
- A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PMC - NIH.
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N-1-Naphthylphthalimide application in studying protein-ligand binding
Application Note: N-1-Naphthylphthalimide
Utilizing this compound for Quantitative Analysis of Protein-Ligand Binding
Introduction: The Power of Environment-Sensing Probes
In the landscape of drug discovery and molecular biology, understanding the kinetics and affinity of ligand binding to target proteins is paramount. This compound (NPI) has emerged as a powerful tool for this purpose. NPI is a fluorescent molecular probe characterized by its naphthyl and phthalimide moieties.[1][2] Its utility stems not from a high intrinsic quantum yield in aqueous solutions, but from a remarkable photophysical property known as solvatochromism . This phenomenon, where the fluorescence emission spectrum of a compound is highly sensitive to the polarity of its local environment, is the cornerstone of its application.
When free in a polar aqueous buffer, NPI exhibits minimal fluorescence. However, upon binding to a non-polar, hydrophobic pocket on a protein surface, it becomes shielded from the solvent. This transition into a non-polar environment induces a significant, quantifiable increase in its fluorescence quantum yield. This "light-up" capability allows researchers to directly monitor binding events in real-time, making NPI an excellent probe for identifying and characterizing protein-ligand interactions. This guide provides the scientific principles and detailed protocols for leveraging NPI in direct and competitive binding assays.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₁NO₂ | [1][3] |
| Molecular Weight | 273.3 g/mol | [1][3] |
| IUPAC Name | 2-(naphthalen-1-yl)isoindole-1,3-dione | [1] |
| Aqueous Solubility | 13.7 µg/mL (at pH 7.4) | [1][3] |
| Appearance | Typically a crystalline solid | |
| Excitation (Typical) | ~340-360 nm | |
| Emission (Typical) | ~450-480 nm (environment-dependent) |
Principle of Action: A Solvatochromic Switch
The mechanism of NPI as a binding probe is elegant in its simplicity. The phthalimide group acts as an electron acceptor while the naphthyl group is the electron donor. In polar solvents like water, the excited state of NPI is stabilized by solvent dipoles, which promotes non-radiative decay pathways (e.g., internal conversion), resulting in quenched fluorescence.
Upon binding to a hydrophobic cavity on a protein, NPI is sequestered from the polar solvent. This non-polar microenvironment restricts the rotational freedom of the molecule and prevents the excited state from being quenched by water molecules. Consequently, radiative decay (fluorescence) becomes the dominant relaxation pathway, leading to a sharp increase in emission intensity. The magnitude of this fluorescence enhancement is directly proportional to the concentration of the NPI-protein complex, forming the basis for quantitative binding analysis.
Figure 1. Mechanism of NPI fluorescence upon binding to a protein's hydrophobic site.
Protocol I: Direct Binding Assay via Fluorescence Titration
This protocol determines the dissociation constant (Kd) of NPI to a target protein by measuring the fluorescence increase as a function of increasing protein concentration.
Rationale & Self-Validation
The experiment's validity rests on the assumption that the change in fluorescence is caused solely by the specific binding of NPI to the protein. To ensure this, we include critical controls:
-
NPI alone: To measure the baseline fluorescence of the probe in the assay buffer.
-
Protein alone: To check for any intrinsic protein fluorescence or light scattering at the NPI emission wavelength. This value is subtracted from the experimental readings.
The concentration of the binding partner with the lower expected affinity (in this case, the protein) should be titrated, while the probe (NPI) concentration is held constant, ideally well below the expected Kd to avoid ligand depletion effects.[4]
Materials
-
Target Protein: Purified, of known concentration.
-
This compound (NPI): 10 mM stock in DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. Note: Buffer components should be chosen to ensure protein stability and solubility, and should not interfere with fluorescence.
-
Instrumentation: Fluorometer or microplate reader with appropriate excitation/emission filters (e.g., Ex: 350 nm, Em: 460 nm).
-
Consumables: Low-volume quartz cuvette or black, flat-bottom 96/384-well microplates.
Step-by-Step Methodology
-
Preparation:
-
Prepare a working solution of NPI in Assay Buffer. A final concentration of 1-5 µM is a good starting point.
-
Prepare a dilution series of your target protein in Assay Buffer. You will need a range that brackets the expected Kd (e.g., from 0.1x to 10x the estimated Kd).
-
-
Assay Setup (96-well plate format):
-
Test Wells: To triplicate wells, add a fixed volume of the NPI working solution. Then add increasing volumes of the protein dilution series. Adjust the final volume to be identical in all wells using Assay Buffer.
-
Control Wells (Protein Blank): To triplicate wells, add Assay Buffer (instead of NPI solution) and the same increasing volumes of the protein dilution series. This corrects for protein scattering/fluorescence.
-
Control Well (NPI Blank): To triplicate wells, add the NPI working solution and top up with Assay Buffer to the final volume. This gives the fluorescence of the free probe (F_min).
-
-
Incubation & Measurement:
-
Mix the plate gently (do not introduce bubbles).
-
Incubate at a constant temperature (e.g., 25°C) for a period sufficient to reach binding equilibrium (typically 15-30 minutes, but may need optimization).[5][6]
-
Measure fluorescence intensity on the plate reader using the pre-determined optimal excitation and emission wavelengths.
-
Data Analysis
-
Correct the Data: For each protein concentration, subtract the average fluorescence of the corresponding "Protein Blank" control from the average fluorescence of the "Test Wells".
-
Plot the Data: Plot the corrected fluorescence intensity (Y-axis) against the total protein concentration (X-axis).
-
Fit the Curve: The resulting data should follow a hyperbolic, saturable binding curve. Fit the data to a one-site binding equation using software like GraphPad Prism or an equivalent.[4][7]
Equation 1: One-Site Binding Y = F_min + (F_max - F_min) * [P] / (Kd + [P])
Where:
-
Y is the observed fluorescence.
-
F_min is the fluorescence of free NPI.
-
F_max is the maximal fluorescence at saturation.
-
[P] is the total protein concentration.
-
Kd is the dissociation constant.
-
The software will calculate the best-fit value for Kd, which represents the protein concentration at which 50% of the NPI is bound.
Protocol II: Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of a non-fluorescent test compound (inhibitor) by measuring its ability to displace NPI from the target protein.
Rationale & Experimental Design
This assay leverages the NPI-protein interaction as a reporter system. A decrease in fluorescence indicates that the unlabeled test compound is successfully competing with NPI for the same binding site.[8][9] The concentrations of protein and NPI are fixed, while the concentration of the competitor is varied.
-
Key Consideration: The concentration of the target protein should be set around the Kd of the NPI-protein interaction to ensure the assay is sensitive to competition. The NPI concentration should be kept low (ideally ≤ 0.5x its Kd) to minimize its influence on the competitor's binding.
Figure 2. Experimental workflow for an NPI-based competitive binding assay.
Step-by-Step Methodology
-
Preparation:
-
Determine the Kd of NPI for your protein using Protocol I.
-
Prepare a solution containing the Target Protein (at a concentration equal to the NPI Kd) and NPI (at a concentration ≤ 0.5x the NPI Kd) in Assay Buffer. This is your "Assay Mix".
-
Prepare a serial dilution of your unlabeled test compound (competitor) in Assay Buffer.
-
-
Assay Setup (384-well plate format):
-
Test Wells: To triplicate wells, add the competitor serial dilutions.
-
Control Wells (No Inhibition): Add Assay Buffer instead of the competitor. This represents 0% displacement (F_max).
-
Control Wells (Full Inhibition/Background): Add a known, saturating concentration of a potent, unlabeled binder if available. If not, wells containing only NPI in buffer can serve as the baseline (F_min).
-
Add a fixed volume of the "Assay Mix" to all wells.
-
-
Incubation & Measurement:
-
Mix, incubate to reach equilibrium, and measure fluorescence as described in Protocol I.
-
Data Analysis
-
Plot the Data: Plot the fluorescence intensity (Y-axis) against the logarithm of the competitor concentration (X-axis). The data should form a sigmoidal dose-response curve.
-
Determine IC₅₀: Fit the curve using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of the competitor that displaces 50% of the bound NPI.
-
Calculate Ki: The IC₅₀ is an assay-dependent value. To find the intrinsic binding affinity of the competitor (Ki), use the Cheng-Prusoff equation.[10]
Equation 2: Cheng-Prusoff Ki = IC₅₀ / (1 + [NPI] / Kd_NPI)
Where:
-
[NPI] is the concentration of NPI used in the assay.
-
Kd_NPI is the dissociation constant of NPI, determined from Protocol I.
-
Advantages, Limitations, and Troubleshooting
Advantages:
-
High-Throughput: The mix-and-read format is easily adaptable for screening large compound libraries.
-
Non-Radioactive: Avoids the safety and disposal issues associated with radioligand assays.[6]
-
Real-Time Monitoring: Allows for kinetic studies if measured immediately after mixing.
Limitations:
-
Requires a Hydrophobic Pocket: The target protein must have a suitable non-polar binding site for NPI to produce a signal.
-
Potential for Interference: Test compounds that are themselves fluorescent at similar wavelengths can interfere with the assay. Always run controls for compound auto-fluorescence.
-
Indirect Measurement: In competitive assays, it is assumed that the test compound and NPI bind to the same or an allosterically coupled site. This should be validated with orthogonal methods.
Troubleshooting:
-
No Fluorescence Change: The protein may lack a suitable binding site, or NPI may not be soluble at the tested concentration. Check for NPI precipitation.
-
High Standard Deviations: Inconsistent pipetting, bubble formation in wells, or protein aggregation can cause variability. Ensure proper mixing and centrifuge plates briefly before reading.[11]
-
Signal Drift: The protein may be unstable over the course of the experiment. Check protein stability and consider adding stabilizing agents like glycerol or BSA (if they don't interfere with binding).
References
-
Shaki, H. (2017). Studies on UV-Visible, Fluorescent Spectral Properties and Solvatochromic behavior of Naphthalimide Compound Containing Quaternary Ammonium. Progress in Color, Colorants and Coatings, 10(3), 163-172. [Link]
-
ResearchGate. (2018). Can I get a kd using fluorescence intensity for Cy3-labeled peptide binding to a protein? [Online discussion]. [Link]
-
Schmidpeter, A. M., et al. (2019). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. bio-protocol, 9(16), e3341. [Link]
-
Princen, K., et al. (2017). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments, (129), 56393. [Link]
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Vanderbilt University. (2004). Wisdom Page: Kd measurement, fitting, calculation, and simulation. [Link]
-
Hayoun, Y., et al. (2020). The Development of a Fluorescence‐Based Competitive Assay Enabled the Discovery of Dimeric Cyclic Peptide Modulators of Ubiquitin Chains. Angewandte Chemie International Edition, 59(28), 11395-11401. [Link]
-
ResearchGate. (2019). Any advice on my fluorescence-based binding assay protocol? [Online discussion]. [Link]
-
SlidePlayer. (n.d.). Which method to estimate Kd and Ki in fluorescence polarization? [Presentation]. [Link]
-
Ruan, W., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 29(19), 4529. [Link]
-
Raab, M., et al. (2019). Competitive Binding Study Revealing the Influence of Fluorophore Labels on Biomolecular Interactions. Nano Letters, 19(11), 7686-7692. [Link]
-
Bragina, M. E., Stergiopulos, N., & Fraga-Silva, R. A. (2017). Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. Methods in Molecular Biology, 1614, 165-174. [Link]
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Ruan, W., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. PubMed. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 79252, this compound. [Link]
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Application Notes & Protocols: N-1-Naphthylphthalimide in the Development of Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The N-1-Naphthylphthalimide Scaffold
This compound is a unique chemical entity belonging to the broader class of naphthalimide dyes. Structurally, it integrates a phthalimide group with a naphthalene moiety. This combination gives rise to a robust, planar, and highly conjugated system with advantageous photophysical properties, making it an excellent candidate for the development of sensitive and selective biosensors.[1]
The core utility of this compound in biosensing stems from its characteristics as a fluorophore. The 1,8-naphthalimide scaffold is known for its high fluorescence quantum yields, exceptional photostability, and large Stokes shifts (the difference between the absorption and emission maxima), which minimizes self-quenching and background interference.[1] Furthermore, the imide nitrogen and the naphthalene ring are amenable to synthetic modification, allowing for the strategic attachment of specific "receptor" or "recognition" units. These units can be designed to selectively interact with target analytes, such as metal ions, small molecules, or biomacromolecules.[2]
This interaction with an analyte triggers a conformational or electronic change in the molecule, which in turn modulates the fluorescence output. This principle is the foundation of "turn-on," "turn-off," or ratiometric biosensors, providing a clear and measurable signal in the presence of the target.[1]
Core Sensing Mechanisms & Principles
The functionality of this compound-based biosensors is typically governed by well-understood photophysical processes. A grasp of these mechanisms is critical for designing experiments and interpreting results.
Photoinduced Electron Transfer (PET)
PET is one of the most common mechanisms for designing "turn-on" fluorescent probes.[1]
-
"Off" State: In its unbound state, the this compound fluorophore is attached to a receptor unit that has a lone pair of electrons (e.g., an amine or thioether). Upon excitation with light, an electron from this receptor can be transferred to the excited fluorophore, quenching its fluorescence.[3] This is a non-radiative decay process.
-
"On" State: When the target analyte binds to the receptor, it "locks" the lone pair of electrons, making them unavailable for electron transfer. This binding event inhibits the PET process. Consequently, the excited fluorophore can no longer be quenched and returns to its ground state by emitting a photon, thus "turning on" the fluorescence.[1]
Fluorescence Quenching (Collisional & Static)
In contrast to PET-based "turn-on" sensors, some biosensors are designed to "turn-off" upon analyte binding. This fluorescence quenching can occur through several mechanisms:
-
Dynamic (Collisional) Quenching: The analyte (quencher) collides with the fluorophore in its excited state. During this collision, energy is transferred, and the fluorophore returns to the ground state without emitting a photon.[4][5][6] This process is dependent on diffusion and is typically affected by temperature and viscosity.[4]
-
Static Quenching: The analyte forms a stable, non-fluorescent complex with the fluorophore in its ground state.[7][8] Because this complex is formed before excitation, it reduces the population of active fluorophores, leading to a decrease in overall fluorescence intensity.[6] This is a common mechanism for the detection of heavy metal ions like copper (Cu²⁺) or mercury (Hg²⁺), which can form strong complexes with naphthalimide derivatives.[2][4]
The relationship between fluorescence intensity and quencher concentration is often described by the Stern-Volmer equation, which is a cornerstone of quantitative analysis using quenching-based sensors.[4]
Application Notes: Sensing Modalities
Fluorescence-Based Detection of Metal Ions
Heavy metal contamination is a significant environmental and health concern. This compound derivatives have been successfully developed as highly selective and sensitive chemosensors for various metal ions.
-
Mercury (Hg²⁺): Probes can be designed where Hg²⁺ triggers a deprotection reaction or binds to specific chelating groups, leading to a dramatic "turn-on" fluorescence enhancement.[9] The high affinity of mercury for sulfur or nitrogen-containing ligands is often exploited in the design of the receptor unit.[2]
-
Copper (Cu²⁺): Copper ions are well-known fluorescence quenchers.[4] this compound sensors for Cu²⁺ typically operate on a "turn-off" mechanism, where the binding of copper leads to a measurable decrease in fluorescence intensity.[4]
-
Iron (Fe³⁺) & Lead (Pb²⁺): Specific sensors for other essential or toxic metals like iron and lead have also been developed, demonstrating the versatility of the naphthalimide scaffold.[10][11]
Table 1: Performance of Naphthalimide-Based Probes for Metal Ion Detection
| Probe Type | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Sample Matrix | Reference |
|---|---|---|---|---|---|
| Naphthalimide-Derivative (NADP) | Hg²⁺ | "Turn-on" Fluorescence | 13 nM | Living Cells & Zebrafish | [9] |
| Naphthalimide-Derivative | Hg²⁺ | Fluorescence Quenching | 19.5 nM | Real Samples, Cells, Zebrafish | [12] |
| N-n-butyl-1,8-naphthalimide | Pb²⁺ | Fluorescence Quenching | Not specified | Solution | [11] |
| Commercial A/C Dye | Cu²⁺ | Fluorescence Quenching | 1.7 x 10⁻⁶ mol/L | Solution | [4] |
| Naphthalimide-Derivative (NI-DAT) | Hg²⁺ | Fluorescence Quenching | Not specified | Aqueous Solution |[2] |
Electrochemical Sensing of Organic Pollutants
Beyond optical methods, the phthalimide structure can be used in electrochemical applications. This is particularly relevant for detecting organic molecules that may not induce a strong optical response.
-
Pesticide Detection: An electrochemical sensor using a thermally reduced graphene oxide paste electrode has been developed for the determination of the pesticide naptalam.[13] this compound is a known degradation product of naptalam, making its electrochemical signature relevant for environmental monitoring.[14][15][16] The sensor operates by measuring the current change from the oxidation or reduction of the target analyte at the electrode surface. The high surface area and conductivity of nanomaterials like graphene enhance the sensitivity and lower the detection limit.[13]
Detailed Experimental Protocols
Protocol 1: Synthesis of a Functionalized 4-Amino-1,8-naphthalimide Probe
This protocol describes a general two-step synthesis for a 4-amino-N-substituted-1,8-naphthalimide, a common precursor for fluorescent probes.[2][11]
Rationale: The synthesis starts with commercially available 4-amino-1,8-naphthalic anhydride. The first step introduces a side chain with a functional group (e.g., an amine) by reacting the anhydride with a suitable diamine. This side chain will later serve as the recognition site for the analyte.
Materials:
-
4-amino-1,8-naphthalic anhydride
-
N,N-dimethylethylenediamine
-
Ethanol (Absolute)
-
Standard reflux apparatus with magnetic stirring
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-amino-1,8-naphthalic anhydride (e.g., 2.3 mmol, 0.5 g) and 25 mL of ethanol.
-
Reagent Addition: While stirring, add N,N-dimethylethylenediamine (e.g., 4.2 mmol, 0.5 mL) dropwise to the suspension. Causality Note: The diamine acts as the nucleophile, opening the anhydride ring and subsequently forming the imide.
-
Reflux: Heat the mixture to reflux and maintain for 6 hours under constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid crude product can be purified by recrystallization from ethanol or by column chromatography to yield the final product, 4-Amino-N-(2-dimethylaminoethyl)-1,8-naphthalimide.[2]
-
Characterization: Confirm the structure and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Detection via Fluorescence Quenching
This protocol outlines the steps for a titration experiment to quantify an analyte (e.g., Cu²⁺) using a synthesized this compound-based probe.
Rationale: This procedure establishes the relationship between the concentration of a quenching analyte and the fluorescence intensity of the probe. By systematically increasing the analyte concentration, a calibration curve can be constructed to determine the sensor's sensitivity and limit of detection.
Materials & Equipment:
-
Synthesized this compound probe (stock solution in DMSO or appropriate solvent)
-
Analyte stock solution (e.g., CuSO₄ in deionized water)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Fluorometer with quartz cuvettes
-
Micropipettes
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (e.g., 450 nm) and emission scan range (e.g., 470-700 nm) appropriate for the specific probe.
-
Prepare Blank: In a cuvette, prepare a blank solution containing only the buffer to zero the instrument.
-
Prepare Probe Solution: Add a fixed amount of the probe stock solution to a cuvette containing the buffer to achieve a final concentration (e.g., 10 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept minimal (<1%).
-
Initial Measurement (F₀): Record the fluorescence emission spectrum of the probe solution in the absence of the analyte. The maximum intensity is denoted as F₀.
-
Titration: Add small, precise aliquots of the analyte stock solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.
-
Record Spectra (F): Record the fluorescence emission spectrum after each addition of the analyte. A decrease in the peak intensity (F) should be observed.[4]
-
Data Analysis:
-
Plot the fluorescence intensity (F) or the ratio F₀/F against the analyte concentration [Q].
-
For dynamic or static quenching, this often yields a linear relationship at low concentrations, known as the Stern-Volmer plot.[4]
-
Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.
-
-
Selectivity Test (Self-Validation): Repeat the experiment by adding other potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺) at high concentrations to the probe solution. A robust sensor will show a significant fluorescence change only in the presence of the target analyte.[2]
Summary and Future Perspectives
This compound and its derivatives represent a powerful and versatile class of molecules for biosensor development. Their robust photophysical properties, combined with high synthetic tunability, have enabled the creation of sensitive and selective probes for a range of analytes, from toxic heavy metals to organic pollutants. The primary mechanisms, including PET and fluorescence quenching, are well-understood, allowing for rational design of new sensors.
Future developments in this field will likely focus on enhancing the applicability of these sensors in complex biological matrices. This includes improving water solubility, designing probes with two-photon excitation for deeper tissue imaging, and integrating them with nanomaterials to create multifunctional diagnostic platforms. As the demand for real-time, on-site monitoring in environmental science, clinical diagnostics, and drug development grows, the utility of this compound-based biosensors is set to expand significantly.
References
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Al-Kady, A. S., et al. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Chemistry Central Journal. Available at: [Link]
-
Kanan, S. M., et al. (2018). Photophysical Properties of Ag(I)-exchanged Zeolite A and the Photoassisted Degradation of Malathion. ResearchGate. Available at: [Link]
-
El-Sayed, Y. S., et al. (2022). Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination. MDPI. Available at: [Link]
-
Brycht, M., et al. (2018). Synthesis and characterization of the thermally reduced graphene oxide in argon atmosphere, and its application to construct graphene paste electrode as a naptalam electrochemical sensor. ResearchGate. Available at: [Link]
-
Abu-Yousef, I. A., et al. (2021). Organic Luminescent Sensor for Mercury(II) and Iron(III) Ions in Aqueous Solutions. MDPI. Available at: [Link]
-
Abu-Yousef, I. A., et al. (2021). Organic Luminescent Sensor for Mercury(II) and Iron(III) Ions in Aqueous Solutions. ResearchGate. Available at: [Link]
-
Kumar, M., et al. (2021). Sensitive Detection of Various Forms of Hydrogen Sulfide via Highly Selective Naphthalimide-Based Fluorescent Probe. MDPI. Available at: [Link]
-
Ren, T-B., et al. (2019). Palladium-Catalyzed Tandem C(sp3)-H Insertion Cyclization of 2-(2-Vinylarene)acetonitriles with Isocyanides to Access Naphthalen-2-amines. ResearchGate. Available at: [Link]
-
Zaleska, H., et al. (2001). Determination of the pesticide naptalam and its degradation products by positive and negative ion mass spectrometry. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. MDPI. Available at: [Link]
-
Guo, Z., et al. (2014). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. MDPI. Available at: [Link]
-
Klébek, A., et al. (2000). Study of the pesticide naptalam degradation; theoretical and experimental. ResearchGate. Available at: [Link]
-
Jia, L., et al. (2022). Naphthalimide-based fluorescent probe for Hg2+ detection and imaging in living cells and zebrafish. ResearchGate. Available at: [Link]
-
Zhang, W., et al. (2019). A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. Wiley Online Library. Available at: [Link]
-
Veale, E. B., & Gunnlaugsson, T. (2021). 1,8-Naphthalimide based fluorescent sensors for enzymes. Maynooth University Research Archive Library. Available at: [Link]
-
Zhang, C., et al. (2022). Naphthalimide-based solvent polarity chemosensors. ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2021). Rapid controllable synthesis of Al-MIL-96 and its adsorption of nitrogenous VOCs. ResearchGate. Available at: [Link]
-
Zabe, N., et al. (2017). A Highly Selective Fluorescent Chemosensor for the Detection of Picrate Anion Based on 1,8-Naphthalimide Derivatives. ResearchGate. Available at: [Link]
-
Galeano-Díaz, T., et al. (1994). Determination of 1-naphthylamine and the related pesticides, naptalam and antu, in river-water by high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Chemistry For Everyone. (2024, June 14). What Is Fluorescence Quenching In Polymers? YouTube. Available at: [Link]
-
Prabaningdyah, N. K., et al. (2017). Application of HPLC and response surface methodology for simultaneous determination of curcumin and desmethoxy curcumin in Curcuma syrup formulation. ResearchGate. Available at: [Link]
-
Wolfe, M. F., & Seiber, J. N. (1993). A method for the trace analysis of naptalam, N-1-naphthylphthalamic acid, in water. ResearchGate. Available at: [Link]
-
Evident Scientific. (n.d.). Basic Concepts in Fluorescence. EvidentScientific.com. Available at: [Link]
-
elearn analysis. (2020, September 21). Fluorescence Quenching. YouTube. Available at: [Link]
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Application Notes & Protocols: Experimental Design for N-1-Naphthylphthalimide Dose-Response Curves
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust dose-response experiments using N-1-Naphthylphthalimide (NPA). NPA is a cornerstone synthetic inhibitor of polar auxin transport, a critical process governing myriad aspects of plant development. Understanding its dose-dependent effects is fundamental to its application in both basic research and agricultural technology. Herein, we detail the mechanism of NPA action, provide a validated protocol for assessing its activity via a root gravitropism assay in Arabidopsis thaliana, and offer in-depth guidance on experimental design, data analysis, and interpretation to ensure the generation of high-quality, reproducible data.
Introduction: The Central Role of Auxin and its Transport
The phytohormone auxin is a master regulator of plant growth and development, orchestrating processes from embryogenesis and organ formation to tropic responses.[1][2] The directional, cell-to-cell movement of auxin, known as polar auxin transport (PAT), establishes the auxin gradients that are instructive for these developmental events. This transport is primarily mediated by plasma membrane-localized efflux carriers, most notably the PIN-FORMED (PIN) proteins.[1][3]
This compound (NPA) has been an indispensable chemical tool since the 1950s for dissecting the role of PAT.[1] By inhibiting auxin efflux, NPA disrupts the formation of auxin gradients, leading to a range of developmental phenotypes, such as defects in root gravitropism, lateral root formation, and inflorescence development.[1][2] These effects often phenocopy mutants with defects in auxin transport machinery, underscoring NPA's specificity.[1] Establishing a precise dose-response relationship is crucial for quantifying NPA's inhibitory potency and for designing experiments that use NPA to probe auxin-dependent processes.
Mechanism of Action: NPA's Direct Interaction with PIN Proteins
For decades, the precise molecular target of NPA was a subject of debate.[4][5] While several proteins were proposed as potential targets, recent landmark genetic, biochemical, and structural studies have provided compelling evidence that PIN auxin transporters are the bona fide in planta targets of NPA.[1][4]
NPA directly associates with PIN proteins, locking them in an inward-facing conformation.[1] This conformational lock prevents the transporters from cycling through the conformational changes necessary to export auxin from the cell. The direct binding and inhibition of PIN proteins by NPA offers a clear molecular basis for its potent disruption of polar auxin transport and provides a logical explanation for its wide-ranging physiological effects on plant development.[4][5]
Caption: NPA binds to and locks PIN proteins in an inward-facing state, inhibiting auxin efflux.
Core Principles of Dose-Response Analysis
A dose-response curve plots the relationship between the concentration of a compound (dose) and the magnitude of the resulting biological effect (response). These curves are typically sigmoidal when the dose is plotted on a logarithmic scale.[6] The key parameter derived from this analysis is the IC50 (half-maximal inhibitory concentration), which represents the concentration of an inhibitor required to reduce a biological response by 50%. A lower IC50 value indicates a more potent inhibitor.
The curve is generally fitted to a four-parameter logistic (4PL) model, described by the equation:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Top: The maximal response (plateau).
-
Bottom: The minimal response (plateau).
-
IC50: The concentration that gives a response halfway between the Top and Bottom.
-
HillSlope: Describes the steepness of the curve.
-
X : The concentration of the inhibitor.
-
Y : The measured response.
Application Protocol: Arabidopsis Root Gravitropism Assay
This protocol provides a reliable method for generating a dose-response curve for NPA by quantifying its effect on the gravitropic response of Arabidopsis thaliana roots.[7][8] Disruption of polar auxin transport in the root tip prevents the establishment of the differential auxin gradient necessary for root bending in response to gravity.[9]
4.1. Materials and Reagents
| Reagent/Material | Specifications |
| Arabidopsis thaliana seeds | Wild-type, e.g., Columbia (Col-0) |
| This compound (NPA) | High purity (≥98%) |
| Dimethyl sulfoxide (DMSO) | ACS grade or higher |
| Murashige and Skoog (MS) Medium | Including vitamins |
| Sucrose | Plant culture grade |
| Agar | Plant culture grade |
| Petri Dishes | Square, 100x100 mm |
| Micropipettes and sterile tips | |
| Sterile water | Autoclaved, double-distilled |
| Growth Chamber | Controlled light (16h light/8h dark), temperature (22°C) |
| Digital Scanner or Camera | For imaging plates |
| Image Analysis Software | e.g., ImageJ or Fiji |
4.2. Step-by-Step Methodology
Part A: Preparation of NPA Stock and Treatment Plates
-
Prepare NPA Stock Solution: Accurately weigh NPA powder and dissolve in DMSO to create a 10 mM stock solution.[10] For example, dissolve 2.913 mg of NPA (MW = 291.3 g/mol ) in 1 mL of DMSO. Store in small aliquots at -20°C, protected from light.[11]
-
Prepare Growth Medium: Prepare 0.5X MS medium supplemented with 1% (w/v) sucrose. Adjust the pH to 5.7 before adding 0.8% (w/v) agar. Autoclave and cool to ~50-55°C in a water bath.
-
Create NPA Treatment Series: Prepare a serial dilution of the 10 mM NPA stock in DMSO. This is crucial for creating the final concentrations in the agar plates.
-
Pour Plates: Add the appropriate volume of NPA dilutions to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 0.3, 1, 3, 10, 30 µM). Ensure the final DMSO concentration is constant across all plates, including the control (vehicle) plate (e.g., 0.1% v/v). Swirl gently to mix and pour into square petri dishes. Allow plates to solidify in a laminar flow hood.
Part B: Seed Sterilization and Plating
-
Surface Sterilize Seeds: Place seeds in a microcentrifuge tube, add 70% ethanol for 1 minute, then replace with a solution of 50% bleach and 0.05% Tween-20 for 5-7 minutes.[12]
-
Wash: Wash seeds 4-5 times with sterile water.[12]
-
Plating: Resuspend seeds in sterile 0.1% agar and plate them in a single line on the surface of the prepared NPA-containing plates, approximately 1 cm from the top edge.
-
Stratification: Wrap plates with breathable tape and store at 4°C in the dark for 2-3 days to synchronize germination.
Part C: Gravitropic Stimulation and Data Acquisition
-
Germination and Growth: Place the plates vertically in a growth chamber with a 16h light/8h dark cycle at 22°C. Allow seedlings to grow for 5-7 days, until the primary roots are 1-2 cm long.[7][8]
-
Gravitropic Stimulation: Rotate the plates 90 degrees so that the roots are oriented horizontally to the gravity vector.[12] Mark the position of the root tips at the time of rotation.
-
Incubation: Return the plates to the growth chamber and incubate for 24-48 hours.
-
Imaging: Scan or photograph the plates at high resolution to capture the root curvature.
Caption: Workflow for the NPA dose-response gravitropism assay.
Experimental Design and Self-Validation
A well-designed experiment is a self-validating system. The following considerations are critical for ensuring the integrity and reproducibility of your results.
-
Concentration Range: The chosen concentrations should span a wide range to define both the top and bottom plateaus of the sigmoidal curve. A logarithmic or semi-logarithmic series (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) is highly effective.[13] This ensures that the IC50 value is interpolated from the data, not extrapolated.
-
Replication: Include both biological and technical replicates. Biological replicates (e.g., separate plates prepared on different days) account for experimental variability, while technical replicates (multiple seedlings on the same plate) account for measurement variability. A minimum of 3 biological replicates with 10-15 seedlings per plate is recommended.
-
Controls:
-
Negative (Vehicle) Control: A plate containing the same concentration of DMSO as the treatment plates but no NPA. This is the 0% inhibition control and defines the 'Top' plateau of the curve.
-
Positive Control (Optional but Recommended): A concentration of NPA known to cause complete inhibition of the gravitropic response (e.g., 50-100 µM). This helps define the 'Bottom' plateau.
-
-
Randomization: Randomize the placement of plates within the growth chamber to mitigate any potential environmental micro-variations (e.g., light intensity, temperature).
Data Analysis and Interpretation
-
Measurement: Using software like ImageJ, measure the angle of curvature for each root relative to the horizontal (the direction of growth at the time of reorientation).[12] A straight, downward growth represents a 90° response, while no bending is a 0° response.
-
Normalization: Convert the raw angle measurements into a percentage of inhibition.
-
The average angle of the vehicle control (DMSO only) is defined as 0% inhibition.
-
A 0° angle (no bending) is defined as 100% inhibition.
-
% Inhibition = 100 * (1 - (Angle_treatment / Angle_control))
-
-
Curve Fitting: Plot the mean % Inhibition against the log10 of the NPA concentration. Use a statistical software package (e.g., GraphPad Prism, R, Origin) to fit the data to a non-linear regression model, specifically the four-parameter log-logistic (4PL) model.[14][15]
-
IC50 Determination: The software will calculate the IC50 value from the fitted curve, along with its 95% confidence interval, which indicates the precision of the estimate.[15][16] The R-squared value should also be reported as a measure of the goodness of fit.
| NPA Conc. (µM) | Log [NPA] | Mean Root Angle (°) | Std. Error | % Inhibition |
| 0 (Vehicle) | - | 85.2 | 3.1 | 0.0 |
| 0.1 | -1.0 | 78.1 | 4.5 | 8.3 |
| 0.3 | -0.52 | 65.4 | 5.2 | 23.2 |
| 1.0 | 0.0 | 44.3 | 4.8 | 48.0 |
| 3.0 | 0.48 | 19.8 | 3.9 | 76.8 |
| 10.0 | 1.0 | 5.1 | 2.1 | 94.0 |
| 30.0 | 1.48 | 1.5 | 1.2 | 98.2 |
Table represents example data for illustrative purposes.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No/Poor Germination | Seed viability issues; improper sterilization. | Use fresh seeds; ensure sterilization times are not excessive. |
| High Variability in Controls | Inconsistent environmental conditions; uneven plate pouring. | Randomize plate positions; ensure agar is well-mixed before pouring. |
| Poor Curve Fit (Low R²) | Inappropriate concentration range; insufficient data points. | Perform a pilot study to determine a better range; add intermediate concentrations. |
| Precipitate in Media | NPA solubility limit exceeded; improper stock preparation. | Ensure NPA is fully dissolved in DMSO before adding to agar; do not exceed final DMSO of 0.5%. |
References
-
Kong, Z., et al. (2022). Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture. PMC - PubMed Central. Available at: [Link]
-
Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PubMed. Available at: [Link]
-
Abas, L., et al. (2020). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PNAS. Available at: [Link]
-
Hakman, I., et al. (2009). The polar auxin transport inhibitor NPA impairs embryo morphology and increases the expression of an auxin efflux facilitator protein PIN during Picea abies somatic embryo development. Tree Physiology, Oxford Academic. Available at: [Link]
-
Various Authors. (2016). How to calculate IC50 for my dose response? ResearchGate. Available at: [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Science Gateway. Available at: [Link]
-
Luszczek, C. (2014). Statistical Analysis in Plant Biology. York University. Available at: [Link]
-
Barker, R. J., et al. (2022). Analysis of Plant Root Gravitropism. PubMed. Available at: [Link]
-
Tan, S. (2021). Action Mode of NPA: Direct Inhibition on PIN Auxin Transporters. ResearchGate. Available at: [Link]
-
OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. OriginLab. Available at: [Link]
-
Compton, M. E. (2012). Use of Statistics in Plant Biotechnology. Springer Nature Experiments. Available at: [Link]
-
Faculty of Science, Universiti Teknologi Malaysia. (n.d.). BASIC STATISTIC FOR PLANT BIOLOGY. Faculty of Science. Available at: [Link]
-
Barker, R. J., et al. (2022). Analysis of Plant Root Gravitropism. Springer Nature Experiments. Available at: [Link]
-
Hartert, K. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
-
Plantae. (2023). How to Choose a Suitable Statistical Method for Your Experiment. Plantae. Available at: [Link]
-
Barker, R. J., et al. (2022). Analysis of Plant Root Gravitropism. NSF Public Access Repository. Available at: [Link]
-
Kamal, K. Y., et al. (2022). A protocol for measuring the response of Arabidopsis roots to gravity and treatment for simulated microgravity. PMC - PubMed Central. Available at: [Link]
-
Teale, W., & Palme, K. (2017). Naphthylphthalamic acid and the mechanism of polar auxin transport. Oxford Academic. Available at: [Link]
-
Ristova, D., & Barbez, E. (Eds.). (2021). Root Development: Methods and Protocols. Frederick National Lab for Cancer Research. Available at: [Link]
-
Kalliokoski, T. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
-
Luzar, J., et al. (2021). Data Management and Modeling in Plant Biology. Frontiers. Available at: [Link]
-
Teale, W., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. ResearchGate. Available at: [Link]
-
Gaccione, M., & Fowlkes, E. B. (1996). DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship.org. Available at: [Link]
-
Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. Available at: [Link]
-
Poorter, H., et al. (2010). A method to construct dose–response curves for a wide range of environmental factors and plant traits by means of a meta-analysis of phenotypic data. Oxford Academic. Available at: [Link]
-
O'Brien, T. E., & Silcox, J. (2021). Efficient experimental design for dose response modelling. PMC - PubMed Central. Available at: [Link]
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O'Brien, T. E., & Silcox, J. (2021). Efficient experimental design for dose response modelling. ResearchGate. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Bio-Resource. (2021). How to prepare hormonal stock solution//Plant tissue culture//Phytohormones//Plant growth regulators. YouTube. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-1-Naphthylphthalamide (NPA) Concentration for Auxin Inhibition
Welcome to the technical support center for N-1-Naphthylphthalamic acid (NPA), a cornerstone tool for investigating polar auxin transport in plants. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing NPA effectively. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reproducible.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during experimentation with NPA. Each problem is followed by a series of diagnostic questions and corrective actions grounded in established scientific principles.
Issue 1: Inconsistent or No Observable Phenotype at Expected Concentrations
You've treated your plants or tissues with NPA at a concentration that has been previously reported to be effective, but you observe high variability or no discernible effect (e.g., lack of root growth inhibition, normal gravitropism).
Causality Check & Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Question: How was your NPA stock solution prepared and stored?
-
Expertise & Experience: NPA is susceptible to degradation. While the powder form is stable for years at -20°C, solutions are less stable and should be prepared fresh or stored in small aliquots to avoid repeated freeze-thaw cycles.[1][2] For example, stock solutions in DMSO should be used within a month when stored at -20°C or within six months at -80°C.[1]
-
Action: Prepare a fresh stock solution from a reliable source. Note that NPA has poor solubility in aqueous buffers but is soluble in organic solvents like DMSO and DMF.[3] For aqueous working solutions, first dissolve NPA in a small amount of organic solvent before diluting.[3]
-
-
Confirm Final Working Concentration:
-
Question: Have you double-checked your dilution calculations?
-
Trustworthiness: Simple calculation errors are a common source of experimental failure. Always prepare a dilution series and include a positive control if possible.
-
Action: Recalculate all dilutions. When preparing working media, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, to rule out solvent-induced artifacts.[4]
-
-
Evaluate Plant Species or System Variability:
-
Question: Is the "expected concentration" derived from experiments on the same species, ecotype, or cell line you are using?
-
Expertise & Experience: Sensitivity to NPA can vary significantly between different plant species and even between different tissues within the same plant.[5][6] For instance, some succulent plants have shown unexpected resistance to NPA's effects on root development.[6]
-
Action: Conduct a dose-response curve experiment to determine the optimal concentration for your specific system. A broad range (e.g., 0.1 µM to 100 µM) is recommended for initial characterization.[7][8][9]
-
Issue 2: Unexpected or Off-Target Phenotypes Observed
Your experiment yields a phenotype that is not typically associated with the inhibition of polar auxin transport, or you observe signs of general toxicity.
Causality Check & Troubleshooting Steps:
-
Assess Concentration-Dependent Effects:
-
Question: Are you working at the higher end of the typical concentration range?
-
Expertise & Experience: While high-affinity binding of NPA to its primary targets occurs at low micromolar concentrations, higher concentrations (50-200 µM) can lead to off-target effects or general toxicity.[7] These may be unrelated to the direct inhibition of polar auxin transport.[7]
-
Action: Perform a detailed dose-response curve to identify the lowest effective concentration that produces the desired anti-auxin phenotype.[4] This minimizes the risk of confounding off-target effects.
-
-
Consider the Complexity of NPA's Mode of Action:
-
Question: Could the observed phenotype be a secondary or indirect effect of auxin transport inhibition?
-
Authoritative Grounding: NPA is known to inhibit PIN-FORMED (PIN) auxin exporters, which are its bona fide targets.[7][10][11] However, the resulting disruption of auxin gradients can have widespread, pleiotropic effects on development, including changes in cell division, differentiation, and vascular patterning.[12][13] The observed phenotype may be a downstream consequence of this primary inhibition.
-
Action: Correlate your phenotype with known auxin-related developmental processes. Compare your results with established auxin signaling mutants (e.g., pin mutants) which often phenocopy NPA treatment.[12]
-
-
Perform a Rescue Experiment:
-
Question: Can the observed phenotype be reversed by the application of exogenous auxin?
-
Trustworthiness: A key validation step for a specific auxin antagonist is to demonstrate that its effects can be overcome by supplying auxin.[4]
-
Action: Co-treat your experimental system with NPA and a synthetic auxin like 1-Naphthaleneacetic acid (NAA) or the natural auxin Indole-3-acetic acid (IAA).[4] If the phenotype is rescued, it strongly suggests the effect is mediated through the auxin pathway.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the precise molecular mechanism of NPA?
N-1-naphthylphthalamic acid (NPA) is a key inhibitor of polar auxin transport (PAT).[10][11] For decades, its exact mode of action was debated, but recent evidence strongly supports a model where NPA directly associates with and inhibits the activity of PIN auxin exporters.[7][10][11][12] By binding to these transport proteins, NPA blocks the efflux of auxin from the cell, disrupting the directional flow that is critical for establishing auxin gradients required for numerous developmental processes.[11][12]
Q2: How do I prepare a stable NPA stock solution?
Due to its low aqueous solubility, NPA must first be dissolved in an organic solvent.[3]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used. Solubility is approximately 15 mg/mL in DMSO and 25 mg/mL in DMF.[3]
-
Preparation Protocol:
-
Weigh the desired amount of NPA powder.
-
Add the appropriate volume of DMSO or DMF to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex or sonicate gently if needed to ensure complete dissolution.[1]
-
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: What concentration range of NPA should I start with?
The optimal concentration is highly dependent on the plant species, tissue type, and experimental assay. However, a general guideline for establishing a dose-response curve is as follows:
| Experimental System | Typical Concentration Range | Key Phenotypes |
| Arabidopsis thaliana (seedlings) | 0.1 µM - 10 µM | Inhibition of primary root growth, altered lateral root formation, agravitropic growth.[14][15][16] |
| Plant cell cultures (e.g., Tobacco BY-2) | 1 µM - 50 µM | Inhibition of auxin efflux, altered cell division polarity.[17] |
| Adventitious rooting assays (e.g., cuttings) | 2 µM - 50 µM | Inhibition of root formation.[8][18] |
| Somatic embryogenesis (e.g., Picea abies) | 1 µM - 10 µM | Abnormal embryo patterning, fused cotyledons.[13] |
Note: Always include a vehicle control (medium with the same concentration of solvent used for the NPA stock) in your experimental design.[4]
Q4: Can NPA affect auxin influx as well as efflux?
NPA is primarily characterized as an inhibitor of auxin efflux.[19] However, the intricate network of auxin transport involves multiple carrier families. While NPA's main targets are PIN proteins (efflux carriers), some studies have explored its interactions with the broader auxin transport machinery.[10][11] It's important to note that at higher concentrations, the specificity of any chemical inhibitor can decrease. For most experimental purposes, NPA is considered a specific tool for targeting auxin efflux.
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Dose-Response Assay for NPA Effect on Arabidopsis Root Growth
This protocol provides a self-validating system to determine the effective concentration of NPA for inhibiting primary root elongation.
Methodology:
-
Media Preparation: Prepare Murashige and Skoog (MS) agar plates. After autoclaving and cooling to ~50°C, add NPA from a DMSO stock solution to achieve a range of final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is identical across all plates, including the 0 µM NPA (vehicle) control.
-
Seed Sterilization & Plating: Surface sterilize Arabidopsis thaliana seeds and place them on the prepared plates.
-
Stratification: Store the plates at 4°C for 2-3 days to synchronize germination.
-
Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.
-
Data Collection: After a set period (e.g., 7-10 days), scan the plates and measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the average root length for each concentration and plot it against the NPA concentration to generate a dose-response curve.
Visualization of NPA's Mechanism of Action
The following diagram illustrates the established mechanism of NPA in blocking polar auxin transport.
Caption: NPA directly inhibits PIN proteins, blocking auxin efflux.
Experimental Workflow for Troubleshooting
This workflow provides a logical sequence for diagnosing issues with NPA experiments.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Auxin Transport Promotes Arabidopsis Lateral Root Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
Troubleshooting N-1-Naphthylphthalimide solubility issues in aqueous buffers
Technical Support Center: N-1-Naphthylphthalimide
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of this compound
This compound is a hydrophobic molecule whose utility in research is often hampered by a significant experimental hurdle: its poor aqueous solubility. Data from the Sanford-Burnham Center for Chemical Genomics indicates a solubility of merely 13.7 µg/mL at a physiological pH of 7.4[1]. This inherent hydrophobicity can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental data.
This guide is designed to serve as a comprehensive resource for overcoming these challenges. We will address the most common solubility issues in a practical question-and-answer format, providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous buffer. What is happening and how do I fix it?
Root Cause Analysis: This phenomenon, often called "crashing out," is a classic sign of a compound exceeding its thermodynamic solubility limit in the final aqueous environment. While this compound is readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO)[2], the introduction of the aqueous buffer drastically lowers its solubility. The solution becomes supersaturated, and the compound rapidly precipitates to reach a more stable, lower-energy state.
Troubleshooting Protocol: The key is to manage the transition from a 100% organic environment to a primarily aqueous one.
-
Prepare a High-Concentration Stock Solution: Dissolve your this compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved; gentle vortexing or sonication can help.
-
Optimize the Dilution Method: Instead of adding a large volume of stock to your buffer, perform the dilution in a controlled manner. Add the DMSO stock dropwise to the aqueous buffer while the buffer is being vigorously vortexed or stirred [3]. This promotes rapid dispersion and mixing, preventing localized areas of high concentration that can seed precipitation.
-
Control Final Solvent Concentration: The percentage of organic co-solvent in your final assay is critical. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity[3][4]. Always determine the tolerance of your specific experimental system.
Scientific Rationale: By creating a highly concentrated stock, you minimize the volume of organic solvent needed, which helps maintain the integrity of the aqueous buffer system. The dropwise addition with vigorous mixing is a kinetic approach; it aims to disperse the hydrophobic compound molecules faster than they can aggregate and precipitate.
Q2: I've optimized my dilution, but I still can't reach my target concentration without my compound precipitating. What are my options?
Root Cause Analysis: If proper dilution technique is insufficient, it means your target concentration is fundamentally above the compound's intrinsic solubility in the simple co-solvent/buffer system. To overcome this, you must modify the buffer system to increase its capacity to solubilize this compound.
Troubleshooting Workflow:
Caption: Advanced strategies for enhancing solubility.
Strategy 1: pH Adjustment The phthalimide functional group contains a nitrogen atom flanked by two carbonyl groups. This structure makes the N-H proton weakly acidic. The pKa of the parent compound, phthalimide, is approximately 8.3[5][6][7]. By raising the pH of the buffer to be near or above this pKa, the molecule can be deprotonated to form a more polar, and thus more water-soluble, anion.
-
Action: Empirically test the solubility of this compound in buffers with slightly alkaline pH (e.g., pH 8.0, 8.5, 9.0).
-
Caution: Be aware that imides can undergo base-catalyzed hydrolysis, which involves the opening of the imide ring[4][8]. This is a time and temperature-dependent process. Therefore, solutions prepared at higher pH should be used immediately, and stability should be verified if they are to be used over longer experimental periods.
Strategy 2: Use of Solubilizing Excipients If pH modification is not viable or effective, excipients can be used to create microenvironments that are favorable for the hydrophobic compound.
-
Surfactants: Agents like Tween-20 or Polysorbate 80 form micelles in aqueous solutions above their critical micelle concentration (CMC)[6]. These micelles have a hydrophobic core and a hydrophilic shell. This compound can partition into this hydrophobic core, increasing its apparent solubility in the bulk solution[3][9].
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with hydrophobic molecules like this compound, effectively encapsulating the nonpolar parts of the molecule and increasing its water solubility[3][5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Q3: My solution looked perfectly clear, but after a few hours, I see a precipitate. What is causing this delayed precipitation?
Root Cause Analysis: This is a common issue when working with supersaturated solutions. Your initial clear solution was likely "metastable"—a state where the compound is dissolved at a concentration higher than its thermodynamic equilibrium solubility. While kinetically stable for a short period, over time, the molecules will aggregate and precipitate to reach the more stable, less soluble state[5]. Additionally, temperature fluctuations can decrease solubility, and potential degradation of the compound via hydrolysis could also lead to the formation of less soluble byproducts[8].
Best Practices:
-
Prepare Solutions Fresh: The most reliable practice is to prepare your final working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods.
-
Maintain Constant Temperature: Ensure your solutions are maintained at a constant, controlled temperature throughout your experiment.
-
Re-check for Precipitate: Before use, always visually inspect your solutions for any signs of precipitation, especially if they have been sitting for more than an hour.
Q4: How do I ensure that my solubilization method (high DMSO, surfactants, etc.) is not interfering with my assay?
Root Cause Analysis: The agents used to solubilize your compound are not inert; they can have biological or physical effects on your experimental system. DMSO can affect cell membranes and enzyme activity, while surfactants can denature proteins or disrupt cell signaling[4]. It is absolutely essential to distinguish the effect of your compound from the effect of the delivery vehicle.
Experimental Protocol: The Vehicle Control A vehicle control is a sample that contains everything that your experimental sample contains, except for the test compound (this compound).
-
Prepare a "Vehicle Stock": If your compound stock is 10 mM in DMSO with 1% Tween-20, your vehicle stock is simply DMSO with 1% Tween-20.
-
Match the Final Concentration: Dilute the vehicle stock into your assay buffer to the exact same final concentration as the solvent in your experimental samples. For example, if your final compound concentration is 10 µM (from a 1:1000 dilution of a 10 mM stock), your vehicle control should contain a 1:1000 dilution of the vehicle stock (resulting in 0.1% DMSO and 0.001% Tween-20).
-
Run in Parallel: The vehicle control must be run in every experiment alongside your untreated (negative) and treated (experimental) samples.
-
Data Analysis: The response observed in the vehicle control is the baseline from which the specific effect of this compound is measured. The true effect of your compound is the difference between the experimental sample and the vehicle control, not the untreated control.
Sources
- 1. This compound | C18H11NO2 | CID 79252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phthalimide - Wikipedia [en.wikipedia.org]
- 3. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phthalimide: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]
- 5. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Effects of [NaBr] on the rate of intramolecular general base-assisted hydrolysis of n-(2'-hydroxyphenyl)phthalimide in the presence of cationic micelles: kinetic evidence for the probable micellar structural transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. This compound (5333-99-3) for sale [vulcanchem.com]
Technical Support Center: N-1-Naphthylphthalimide Stock Solution Stability
Welcome to the Technical Support Center for N-1-Naphthylphthalimide. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during experimental work: the precipitation of this compound in stock solutions. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research. This guide is structured to offer direct answers to pressing questions and detailed protocols for robust experimental design.
Understanding the Challenge: The Properties of this compound
This compound is a hydrophobic molecule with a molecular weight of 273.29 g/mol . Its chemical structure, featuring a planar naphthyl group and a phthalimide moiety, contributes to its poor aqueous solubility, which has been experimentally determined to be approximately 13.7 µg/mL at pH 7.4.[1][2] This inherent hydrophobicity is the primary reason for its tendency to precipitate from solutions, particularly when transitioning from a high-concentration organic stock to an aqueous experimental medium.
Troubleshooting Guide: Preventing Precipitation
This section is formatted in a question-and-answer style to directly address the common issues you may be facing in the laboratory.
Question 1: My this compound precipitated immediately after I prepared the stock solution in what I thought was an appropriate organic solvent. What went wrong?
Answer: This issue typically stems from exceeding the solubility limit of this compound in the chosen solvent, even in organic solvents. While highly soluble in some organic solvents, there is a saturation point.
Causality and Solution:
-
Solvent Choice is Critical: The polarity and solubilizing capacity of the solvent are paramount. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions of hydrophobic compounds due to their high polarity and ability to act as both hydrogen bond acceptors and donors.[3] Ethanol can also be used, but it is generally less effective for highly hydrophobic compounds. For instance, a related compound, N-(3-nitrophenyl)phthalimide, has shown good solubility in DMF.[4]
-
Start with a High-Quality Solvent: Ensure your solvent is anhydrous and of high purity. The presence of water in hygroscopic solvents like DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a sonicator. This increases the kinetic energy of the molecules, facilitating the breakdown of the crystal lattice and interaction with the solvent. However, avoid excessive heat, which could potentially degrade the compound.
Question 2: My stock solution was clear, but when I diluted it into my aqueous buffer for my experiment, it immediately turned cloudy and a precipitate formed. How can I prevent this?
Answer: This is a classic case of a compound "crashing out" of solution due to a rapid change in solvent polarity. The aqueous buffer cannot maintain the high concentration of the hydrophobic this compound that was stable in the organic stock.
Causality and Solution:
-
Stepwise Dilution is Key: Instead of a single, large dilution, perform a serial dilution. First, create an intermediate dilution of your stock in your organic solvent. Then, add this intermediate dilution dropwise to your pre-warmed aqueous buffer while vortexing or stirring vigorously.[3] This gradual introduction allows for better mixing and prevents the formation of localized high concentrations that are prone to precipitation.
-
Mind the Final Solvent Concentration: The concentration of the organic solvent in your final experimental medium is crucial. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid toxicity.[5] It is essential to determine the tolerance of your specific experimental system to the organic solvent.
-
Consider Co-solvents: In some cases, the use of a co-solvent in the final aqueous medium can help maintain solubility. However, this must be carefully validated for compatibility with your experimental system.
Question 3: I left my stock solution on the bench for a few days, and now there's a precipitate. Is this just precipitation, or could the compound be degrading?
Answer: While precipitation upon standing can be due to temperature fluctuations affecting solubility, degradation is also a possibility, particularly through hydrolysis.
Causality and Solution:
-
Hydrolytic Stability: N-arylphthalimides can undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding phthalic acid and amine derivatives.[6][7] The rate of this hydrolysis is dependent on the pH of the solution and the chemical nature of the N-aryl group.[6] To minimize hydrolysis, prepare stock solutions in a high-purity, anhydrous aprotic solvent like DMSO or DMF and store them properly. Avoid preparing stock solutions in aqueous buffers for long-term storage.
-
Photostability: Naphthalimide derivatives generally exhibit good photostability.[8] However, it is still best practice to store stock solutions in amber or light-blocking vials to prevent any potential photodegradation.
-
Proper Storage is Non-Negotiable: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize both degradation and solvent evaporation.[5] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation.
Experimental Protocols
To ensure the successful preparation and use of this compound, follow these detailed protocols.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 273.29 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (appropriate size)
-
Pipettes
-
Vortex mixer
-
Sonicator bath (optional)
-
Amber or light-blocking storage vials
Procedure:
-
Calculation: To prepare a 10 mM (0.01 mol/L) solution, calculate the required mass of this compound. For 10 mL (0.01 L) of stock solution: Mass (g) = 0.01 mol/L * 0.01 L * 273.29 g/mol = 0.0273 g = 27.3 mg
-
Weighing: Carefully weigh out 27.3 mg of this compound on an analytical balance.
-
Dissolution: Transfer the weighed compound into the volumetric flask. Add a portion of the DMSO (e.g., 7-8 mL for a 10 mL flask) and vortex vigorously.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, you can sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath until the solution is clear.
-
Final Volume: Once the compound is completely dissolved and the solution has returned to room temperature, carefully add DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Mixing and Aliquoting: Cap the flask and invert it several times to ensure homogeneity. Aliquot the stock solution into single-use amber vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of the Stock Solution into an Aqueous Medium
This protocol details the stepwise dilution of the 10 mM DMSO stock solution to a final concentration of 10 µM in an aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in DMSO.
-
Pipette 10 µL of the 10 mM stock into 90 µL of DMSO.
-
-
Final Dilution (Stepwise): To achieve a final concentration of 10 µM, you will perform a 1:100 dilution of the 1 mM intermediate solution into your pre-warmed aqueous buffer.
-
Pipette 10 µL of the 1 mM intermediate solution.
-
While vortexing the aqueous buffer (990 µL), add the 10 µL of the intermediate solution dropwise.
-
-
Final DMSO Concentration: This procedure will result in a final DMSO concentration of 0.1%, which is generally well-tolerated in most cell-based assays.
Data Presentation
The following table summarizes the key properties of this compound and recommended solvents for stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 273.29 g/mol | |
| Aqueous Solubility (pH 7.4) | 13.7 µg/mL | [1][2] |
| Recommended Solvents | DMSO, DMF | [3] |
| Storage Temperature | -20°C or -80°C | [5] |
| Light Sensitivity | Store in light-blocking vials | Best Practice |
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the workflow for preparing a stable stock solution and the factors influencing precipitation.
Caption: Factors leading to precipitation and their solutions.
Frequently Asked Questions (FAQs)
-
Q1: Can I use water to make a stock solution of this compound?
-
Q2: How can I be sure my compound hasn't degraded in the stock solution?
-
A2: For critical applications, you can assess the purity of your stock solution over time using analytical techniques like HPLC. A well-prepared and properly stored stock solution in an anhydrous aprotic solvent should be stable for several months.
-
-
Q3: What is the maximum concentration of this compound I can dissolve in DMSO?
-
Q4: Is it necessary to filter my stock solution after preparation?
-
A4: If you have followed the protocol and the solution is visually clear with no particulates, filtration is generally not necessary. However, if you have any doubts about complete dissolution, you can filter the solution through a 0.2 µm PTFE syringe filter.
-
By understanding the chemical nature of this compound and adhering to these best practices for solution preparation and handling, you can significantly reduce the incidence of precipitation and ensure the reliability and reproducibility of your experimental results.
References
-
Sim, Y.-L., et al. (2009). Kinetics and Mechanism of Hydrolysis of N-Arylphthalimides. Progress in Reaction Kinetics and Mechanism, 34(4), 347-359. [Link]
-
Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1460-1466. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. [Link]
-
Kumar, M. R. S. (2006). Solubility of N3NP in DMF solvent. ResearchGate. [Link]
-
Tigoianu, R. I., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Engineering Proceedings, 27(1), 4. [Link]
Sources
- 1. This compound | C18H11NO2 | CID 79252 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. physchemres.org [physchemres.org]
N-1-Naphthylphthalimide stability and degradation under experimental conditions
Welcome to the technical support guide for N-1-Naphthylphthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability and degradation of this molecule under various experimental conditions. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to this compound Stability
This compound (C₁₈H₁₁NO₂) is an organic compound featuring a phthalimide core linked to a naphthalene ring system.[1][2] Understanding its stability is critical for applications in drug development, materials science, and chemical synthesis, as degradation can impact efficacy, safety, and material properties. The molecule's structure, with its sterically hindered C-N bond, suggests high configurational stability at room temperature.[1] However, like most complex organic molecules, it is susceptible to degradation under specific environmental stressors.
This guide will walk you through the potential degradation pathways and provide a framework for conducting forced degradation studies to assess the intrinsic stability of this compound.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] Avoid exposure to light, heat, and incompatible materials such as strong oxidizing agents.[3][4] For long-term storage, maintaining a consistently cool and dry environment is crucial.[4]
Q2: What are the primary factors that can cause this compound to degrade?
A2: The primary factors that can induce degradation are exposure to harsh environmental conditions, including:
-
pH: Highly acidic or alkaline conditions can promote hydrolysis of the imide ring.[5][6]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[5][6]
-
Light: Exposure to UV or visible light can lead to photolytic degradation.[5][7]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can cause oxidative degradation.[5][8]
Q3: What are the likely degradation products of this compound?
A3: Based on the structure, two primary degradation pathways are plausible:
-
Hydrolysis of the Imide Ring: This would cleave the phthalimide moiety, yielding phthalic acid and 1-naphthylamine. This is a common degradation pathway for imide-containing compounds.[9]
-
Degradation of the Naphthyl Group: The naphthalene ring system can undergo degradation, especially under oxidative or photolytic stress. Based on studies of related naphthalenes, this could lead to the formation of hydroxylated derivatives like 1,2-dihydroxynaphthalene, which may further break down into smaller organic molecules.[10][11]
Q4: How can I assess the stability of my this compound sample?
A4: The most effective way to assess stability is by conducting forced degradation studies.[5][6][8] This involves subjecting the compound to a range of stress conditions (acid, base, heat, light, oxidation) that are more severe than accelerated stability conditions.[5] The results will help you identify potential degradants, understand degradation pathways, and develop stability-indicating analytical methods.[6][12]
Q5: What analytical techniques are best for monitoring the degradation of this compound?
A5: A stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and effective technique.[13][14] This allows for the separation and quantification of the parent compound and its degradation products.[13] For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[13]
Part 2: Troubleshooting Guide for Degradation Studies
This section provides solutions to common problems encountered during the experimental investigation of this compound stability.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. 3. Insufficient duration of the experiment. | 1. Increase Stress Severity: Incrementally increase the temperature (e.g., in 10°C steps), acid/base concentration (e.g., from 0.1 M to 1 M), or light exposure intensity.[6] This ensures the conditions are forceful enough to induce degradation. 2. Extend Duration: Continue the study for a longer period, as degradation may be slow.[5] 3. Confirm Analytical Method Sensitivity: Ensure your analytical method is sensitive enough to detect small amounts of degradation (typically aiming for 10-20% degradation).[12] |
| Complete or excessive degradation observed. | 1. Stress conditions are too harsh. | 1. Reduce Stress Severity: Decrease the temperature, concentration of reagents, or duration of exposure. The goal of forced degradation is to generate a representative profile of degradants, not to destroy the molecule completely.[12] 2. Time-Point Sampling: Take samples at multiple, shorter time intervals to capture the formation of intermediate degradation products before they degrade further. |
| Poor separation of parent compound and degradants in HPLC. | 1. Suboptimal chromatographic conditions (mobile phase, column, pH). 2. Co-elution of peaks. | 1. Method Development: Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer), change the pH of the mobile phase, or try a different column stationary phase (e.g., C18, Phenyl-Hexyl). A reverse-phase column is a good starting point.[5] 2. Peak Purity Analysis: Use a Photo Diode Array (PDA) detector to assess peak purity and confirm that the main peak does not hide co-eluting impurities.[5] |
| Inconsistent or irreproducible degradation results. | 1. Poor control over experimental parameters (temperature, concentration). 2. Instability of degradation products. 3. Issues with sample preparation (e.g., neutralization). | 1. Standardize Protocols: Ensure precise control over all experimental variables. Use calibrated equipment. 2. Neutralize Samples: After acid or base stress testing, neutralize the samples to prevent further degradation before analysis.[5] 3. Analyze Promptly: Analyze samples as soon as possible after they are taken, or store them under conditions that prevent further degradation (e.g., refrigeration). |
| Difficulty in identifying unknown degradation products. | 1. Insufficient concentration of the degradant for characterization. 2. Lack of appropriate analytical instrumentation. | 1. Isolate and Concentrate: If a significant degradant is observed, consider semi-preparative HPLC to isolate a sufficient quantity for structural analysis by NMR or other spectroscopic techniques. 2. Utilize LC-MS: Employ LC-MS to obtain the mass of the degradation products. This provides crucial information for proposing potential structures.[13] |
Part 3: Experimental Protocols & Degradation Pathways
Proposed Degradation Pathways
The following diagram illustrates the two most probable degradation pathways for this compound based on its chemical structure and literature on related compounds.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodologies
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. [5]* A co-solvent may be necessary if the compound has poor aqueous solubility. [5]Select a co-solvent (e.g., acetonitrile, methanol) that is compatible with your analytical method.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperatures (e.g., 60°C). [6]* Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature. [6]Basic hydrolysis is often faster than acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3-30%). Store at room temperature, protected from light. [5]* Thermal Degradation: Store the stock solution and solid material at elevated temperatures (e.g., 60-80°C) in a calibrated oven. [6]* Photolytic Degradation: Expose the stock solution to a light source that produces combined visible and UV outputs, as specified by ICH Q1B guidelines. [5][8]Run a dark control in parallel.
3. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize acidic and basic samples before dilution and injection into the HPLC system. [5]* Analyze samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
References
-
R Discovery. Forced Degradation Studies Research Articles. [Link]
-
Kats, M. Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
-
Sharma, G. et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Singh, S. et al. Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Jain, D. et al. A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
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Kumar, A. et al. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. [Link]
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PubChem. This compound. National Institutes of Health. [Link]
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ResearchGate. Photodegradation of 1,8-naphthalimide dyes 1-4 in nematic liquid crystal ZLI 1840. [Link]
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Matsui, S. & Aida, H. Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Kumar, A. et al. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. [Link]
-
eLife. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. [Link]
-
Frontiers. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. [Link]
-
Mallu, U. R. et al. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Latin American Journal of Pharmacy. [Link]
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Technical Support Center: Overcoming Autofluorescence with N-1-Naphthylphthalimide Probes
Welcome to the technical support center for optimizing the use of N-1-Naphthylphthalimide fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for a common and persistent challenge in fluorescence imaging: autofluorescence. By understanding the underlying principles of both your probe and the sources of background fluorescence, you can significantly enhance your signal-to-noise ratio and obtain high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the detection of specific fluorescent signals from your probe.[1] This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues, such as collagen, elastin, NADH, and lipofuscin.[2] The primary issue with autofluorescence is that it can mask the true signal from your this compound probe, especially when studying targets with low expression levels. This can lead to false positives, inaccurate quantification, and a reduced signal-to-noise ratio.
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence can arise from several sources, broadly categorized as endogenous fluorophores and process-induced fluorescence.
-
Endogenous Fluorophores: Many biological molecules naturally fluoresce. Key culprits include:
-
Collagen and Elastin: These structural proteins are abundant in the extracellular matrix and typically emit in the blue-green spectral region.[1][3]
-
NADH and Flavins: These metabolic coenzymes are present in mitochondria and contribute to background fluorescence, primarily in the blue and green channels.[1][4]
-
Lipofuscin: These aggregates of oxidized proteins and lipids accumulate in aging cells and exhibit broad fluorescence across the visible spectrum, often appearing as granular yellow-brown pigments.[4][5]
-
Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.[2][4]
-
-
Process-Induced Autofluorescence: Certain experimental procedures can introduce or exacerbate autofluorescence:
-
Aldehyde Fixation: Fixatives like formaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent Schiff bases, leading to a broad spectrum of autofluorescence.[3][4]
-
Culture Media Components: Phenol red and some serum components in cell culture media can be fluorescent.[2]
-
Mounting Media: Some mounting media can be a source of background fluorescence.
-
Q3: What are the key photophysical properties of this compound probes?
This compound probes are a class of fluorescent dyes known for their sensitivity to the local microenvironment. Their fluorescence properties can change in response to factors like solvent polarity and viscosity.
-
Environmental Sensitivity: The fluorescence emission of these probes is often highly dependent on the polarity of their surroundings. Many derivatives show a large Stokes shift and a decrease in fluorescence quantum yield in more polar solvents.[6][7]
-
Viscosity Sensitivity: In more viscous environments, the fluorescence of some this compound probes can be enhanced. This is due to the restriction of intramolecular rotation, which reduces non-radiative decay pathways.
-
Typical Spectral Range: While the exact spectra depend on the specific derivative, many 4-amino-1,8-naphthalimide-based probes are excited in the blue-green region of the spectrum (around 440-453 nm) and emit in the green-yellow region (around 550 nm).[8] This places them in a spectral window that can overlap with common sources of autofluorescence, such as flavins and lipofuscin.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic guide to diagnosing and resolving common issues related to autofluorescence when using this compound probes.
Issue 1: High background fluorescence across the entire sample, obscuring the probe signal.
Potential Causes:
-
Fixation-Induced Autofluorescence: Aldehyde fixatives are a common culprit for broad-spectrum background.[3][4]
-
Endogenous Fluorophores: Tissues rich in collagen or elastin, or cells with high metabolic activity (high NADH levels), can produce significant background.[2][3]
-
Non-Optimal Imaging Parameters: Incorrectly set laser power, gain, or exposure time can amplify background noise.
Solutions:
-
Optimize Fixation Protocol:
-
Chemical Quenching:
-
Sodium Borohydride (NaBH₄) Treatment: This can be effective for reducing aldehyde-induced autofluorescence.
-
Sudan Black B Treatment: This is particularly effective for quenching lipofuscin-related autofluorescence.[4]
-
Protocol: After your final staining step, incubate the sample in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes. Rinse thoroughly with PBS. Caution: Sudan Black B can sometimes introduce its own background in the far-red channel.[4] Consider using alternatives like TrueBlack® Lipofuscin Autofluorescence Quencher.
-
-
-
Adjust Imaging Settings:
-
Use an unlabeled control sample to determine the level of autofluorescence. Adjust the laser power and detector gain to minimize the background signal in this control.
-
Optimize the pinhole size (for confocal microscopy) to reject out-of-focus light, which can reduce background.
-
Issue 2: Granular, punctate background fluorescence, particularly in the green and red channels.
Potential Cause:
-
Lipofuscin Accumulation: This is common in aged or highly metabolically active cells and tissues. Lipofuscin granules have a broad emission spectrum that can overlap with your this compound probe's signal.[4][5]
Solutions:
-
Sudan Black B or Commercial Quenchers: As mentioned above, these are highly effective against lipofuscin.
-
Photobleaching: Intentionally photobleaching the autofluorescence before imaging your probe can be effective.
-
Protocol: Before applying your this compound probe, expose the sample to high-intensity light from your microscope's light source for an extended period (e.g., 1-2 hours). The specific wavelength and duration will need to be optimized for your sample type.
-
-
Spectral Unmixing: If your imaging system has this capability, you can treat the autofluorescence as a separate fluorescent "species" and mathematically remove its contribution from the final image.
-
Workflow:
-
Image an unstained sample to obtain the spectral signature of the autofluorescence.
-
Image a sample stained only with your this compound probe to get its spectral signature.
-
Image your fully stained sample.
-
Use software to unmix the signals based on the reference spectra.
-
-
Issue 3: Probe signal is weak and difficult to distinguish from the background.
Potential Causes:
-
Spectral Overlap: The emission spectrum of your this compound probe may significantly overlap with the autofluorescence spectrum of your sample.
-
Low Probe Concentration or Staining Efficiency: Insufficient probe concentration or suboptimal staining conditions can lead to a weak signal.
-
Environmental Effects on Probe: As this compound probes are sensitive to their environment, a highly aqueous or polar environment might be quenching the probe's fluorescence.[6][7]
Solutions:
-
Choose the Right Filter Sets: Use narrow band-pass emission filters that are specifically tailored to the emission maximum of your this compound probe to exclude as much of the broad autofluorescence signal as possible.
-
Optimize Staining Protocol:
-
Titrate your probe to find the optimal concentration that maximizes signal-to-noise.
-
Ensure your staining buffer and wash conditions are optimal for your probe and target.
-
-
Leverage the Probe's Properties:
-
If your this compound probe is sensitive to viscosity, consider if your target environment is sufficiently viscous to enhance its signal.
-
Be mindful of the polarity of the probe's environment and how that might be affecting its quantum yield.
-
Summary of Troubleshooting Strategies
| Symptom | Primary Cause | Recommended Actions |
| Diffuse, high background | Fixation, Endogenous fluorophores | Optimize fixation, Use NaBH₄, Adjust imaging settings |
| Granular, punctate background | Lipofuscin | Use Sudan Black B/TrueBlack®, Photobleach, Spectral Unmixing |
| Weak probe signal | Spectral overlap, Low signal | Use narrow band-pass filters, Optimize staining, Leverage probe properties |
Best Practices for Minimizing Autofluorescence from the Start
Proactive measures can often be more effective than post-hoc troubleshooting.
-
Sample Preparation is Key:
-
Strategic Fluorophore Selection:
-
Include Proper Controls:
-
Unstained Control: Always prepare a sample that goes through all the processing steps but is not stained with your fluorescent probe. This is essential for determining the baseline level of autofluorescence.[2]
-
Single-Stain Controls: In multiplexing experiments, prepare samples stained with each fluorophore individually to check for bleed-through between channels.
-
Visualizing the Workflow
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting autofluorescence issues.
References
-
Tips to Minimize Autofluorescence - FluoroFinder. (2023, July 19). Retrieved January 9, 2026, from [Link]
-
How to Reduce Autofluorescence - SouthernBiotech. (n.d.). Retrieved January 9, 2026, from [Link]
-
Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare. Retrieved January 9, 2026, from [Link]
-
Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. (n.d.). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
Hayes, A. (2016, September 12). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. Bioimaging Hub News - Blogs - Cardiff University. Retrieved January 9, 2026, from [Link]
-
Viegas, M. S., et al. (n.d.). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. CORE. Retrieved January 9, 2026, from [Link]
-
Sudan Black B treatment for reducing autofluorescence in human glioma tissue and improving fluorescent signals of bacterial LPS staining. (2023, January 18). PubMed. Retrieved January 9, 2026, from [Link]
-
Tigoianu, R. I., et al. (2022, November 1). Photophysical Properties of Some Naphthalimide Derivatives. MDPI. Retrieved January 9, 2026, from [Link]
-
Autofluorescence - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023, March 30). Retrieved January 9, 2026, from [Link]
-
Geraghty, C., Wynne, C., & Elmes, R. B. P. (2021, March 20). 1,8-Naphthalimide based fluorescent sensors for enzymes. MURAL - Maynooth University Research Archive Library. Retrieved January 9, 2026, from [Link]
-
Effect of Sudan Black B treatment on lipofuscin-like autofluorescence... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. (2021, November 11). bioRxiv. Retrieved January 9, 2026, from [Link]
-
Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. (2025, January 14). NIH. Retrieved January 9, 2026, from [Link]
-
(PDF) Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. (2025, August 14). ResearchGate. Retrieved January 9, 2026, from [Link]
-
SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. (n.d.). NIH. Retrieved January 9, 2026, from [Link]
-
Here's Why Neuroscience Researchers use TrueBlack® Lipofuscin Autofluorescence Quencher instead of Sudan Black B. (2023, October 16). Atlantis Bioscience Pte Ltd. Retrieved January 9, 2026, from [Link]
-
Chemical Bleaching to Minimize Fluorescence Interference in Raman Spectroscopic Measurements for Sulfonated Polystyrene Solution. (n.d.). Optica Publishing Group. Retrieved January 9, 2026, from [Link]
-
Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]
-
LUMoS Spectral Unmixing Fiji/ImageJ Plugin. (n.d.). Retrieved January 9, 2026, from [Link]
-
5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. (n.d.). Boster Bio. Retrieved January 9, 2026, from [Link]
-
Emission spectra of autofluorescent molecules: fluorescence emission... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
(PDF) Naphthalimide‐Based Fluorescent Polymers for Molecular Detection. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. (n.d.). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the. (2025, October 27). bioRxiv. Retrieved January 9, 2026, from [Link]
-
1,8-Naphthalimide based fluorescent sensors for enzymes. (2021, March 20). MURAL - Maynooth University Research Archive Library. Retrieved January 9, 2026, from [Link]
-
Autofluorescence removal, multiplexing, and automated analysis methods for in-vivo fluorescence imaging. (2005, July 1). SPIE Digital Library. Retrieved January 9, 2026, from [Link]
-
(PDF) Photophysical Properties of Some Naphthalimide Derivatives. (2025, October 13). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Photophysical Properties of Some Naphthalimide Derivatives. (2022, November 1). MDPI. Retrieved January 9, 2026, from [Link]
-
Autofluorescence in Plants. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. (n.d.). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]
-
Deciphering the photophysical properties of naphthalimide derivative using ultrafast spectroscopy. (2024, January 4). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Dual excitation spectral autofluorescence lifetime and reflectance imaging for fast macroscopic characterization of tissues. (2024, May 1). NIH. Retrieved January 9, 2026, from [Link]
-
Naphthalimide‐Based Fluorescent Polymers for Molecular Detection. (n.d.). OUCI. Retrieved January 9, 2026, from [Link]
-
On the Photophysical Properties of New Luminol Derivatives and Their Synthetic Phthalimide Precursors. (2010, May). PubMed. Retrieved January 9, 2026, from [Link]
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- 8. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]
Technical Support Center: N-1-Naphthylphthalimide (N-1-N) Cellular Assays
Welcome to the technical support resource for researchers utilizing N-1-Naphthylphthalimide (N-1-N) in cellular assays. This guide, curated by senior application scientists, provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of nonspecific binding. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide: Overcoming Nonspecific Binding of N-1-N
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: I'm observing high background fluorescence across my entire well or slide, even in my negative controls. What is causing this and how can I fix it?
Answer:
High background fluorescence is a classic sign of nonspecific binding, a common issue with hydrophobic molecules like this compound. This phenomenon occurs when N-1-N interacts with unintended cellular components, assay surfaces (like plastic wells or glass slides), and proteins in your media.
The primary driver of this nonspecific interaction is the hydrophobic nature of the N-1-N molecule. It seeks to escape the aqueous environment of your assay buffer and preferentially associates with hydrophobic surfaces or pockets in proteins. This can be exacerbated by the molecule's potential to form aggregates in aqueous solutions, which can then become trapped in or on cells.[1]
Troubleshooting Workflow for High Background Signal:
Caption: A stepwise approach to troubleshooting high background fluorescence in N-1-N assays.
Detailed Solutions:
-
Enhance Your Blocking Strategy: A robust blocking step is your first line of defense.[2][3] The goal is to saturate all potential sites of nonspecific interaction before introducing N-1-N.
-
Protein-Based Blockers: Commonly used blockers like Bovine Serum Albumin (BSA) and non-fat dry milk are effective.[4][5] Casein has also been shown to be a highly effective blocking agent, sometimes superior to BSA and gelatin.[6]
-
Non-Protein Blockers: For certain applications, synthetic, non-protein blocking buffers can offer advantages by providing a consistent, protein-free surface.[2]
-
Optimization is Key: The concentration of the blocking agent and the incubation time may need to be optimized for your specific assay.[3]
-
-
Increase the Stringency of Wash Steps: Insufficient washing can leave unbound or loosely bound N-1-N behind, contributing to high background.[7]
-
Increase Wash Duration and Volume: Extend the incubation time for each wash step and use a larger volume of wash buffer.[8][9]
-
Incorporate a Detergent: Adding a small concentration of a non-ionic detergent, such as Tween 20 (typically 0.05% to 0.1%), to your wash buffer can help to disrupt weak, nonspecific hydrophobic interactions.[4][6]
-
-
Optimize N-1-N Concentration and Incubation Time:
-
Titrate Your Compound: Determine the lowest possible concentration of N-1-N that still provides a robust specific signal. High concentrations can drive nonspecific binding.
-
Reduce Incubation Time: Minimize the incubation time of N-1-N with your cells to the shortest duration necessary to achieve specific binding.
-
Question 2: My N-1-N solution appears cloudy, or I see precipitates after diluting it into my aqueous assay buffer. How can I improve its solubility and prevent this?
Answer:
The observed precipitation is due to the low aqueous solubility of N-1-N.[10] When a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final buffer composition.
Strategies to Improve N-1-N Solubility:
-
Optimize the Dilution Protocol: A gradual dilution process is crucial. Instead of a single large dilution, employ a serial dilution technique. Prepare a high-concentration stock in a suitable organic solvent and then perform a series of step-wise dilutions into your final assay buffer.[11] When adding the stock to the aqueous buffer, do so dropwise while vortexing to promote rapid mixing.[11]
-
Control the Final Organic Solvent Concentration: The concentration of the organic solvent in your final assay is a critical parameter. For many cell-based assays, it's essential to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.[11] However, a small amount of organic solvent can be necessary to maintain the solubility of your compound. It is important to determine the solvent tolerance of your specific experimental system by running a vehicle control with varying concentrations of the solvent.[11]
-
Consider Solubilizing Agents (Excipients): If optimizing dilution and solvent concentration is insufficient, the use of solubilizing agents can be explored. These include:
-
Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution.[4]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, and can encapsulate hydrophobic compounds, increasing their aqueous solubility.
-
Table 1: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Serial Dilution | Gradual reduction of solvent concentration to avoid rapid precipitation. | Requires careful planning of dilution steps.[11] |
| Optimized Solvent % | Maintains a minimal level of organic solvent to aid solubility. | Must be balanced with potential for cell toxicity.[11] |
| Use of Surfactants | Disrupts hydrophobic interactions that lead to aggregation.[4] | Can potentially interfere with biological interactions if used at high concentrations. |
| pH Adjustment | For ionizable compounds, altering the pH can increase charge and solubility. | N-1-N is not readily ionizable, so this is less likely to be effective. |
Frequently Asked Questions (FAQs)
What is the underlying mechanism of this compound's nonspecific binding?
The nonspecific binding of N-1-N is primarily governed by two main principles:
-
Hydrophobic Interactions: As a hydrophobic molecule, N-1-N has a strong tendency to associate with nonpolar surfaces to minimize its contact with water. In a cellular assay, this includes the plastic of the assay plate, hydrophobic regions of proteins (both on the cell surface and intracellularly), and lipid membranes.[4]
-
Aggregation: Hydrophobic molecules can self-associate in aqueous environments to form aggregates or micelles.[1] These aggregates can then be nonspecifically trapped within or between cells, leading to a high background signal that is difficult to wash away.
Caption: Mechanisms of N-1-N nonspecific binding in a cellular assay environment.
Which blocking buffer is right for my N-1-N assay?
The ideal blocking buffer effectively blocks nonspecific binding without interfering with the specific interaction you are trying to measure.[2] The choice of blocking buffer can be system-dependent, and some empirical testing is often necessary.
Table 2: Guide to Selecting a Blocking Buffer
| Blocking Agent | Advantages | Disadvantages | Best For |
| BSA (3-5%) | Relatively inexpensive, readily available, effective for many applications.[5] | Can have lot-to-lot variability. | General purpose blocking in many assay types. |
| Non-Fat Dry Milk (3-5%) | Inexpensive and provides a more complete block in some cases.[5] | Can contain endogenous biotin and glycoproteins that may interfere with certain detection systems. Incompatible with phospho-antibodies.[5] | Western blotting and some ELISA applications. |
| Casein | Can be more effective than BSA or gelatin in reducing high background.[6] | Can also contain phosphoproteins that may interfere with phospho-specific antibody detection. | Assays with particularly high nonspecific binding. |
| Normal Serum (5-10%) | Contains a mixture of proteins that can effectively block. Using serum from the species of the secondary antibody can reduce background from secondary antibody cross-reactivity.[7] | Can be more expensive. | Immunofluorescence and immunohistochemistry. |
| Commercial/Synthetic Blockers | High consistency, protein-free options available. | Can be more expensive. | Assays where protein interference from the blocker is a concern. |
How do I perform a proper blocking buffer optimization?
To determine the optimal blocking strategy, you should systematically test different blocking agents and incubation conditions.
Protocol: Blocking Buffer Optimization
-
Plate Setup: Seed your cells in a multi-well plate (e.g., a 96-well plate) and prepare them according to your standard assay protocol up to the point of blocking. Include wells for negative controls (no N-1-N) and positive controls (if available).
-
Test Different Blockers:
-
Prepare solutions of different blocking agents (e.g., 3% BSA in PBS, 5% non-fat milk in TBS, 1% Casein in TBS, and a commercial blocker).
-
Assign different rows or columns of your plate to each blocking buffer.
-
-
Incubation:
-
Add the blocking buffers to the appropriate wells.
-
Incubate for a standard time (e.g., 1 hour) at room temperature. You can also test different incubation times (e.g., 30 min, 1 hr, 2 hr) and temperatures (room temp vs. 37°C).
-
-
Assay Procedure:
-
Wash the plate according to your standard protocol.
-
Proceed with the addition of N-1-N (at a fixed concentration) and any subsequent assay steps.
-
-
Data Analysis:
-
Read the signal from each well.
-
Calculate the signal-to-noise ratio for each condition (Signal in positive control wells / Signal in negative control wells).
-
The optimal blocking buffer is the one that provides the highest signal-to-noise ratio.[2]
-
Experimental Protocols
Protocol: Optimized Cell Washing for High-Content Imaging with N-1-N
This protocol is designed to minimize nonspecific binding of N-1-N in imaging-based assays.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS containing 0.05% Tween 20 (PBS-T)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) - if intracellular targets are being studied
-
Blocking Buffer (optimized for your assay, e.g., 3% BSA in PBS-T)
Procedure:
-
Initial Cell Culture and Treatment: Culture and treat your cells with N-1-N in a microplate suitable for imaging.
-
Removal of N-1-N Containing Medium: Carefully aspirate the medium containing N-1-N from each well. To avoid disturbing the cell monolayer, aspirate from the side of the well.
-
First Wash: Gently add pre-warmed PBS to each well. Incubate for 5 minutes at room temperature with gentle agitation on an orbital shaker. Aspirate the PBS.
-
Stringent Washes:
-
Add pre-warmed Wash Buffer (PBS-T) to each well.
-
Incubate for 5-7 minutes at room temperature with gentle agitation.
-
Aspirate the Wash Buffer.
-
Repeat this step two more times for a total of three stringent washes.[12]
-
-
Fixation: Add the fixative solution and incubate for 15-20 minutes at room temperature.
-
Post-Fixation Washes:
-
Aspirate the fixative.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Permeabilization (Optional): If required, add the permeabilization buffer and incubate for 10-15 minutes. Wash three times with PBS.
-
Blocking: Add the optimized blocking buffer and incubate for at least 1 hour at room temperature.
-
Subsequent Staining: Proceed with any subsequent staining steps (e.g., antibodies, nuclear stains) as required by your protocol. Ensure that all antibody dilutions are made in the blocking buffer.[13]
References
-
How to reduce non-specific reactions | MBL Life Sience -GLOBAL-. Retrieved from [Link]
-
Non-Specific Binding: What You Need to Know - Surmodics IVD. Retrieved from [Link]
-
Zhao, Y., & Li, X. (2013). Aggregation behavior of naphthalimide fluorescent surfactants in aqueous solution. Colloid and Polymer Science, 291(3), 687-698. Retrieved from [Link]
-
How can I reduce nonspecific binding in an assay with a hydrophobic ligand? - ResearchGate. (2018-11-28). Retrieved from [Link]
-
Vogt, R. F., Phillips, D. L., Henderson, L. O., Whitfield, W., & Spierto, F. W. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 101(1), 43-50. Retrieved from [Link]
-
Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent - G-Biosciences. (2020-03-03). Retrieved from [Link]
-
Western Blot Troubleshooting: High Background Signal on the Blot - Bio-Rad Antibodies. Retrieved from [Link]
-
Blocking Buffer Optimization Protocol - LI-COR Biosciences. Retrieved from [Link]
-
Western Blot Blocking Buffer Optimization | Boster Bio. Retrieved from [Link]
-
Troubleshooting Quantitative Western Blots Hints and Tips - LI-COR Biosciences. Retrieved from [Link]
-
Stelzer, R., D'Souza, V. M., & Summers, M. F. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 24(11), 1593-1605. Retrieved from [Link]
-
This compound | C18H11NO2 | CID 79252 - PubChem. Retrieved from [Link]
Sources
- 1. Aggregation behavior of naphthalimide fluorescent surfactants in aqueous solution [ouci.dntb.gov.ua]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. licorbio.com [licorbio.com]
- 10. This compound | C18H11NO2 | CID 79252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. licorbio.com [licorbio.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
Improving the signal-to-noise ratio in N-1-Naphthylphthalimide fluorescence measurements
Welcome to the technical support center for N-1-Naphthylphthalimide (NPI) fluorescence measurements. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and improve the signal-to-noise ratio (SNR) in your NPI-based fluorescence assays.
Introduction to this compound Fluorescence
This compound (NPI) is a fluorescent compound belonging to the phthalimide class of molecules.[1][2] Naphthalimide derivatives are widely recognized for their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, good photostability, and sensitivity to the local environment.[3][4] These characteristics make them valuable tools in various applications, from fluorescent probes and sensors to components of organic light-emitting materials and pharmacologically active agents in drug discovery.[3][5][6]
The fluorescence of NPI and its derivatives often arises from an intramolecular charge transfer (ICT) mechanism, making their emission properties sensitive to solvent polarity.[7] This solvatochromism can be a powerful feature for probing molecular interactions but also a potential source of variability if not properly controlled.
This guide will address common issues encountered during NPI fluorescence measurements and provide systematic approaches to enhance your signal and reduce noise.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A high signal-to-noise ratio is paramount for sensitive and reproducible fluorescence measurements. Below are common problems that can compromise your data, along with their causes and solutions.
Issue 1: Weak or No Fluorescence Signal
You've prepared your NPI sample, but the spectrofluorometer shows a very low signal, or none at all.
Possible Causes and Solutions:
-
Incorrect Instrument Settings: The excitation and emission wavelengths might be improperly set.
-
Solution: Verify the optimal excitation and emission maxima for NPI in your specific solvent system. While literature values provide a starting point, it is crucial to perform excitation and emission scans on your sample to determine the precise wavelengths for maximum signal.
-
-
Low Fluorophore Concentration: The concentration of NPI in your sample may be too low to produce a detectable signal.
-
Solution: Prepare a dilution series of your NPI stock to find the optimal concentration range that yields a robust signal without encountering inner filter effects (see Issue 3).
-
-
Degraded Fluorophore: NPI, like many organic fluorophores, can degrade over time, especially with prolonged exposure to light or improper storage.
-
Solution: Use fresh, properly stored NPI stock solutions. Protect your samples from light by using amber vials or covering them with aluminum foil.[8]
-
-
Quenching: Components in your sample matrix (e.g., buffers, solvents, or other molecules) may be quenching the fluorescence of NPI.
-
Solution: Analyze the composition of your sample. If possible, remove or replace components known to be quenchers. Test NPI fluorescence in a simplified buffer system to see if the signal improves.
-
Issue 2: High Background Fluorescence
Your measurements show a high signal in your blank or control samples, making it difficult to distinguish the true NPI signal.
Possible Causes and Solutions:
-
Autofluorescence: Biological samples, cell culture media, and even some plasticware can exhibit intrinsic fluorescence (autofluorescence).[9][10][11]
-
Solution:
-
Use appropriate controls: Always measure the fluorescence of a "blank" sample that contains everything except NPI to quantify the background signal.[11]
-
Choose the right materials: Use non-fluorescent microplates (black plates are generally recommended for fluorescence assays) and high-purity solvents.[12]
-
Spectral separation: If the autofluorescence spectrum is known, you may be able to select excitation and emission wavelengths for NPI that minimize the overlap.[11]
-
-
-
Solvent and Buffer Impurities: Impurities in your solvents or buffers can be a significant source of background fluorescence.
-
Solution: Use spectroscopy-grade or HPLC-grade solvents. Prepare fresh buffers with high-purity water and reagents.
-
-
Scattered Light: Raman and Rayleigh scattering from the solvent can interfere with the fluorescence signal, especially when the Stokes shift is small.
-
Solution: Optimize the excitation and emission monochromator bandwidths. A smaller emission bandwidth can help to reject scattered light, but it may also reduce the desired signal.[13] Using a red-shifted fluorophore, if your application allows, can also help to move the emission away from the scattering regions.
-
Issue 3: Non-linear Signal Response with Increasing Concentration
You observe that the fluorescence intensity does not increase linearly with NPI concentration and may even decrease at higher concentrations.
Possible Cause and Solution:
-
Inner Filter Effect (IFE): This is a common artifact in fluorescence spectroscopy that occurs at high sample concentrations.[14] It is caused by the absorption of excitation light (primary IFE) or emitted light (secondary IFE) by the sample itself.[14][15] This leads to a non-linear relationship between fluorescence intensity and concentration and can distort the emission spectrum.[16][17]
-
Solution:
-
Dilute your sample: The most straightforward way to mitigate IFE is to work with more dilute samples. A general guideline is to keep the absorbance of the sample at the excitation wavelength below 0.05-0.1 in a 1 cm pathlength cuvette.[14][18]
-
Instrumental Correction: Some modern spectrofluorometers can simultaneously measure absorbance and fluorescence, allowing for real-time correction of the inner filter effect.[16]
-
Change Sample Geometry: Using a shorter pathlength cuvette can also help to reduce IFE.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal excitation and emission wavelengths for my NPI experiment?
A1: The optimal wavelengths are dependent on the solvent environment due to the solvatochromic nature of NPI.
Workflow for Wavelength Optimization:
-
Prepare a dilute solution of NPI in the exact solvent or buffer system you will be using for your experiment.
-
Determine the Emission Maximum: Set the excitation monochromator to the expected absorption maximum of NPI (you can find an approximate value from the literature or a UV-Vis spectrum) and scan a range of emission wavelengths to find the peak intensity.
-
Determine the Excitation Maximum: Set the emission monochromator to the peak wavelength you just determined and scan a range of excitation wavelengths to find the peak that produces the maximum emission.
-
Repeat steps 2 and 3 iteratively to fine-tune the optimal excitation and emission pair for your specific conditions.
Q2: My fluorescence signal is decreasing over time during the measurement. What is happening?
A2: This phenomenon is likely photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light.
Strategies to Minimize Photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest excitation intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use the shutter to block the light path when not actively acquiring data.
-
Use Photostabilizing Agents: For certain applications, particularly in microscopy, antifade reagents can be added to the sample to reduce photobleaching.
-
Work with Fresh Samples: Prepare samples shortly before measurement.
Q3: Can the pH of my buffer affect NPI fluorescence?
A3: Yes, the pH of the medium can influence the fluorescence of many fluorophores, including naphthalimide derivatives. The protonation state of functional groups on the NPI molecule or interacting molecules can alter the electronic structure and thus the fluorescence properties. It is crucial to maintain a constant and well-buffered pH throughout your experiments to ensure reproducibility. If you are studying pH-dependent phenomena, carefully titrate the pH and measure the corresponding fluorescence changes.
Experimental Protocols
Protocol 1: Preparation of NPI Stock and Working Solutions
-
Stock Solution (e.g., 10 mM): Accurately weigh a small amount of solid NPI and dissolve it in a high-purity solvent in which it is readily soluble (e.g., DMSO or ethanol). Store the stock solution in a tightly sealed amber vial at -20°C.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your experimental buffer or solvent. Protect these solutions from light.
Protocol 2: Correcting for Background Fluorescence
-
Prepare a Blank Sample: The blank should contain all components of your experimental sample except for NPI (e.g., buffer, cells, other reagents).
-
Measure the Blank: Acquire the fluorescence spectrum of the blank using the same instrument settings as for your NPI samples.
-
Measure the NPI Sample: Acquire the fluorescence spectrum of your NPI-containing sample.
-
Subtract the Background: Subtract the blank spectrum from the sample spectrum to obtain the true NPI fluorescence signal.
Data Presentation
Table 1: Common Sources of Noise and Mitigation Strategies
| Source of Noise | Description | Mitigation Strategy |
| Autofluorescence | Intrinsic fluorescence from the sample matrix (e.g., cells, media).[9][10][11] | Use proper controls, select spectrally distinct fluorophores, use black microplates.[11][12] |
| Scattered Light | Rayleigh and Raman scattering of the excitation light by the solvent. | Optimize excitation/emission bandwidths, use a larger Stokes shift fluorophore if possible. |
| Detector Noise | Electronic noise inherent to the photodetector (e.g., PMT). | Increase integration time, cool the detector if possible. |
| Light Leaks | Ambient light entering the sample compartment. | Ensure the sample compartment is securely closed during measurement. |
Visualization of Concepts
Diagram 1: Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for diagnosing and resolving common issues leading to a low signal-to-noise ratio in NPI fluorescence experiments.
References
- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024-03-26).
- How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA.
- Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library.
- How to deal with inner filter effect in fluorescence experiments. Texas Christian University.
- Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. RSC Publishing.
- Troubleshooting Measurements of Fluorescence Spectra. (2018-08-09). Edinburgh Instruments.
- Study of improving signal-noise ratio for fluorescence channel. (2017-10-24). SPIE Digital Library.
- Nanoaperture-Enhanced Signal-to-Noise Ratio in Fluorescence Correlation Spectroscopy. Analytical Chemistry - ACS Publications.
- Optimize your immunofluorescent staining: Tips to overcome background interference. (2022-05-31).
- How to Reduce Fluorescence Measurement Errors. (2024-11-05). AELAB.
- Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence.
- Challenges with Background Fluorescence. (2022-02-14). Visikol.
- Troubleshooting. Thermo Fisher Scientific - US.
- Enhancement of signal-to-noise ratio for fluorescence endoscope image based on fast digital lock-in algorithm. (2021-03-10). Royal Society Publishing.
- The Ultimate Guide to Troubleshooting Microplate Assays. (2024-10-02). Bitesize Bio.
- Background in Fluorescence Imaging. Thermo Fisher Scientific - NG.
- Background Reducers for Improved Fluorescent Stains. (2020-10-09). Biotium.
- Flow Cytometry (FACS) Recommendations for Background Control. Sino Biological.
- Optimizing Signal to Noise Ratio. (2023-05-08). YouTube.
- How to Increase Fluorescence Spectroscopy Sensitivity Requirements. (2010-11-09). Lab Manager.
- Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. (2018-01-22). MDPI.
- Fluorescence spectra of 1,8-naphthalimide 5 in solvents of increasing... ResearchGate.
- An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. (2024-09-24). MDPI.
- This compound - 5333-99-3. Vulcanchem.
- This compound. PubChem - NIH.
- Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. (2022-06-13). PMC - NIH.
- An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. (2024-09-24). PubMed.
- 5333-99-3(N-(1-NAPHTHYL)PHTHALIMIDE) Product Description. ChemicalBook.
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- 3. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors [mdpi.com]
- 4. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Challenges with Background Fluorescence [visikol.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. edinst.com [edinst.com]
- 14. srs.tcu.edu [srs.tcu.edu]
- 15. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 16. static.horiba.com [static.horiba.com]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Mitigating Photobleaching of N-1-Naphthylphthalimide Probes
Welcome to the technical support resource for N-1-Naphthylphthalimide fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing photobleaching during microscopy experiments. Here you will find structured troubleshooting workflows, detailed protocols, and frequently asked questions (FAQs) to help you optimize your imaging protocols and acquire high-quality, stable fluorescent signals.
Section 1: Understanding the Challenge: Photobleaching Fundamentals
This section addresses the core principles of photobleaching as it pertains to this compound-based fluorophores.
Q1: What is photobleaching and why is it a significant concern for my this compound probe?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently unable to fluoresce.[1] This process occurs when the fluorescent molecule is damaged after undergoing multiple excitation-emission cycles.[2] While 1,8-naphthalimide derivatives are generally recognized for their good photostability, they are not immune to photobleaching, particularly under conditions of high-intensity or prolonged illumination.[3] The consequence in your experiment is a progressive fading of the fluorescent signal, which can compromise image quality, reduce the signal-to-noise ratio, and critically, skew quantitative data, potentially leading to false-negative results.[2][4]
Q2: What is the underlying mechanism that causes my probe to photobleach?
A2: The primary driver of photobleaching is the interaction between an excited-state fluorophore and molecular oxygen. The process can be broken down as follows:
-
Excitation: Your this compound probe absorbs a photon from the microscope's light source, moving from its stable ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence: Most molecules in the S₁ state will relax back to the S₀ state by emitting a photon, which is the fluorescence you observe.
-
Intersystem Crossing: A small fraction of excited molecules will transition to a long-lived, highly reactive triplet state (T₁).
-
ROS Generation: In this triplet state, the fluorophore can react with ambient molecular oxygen (O₂) to generate highly destructive reactive oxygen species (ROS), such as singlet oxygen.[3][5]
-
Molecular Destruction: These ROS molecules then attack and permanently damage the chemical structure of nearby fluorophores (including the one that generated them), causing irreversible photobleaching.[3]
Factors that accelerate this process include high-intensity excitation light, prolonged exposure to illumination, and the high local concentration of oxygen.[3][6]
Section 2: Troubleshooting Guide for Rapid Signal Fading
If you are experiencing a rapid loss of fluorescence from your this compound probe, follow this systematic troubleshooting workflow. The core principle is to reduce the total dose of photons your sample receives and mitigate the chemical damage they can cause.[7]
Sources
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. journals.biologists.com [journals.biologists.com]
Technical Support Center: N-1-Naphthylphthalamic Acid (NPA) in Plant Research
Prepared by the Gemini Application Science Team
Welcome to the technical support resource for researchers utilizing N-1-Naphthylphthalamic acid (NPA) in plant biology studies. This guide is designed to provide in-depth answers to frequently asked questions and offer robust troubleshooting strategies to address common experimental challenges related to toxicity and off-target effects.
A Note on Nomenclature: The term "N-1-Naphthylphthalimide" appears in some literature; however, the vast majority of research on polar auxin transport inhibition refers to N-1-Naphthylphthalamic acid , commonly abbreviated as NPA (also sold under trade names like Naptalam). This guide will focus on NPA, as it is the compound extensively characterized and used by the plant science community.
Frequently Asked Questions (FAQs)
Q1: What is N-1-Naphthylphthalamic acid (NPA) and what is its primary function in plant research?
N-1-Naphthylphthalamic acid (NPA) is a synthetic chemical compound widely used as a potent and selective inhibitor of polar auxin transport (PAT) in plants.[1] Auxin, a critical plant hormone, must be directionally transported from cell to cell to control numerous developmental processes, including embryogenesis, root and shoot development, leaf patterning, and response to environmental cues like gravity and light.[2][3] By blocking this transport, NPA serves as an invaluable chemical tool for scientists to dissect the roles of auxin gradients in plant growth and development.[1][4] Historically, it was also developed as a pre-emergence herbicide.[5]
Q2: What is the precise molecular mechanism of action for NPA?
For decades, the exact target of NPA was debated. While it was known to bind to membrane components and inhibit auxin efflux, the direct target was elusive.[1] Recent groundbreaking biochemical and structural studies have definitively shown that NPA directly associates with and inhibits the PIN-FORMED (PIN) family of auxin efflux transporters .[2][6]
The mechanism is as follows:
-
Direct Binding: NPA binds directly to a specific site on PIN proteins, which are integral membrane proteins responsible for pumping auxin out of the cell.[2][6]
-
Conformational Locking: This binding event locks the PIN transporter in an "inward-facing" state.[2]
-
Inhibition of Transport: By being locked in this conformation, the PIN protein cannot undergo the necessary structural changes to bind and transport indole-3-acetic acid (IAA), the major natural auxin, across the plasma membrane and out of the cell.[2]
-
Disruption of Auxin Gradients: This cellular-level inhibition of auxin efflux disrupts the directional flow of auxin throughout the plant, leading to the accumulation of auxin in certain tissues and depletion in others. This eliminates the auxin maxima and minima required for proper development.
Caption: NPA directly binds to PIN auxin transporters, locking them in an inward-facing state and blocking auxin efflux.
Q3: What are the classic phenotypic effects of NPA treatment on plants?
By disrupting auxin gradients, NPA induces a range of predictable and striking developmental defects. These phenotypes are often reminiscent of mutants in key auxin transport or signaling genes, such as pin1.[4] Common effects include:
-
Inhibition of Root Growth: Reduced primary root elongation and disruption of gravitropism.[5]
-
Altered Leaf Development: Failure to initiate new leaves at the shoot apical meristem and abnormal leaf shapes, such as fused or tubular leaf bases.[7]
-
Loss of Apical Dominance: Growth of axillary buds due to the disruption of auxin flow from the apical meristem.[3]
-
Vascular Patterning Defects: Disorganized and poorly defined vascular strands in leaves and stems.[3]
-
Embryo Development Arrest: Severe defects in pattern formation during embryogenesis.[3]
-
Stem Swelling: In some species, localized application can cause conspicuous swelling at the treatment site due to localized auxin accumulation.[5][8]
Q4: Are there known off-target effects or alternative binding sites for NPA?
While PIN proteins are now confirmed as the primary high-affinity targets for NPA, other proteins can be affected, particularly at higher concentrations.[6] Understanding these is key to interpreting unexpected results.
-
ABCB Transporters: NPA can interact with certain ATP-binding cassette (ABC) transporters of the B subfamily (ABCBs), which also function as auxin transporters.[3][4]
-
TWD1/FKBP42: The protein TWISTED DWARF1 (TWD1), an immunophilin-like protein that acts as a chaperone for ABCB transporters, is also an NPA-binding protein.[3][4] NPA can interfere with the TWD1-ABCB interaction.[3]
-
Hormonal Crosstalk: In specific contexts, such as stem swelling in succulent plants, NPA application has been shown to increase endogenous levels of not only auxin but also cytokinins and jasmonic acid, suggesting a disruption of hormonal homeostasis beyond just auxin transport.[8]
It is generally accepted that high-affinity binding (at low µM concentrations) is associated with the direct inhibition of PIN/ABCB-mediated transport, while effects from higher doses (50-200 µM) may involve lower-affinity targets and can induce toxic side effects.[6]
Troubleshooting Guide
Caption: A logical workflow for troubleshooting common issues encountered during experiments with NPA.
Q: My NPA treatment shows no effect or inconsistent results. What could be the cause?
A: This is a common issue that can often be traced back to the experimental setup.
-
Improper Stock Solution: NPA has poor water solubility. Ensure it is fully dissolved in the correct solvent (typically DMSO or DMF) before making aqueous working solutions.[9] See Protocol 1. Precipitated NPA in your media will not be effective.
-
Degradation: NPA solutions, especially aqueous working solutions, should be prepared fresh.[9] While stock solutions in DMSO can be stored frozen, repeated freeze-thaw cycles should be avoided.
-
Incorrect Working Concentration: The effective concentration of NPA is highly dependent on the plant species, developmental stage, and experimental system (e.g., agar plates vs. hydroponics vs. lanolin paste). If you see no effect, you may need to increase the concentration. Conversely, if results are inconsistent, you may be on the threshold of toxicity; try a slightly lower concentration.
-
Plant-Specific Sensitivity: Some plant species or even different ecotypes/genotypes can exhibit varied sensitivity to auxin transport inhibitors.[8] What works for Arabidopsis thaliana may not work for maize or Bryophyllum.[7][8]
Q: I'm observing severe toxicity (e.g., necrosis, bleaching, plant death) in my experiments. How can I mitigate this?
A: Toxicity is almost always a result of the NPA concentration being too high.
-
Conduct a Dose-Response Curve: This is the most critical step. Before any large-scale experiment, test a range of NPA concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM) to identify the highest concentration that produces the desired phenotype without causing widespread cell death or necrosis.
-
Check Your Solvent Control: High concentrations of solvents like DMSO can also be toxic to sensitive plant tissues. Always run a "mock" control containing the same final concentration of the solvent used to deliver the NPA. This will differentiate solvent toxicity from NPA-specific toxicity.
-
Localized vs. Systemic Application: Applying NPA systemically (e.g., in agar medium) exposes the entire plant. If you are interested in a specific organ, consider a localized application (e.g., in a lanolin paste on a stem) to reduce overall toxicity.
Q: My NPA-treated plants show unexpected phenotypes not typically associated with auxin transport inhibition. What's happening?
A: This points toward potential off-target effects, which are more prevalent at higher concentrations.[6]
-
Re-evaluate Concentration: As with toxicity, the first step is to lower the concentration. Off-target effects often occur at doses significantly higher than those needed to inhibit polar auxin transport.[6]
-
Consider Hormonal Crosstalk: NPA-induced auxin accumulation can trigger other hormonal pathways. For example, the conspicuous stem swelling in some species is thought to result from crosstalk between the accumulated auxin and other hormones like cytokinins and jasmonic acid.[8]
-
Review the Literature: Search for studies that have used NPA in a similar species or context. The "unusual" phenotype you are observing may have been documented as a species-specific response. For instance, NPA has differential effects on rooting and stem swelling in succulent plants compared to other species.[8]
Data & Protocols
Table 1: Solubility of N-1-Naphthylphthalamic Acid (NPA)
| Solvent | Approximate Solubility | Source(s) | Notes |
| DMSO | 15 - 33.33 mg/mL | [9][10][11] | Warming and sonication may be required for higher concentrations. |
| Dimethylformamide (DMF) | ~25 mg/mL | [9] | A common alternative to DMSO. |
| Aqueous Buffers | Sparingly soluble (~0.25 mg/mL) | [9] | Not recommended for primary stock solution. |
Table 2: Recommended NPA Working Concentrations and Observed Effects
| Concentration Range | Plant System / Assay | Observed Effect | Source(s) |
| 1 - 10 µM | Arabidopsis root growth assay | Abolishes gravitropic response, inhibits elongation. | [3] |
| 3 µM (IC₅₀) | [³H]IAA accumulation in tobacco cells | 50% inhibition of auxin efflux. | [3] |
| 10 µM | Inhibition of PIN-mediated efflux in oocytes | Full or partial inhibition of auxin transport. | [4] |
| 50 µM | Maize coleoptiles | Reduction in auxin accumulation. | [9] |
| 50 - 200 µM | General Plant Assays | Potential for off-target effects and toxicity. | [6] |
Experimental Protocols
Protocol 1: Preparation of NPA Stock Solution (10 mM in DMSO)
Materials:
-
N-1-Naphthylphthalamic acid (NPA) powder (FW: 291.3 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance and sterile pipette tips
Procedure:
-
Calculate Mass: To make a 10 mM stock solution, you need 2.913 mg of NPA per 1 mL of DMSO.
-
Calculation: 0.010 mol/L * 291.3 g/mol = 2.913 g/L = 2.913 mg/mL
-
-
Weigh NPA: Carefully weigh out the required amount of NPA powder (e.g., 5.83 mg for a 2 mL final volume) and place it in a sterile microcentrifuge tube or vial.
-
Dissolve in DMSO: Add the corresponding volume of DMSO (e.g., 2 mL). Vortex vigorously. If the powder does not dissolve completely, you can gently warm the solution (e.g., to 60°C) and/or sonicate for a few minutes until the solution is clear.[10]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[10] Protect from light.
Protocol 2: Standard Arabidopsis thaliana Root Growth Inhibition Assay
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
½ MS agar plates (with 1% sucrose, pH 5.7)
-
10 mM NPA stock solution in DMSO (from Protocol 1)
-
Sterile water
-
Ethanol (for sterilization)
-
Ruler and marker
Procedure:
-
Prepare NPA Plates:
-
Autoclave the ½ MS medium and cool it to ~50-55°C in a water bath.
-
Prepare your desired final concentrations of NPA. For example, to make a 10 µM NPA plate, add 1 µL of the 10 mM stock for every 1 mL of media.
-
Crucially, prepare a mock control plate by adding the same volume of pure DMSO (1 µL/mL) to a separate batch of media.
-
Mix well by swirling and pour the plates in a sterile hood. Let them solidify completely.
-
-
Sterilize and Stratify Seeds:
-
Surface sterilize Arabidopsis seeds according to standard protocols (e.g., bleach or ethanol washes).
-
Resuspend sterile seeds in sterile water or 0.1% agar and store at 4°C for 2-3 days (stratification) to ensure uniform germination.
-
-
Plate Seeds:
-
In a sterile hood, carefully pipette individual seeds in a straight line onto the surface of the control and NPA-containing plates, approximately 1 cm from the top edge.
-
Seal the plates with breathable tape.
-
-
Growth and Measurement:
-
Place the plates vertically in a growth chamber under a long-day light cycle (16h light / 8h dark).
-
After 5-7 days of growth, scan the plates or take high-resolution photographs.
-
Use image analysis software (like ImageJ) or a ruler to measure the length of the primary root from the root-shoot junction to the tip.
-
-
Analysis: Compare the average root length of seedlings grown on NPA plates to those on the mock control plates. You should observe a dose-dependent inhibition of root elongation on the NPA plates.
References
-
Marasek-Ciołakowska, A., Dziurka, M., Miyamoto, K., et al. (2022). Mode of Action of 1-Naphthylphthalamic Acid in Conspicuous Local Stem Swelling of Succulent Plant, Bryophyllum calycinum: Relevance to the Aspects of Its Histological Observation and Comprehensive Analyses of Plant Hormones. MDPI. Available at: [Link]
-
Abas, L., Kolb, M., Stadlmann, J., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PNAS, 118(1). Available at: [Link]
-
Su, H., Yang, Z., & Zheng, N. (2022). Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture. Molecular Horticulture, 2(1). Available at: [Link]
-
Abas, L., Kolb, M., Stadlmann, J., et al. (2020). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PNAS. Available at: [Link]
-
Abas, L., Kolb, M., Stadlmann, J., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PubMed. Available at: [Link]
-
Scanlon, M. J., et al. (2003). The polar auxin transport inhibitor N-1-naphthylphthalamic acid disrupts leaf initiation, KNOX protein regulation, and formation of leaf margins in maize. Plant Physiology, 133(2), 597-605. Available at: [Link]
-
Abas, L., Kolb, M., Stadlmann, J., et al. (2020). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PMC - NIH. Available at: [Link]
-
Marasek-Ciołakowska, A., Dziurka, M., Miyamoto, K., et al. (2023). Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features. MDPI. Available at: [Link]
-
Saniewski, M., et al. (2017). Differential effects of N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA) on auxin control of swelling of the shoots of Bryophyllum calycinum Salisb. Semantic Scholar. Available at: [Link]
-
PhytoTech Labs. (n.d.). N-1-naphthylphthalamic acid (NPA). PhytoTech Labs. Available at: [Link]
-
Teale, W., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 303-312. Available at: [Link]
-
Teale, W., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. ResearchGate. Available at: [Link]
-
Tan, S. (2021). Action Mode of NPA: Direct Inhibition on PIN Auxin Transporters. ResearchGate. Available at: [Link]
-
Saniewski, M., et al. (2017). Differential effects of N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA) on auxin control of swelling of the shoots of Bryophyllum calycinum Salisb. ResearchGate. Available at: [Link]
-
Saniewski, M., et al. (2017). Differential effects of N-1- naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA) on auxin control of swelling of the shoots of Bryophyllum calycinum Salisb. AGRO. Available at: [Link]
-
Ali, A. (2014). Preparation of stock solution for Growth Regulators. ResearchGate. Available at: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. The polar auxin transport inhibitor N-1-naphthylphthalamic acid disrupts leaf initiation, KNOX protein regulation, and formation of leaf margins in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
Technical Support Center: N-1-Naphthylphthalamic Acid (NPA) Application
Welcome to the technical support center for N-1-Naphthylphthalamic Acid (NPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective application of NPA in plant tissues. Here, we address common challenges and provide detailed protocols to ensure the reliability and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge to ensure a strong starting point for your experimental design.
Q1: What is N-1-Naphthylphthalamic Acid (NPA) and what is its primary mechanism of action in plants?
A1: N-1-Naphthylphthalamic Acid (NPA) is a synthetic chemical compound widely used in plant biology as a potent and selective inhibitor of polar auxin transport (PAT).[1][2][3] Auxin, a critical plant hormone, is directionally transported from cell to cell by specialized protein carriers, primarily the PIN-FORMED (PIN) family of auxin efflux transporters.[4][5] NPA exerts its effect by binding directly to these PIN proteins, locking them in a conformation that prevents them from exporting auxin out of the cell.[5][6][7][8][9][10] This disruption of directional flow leads to an accumulation of auxin in certain tissues and a depletion in others, thereby interfering with the auxin gradients essential for numerous developmental processes, including organ formation, root development, gravitropism, and leaf patterning.[7][11][12][13][14][15]
Q2: How does NPA's mechanism differ from other auxin transport inhibitors like 2,3,5-triiodobenzoic acid (TIBA)?
A2: While both NPA and TIBA are classified as auxin transport inhibitors (ATIs), their mechanisms appear to differ. The current consensus is that NPA's primary, high-affinity target is the PIN family of transporters.[5][6][8] In contrast, other ATIs like TIBA may have a broader impact on cellular trafficking processes. Some evidence suggests that certain inhibitors can interfere with vesicle trafficking and actin dynamics, which are essential for the correct localization and cycling of PIN proteins on the plasma membrane.[1][16] Therefore, while the end result—inhibition of polar auxin transport—is similar, NPA is generally considered more direct in its action on the transporter itself.
Q3: What are the most common methods for delivering NPA to plant tissues?
A3: The choice of delivery method depends entirely on the experimental goal, specifically whether a localized or systemic effect is desired. The three most common methods are:
-
Lanolin Paste Application: This is the standard method for highly localized, topical application.[17][18][19] NPA is dissolved in a solvent and mixed into lanolin, which acts as a carrier paste. This is ideal for studying the effects on a specific part of a plant, such as a single internode or the shoot apex, as it provides a slow, continuous release of the inhibitor.[14][17]
-
Agar/Media-Based Application: For systemic effects in seedlings, particularly in model organisms like Arabidopsis thaliana, NPA is incorporated directly into the sterile growth medium.[11][12][13] This method exposes the entire root system to the inhibitor, allowing for the study of systemic developmental effects like lateral root formation and gravitropism.[12][13]
-
Aqueous Solution: For certain applications, such as treating bulbs or whole root systems of larger plants, NPA can be applied as an aqueous solution.[7][10] This method is effective for studying overall root growth and development.[7]
Q4: What are the essential safety precautions when handling NPA?
A4: N-1-Naphthylphthalamic acid is a laboratory chemical and requires standard safety procedures.[20][21] According to its Safety Data Sheets (SDS), it should be handled in a well-ventilated area.[20] Personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat, is mandatory to avoid skin and eye contact.[20][22] Avoid creating and inhaling dust from the solid compound.[20] Furthermore, NPA is classified as harmful to aquatic life with long-lasting effects, so care must be taken to dispose of waste according to institutional and local regulations and avoid release into the environment.[22][23]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: NPA is precipitating out of my stock solution or final mixture.
-
Question: I dissolved NPA powder directly into my aqueous buffer (or molten lanolin), but it clumped together and won't dissolve. What went wrong?
-
Cause: This is the most common handling error. NPA has very poor solubility in water and lipids. Its molecular structure requires an organic solvent to break it down into a soluble form.
-
Solution:
-
Always prepare a concentrated stock solution first. Dissolve the weighed NPA powder in a small volume of a suitable organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used.[17][24]
-
Ensure complete dissolution. Gently vortex or warm the stock solution until all crystalline NPA is visibly dissolved.
-
Add the stock solution to the final medium.
-
For Lanolin Paste: Add the dissolved NPA stock dropwise into the slightly cooled, molten lanolin while stirring vigorously to ensure even dispersion.[17]
-
For Aqueous Media: Add the required volume of the NPA stock solution to your final volume of liquid media. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.1%) to avoid solvent-induced artifacts in your experiment. Always run a "mock" control containing the same final concentration of the solvent.
-
-
Problem 2: I've applied NPA, but I'm not observing the expected phenotype (e.g., no change in root gravitropism, normal leaf initiation).
-
Question: My NPA-treated plants look identical to my controls. Is the chemical not working?
-
Cause & Solution Workflow: This issue can stem from several factors related to concentration, delivery, or chemical stability. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for lack of NPA-induced phenotype.
-
Detailed Explanation:
-
Concentration: The effective concentration of NPA is highly context-dependent. Low concentrations (<10 µM) are associated with high-affinity binding and direct inhibition of auxin transport, while higher concentrations (>50 µM) may induce off-target effects, including general disruption of membrane trafficking.[6][9] For Arabidopsis seedlings in media, effects on lateral root initiation can be seen from 1 µM to 10 µM.[13]
-
Delivery: For lanolin paste, ensure the paste makes direct and continuous contact with the target tissue. For media application, ensure roots are growing into, not just on the surface of, the agar.
-
Stability: While NPA is a stable synthetic compound, stock solutions are not impervious to degradation or contamination over time. It is best practice to use freshly prepared media.[17] For long-term storage, aliquoted stock solutions in DMSO can be stored at -20°C for several months.[25]
-
Problem 3: My plants are showing signs of toxicity or unexpected off-target effects.
-
Question: I applied NPA and observed the expected phenotype, but the plants also look generally unhealthy, or I'm seeing phenotypes unrelated to auxin transport. Why?
-
Cause: This typically points to two issues: the concentration of NPA is too high, or the solvent concentration is toxic.
-
High NPA Concentration: While NPA is a specific inhibitor, at very high concentrations it can have broader, less specific effects on cell biology, potentially acting as a general inhibitor of membrane trafficking.[14] This can lead to generalized growth arrest or cell death.
-
Solvent Toxicity: Solvents like DMSO can be toxic to plant cells at concentrations above 0.1-0.5%.
-
-
Solution:
-
Perform a Dose-Response Curve: Systematically test a range of NPA concentrations to find the lowest possible concentration that produces your desired phenotype without causing widespread toxicity. This is the most critical step in validating your experimental system.
-
Include a Solvent Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO, ethanol) used in your experimental group. This allows you to distinguish between the effects of NPA and the effects of the solvent carrier.
-
Refine the Delivery Method: If systemic application is causing toxicity, consider switching to a localized lanolin paste application to restrict the effects to the tissue of interest.
-
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common NPA delivery techniques.
Protocol 1: Localized Application via Lanolin Paste
This method is ideal for applying NPA to a specific location, such as the shoot-root junction, a petiole, or an internode, to study localized effects on development.[13][14]
Materials:
-
N-1-Naphthylphthalamic acid (NPA) powder
-
Anhydrous Lanolin
-
Ethanol (100%) or DMSO
-
Small glass beaker or vial
-
Micro-spatula and stirring rod
-
Hot plate or water bath set to ~70°C[24]
-
Analytical balance
Procedure:
-
Prepare NPA Stock: Accurately weigh the desired amount of NPA powder. Dissolve it in a minimal volume of ethanol or DMSO to create a concentrated stock (e.g., 10-100 mM). Ensure it is fully dissolved.
-
Melt Lanolin: Weigh the required amount of lanolin into a glass beaker.[17] Gently heat the lanolin on a hot plate or in a water bath until it is just melted and has a liquid consistency.[17][18][24] Causality Note: Overheating can potentially degrade the lanolin or cause the solvent to evaporate too quickly upon mixing.
-
Mix Components: Remove the beaker of molten lanolin from the heat. While stirring continuously with a glass rod, add the required volume of the NPA stock solution dropwise into the lanolin.[17] Continue to stir vigorously for 2-3 minutes until the mixture is homogenous. Causality Note: Thorough mixing is critical to ensure an even distribution of NPA within the paste for consistent delivery.
-
Prepare Control Paste: In a separate beaker, prepare a control paste by mixing an equivalent volume of the solvent (ethanol or DMSO) into molten lanolin. This control is essential to validate that any observed phenotype is due to NPA and not the carrier paste or solvent.
-
Cool and Store: Allow the paste to cool to room temperature, where it will solidify.[17] The paste is now ready for application. For short-term storage, cover the beaker and store at 4°C. Wrapping in foil can protect light-sensitive compounds.[18]
-
Application: Using a fine-tipped tool like a pipette tip or a syringe, apply a small, consistent amount of the paste to the target plant tissue.
Protocol 2: Systemic Application in Agar Medium (Arabidopsis Model)
This method is used to study the systemic effects of NPA on seedling growth and development.[11][12][13]
Materials:
-
NPA stock solution in DMSO (e.g., 10 mM)
-
Standard sterile plant growth medium (e.g., Murashige and Skoog - MS)
-
Agar
-
Autoclave
-
Sterile petri dishes
-
Laminar flow hood
Procedure:
-
Prepare Medium: Prepare your desired volume of plant growth medium (e.g., 0.5x MS with 1% sucrose) but do not add the agar yet.
-
Autoclave: Autoclave the medium and a separate container of agar solution. Allow them to cool to approximately 50-55°C in a water bath. Causality Note: Waiting for the medium to cool is crucial. Adding a heat-sensitive compound or a solvent like DMSO to medium that is too hot can cause degradation or rapid evaporation.
-
Combine and Add NPA: In a laminar flow hood to maintain sterility, combine the liquid medium and the molten agar.
-
Spike the Medium: While stirring the medium, add the appropriate volume of your NPA stock solution to achieve the desired final concentration (e.g., for a 10 µM final concentration, add 1 µL of a 10 mM stock per 1 mL of medium).
-
Prepare Control Plates: To a separate batch of medium, add an equivalent volume of DMSO (without NPA) to serve as your solvent control.
-
Pour Plates: Immediately pour the NPA-containing and control media into sterile petri dishes. Allow them to solidify completely.
-
Plating Seeds: Once solidified, surface-sterilized seeds can be plated onto the medium. Seal the plates and place them in the growth chamber.
Part 4: Data and Pathway Visualization
Quantitative Data Summary
The following table provides typical working concentrations for NPA based on application method and species. These should be used as starting points for your own dose-response optimization.
| Application Method | Model System | Typical Concentration Range | Primary Effect Studied | Reference |
| Agar/Media | Arabidopsis thaliana | 0.1 µM - 10 µM | Root gravitropism, lateral root initiation | [11][13] |
| Lanolin Paste | Maize (Zea mays) | ~30 µM | Leaf initiation, KNOX protein regulation | [14] |
| Lanolin Paste | Tomato (Solanum lycopersicum) | ~10 mM (in paste) | Leaf initiation | [14] |
| Aqueous Solution | Muscari armeniacum bulbs | 5 mg/L - 10 mg/L (~17-34 µM) | Root growth and development | [7][10] |
Visualized Mechanisms and Workflows
Caption: NPA directly inhibits PIN transporters, blocking polar auxin transport.
References
- N-1-Naphthylphthalamic acid-SDS-MedChemExpress. (n.d.). MedChemExpress.
- Preparation of Plant Growth Regulators and their Uses. (2023, May 15). Linkedln.
- SAFETY DATA SHEET - PhytoTech Labs. (n.d.). PhytoTech Labs.
- Safety Data Sheet: N-1-naphthylphthalamic acid, Plant Culture Tested. (2024, November 13). ChemScience.
- Material Safety Data Sheet of N-1-naphthylphthalamic acid. (n.d.). AbMole BioScience.
- N-1-Naphthylphthalamic acid (Standard)-SDS-MedChemExpress. (2025, December 16). MedChemExpress.
- Preparation of auxin in lanolin for plant tre
- The effect of naringenin and NPA on Arabidopsis root development. (n.d.).
- Dhonukshe, P., et al. (2008). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. PNAS.
- Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PNAS.
- CN102511488B - Plant sprouting agent and preparation method thereof. (n.d.).
- Konrad, M. (n.d.). Making Your Own Hormone Paste. JARS v55n3.
- Parry, G., et al. (2005).
- Laňková, M., et al. (2010). Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells. PMC.
- Wang, D., et al. (2014). The effect of auxin transport inhibitor NPA on root development in Arabidopsis seedlings.
- Gąstoł, M., et al. (2022).
- Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PubMed.
- Casimiro, I., et al. (2001).
- Abas, L., et al. (2020). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PNAS.
- Scanlon, M. J. (2003).
- Gąstoł, M., et al. (2022).
- de Reuille, P. B., et al. (2021).
- Do, P. T. (2019). What are the durabilities of plant growth regulators in solution?
- Scanlon, M. J. (2003).
- Yue, K., et al. (2022). Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture. PMC.
- Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany.
- Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. New insight into the biochemical mechanisms regulating auxin transport in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Auxin Transport Promotes Arabidopsis Lateral Root Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Polar Auxin Transport Inhibitor N-1-Naphthylphthalamic Acid Disrupts Leaf Initiation, KNOX Protein Regulation, and Formation of Leaf Margins in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of Auxin Transport Inhibition on the Formation of Various Leaf and Vein Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
Minimizing the impact of solvents on N-1-Naphthylphthalimide experiments
Welcome to the technical support guide for N-1-Naphthylphthalimide (N1NP) experimentation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent interactions in their work. The correct choice of solvent is not merely a matter of dissolution; it is a critical parameter that can profoundly influence experimental outcomes, from spectroscopic properties to reaction kinetics and compound stability. This guide provides expert-driven answers to common challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I am starting a new experiment with this compound. What is the most critical factor when selecting a solvent?
A1: The most critical factor is the intended application . This compound's behavior, particularly its photophysical properties, is highly sensitive to the solvent environment.
-
For Spectroscopic Analysis (UV-Vis, Fluorescence): Solvent polarity is paramount. N1NP and related naphthalimides are known to exhibit solvatochromism , where the absorption and emission spectra shift in response to solvent polarity.[1][2][3] This is due to changes in the dipole moment of the molecule upon electronic excitation, which is stabilized to varying degrees by polar solvent molecules. Using a solvent of inappropriate polarity can lead to misinterpreted spectral data.
-
For Reaction Chemistry: The solvent must be inert to the reactants and facilitate the desired reaction pathway. Key considerations include the solvent's ability to dissolve all reactants, its boiling point for temperature control, and its potential to participate in or hinder the reaction.
-
For Solubility and Storage: Long-term stability is crucial. N1NP can be susceptible to degradation, especially in protic or reactive solvents.[4][5] For stock solutions, a non-reactive, aprotic solvent in which N1NP has high solubility is ideal.
Q2: Can I use a protic solvent like ethanol or methanol for my fluorescence spectroscopy experiments?
A2: While you can use protic solvents, you must do so with a clear understanding of the consequences. Protic solvents, particularly alcohols, can engage in hydrogen bonding with the N1NP molecule. This interaction can significantly impact the excited state, often leading to a decrease in fluorescence quantum yield.[6][7] This phenomenon occurs because the hydrogen bonds provide a non-radiative pathway for the excited state to return to the ground state, effectively "quenching" the fluorescence.[6] If your goal is to maximize fluorescence intensity, aprotic solvents are generally a better choice.
Q3: How important is solvent purity for my experiments?
A3: It is critically important . Impurities can have disastrous effects on your experiment:
-
Water: Water is a common impurity in many organic solvents. It can act as a nucleophile in side reactions or quench fluorescence.[6]
-
Peroxides: Ethers (like THF, Dioxane) are notorious for forming explosive peroxides over time. Chemically, these peroxides are strong oxidizing agents that can degrade your compound.
-
UV-Absorbing Impurities: Solvents stored in plastic containers or of low grade can contain plasticizers or other contaminants that absorb UV light, interfering with UV-Vis and fluorescence measurements. Always use high-purity, spectroscopy-grade solvents for photophysical studies.
Troubleshooting Guide: When Experiments Go Wrong
This section addresses specific problems you may encounter and provides a logical path to a solution.
Problem 1: My fluorescence emission peak is not at the wavelength I expected based on the literature.
Q: I dissolved my N1NP in what I thought was the correct solvent, but the emission maximum is shifted by 10-20 nm. What is happening?
A: This is a classic example of solvatochromism.[1][3][8] The position of the fluorescence maximum for N1NP is highly dependent on the polarity of the solvent.
-
Causality: N1NP has a larger dipole moment in its excited state than in its ground state. Polar solvents will preferentially stabilize the more polar excited state, lowering its energy. This results in a lower energy (longer wavelength) emission, known as a bathochromic (red) shift . Conversely, non-polar solvents will result in a higher energy (shorter wavelength) emission, or a hypsochromic (blue) shift .[1][6]
-
Troubleshooting Steps:
-
Verify Solvent Identity: Confirm you are using the exact solvent cited in the literature. Small differences (e.g., Dichloromethane vs. Chloroform) can cause shifts.
-
Check Solvent Polarity: If you substituted a solvent, compare its polarity index or dielectric constant to the one used in the reference study (see Table 1).
-
Assess Purity: The presence of a polar impurity (like water) in a non-polar solvent can create a micro-environment that causes a red shift.
-
Control the Experiment: Run a solvent polarity scan. Measure the emission spectrum of N1NP in a series of solvents of increasing polarity (e.g., Hexane -> Toluene -> Chloroform -> Acetonitrile -> DMSO) to map its solvatochromic behavior. This will validate that the molecule is behaving as expected and confirm the cause of the shift.
-
Problem 2: My fluorescence intensity is very low, or my quantum yield is much lower than expected.
Q: I'm getting a very weak signal from my N1NP sample, making data analysis difficult. How can I improve it?
A: Low fluorescence intensity is often due to quenching effects, where other molecules in the solution are deactivating the excited state of N1NP.
-
Causality: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. Any process that competes with fluorescence will lower this yield.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low fluorescence intensity.
-
Key Actions:
-
Switch to an Aprotic Solvent: As discussed in FAQ 2, protic solvents can significantly quench fluorescence.[6] Try a solvent like Toluene or Dichloromethane.
-
Degas Your Solvent: Dissolved oxygen is a notorious collisional quencher of fluorescence for many aromatic molecules. Bubbling nitrogen or argon gas through your cuvette for 5-10 minutes before measurement can dramatically increase the signal.
-
Purify Your Solvent: If you suspect acidic, basic, or other reactive impurities, consider purifying the solvent using a standard protocol or passing it through a column of neutral alumina.
-
Problem 3: The results of my reaction are inconsistent, or I'm seeing unexpected byproducts.
Q: I'm using N1NP in a synthesis, but my yields are variable and I'm getting strange spots on my TLC plate. Could the solvent be the cause?
A: Absolutely. The solvent is an active participant in the reaction environment, and its properties can lead to inconsistency and side reactions.
-
Causality: Solvents can influence reaction rates by stabilizing or destabilizing transition states. Furthermore, reactive impurities or the solvent itself can degrade the starting material or intermediates. This compound is a degradation product of the pesticide Naptalam, and studies show it can be further degraded under certain conditions.[4][5][10]
-
Troubleshooting Steps:
-
Check for Water: If your reaction is water-sensitive (e.g., involves organometallics, strong bases), even trace amounts of water in the solvent can consume reagents and lower yields. Always use a freshly dried, anhydrous solvent.
-
Test for Peroxides: If using an ether solvent, test for peroxides (e.g., with potassium iodide test strips). Peroxides can initiate unwanted radical reactions.
-
Run a Control Reaction: Set up a control experiment where N1NP is stirred in the solvent under the reaction conditions (temperature, time) but without other reagents. Analyze the mixture by TLC or LC-MS to see if any degradation occurs. If it does, the solvent is not suitable.
-
Re-evaluate Solvent Choice: Consider the mechanism of your reaction. A polar aprotic solvent (like DMF or DMSO) might accelerate an SN2 reaction, while a non-polar solvent (like Hexane) might be required for a radical reaction. Ensure your choice aligns with the established mechanism. General troubleshooting guides for organic reactions can be very helpful here.[11]
-
Key Experimental Protocols
Protocol 1: Preparation of a Standardized N1NP Stock Solution
This protocol ensures your solution is consistent and stable for quantitative studies.
-
Select Solvent: Choose a high-purity (≥99.5%, HPLC or Spectroscopic grade) aprotic solvent in which N1NP is readily soluble (e.g., Dichloromethane, Chloroform, or Acetonitrile).
-
Drying: Weigh out the required amount of N1NP into a clean, dry vial. Dry the solid under a high vacuum for at least 4 hours to remove any adsorbed moisture.
-
Weighing: Use a 4- or 5-place analytical balance to accurately weigh the dried N1NP.
-
Dissolution: Using a Class A volumetric flask, add a small amount of the chosen solvent to dissolve the solid completely. Use a vortex mixer or sonicator if necessary.
-
Dilution: Once fully dissolved, carefully add the solvent up to the calibration mark on the flask.
-
Storage: Cap the flask tightly, wrap it in aluminum foil to protect it from light, and store it at 4°C. Parafilm can be used to seal the stopper. For long-term storage, consider flame-sealing the solution in an ampoule under an inert atmosphere.
Protocol 2: Purification of Tetrahydrofuran (THF) for Sensitive Applications
This protocol removes common water and peroxide impurities. Caution: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment.
-
Peroxide Test: Before starting, test the THF for peroxides. If the test is positive, pre-treat by shaking with ferrous sulfate solution.
-
Initial Drying: Add anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) to the THF and let it stand overnight.
-
Setup Distillation Apparatus: Assemble a distillation apparatus with a reflux condenser. Ensure all glassware is oven- or flame-dried.
-
Add Drying Agent/Indicator: Add sodium metal (as wire or chunks) and a small amount of benzophenone to the distillation flask containing the pre-dried THF. Benzophenone acts as an indicator; when the solution turns a deep blue or purple, the solvent is anhydrous and oxygen-free.
-
Reflux and Distill: Heat the flask to reflux the THF over the sodium/benzophenone mixture until the characteristic blue/purple color persists.
-
Collection: Distill the purified, dry THF directly into a collection flask under an inert atmosphere (Nitrogen or Argon).
-
Storage: Store the anhydrous THF over activated molecular sieves (3Å or 4Å) in a tightly sealed bottle under an inert atmosphere. Use within a few days.
Data Tables & Visualizations
Table 1: Properties of Common Solvents for N1NP Experiments
| Solvent | Polarity Index (Snyder) | Dielectric Constant (ε at 20°C) | UV Cutoff (nm) | Key Considerations |
| n-Hexane | 0.1 | 1.89 | 195 | Non-polar, good for solubility tests, inert. |
| Toluene | 2.4 | 2.38 | 284 | Aprotic, non-polar, weak fluorescence quencher. |
| Dichloromethane | 3.1 | 9.08 | 233 | Aprotic, medium polarity, good solvent for many organics. |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | 212 | Aprotic, polar, forms peroxides, must be purified. |
| Acetonitrile | 5.8 | 37.5 | 190 | Aprotic, polar, good for spectroscopy due to low UV cutoff. |
| Ethanol | 4.3 | 24.55 | 205 | Protic, polar, can quench fluorescence via H-bonding.[6] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 268 | Aprotic, highly polar, can be difficult to remove. |
Diagram 2: Solvatochromic Effect on N1NP Energy Levels
This diagram illustrates how solvent polarity affects the energy of the ground (S₀) and excited (S₁) states of this compound, leading to shifts in the emission wavelength.
Caption: Energy level diagram illustrating solvent-induced spectral shifts.
References
-
Semantic Scholar. (n.d.). Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Full-Colour Solvatochromic Fluorescence Emitted from a Semi-Aromatic Imide Compound Based on ESIPT and Anion Formation. Retrieved from [Link]
-
Kelly Research Lab - UMBC. (n.d.). Solvatochromic Photochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvatochromism of the fluorescence of the carbox-imides 3, 4 and 5. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. Materials Advances. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules. Retrieved from [Link]
-
Chemistry World. (2024). How to troubleshoot experiments. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent dependence of the fluorescence quantum yield ( Φf ) , together.... Retrieved from [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Development of Flow Injection Spectrophotometric Method for 1-Napthylthiourea Using Sodium Nitrite and Sulphanilic Acid Diazotization Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Solvent Polarity on Quantum Yield of ( 1-Naphtylamine) Molecule. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the pesticide naptalam and its degradation products by positive and negative ion mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the pesticide naptalam degradation; theoretical and experimental. Retrieved from [Link]
Sources
- 1. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
Troubleshooting guide for N-1-Naphthylphthalimide synthesis protocols
Welcome to the technical support center for the synthesis of N-(1-Naphthyl)phthalimide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in this synthetic procedure.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of N-(1-Naphthyl)phthalimide, offering probable causes and actionable solutions based on established chemical principles.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent challenge in organic synthesis. For the preparation of N-(1-Naphthyl)phthalimide via the condensation of phthalic anhydride and 1-naphthylamine, several factors could be at play:
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Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or a temperature that is too low. The condensation reaction involves the formation of an intermediate phthalanilic acid, followed by a dehydration step to form the imide ring.[1][2] The latter is often the rate-determining step and requires adequate thermal energy.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned reaction time, consider extending the heating period. Ensure your reaction temperature is optimal, typically in the range of 140-180°C when using a high-boiling solvent like glacial acetic acid.[3][4]
-
-
Suboptimal Reagent Purity or Ratio: The purity of your starting materials, phthalic anhydride and 1-naphthylamine, is crucial. Impurities can interfere with the reaction. An incorrect stoichiometric ratio of reactants can also lead to a lower yield of the desired product.
-
Solution: Use high-purity reagents. Ensure you are using equimolar amounts of phthalic anhydride and 1-naphthylamine.
-
-
Hydrolysis of Phthalic Anhydride: Phthalic anhydride is susceptible to hydrolysis, reacting with any water present to form phthalic acid.[5] Phthalic acid will not efficiently react with the amine under these conditions, thus reducing the amount of anhydride available for the desired reaction.
-
Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.
-
-
Purification Losses: Significant product loss can occur during the workup and purification steps.
-
Solution: Optimize your purification procedure. If recrystallizing, ensure you are using an appropriate solvent and that the product is not overly soluble at the cooling temperature. When washing the crude product, use minimal amounts of cold solvent to avoid dissolving the product.
-
Question 2: I'm observing a significant amount of a white, solid byproduct that is not my desired N-(1-Naphthyl)phthalimide. What could it be and how do I get rid of it?
Answer:
The most likely byproduct in this synthesis is the intermediate, N-(1-naphthyl)phthalamic acid. This is formed after the initial nucleophilic attack of the 1-naphthylamine on the phthalic anhydride, but before the final ring-closing dehydration.[1][6]
-
Cause: Incomplete cyclization is the primary reason for the presence of the phthalamic acid intermediate. This can be due to insufficient heating (time or temperature) or the absence of a catalyst that facilitates the dehydration step.[1][2]
-
Identification: The phthalamic acid will have different spectroscopic characteristics from the final imide. For instance, in the IR spectrum, it will show characteristic peaks for both a carboxylic acid (O-H and C=O stretches) and an amide (N-H and C=O stretches), whereas the final product will only show the imide C=O stretches.
-
Solution:
-
Drive the reaction to completion: As mentioned previously, ensure adequate heating and reaction time.
-
Use a catalyst: Glacial acetic acid not only serves as a solvent but also catalyzes the dehydration step.[1][2] For a more robust catalytic effect, the use of a catalyst like sulphamic acid (10 mol%) has been shown to be effective in promoting the formation of N-aryl imides with high yields and shorter reaction times.[7]
-
Purification: If the byproduct has already formed, it can often be removed during the workup. Phthalamic acids are generally more soluble in aqueous basic solutions than the corresponding imides. Washing the crude product with a dilute aqueous solution of a weak base, like 10% potassium carbonate, can help remove the acidic phthalamic acid.[4]
-
Question 3: The reaction seems to be very slow or not proceeding at all. What should I check?
Answer:
A stalled reaction can be frustrating. Here are the key aspects to investigate:
-
Reaction Temperature: This is the most critical parameter. The condensation of phthalic anhydride with an amine to form an imide typically requires elevated temperatures to overcome the activation energy of the dehydration step.[6][8]
-
Solution: Verify the temperature of your heating mantle or oil bath with an external thermometer. Ensure the reaction mixture is being heated to the target temperature (e.g., 140-180°C in glacial acetic acid).[3]
-
-
Catalyst: While the reaction can proceed without a catalyst, especially at higher temperatures, the rate can be significantly enhanced with an acid catalyst.
-
Reagent Quality: Degradation of starting materials can lead to a lack of reactivity.
-
Solution: Use fresh, high-quality phthalic anhydride and 1-naphthylamine.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of glacial acetic acid in this synthesis?
A1: Glacial acetic acid serves a dual purpose in the synthesis of N-(1-Naphthyl)phthalimide from phthalic anhydride. Firstly, it acts as a high-boiling point solvent, allowing the reaction to be conducted at the necessary elevated temperatures for the dehydration and ring-closure to occur. Secondly, and crucially, it functions as a catalyst. Computational studies have shown that acetic acid facilitates the reaction by acting as a proton donor and acceptor, which lowers the activation energy for the rate-determining dehydration step of the intermediate phthalanilic acid.[1][2]
Q2: Can I use a different solvent for this reaction?
A2: While glacial acetic acid is a common and effective solvent, other high-boiling point, non-reactive solvents can be used. For instance, some procedures for N-aryl imide synthesis utilize solvents like toluene or are even performed under solvent-free conditions by heating the reactants directly.[3][5] The choice of solvent will influence the required reaction temperature and time. If using a non-acidic solvent, the addition of a catalyst might be more critical to achieve a good yield.
Q3: How can I confirm that I have successfully synthesized N-(1-Naphthyl)phthalimide?
A3: The structure of the synthesized product should be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching vibrations of the imide group, typically found around 1770 and 1715 cm⁻¹. The absence of N-H and O-H stretches from the starting materials is also a key indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide a detailed fingerprint of the molecule, confirming the presence of the naphthyl and phthalimide moieties and their connectivity.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.
Q4: Is the Gabriel synthesis a suitable method for preparing N-(1-Naphthyl)phthalimide?
A4: The traditional Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide.[9] This method is not directly applicable for the synthesis of N-(1-Naphthyl)phthalimide from 1-naphthylamine. The Gabriel synthesis is designed to produce primary amines from alkyl halides. However, the condensation of phthalic anhydride with 1-naphthylamine is a more direct and common approach for preparing this specific N-aryl imide. While modifications to the Gabriel synthesis for aryl amines exist, they often require catalysts like copper salts due to the lower reactivity of aryl halides in nucleophilic substitution reactions.[10]
Experimental Protocol: Synthesis of N-(1-Naphthyl)phthalimide
This protocol details a standard laboratory procedure for the synthesis of N-(1-Naphthyl)phthalimide.
Materials:
-
Phthalic anhydride
-
1-Naphthylamine
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of phthalic anhydride and 1-naphthylamine. For example, use 1.48 g (10 mmol) of phthalic anhydride and 1.43 g (10 mmol) of 1-naphthylamine.
-
Add glacial acetic acid as the solvent. A volume approximately 5 times the total volume of the reactants is suitable (e.g., 15-20 mL).[4]
-
Heat the reaction mixture to reflux (approximately 118°C for glacial acetic acid) with continuous stirring. The reaction is typically complete within 2-4 hours.[11] Monitor the reaction progress by TLC if desired.
-
After the reaction is complete, allow the mixture to cool to room temperature. As it cools, the product should precipitate out of the solution.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 100 mL) to fully precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure N-(1-Naphthyl)phthalimide as a crystalline solid.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| Phthalic Anhydride | 1.48 g (10 mmol) |
| 1-Naphthylamine | 1.43 g (10 mmol) |
| Solvent | |
| Glacial Acetic Acid | 15-20 mL |
| Reaction Conditions | |
| Temperature | Reflux (~118°C) |
| Time | 2-4 hours |
| Expected Product | |
| N-(1-Naphthyl)phthalimide | Theoretical Yield: 2.73 g |
| Typical Yield | 85-95% |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-(1-Naphthyl)phthalimide.
Caption: Workflow for the synthesis of N-(1-Naphthyl)phthalimide.
References
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phthalimide. Retrieved from [Link]
-
askIITians. (2025). Account for the following:(a)Gabriel phthalimide synthesis is not pre. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Phthalimide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Can Gabriel phthalimide synthesis proceed via SNAr with aryl halides?. Retrieved from [Link]
-
PierpaLab. (2025). Phthalimide synthesis. Retrieved from [Link]
-
Jetir.Org. (n.d.). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
NIH. (n.d.). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Retrieved from [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phthalide. Retrieved from [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]
-
Science.gov. (n.d.). Phthalic anhydrides: Topics by Science.gov. Retrieved from [Link]
- Google Patents. (n.d.). CN113372256A - Synthesis method of N-phthalimidoacetic acid.
-
International Journal of ChemTech Research. (n.d.). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]
-
ResearchGate. (2025). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity | Request PDF. Retrieved from [Link]
-
NIH. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Retrieved from [Link]
-
ResearchGate. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxine catalyzed by simple copper salt/EtOH system. Retrieved from [Link]
-
ResearchGate. (n.d.). Percentage yield of phthalimide compounds | Download Scientific Diagram. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phthalimides [organic-chemistry.org]
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- 11. sphinxsai.com [sphinxsai.com]
Dealing with quenching artifacts in N-1-Naphthylphthalimide fluorescence assays
Navigating Quenching & Other Artifacts: A Guide for Researchers
Welcome to the technical support center for N-1-Naphthylphthalimide (NPN) fluorescence assays. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the lab. NPN is a powerful tool, particularly for assessing outer membrane permeability in Gram-negative bacteria, but like all fluorescence-based methods, it is susceptible to artifacts that can confound results.[1][2] This guide provides in-depth, cause-and-effect explanations and validated troubleshooting workflows to ensure the integrity of your data.
The core principle of the NPN assay is simple: the probe exhibits weak fluorescence in aqueous environments but becomes highly fluorescent when it partitions into the hydrophobic interior of a lipid membrane.[2][3] An increase in fluorescence is therefore used as a proxy for membrane disruption. However, a decrease in signal—or an unexpected increase—is not always what it seems. This guide will help you dissect these observations.
Frequently Asked Questions & Troubleshooting
Q1: My fluorescence signal is unexpectedly low or has completely disappeared after adding my test compound. What's going on?
A low or absent signal is a common issue that can stem from several sources, ranging from simple technical errors to complex photochemical interactions.
Possible Cause 1: Fluorescence Quenching This is the most direct form of signal interference. Quenching occurs when a molecule—in this case, your test compound—decreases the fluorescence intensity of a fluorophore (NPN) through various non-radiative pathways.[4]
-
Dynamic (Collisional) Quenching: Your compound collides with an excited NPN molecule, causing it to return to its ground state without emitting a photon.[5][6] This process is often temperature-dependent.
-
Static Quenching: Your compound forms a non-fluorescent ground-state complex with NPN, effectively removing it from the pool of molecules available for excitation.[5][7]
-
Energy Transfer (FRET/Dexter): If the emission spectrum of NPN overlaps with the absorption spectrum of your compound, energy can be transferred non-radiatively from NPN to the compound.[4][8]
Possible Cause 2: The Inner Filter Effect (IFE) This is a pernicious artifact where the compound itself absorbs light at the excitation or emission wavelengths of NPN.[9][10]
-
Primary IFE: The compound absorbs the excitation light (typically ~350 nm for NPN), preventing it from reaching the NPN molecules.[11] Fewer excited molecules mean less fluorescence.
-
Secondary IFE: The compound absorbs the light emitted by NPN (typically ~420 nm), so the detector "sees" a weaker signal.[11][12]
Possible Cause 3: Assay Conditions & Reagents Before assuming complex interference, rule out simpler explanations.
-
Incorrect Instrument Settings: Double-check that the excitation and emission wavelengths are set correctly for NPN (Excitation: ~350 nm, Emission: ~420 nm).[3][13] Ensure slit widths are appropriate and the detector gain is not too low.[13][14]
-
Degraded NPN: NPN is light-sensitive. Ensure your stock solution is fresh and has been stored properly, protected from light.
-
High Cell Density: Excessively high bacterial concentrations can cause light scattering and contribute to the inner filter effect, reducing the signal that reaches the detector.[15]
Troubleshooting Workflow for Low Signal Use the following workflow to diagnose the root cause of a weak or absent signal.
Q2: I'm seeing a high fluorescence signal in my negative control wells (before adding any permeabilizing agent). What causes this?
High background fluorescence can obscure the true signal from your experiment, reducing the assay window and making data interpretation difficult.
Possible Cause 1: Autofluorescence
-
Media Components: Rich media (like Tryptic Soy Broth or Luria Broth) contain many fluorescent components (e.g., tryptophan, riboflavin). It is crucial to wash and resuspend cells in a low-fluorescence buffer, such as 5 mM HEPES.[3][16]
-
Test Compound: The compound itself may be intrinsically fluorescent, emitting light at or near NPN's emission wavelength.[17]
Possible Cause 2: Compromised Cells
-
"Leaky" Outer Membranes: If the baseline integrity of your bacterial outer membranes is poor (due to over-vigorous handling, osmotic stress, or reaching the stationary growth phase), NPN can enter the cells even without a permeabilizing agent, leading to a high initial signal.[13] Ensure cells are harvested during the mid-log phase of growth and handled gently.
Possible Cause 3: Contamination
-
Reagents and Labware: Contaminants in your buffer, NPN stock, or microplates can be a source of fluorescence. Using high-purity reagents and clean, non-binding plates (e.g., black, non-treated polystyrene) is essential.[14]
Q3: How can I definitively distinguish between a true biological effect and an artifact like quenching or the inner filter effect?
This is the most critical question in assay development. A self-validating experimental design requires proper controls to deconvolve compound-specific artifacts from genuine membrane permeabilization.
Step 1: Characterize Compound's Optical Properties Before starting your main experiment, run two simple controls:
-
Autofluorescence Check: Measure the fluorescence of your compound in the assay buffer across a range of concentrations (without NPN or cells). Use the same instrument settings as your main assay. A significant signal indicates autofluorescence.[17]
-
Absorbance Scan: Measure the absorbance spectrum of your compound from ~300 nm to ~500 nm. Significant absorbance at ~350 nm or ~420 nm points to a high risk of the Inner Filter Effect.[10][18]
Step 2: Run an "Acellular" Quenching Control To test for direct quenching of NPN, perform an experiment in the absence of cells.
-
Add a fixed, sub-saturating concentration of a known permeabilizer (like Polymyxin B) to a suspension of liposomes or detergent micelles to create a stable, fluorescent NPN environment.
-
Titrate your test compound into this system.
-
A dose-dependent decrease in fluorescence strongly suggests your compound is a quencher.
Step 3: Correct for the Inner Filter Effect If you suspect IFE based on your absorbance scan, you can apply a mathematical correction. A widely used formula is:
Icorr = Iobs x 10(Aex + Aem)/2
Where:
-
Icorr is the corrected fluorescence intensity.
-
Iobs is the observed fluorescence intensity.
-
Aex is the absorbance of the compound at the excitation wavelength (350 nm).
-
Aem is the absorbance of the compound at the emission wavelength (420 nm).
This correction is most accurate for absorbance values below 0.1.[12]
Data & Parameters Summary
For reproducible results, consistency is key. The following tables summarize critical parameters for NPN assays.
Table 1: Common Quenchers and Interfering Substances
| Class of Substance | Examples | Primary Mechanism of Interference |
| Heavy Metal Ions | Cu²⁺, Fe³⁺, I⁻ | Static and/or Dynamic Quenching[5][19] |
| Molecular Oxygen | Dissolved O₂ | Dynamic (Collisional) Quenching[4][5] |
| Nitroaromatic Compounds | Picric acid, TNT-like structures | Static and Dynamic Quenching |
| Redox-Active Compounds | Quinones, catechols | Redox cycling can generate ROS; may also absorb light[20][21] |
| Colored Compounds | Dyes, natural products (e.g., curcumin) | Inner Filter Effect (absorbance of Ex/Em light)[20] |
| Aggregators | Many "PAINS" candidates | Light scattering; may non-specifically sequester NPN[22][23] |
Table 2: Recommended NPN Assay Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Excitation Wavelength | 350 nm | Optimal for exciting NPN.[3][24] |
| Emission Wavelength | 420 nm | Peak fluorescence emission of membrane-bound NPN.[3][24] |
| Slit Widths (Ex/Em) | 5 - 10 nm | Balances signal intensity with spectral resolution. Narrower slits reduce background but may lower signal. |
| Assay Buffer | 5 mM HEPES, pH 7.2 | Minimizes background fluorescence compared to rich culture media.[16] |
| Bacterial Density | OD₆₀₀ ≈ 0.4 - 0.6 | Ensures sufficient signal while minimizing light scattering and IFE from cells.[13][16] |
| Final NPN Concentration | 10 µM | A common starting concentration; should be optimized for your specific bacterial strain.[13][24] |
| Microplate Type | Black, clear-bottom, non-treated | Black walls reduce well-to-well crosstalk and background. Non-treated surface minimizes binding of compounds or cells.[14] |
Key Experimental Protocols
Protocol 1: Standard NPN Uptake Assay for Outer Membrane Permeability
This protocol provides a robust baseline for measuring the effect of a test compound on the outer membrane of Gram-negative bacteria.
-
Cell Preparation:
-
Inoculate a suitable broth with your Gram-negative bacterial strain and grow overnight.
-
Subculture into fresh broth and grow with shaking at the appropriate temperature until the culture reaches mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).[13]
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).
-
Wash the cell pellet once with assay buffer (5 mM HEPES, pH 7.2).
-
Resuspend the cells in assay buffer to a final OD₆₀₀ of ~0.5.[16]
-
-
Assay Setup (96-well format):
-
To each well of a black, clear-bottom 96-well plate, add 100 µL of the bacterial suspension.
-
Add your test compounds serially diluted in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Polymyxin B at a final concentration of 1-10 µg/mL).
-
Add 5 µL of a 0.5 mM NPN stock solution (in acetone or DMSO) to each well for a final concentration of ~10 µM (adjust volumes as needed for your plate layout).[16]
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the fluorescence kinetics over time (e.g., every 2 minutes for 20-30 minutes) or as a single endpoint reading after a defined incubation period (e.g., 15 minutes).
-
Use an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[24]
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only buffer and NPN.
-
Normalize the fluorescence signal of the compound-treated wells to the vehicle control. Data can be expressed as "NPN Uptake (%)" or plotted as raw fluorescence units.
-
Protocol 2: Correcting for the Inner Filter Effect (IFE)
Use this protocol when your test compound absorbs light at 350 nm or 420 nm.
-
Prepare Compound Plate: In a 96-well plate identical to the one used for your assay, prepare serial dilutions of your test compound in assay buffer at the exact same concentrations used in the main experiment. Do not add cells or NPN.
-
Measure Absorbance: Use a plate reader to measure the absorbance of each well at both the excitation wavelength (Aex, ~350 nm) and the emission wavelength (Aem, ~420 nm).
-
Acquire Fluorescence Data: Run your main NPN assay as described in Protocol 1 to get the observed fluorescence values (Iobs).
-
Apply Correction Factor: For each compound concentration, calculate the corrected fluorescence (Icorr) using the formula: Icorr = Iobs x 10(Aex + Aem)/2 Note: This correction assumes a standard 1 cm path length. For microplates, the path length is smaller and varies with volume. While this formula provides a good approximation, more complex path length corrections may be needed for highly precise work.
By implementing these rigorous controls and troubleshooting workflows, you can confidently navigate the potential artifacts in NPN fluorescence assays and generate reliable, high-quality data.
References
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Wikipedia. Quenching (fluorescence). [Link]
-
Horiba. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? [Link]
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Horiba. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. [Link]
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Pagan, T. E., & Sylvia, J. M. (1998). Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the dual-pathlength method. SPIE Proceedings. [Link]
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Chavez, J. L., Ceresa, L., Kimball, J., Shah, S., Gryczynski, I., & Gryczynski, Z. How to deal with inner filter effect in fluorescence experiments. Texas Christian University. [Link]
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Kubista, M., Sjoback, R., Eriksson, S., & Albinsson, B. (1994). Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. Analyst, 119(3), 417-419. [Link]
-
ResearchGate. (2025, May 17). Is outer membrane permeability (NPN) assay specific for gram negative bacteria? [Link]
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Ma, B., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157). [Link]
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Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213-219. [Link]
-
ResearchGate. N-Phenyl-1-naphthylamine (NPN) uptake assay to measure outer membrane permeability. [Link]
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Biermann, L., et al. (2015). An alternative method for correcting fluorescence quenching. Ocean Science, 11(1), 83-91. [Link]
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AxisPharm. (2024, September 26). What is fluorescence quenching? [Link]
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Bio-protocol. Outer membrane permeabilization assays. [Link]
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ResearchGate. (2024, June 30). How to assess bacterial permeability? [Link]
-
ResearchGate. Examples of typical fluorophores and their quenchers. [Link]
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Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
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Fron, E., et al. (2020). Universal quenching of common fluorescent probes by water and alcohols. Physical Chemistry Chemical Physics, 22(44), 25866-25876. [Link]
-
Al-Terkawi, A., et al. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Chemistry Central Journal, 17(1), 1-10. [Link]
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Chemistry For Everyone. (2025, June 14). What Is Fluorescence Quenching In Polymers? YouTube. [Link]
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AELAB. (2024, November 5). How to Reduce Fluorescence Measurement Errors. [Link]
-
MDPI. (2023, February 7). Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells. [Link]
-
Hancock Lab. NPN Uptake Assay / Flourescence Measurements. [Link]
-
Jameson, D. M. (2021). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. ACS Omega, 6(31), 20047-20051. [Link]
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Drawell. (2024). How to Reduce Fluorescence Measurement Errors. [Link]
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Taylor & Francis Online. Pan-assay interference compounds – Knowledge and References. [Link]
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Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 26(4), 546-551. [Link]
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YouTube. (2022, June 13). Pan Assay Interference Compounds. [Link]
-
ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? [Link]
-
Frontiers. (2020, November 2). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]
-
ResearchGate. (2022, September 15). Rapid label-free cell-based Approach Membrane Permeability Assay using MALDI-hydrogen-deuterium exchange mass spectrometry for peptides. [Link]
-
Bio-Rad. Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. [Link]
-
ResearchGate. (2025, October 15). Use of an In Vitro Skin Parallel Artificial Membrane Assay (Skin-PAMPA) as a Screening Tool to Compare Transdermal Permeability of Model Compound 4-Phenylethyl-Resorcinol Dissolved in Different Solvents. [Link]
-
Bio-Techne. Flow Cytometry Troubleshooting Guide. [Link]
-
PubMed. (2022, September 5). Comparisons of in Vitro Models to Evaluate the Membrane Permeability of Amorphous Drug Nanoparticles. [Link]
-
YouTube. (2020, September 21). Fluorescence Quenching. [Link]
-
YouTube. (2019, May 9). Fluorescence Quenching. [Link]
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Technical Support Center: Optimization of Incubation Time for N-1-Naphthylphthalamic Acid (NPA) Treatments
Welcome to the technical support center for N-1-Naphthylphthalamic Acid (NPA) applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing NPA incubation times in your experiments. As a potent and widely used inhibitor of polar auxin transport, precise application of NPA is critical for obtaining reproducible and meaningful results. This resource is structured to address common challenges and provide a logical framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of NPA, with a focus on factors that influence the determination of optimal incubation periods.
Q1: What is N-1-Naphthylphthalamic Acid (NPA) and what is its primary mechanism of action?
A1: N-1-Naphthylphthalamic Acid, commonly known as NPA, is a synthetic chemical that acts as a key inhibitor of polar auxin transport (PAT) in plants.[1] Its primary mechanism of action involves the disruption of the directional flow of the plant hormone auxin, specifically by targeting and inhibiting PIN-FORMED (PIN) auxin efflux carriers.[1][2] Recent studies have provided strong evidence that NPA directly associates with PIN proteins, locking them in a conformation that prevents auxin export from the cell.[3] This disruption of auxin gradients affects a wide range of developmental processes in plants.[4][5]
Q2: Why is optimizing the incubation time for NPA treatment so critical?
A2: Optimizing the incubation time for NPA treatment is crucial for several reasons:
-
Specificity of Effects: Short incubation times may not be sufficient to elicit the desired inhibitory effect on auxin transport, leading to weak or no observable phenotype. Conversely, excessively long incubation periods can lead to secondary or off-target effects, confounding the interpretation of your results.[2]
-
Cellular and Tissue Penetration: The time required for NPA to penetrate the tissue and reach its target sites can vary depending on the plant species, tissue type, and experimental system (e.g., seedlings on agar plates, cell suspension cultures, or whole plants).
-
Developmental Stage: The sensitivity of a plant or tissue to NPA can change with its developmental stage. An incubation time that is optimal for a seedling may not be appropriate for a mature plant.
-
Experimental Goals: The desired outcome of the experiment will dictate the necessary incubation time. For example, studying the immediate effects on root gravitropism might require a shorter incubation than investigating long-term developmental changes like lateral root formation.[6]
Q3: What are the initial signs that my NPA incubation is effective?
A3: The initial and most common indicator of effective NPA treatment is the inhibition of root gravitropism.[6][7] In Arabidopsis seedlings, for example, a loss of the normal downward growth of the root in response to gravity can often be observed within hours of treatment.[8] Other early signs can include swelling of the root elongation zone.[7]
Q4: How do I prepare and store NPA stock solutions?
A4: NPA is typically supplied as a solid and is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[9][10] It is sparingly soluble in aqueous buffers.[10] For a stock solution, dissolve NPA in DMSO to a concentration of 10-20 mM. Store this stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[11] It is recommended to prepare fresh working solutions from the stock for each experiment, as aqueous solutions of NPA are unstable.[12]
Troubleshooting Guide: Optimizing NPA Incubation Time
This section provides a question-and-answer-based guide to troubleshoot common issues encountered during the optimization of NPA incubation time.
Q5: I am not observing any phenotype after NPA treatment. What could be the problem?
A5: Several factors could contribute to a lack of an observable phenotype:
-
Insufficient Incubation Time: The incubation period may be too short for NPA to exert its inhibitory effect. It is recommended to perform a time-course experiment to determine the optimal duration.
-
Suboptimal NPA Concentration: The concentration of NPA may be too low. Typical working concentrations range from 1 µM to 100 µM, depending on the plant species and experimental system.[2]
-
Poor NPA Uptake: The tissue of interest may have a barrier to NPA uptake. Consider alternative application methods, such as applying NPA directly to the target area or using a surfactant to improve penetration.
-
Degraded NPA Stock Solution: Ensure your NPA stock solution is fresh and has been stored properly. Repeated freeze-thaw cycles can degrade the compound.
Q6: My NPA treatment is causing widespread cell death and necrosis. How can I mitigate this?
A6: Widespread toxicity is often a sign of excessive NPA concentration or prolonged incubation time.
-
Reduce NPA Concentration: Perform a dose-response experiment to identify the lowest effective concentration that produces the desired phenotype without causing significant toxicity.
-
Shorten Incubation Time: Conduct a time-course experiment to find the minimum incubation period required to observe the desired effect.
-
Consider a Recovery Period: For some experiments, it may be beneficial to treat with NPA for a specific duration and then transfer the tissue to an NPA-free medium to observe recovery or subsequent developmental events.
Q7: The effect of my NPA treatment is highly variable between replicates. What are the likely causes?
A7: High variability can stem from several sources:
-
Inconsistent Application: Ensure that NPA is applied uniformly across all replicates. For seedlings on agar plates, make sure the NPA is evenly distributed in the media.
-
Biological Variation: Use synchronized plant material (e.g., seedlings of the same age and developmental stage) to minimize biological variability.
-
Environmental Fluctuations: Maintain consistent environmental conditions (light, temperature, humidity) for all replicates, as these factors can influence plant growth and response to treatments.
Experimental Protocols and Data Presentation
To facilitate your experimental design, the following sections provide a standardized protocol for a time-course experiment and a summary of expected outcomes.
Protocol: Time-Course Experiment for NPA Treatment of Arabidopsis thaliana Seedlings
This protocol outlines a typical time-course experiment to determine the optimal incubation time for observing inhibition of root gravitropism.
-
Prepare NPA-Containing Media:
-
Prepare standard Murashige and Skoog (MS) agar plates.
-
After autoclaving and cooling the media to approximately 50-60°C, add your NPA stock solution to achieve the desired final concentration (e.g., 10 µM). Swirl gently to mix thoroughly before pouring the plates.
-
-
Seed Sterilization and Plating:
-
Sterilize Arabidopsis thaliana seeds using your standard laboratory protocol.
-
Aseptically place the sterilized seeds in a line on the surface of the NPA-containing and control (DMSO vehicle only) MS plates.
-
-
Vernalization and Germination:
-
Store the plates at 4°C in the dark for 2-3 days for vernalization.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C and orient them vertically to allow for normal gravitropic root growth.
-
-
Time-Course Observation:
-
Observe and document the root growth and gravitropic response at regular intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) after the roots have emerged and started to grow downwards.
-
Capture images of the seedlings at each time point for later analysis.
-
-
Data Analysis:
-
Measure the root angle relative to the vertical axis at each time point for both control and NPA-treated seedlings.
-
Plot the average root angle against time to determine the onset and saturation of the agravitropic phenotype.
-
Table 1: Expected Phenotypes at Different NPA Incubation Times in Arabidopsis thaliana
| Incubation Time | Expected Phenotype (at 10 µM NPA) | Key Observations |
| 0-2 hours | Minimal to no observable effect. | Roots exhibit normal gravitropic growth. |
| 2-4 hours | Onset of agravitropic response.[8] | Roots begin to deviate from the vertical growth axis. |
| 4-8 hours | Pronounced agravitropic phenotype.[8] | Roots grow at random angles, often horizontally. Swelling of the root tip may become apparent. |
| 8-24 hours | Complete inhibition of gravitropism.[6] | Roots show no directional response to gravity. Root elongation may be inhibited. |
| >24 hours | Potential for secondary effects. | Inhibition of lateral root formation, altered leaf development.[4][7] |
Visualizing Experimental Workflows and Mechanisms
Diagrams can be powerful tools for conceptualizing experimental designs and understanding molecular mechanisms.
Diagram 1: Experimental Workflow for Optimizing NPA Incubation Time
Caption: A two-phase experimental workflow for optimizing NPA concentration and incubation time.
Diagram 2: Proposed Mechanism of NPA Action on Auxin Transport
Caption: NPA inhibits polar auxin transport by binding to PIN proteins at the plasma membrane.
References
-
Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 118(1), e2020857118. [Link]
-
Maan, A. C., et al. (1985). Naphthylphthalamic acid-binding sites in cultured cells from Nicotiana tabacum. Planta, 164(1), 69-74. [Link]
-
Rashotte, A. M., et al. (2000). Basipetal auxin transport is required for gravitropism in roots of Arabidopsis. NASA Technical Reports Server. [Link]
-
Scanlon, M. J. (2003). Polar Auxin Transport Inhibitor N-1-Naphthylphthalamic Acid Disrupts Leaf Initiation, KNOX Protein Regulation, and Formation of Leaf Margins in Maize. Plant Physiology, 133(2), 597-605. [Link]
-
Tsiantis, M., et al. (2003). The polar auxin transport inhibitor N-1-naphthylphthalamic acid disrupts leaf initiation, KNOX protein regulation, and formation of leaf margins in maize. Plant Physiology, 133(2), 597-605. [Link]
-
Kaneyasu, T., et al. (2007). Effect of 1-naphthylphthalemic acid (NPA) on hydrotropism and gravitropism. ResearchGate. [Link]
-
Joshi, M. V., & Napier, R. (2023). Naphthylphthalamic acid (NPA) binding and interaction. ResearchGate. [Link]
-
Woźniak, A., et al. (2022). Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features. International Journal of Molecular Sciences, 23(13), 7353. [Link]
-
Abas, L., et al. (2020). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PNAS. [Link]
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De Diego, N., et al. (2013). Gravitropic response induced by coumarin: Evidences of ROS distribution involvement. Frontiers in Plant Science, 4, 19. [Link]
-
Brown, D. E., et al. (2001). The effect of naringenin and NPA on Arabidopsis root development. ResearchGate. [Link]
-
Teale, W., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 303-312. [Link]
-
Su, S., et al. (2023). Structures of auxin-and NPA-bound PIN1 protein. ResearchGate. [Link]
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N-1-Naphthylphthalamic acid (NPA) - HiMedia Laboratories. [Link]
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N-1-naphthylphthalamic acid (NPA) - GenoChem World. [Link]
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N-1-Naphthylphthalamic acid (NPA) - HiMedia Laboratories. [Link]
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N-1-naphthylphthalamic acid (NPA) - PhytoTech Labs. [Link]
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Pusztai, L., et al. (2005). Phase I trial of UNBS5162, a novel naphthalimide in patients with advanced solid tumors or lymphoma. Investigational New Drugs, 23(4), 343-351. [Link]
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Sussman, M. R., & Gardner, G. (1980). Solubilization of the receptor for N-1-naphthylphthalamic Acid. Plant Physiology, 66(6), 1074-1078. [Link]
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N-1-Naphthylphthalimide | C18H11NO2 | CID 79252 - PubChem. [Link]
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Al-Awadi, N. A., et al. (2018). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Molecules, 23(10), 2561. [Link]
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Validation & Comparative
N-1-Naphthylphthalimide vs. NPA (N-1-naphthylphthalamic acid) in auxin transport studies
A Senior Application Scientist's Guide to Selecting the Right Tool for Auxin Research
For decades, researchers striving to unravel the complexities of polar auxin transport have relied on a powerful chemical toolkit. Among the most prominent of these tools is N-1-naphthylphthalamic acid (NPA), a compound synonymous with the inhibition of auxin efflux. However, its close chemical relative, N-1-Naphthylphthalimide (N-1-N), also appears in the literature, often leading to questions regarding its role and efficacy. This guide provides an in-depth comparison of these two molecules, offering clarity on their relationship, mechanisms of action, and practical applications in the laboratory.
The Chemical Relationship: An Imide and Its Acid
At the heart of this comparison lies a fundamental chemical distinction. This compound (N-1-N) is a cyclic imide, while N-1-naphthylphthalamic acid (NPA) is its corresponding amic acid. This structural difference is paramount to understanding their biological activity. The imide, N-1-N, is a more stable, neutral molecule, whereas NPA possesses a carboxylic acid group, rendering it an acidic molecule.
The key to understanding the relationship between these two compounds is the process of hydrolysis. The imide ring of N-1-N can be opened through the addition of a water molecule to form the amic acid, NPA. While this can occur under certain chemical conditions, the critical question for researchers is whether this conversion happens in a biological context, either spontaneously in solution or catalyzed by plant enzymes.
Caption: NPA's mechanism of action on auxin transport.
Comparative Performance: Choosing the Right Molecule for Your Experiment
Given that N-1-N's activity is dependent on its conversion to NPA, the choice between the two compounds for your research depends on the specific experimental goals.
| Feature | This compound (N-1-N) | N-1-naphthylphthalamic acid (NPA) |
| Form | Imide (Pro-drug) | Amic Acid (Active) |
| Mechanism | Indirect; requires hydrolysis to NPA | Direct inhibitor of PIN proteins |
| Activity | Dependent on conversion rate | Direct and well-characterized |
| Potency | Likely lower and more variable | Higher and more consistent |
| Specificity | Dependent on conversion | Targets PIN proteins and potentially other transporters at high concentrations |
| Use Case | Studies on pro-drug activation; historical context | Standard for auxin transport inhibition studies |
NPA is the recommended choice for most auxin transport inhibition studies. Its direct action and well-documented effects provide a more controlled and interpretable experimental system. The use of NPA allows for more precise dose-response studies and a clearer understanding of the direct consequences of inhibiting auxin efflux.
The use of N-1-N may be considered in specific contexts, such as:
-
Historical Comparative Studies: To understand and reproduce results from older literature where N-1-N may have been used.
-
Pro-drug Metabolism Studies: To investigate the enzymatic or spontaneous conversion of N-arylphthalimides in different plant species or under various conditions.
Experimental Protocols: A Guide to Auxin Transport Assays
The following are generalized protocols for assessing the effects of auxin transport inhibitors. When substituting N-1-N for NPA, it is crucial to consider the potential for incomplete or variable conversion to the active form. It is recommended to include NPA as a positive control in all experiments using N-1-N.
Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana
This assay is a simple and effective way to observe the physiological effects of auxin transport inhibitors.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Petri plates with sterile growth medium (e.g., 0.5x MS, 1% sucrose, 0.8% agar)
-
NPA and/or N-1-N stock solutions (e.g., in DMSO)
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare Plates: Add NPA or N-1-N from stock solutions to the molten growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Pour the medium into Petri plates and allow them to solidify.
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and place them on the prepared plates.
-
Vernalization: Store the plates at 4°C for 2-3 days to synchronize germination.
-
Growth: Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).
-
Data Collection: After a set period of growth (e.g., 7-10 days), capture images of the seedlings.
-
Analysis: Measure the primary root length of the seedlings using image analysis software. Compare the root lengths of seedlings grown on inhibitor-containing media to those on control media.
Protocol 2: Gravitropism Assay in Arabidopsis thaliana
This assay assesses the effect of auxin transport inhibitors on the gravity response of roots, which is highly dependent on polar auxin transport.
Materials:
-
Same as Protocol 1
Procedure:
-
Seedling Growth: Germinate and grow Arabidopsis seedlings on vertical plates with control medium for 4-5 days until the roots are a few centimeters long.
-
Inhibitor Treatment: Transfer the seedlings to new vertical plates containing the desired concentrations of NPA or N-1-N.
-
Gravitropic Stimulation: After a short acclimation period (e.g., 1-2 hours), rotate the plates 90 degrees.
-
Image Capture: Capture images of the roots at regular intervals (e.g., every 2 hours for 8-12 hours) to monitor the gravitropic curvature.
-
Analysis: Measure the angle of root curvature at each time point using image analysis software. Compare the gravitropic response of inhibitor-treated roots to control roots.
Caption: A generalized workflow for auxin transport inhibitor assays.
Conclusion and Future Perspectives
In the comparative analysis of this compound and N-1-naphthylphthalamic acid, it is clear that NPA is the direct and active inhibitor of polar auxin transport . N-1-N serves as a pro-drug, with its biological effects being dependent on its conversion to NPA. For researchers seeking to specifically and quantitatively inhibit auxin efflux, NPA is the superior and recommended tool.
Future research could further elucidate the in planta mechanisms of N-1-N hydrolysis. Identifying the specific enzymes responsible for this conversion in different plant species would provide valuable insights into xenobiotic metabolism in plants and could inform the development of novel, tissue-specific pro-drugs for targeted manipulation of auxin transport.
References
-
Abas, M., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 118(1), e2020857118. [Link]
-
Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 303-312. [Link]
-
Scanlon, M. J. (2003). The polar auxin transport inhibitor N-1-naphthylphthalamic acid disrupts leaf initiation, KNOX protein regulation, and formation of leaf margins in maize. Plant Physiology, 133(2), 597-605. [Link]
-
Thomson, K., et al. (1974). In-vitro binding of morphactins and 1-N-naphthylphthalamic acid in corn coleoptiles and their effects on auxin transport. Planta, 115(3), 259-270. [Link]
-
Sussman, M. R., & Goldsmith, M. H. (1981). The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles. Planta, 152(1), 13-18. [Link]
A Senior Application Scientist's Guide to Validating N-1-Naphthylphthalimide's Effect on PIN Protein Localization
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specific effects of N-1-Naphthylphthalimide (NPA) on the subcellular localization and trafficking of PIN-FORMED (PIN) auxin transporters. We move beyond simple protocols to explain the causal reasoning behind experimental design, ensuring a robust, self-validating approach to distinguish direct transporter inhibition from general trafficking disruption.
Foundational Concepts: Auxin Flow and the PIN Machinery
The directional, cell-to-cell movement of the plant hormone auxin, a process known as polar auxin transport (PAT), is fundamental to nearly every aspect of plant development, from embryogenesis to organ formation and tropic responses.[1] This vectorial transport is primarily orchestrated by the PIN family of auxin efflux carriers.[1] The directionality of auxin flow is not determined by the PIN proteins themselves, but by their remarkably precise, asymmetric localization at the plasma membrane of adjacent cells.[1]
PIN proteins are not static; they undergo dynamic constitutive cycling between the plasma membrane and endosomal compartments.[1] This trafficking allows for the rapid relocalization of PINs in response to developmental and environmental signals, thereby redirecting auxin flow. Consequently, chemical tools that perturb this system are invaluable for dissecting auxin's role in plant biology. This compound (NPA) has been a cornerstone of such research for decades.[2][3]
The Modern View: NPA's Mechanism of Action
For many years, the precise molecular target of NPA was a subject of debate, with several proteins proposed as indirect regulators.[2][3][4] However, a confluence of recent genetic, biochemical, and structural studies has provided a definitive answer: NPA is a direct inhibitor of PIN auxin transporters. [2][5][6]
Key mechanistic insights include:
-
Direct Binding: NPA physically associates with PIN proteins.[2][6] Structural biology has revealed that NPA binds within the substrate translocation channel of the PIN protein.[7][8][9]
-
Conformational Locking: Upon binding, NPA traps the PIN transporter in an "inward-facing" conformation, a state that is incompetent for exporting auxin out of the cell.[8] This effectively acts as a competitive inhibition mechanism against the natural substrate, indole-3-acetic acid (IAA).[10][11]
-
Dimer Stabilization: Evidence also suggests that NPA can stabilize PIN protein dimers, a process which is linked to its inhibitory effect on transport activity.[2][12]
This direct inhibitory mechanism is fundamentally different from that of other compounds used to study PIN protein dynamics, making comparative analysis a powerful validation strategy.
Caption: NPA directly binds the inward-facing PIN protein, locking it and preventing auxin efflux.
A Comparative Framework: NPA vs. Alternative Chemical Probes
To validate NPA's specific effect, it is essential to compare its performance against compounds with distinct, well-characterized mechanisms. The most crucial comparator is Brefeldin A (BFA), a fungal macrolide that acts as a general inhibitor of vesicle trafficking by blocking protein export from the Endoplasmic Reticulum (ER) and Golgi apparatus.[13][14]
| Feature | This compound (NPA) | Brefeldin A (BFA) | 2,3,5-Triiodobenzoic Acid (TIBA) |
| Primary Target | PIN Family of Auxin Transporters[2][8] | ARF-GEFs (Guanine nucleotide Exchange Factors)[13] | Less defined, affects PIN trafficking[15] |
| Mechanism | Direct binding and conformational locking of the transporter, inhibiting its activity.[8] | Blocks vesicle formation, disrupting ER-to-Golgi and post-Golgi trafficking.[14] | Interferes with PIN protein trafficking and may have other effects.[15] |
| Effect on PINs | Inhibits auxin efflux activity. Does not cause large-scale accumulation in intracellular bodies.[15] | Prevents recycling to the plasma membrane, causing accumulation in intracellular "BFA bodies".[15][16] | Can interfere with PIN relocalization, similar to BFA but often less pronounced.[15] |
| Typical Conc. | 1-10 µM for localization studies | 25-50 µM | 10-50 µM |
This comparative approach forms a self-validating system: BFA acts as a positive control for trafficking disruption. Observing a distinct cellular phenotype with NPA versus BFA provides strong evidence for NPA's unique, non-trafficking-related mechanism of action.
Experimental Validation Workflow
The following protocols are designed to robustly test the hypothesis that NPA directly inhibits PIN protein function without significantly altering its steady-state localization or trafficking, using Arabidopsis thaliana seedlings expressing fluorescently-tagged PIN proteins (e.g., pPIN1::PIN1-GFP) as a model system.
Caption: BFA blocks PIN recycling, causing accumulation in BFA bodies. NPA inhibits PIN activity at the PM.
Expected Results Summary:
| Treatment | PIN1-GFP Localization | Intracellular Bodies | PM/Cytoplasm Fluorescence Ratio | Interpretation |
| Mock (DMSO) | Polar, basal plasma membrane | Absent | Stable | Normal constitutive cycling. |
| NPA (10 µM) | Polar, basal plasma membrane | Absent | Stable | PIN trafficking is unaffected; activity is inhibited. |
| BFA (50 µM) | Accumulates in intracellular agglomerations | Present ("BFA bodies") | Decreases significantly over time | PIN recycling is blocked, confirming pathway sensitivity. |
Conclusion: Synthesizing the Evidence
The experimental framework detailed above provides a multi-faceted and robust validation of NPA's specific mechanism. The static immunolocalization confirms the effect on the endogenous protein pool, while the comparative live-cell imaging experiment provides the critical, functional evidence.
References
-
Abas, L., Kolb, M., Stadlmann, J., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 118(2), e2020857118. [Link]
-
Tan, S. (2021). Action Mode of NPA: Direct Inhibition on PIN Auxin Transporters. Molecular Plant, 14(2). Available at ResearchGate. [Link]
-
Yang, H., Zhang, X., Liu, X., et al. (2022). Structural insights into auxin recognition and efflux by Arabidopsis PIN1. ResearchGate. [Link]
-
Teale, W. D., Paponov, I. A., & Palme, K. (2021). Flavonol-mediated stabilization of PIN efflux complexes regulates polar auxin transport. ResearchGate. [Link]
-
Pedersen, B. P., & Hammes, U. (2022). Structures and mechanism of the plant PIN-FORMED auxin transporter. YouTube. [Link]
-
Křeček, P., Skůpa, P., Libus, J., et al. (2009). PIN-Dependent Auxin Transport: Action, Regulation, and Evolution. Journal of Experimental Botany, 60(1), 109-126. [Link]
-
Abas, L., Kolb, M., Stadlmann, J., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. National Center for Biotechnology Information. [Link]
-
Tan, S., & Zheng, N. (2022). Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture. ResearchGate. [Link]
-
Johnston, E. J., & Muday, G. K. (2022). PIN structures shed light on their mechanism of auxin efflux. Journal of Experimental Botany, 73(20), 6681–6684. [Link]
-
Peer, W. A., Bandyopadhyay, A., Blakeslee, J. J., et al. (2004). Variation in Expression and Protein Localization of the PIN Family of Auxin Efflux Facilitator Proteins in Flavonoid Mutants with Altered Auxin Transport in Arabidopsis thaliana. The Plant Cell, 16(7), 1898-1911. [Link]
-
Su, S. H., Zhang, X. C., & Zheng, N. (2022). Structures and mechanisms of the Arabidopsis auxin transporter PIN3. EMBL-EBI. [Link]
-
Narayanan, P. (2021). NPA directly binds to and inhibits PIN transporters (PNAS). Plantae. [Link]
-
Retzer, K., & Luschnig, C. (2019). Natural Auxin Does Not Inhibit Brefeldin A Induced PIN1 and PIN2 Internalization in Root Cells. Frontiers in Plant Science, 10, 560. [Link]
-
Žádníková, P., & Benková, E. (2015). Protocol: an improved and universal procedure for whole-mount immunolocalization in plants. Plant Methods, 11, 45. [Link]
-
Laňková, M., & Malínská, K. (2015). Immunolocalization of proteins in Arabidopsis roots. ResearchGate. [Link]
-
Blakeslee, J. J., & Peer, W. A. (2016). Immunolocalization of PIN and ABCB Transporters in Plants. Methods in Molecular Biology, 1363, 67-80. [Link]
-
Tan, S., Abas, L., & Zheng, N. (2022). Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen. The Plant Cell, 34(10), 3846-3859. [Link]
-
Fujiwara, T., & Takai, Y. (2022). Brefeldin A and M-COPA block the export of RTKs from the endoplasmic reticulum via simultaneous inactivation of ARF1, ARF4, and ARF5. Journal of Biological Chemistry, 298(11), 102558. [Link]
-
Mravec, J., Skůpa, P., & Petrášek, J. (2009). Differential Auxin-Transporting Activities of PIN-FORMED Proteins in Arabidopsis Root Hair Cells. Plant Physiology, 150(2), 794–805. [Link]
-
Li, H., & Selvin, P. R. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e20378. [Link]
-
InvivoGen. Brefeldin A | ER-Golgi protein trafficking inhibitor. InvivoGen. [Link]
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- 16. Frontiers | Natural Auxin Does Not Inhibit Brefeldin A Induced PIN1 and PIN2 Internalization in Root Cells [frontiersin.org]
A Researcher's Guide to the Specificity of N-1-Naphthylphthalamic Acid (NPA): A Comparative Analysis of Hormone Pathway Cross-Reactivity
This guide provides a comprehensive analysis of NPA's specificity, comparing its well-established interaction with the auxin transport machinery to its potential cross-reactivity with other major plant hormone pathways: gibberellins (GA), cytokinins (CK), abscisic acid (ABA), and ethylene (ET). We will delve into the mechanistic basis of NPA's primary action and present the current state of knowledge regarding its interactions—or lack thereof—with other signaling cascades. Crucially, this guide also provides field-proven, detailed experimental protocols that serve as self-validating systems for researchers to confirm the specificity of NPA in their own experimental setups.
Part 1: The Primary Target - Unraveling NPA's Interaction with Polar Auxin Transport
NPA's primary mechanism of action is the inhibition of polar auxin transport (PAT), the directional, cell-to-cell flow of auxin that is critical for plant development.[1] The prevailing understanding, supported by extensive research, is that NPA does not bind to auxin receptors but rather to components of the auxin efflux machinery.[4][5]
Early studies identified high-affinity NPA binding sites on plasma membranes.[6][7] More recent evidence has provided a more direct molecular basis, demonstrating that NPA can associate with and directly inhibit the activity of PIN-FORMED (PIN) auxin exporters.[2][4] These proteins are crucial for creating the directional flow of auxin between cells.[1] NPA is also thought to interact with other proteins involved in regulating auxin transport, such as TWISTED DWARF 1 (TWD1)/FKBP42 and certain ABCB transporters, further highlighting its complex but specific role in modulating auxin efflux.[4]
The inhibitory action of NPA on this pathway leads to a cellular accumulation of auxin, disrupting the gradients necessary for normal development and physiological responses, such as gravitropism and lateral root formation.[3][8]
Caption: NPA directly inhibits PIN auxin exporters at the plasma membrane, blocking auxin efflux.
Part 2: Comparative Analysis of Cross-Reactivity with Other Hormone Pathways
While NPA is a cornerstone of auxin research, its potential for off-target effects must be rigorously evaluated. Plant hormonal pathways are interconnected in a complex network of crosstalk, where one hormone can influence the synthesis or signaling of another.[9][10][11] Here, we assess the evidence for NPA's direct cross-reactivity with the core signaling pathways of four other major hormones.
Gibberellin (GA) Pathway
Gibberellins are primarily known for regulating growth processes such as stem elongation, seed germination, and flowering. The GA signaling pathway involves the perception of GA by the GID1 receptor, leading to the degradation of DELLA proteins, which are repressors of growth.
Current Understanding: There is a notable lack of direct evidence in the scientific literature to suggest that NPA cross-reacts with core GA signaling components like the GID1 receptor or DELLA proteins.[12][13][14] The physiological effects of NPA are distinct from those induced by GA inhibitors (e.g., paclobutrazol), which typically result in dwarfism without the characteristic auxin-related defects like loss of apical dominance.
Experimental Validation: To empirically test for cross-reactivity, a classic GA-dependent process, such as hypocotyl elongation in light-grown seedlings, can be assessed.
| Key Findings: NPA vs. Gibberellin Pathway | |
| Parameter | Observation |
| Receptor Binding | No evidence of NPA binding to GA receptors (GID1). |
| Physiological Response | NPA does not typically induce GA-deficient phenotypes (e.g., dwarfism). |
| Expected Outcome of Validation Assay | NPA should not inhibit GA-induced hypocotyl elongation. |
Protocol 1: GA-Induced Hypocotyl Elongation Assay
This protocol is designed to determine if NPA interferes with a classic GA-mediated response.
Methodology:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) and plate them on half-strength Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.
-
Treatment Groups: Prepare media with the following conditions:
-
Control (DMSO vehicle)
-
GA₃ (e.g., 10 µM)
-
NPA (e.g., 10 µM)
-
GA₃ (10 µM) + NPA (10 µM)
-
Paclobutrazol (a known GA biosynthesis inhibitor, e.g., 1 µM) as a positive control for GA inhibition.
-
-
Stratification and Growth: Stratify plates at 4°C for 2-3 days in the dark to ensure uniform germination. Transfer plates to a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.
-
Data Acquisition: After 7-10 days, carefully remove seedlings and lay them flat on an agar plate or slide. Image the seedlings using a scanner or a microscope with a camera.
-
Analysis: Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software (e.g., ImageJ). Compare the mean hypocotyl lengths between treatment groups using appropriate statistical tests (e.g., ANOVA).
Causality and Interpretation: If NPA is specific to the auxin transport pathway, it should not significantly inhibit the hypocotyl elongation promoted by exogenous GA. The GA₃+NPA treatment group should show significantly longer hypocotyls than the control and NPA-only groups, and should be comparable to the GA₃-only group. The paclobutrazol treatment will confirm the assay's responsiveness to GA pathway disruption.
Caption: Workflow for the GA-induced hypocotyl elongation assay.
Cytokinin (CK) Pathway
Cytokinins are central to cell division and differentiation, playing key roles in shoot organogenesis, nutrient mobilization, and leaf senescence. The CK signal is perceived by AHK histidine kinase receptors and transduced through a phosphorelay system culminating in the activation of type-B ARR transcription factors.
Current Understanding: The relationship between NPA and cytokinin is more complex, often involving indirect crosstalk rather than direct pathway interference. For example, the application of cytokinin can produce developmental effects similar to NPA treatment in certain contexts, such as gynoecium patterning, suggesting that cytokinin may affect auxin transport.[15][16] Conversely, NPA has been shown to promote cytokinin-mediated shoot organogenesis, likely by altering local auxin-to-cytokinin ratios rather than by directly activating the CK signaling pathway.[17] There is no strong evidence that NPA binds to cytokinin receptors or directly modulates the phosphorelay cascade.[10][11]
Experimental Validation: A cytokinin-induced leaf senescence assay provides a robust system to test for direct agonistic or antagonistic effects of NPA on CK signaling.
| Key Findings: NPA vs. Cytokinin Pathway | |
| Parameter | Observation |
| Receptor Binding | No evidence of NPA binding to CK receptors (AHKs). |
| Physiological Response | NPA's effects are often related to altering auxin/CK ratios, not mimicking CK action.[17] |
| Expected Outcome of Validation Assay | NPA should not prevent leaf senescence, nor should it significantly enhance the anti-senescence effect of cytokinin. |
Protocol 2: Cytokinin-Induced Senescence Delay Assay
This assay tests whether NPA interferes with the classic cytokinin effect of delaying leaf senescence.
Methodology:
-
Plant Material: Grow healthy, well-watered plants (e.g., barley, wheat, or Arabidopsis) and excise mature leaves of a similar age.
-
Treatment Setup: Place a piece of filter paper in the bottom of several petri dishes. Add the treatment solutions to saturate the paper.
-
Treatment Groups: Prepare solutions with the following:
-
Control (e.g., water or a mild buffer with DMSO vehicle)
-
Cytokinin (e.g., 10 µM 6-Benzylaminopurine, BAP)
-
NPA (e.g., 10 µM)
-
BAP (10 µM) + NPA (10 µM)
-
-
Incubation: Place the excised leaves onto the saturated filter paper in the corresponding petri dishes. Seal the dishes with parafilm and incubate them in the dark at room temperature for 3-5 days. The dark condition accelerates senescence.
-
Data Acquisition: After the incubation period, quantify chlorophyll content. This can be done visually (scoring yellowing) or quantitatively by extracting chlorophyll with a solvent (e.g., 80% acetone or ethanol) and measuring absorbance at 645 and 663 nm with a spectrophotometer.
-
Analysis: Compare the mean chlorophyll content across the different treatment groups.
Causality and Interpretation: Cytokinin (BAP) is expected to significantly delay chlorophyll degradation compared to the control. If NPA does not interact with the cytokinin pathway, leaves treated with NPA alone should senesce similarly to the control, and leaves treated with BAP+NPA should show a similar delay in senescence as those treated with BAP alone.
Caption: Workflow for the cytokinin-induced senescence delay assay.
Abscisic Acid (ABA) Pathway
Abscisic acid is a key hormone in mediating responses to abiotic stress, particularly drought, and is also involved in seed dormancy and developmental processes. The core ABA signaling pathway involves ABA binding to PYR/PYL/RCAR receptors, which then inhibit PP2C phosphatases, thereby activating SnRK2 kinases that regulate downstream transcription factors.
Current Understanding: The ABA and auxin pathways are known to interact, but there is little to no evidence suggesting a direct interaction of NPA with the core ABA signaling module.[9][18] The physiological responses to ABA (e.g., stomatal closure, inhibition of germination) are mechanistically distinct from the developmental defects caused by NPA. Studies on crosstalk generally point to interactions downstream of the initial signaling events.[19][20][21]
Experimental Validation: An ABA-induced stomatal closure assay is a direct and rapid method to assess whether NPA interferes with a primary ABA response.
| Key Findings: NPA vs. Abscisic Acid Pathway | |
| Parameter | Observation |
| Receptor Binding | No evidence of NPA binding to ABA receptors (PYR/PYL/RCAR). |
| Physiological Response | NPA does not induce classic ABA responses like stomatal closure or seed dormancy. |
| Expected Outcome of Validation Assay | NPA should not induce stomatal closure on its own, nor should it inhibit ABA-induced stomatal closure. |
Protocol 3: ABA-Induced Stomatal Closure Assay
This protocol provides a direct physiological test of NPA's effect on the ABA signaling pathway in guard cells.
Methodology:
-
Epidermal Peels: Grow healthy, well-watered plants (e.g., Vicia faba or Arabidopsis) under controlled conditions. Take epidermal peels from the abaxial (lower) side of a mature leaf.
-
Pre-incubation: Immediately float the epidermal peels in a petri dish containing a stomatal opening solution (e.g., 10 mM MES, 50 mM KCl, pH 6.15) and incubate under light for 2-3 hours to ensure stomata are open.
-
Treatment Incubation: Transfer the peels to new dishes containing the opening solution supplemented with the following treatments:
-
Control (DMSO vehicle)
-
ABA (e.g., 10 µM)
-
NPA (e.g., 10 µM)
-
ABA (10 µM) + NPA (10 µM)
-
-
Incubation: Incubate the peels in these solutions under light for another 2-3 hours.
-
Microscopy and Measurement: Mount the peels on a microscope slide and observe under a light microscope. Capture images of multiple fields of view for each treatment.
-
Analysis: Use image analysis software to measure the width of the stomatal aperture. For each treatment, measure at least 50-100 individual stomata. Calculate the average aperture width and compare between treatments.
Causality and Interpretation: ABA treatment should cause a significant reduction in stomatal aperture compared to the control. If NPA is specific, the NPA-only treatment should show no significant effect on aperture width, and the ABA+NPA treatment should result in stomatal closure similar to that of the ABA-only treatment.
Caption: Workflow for the ABA-induced stomatal closure assay.
Ethylene (ET) Pathway
The gaseous hormone ethylene regulates a wide range of processes, including fruit ripening, senescence, and the "triple response" in etiolated seedlings. Ethylene is perceived by membrane-bound receptors (like ETR1), which in the absence of ethylene, activate the CTR1 kinase to repress the pathway. Ethylene binding inactivates the receptors, thus de-repressing the pathway via the central component EIN2.[22][23]
Current Understanding: There is no evidence suggesting that NPA directly interacts with ethylene receptors or other core signaling components. The effects of NPA on development are not characteristic of ethylene responses. While complex interactions between auxin and ethylene are well-documented, particularly in processes like root development, these are generally considered to be examples of hormonal crosstalk rather than direct interference by NPA in the ethylene signaling cascade.[24][25][26]
Experimental Validation: The classic ethylene triple response assay in etiolated seedlings is the definitive physiological test for ethylene pathway activation.
| Key Findings: NPA vs. Ethylene Pathway | |
| Parameter | Observation |
| Receptor Binding | No evidence of NPA binding to ethylene receptors (ETR1, etc.). |
| Physiological Response | NPA does not induce the "triple response" (thickened, shortened hypocotyl and exaggerated apical hook). |
| Expected Outcome of Validation Assay | NPA should not induce a triple response, nor should it significantly alter the triple response caused by an ethylene precursor. |
Protocol 4: Ethylene Triple Response Assay
This assay is a highly specific and visual test for compounds that activate the ethylene signaling pathway.
Methodology:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on half-strength MS medium.
-
Treatment Groups: Prepare media with the following conditions:
-
Control (DMSO vehicle)
-
ACC (1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, e.g., 10 µM)
-
NPA (e.g., 10 µM)
-
ACC (10 µM) + NPA (10 µM)
-
-
Growth Conditions: After stratification (4°C for 2-3 days), wrap the plates in aluminum foil to ensure complete darkness and place them vertically in a growth chamber at 22°C.
-
Data Acquisition: After 3-4 days, unwrap the plates and immediately photograph the etiolated seedlings. The key is to observe their morphology before significant light exposure.
-
Analysis: Visually score the seedlings for the three components of the triple response:
-
Inhibition of hypocotyl elongation
-
Radial swelling of the hypocotyl
-
Exaggeration of the apical hook
-
Quantitative measurements of hypocotyl length and width can also be performed.
-
Causality and Interpretation: The ACC treatment will produce a classic, robust triple response. If NPA is specific, seedlings grown on NPA-only media should resemble the long, thin morphology of the control seedlings. The ACC+NPA seedlings should still exhibit a clear triple response, demonstrating that NPA does not block ethylene signaling.
Caption: Workflow for the ethylene triple response assay.
Part 3: Summary and Recommendations for Researchers
| Comparative Summary of NPA Cross-Reactivity | ||||
| Hormone Pathway | Primary NPA Effect | Evidence of Direct Cross-Reactivity | Nature of Interaction | Confidence in Specificity |
| Auxin | Potent Inhibition of Efflux | High [2][4] | Direct binding and inhibition of transport machinery | Very High |
| Gibberellin | None Observed | Negligible | Likely none | Very High |
| Cytokinin | None Observed | Low / Indirect | Crosstalk via altered Auxin/CK balance[17] | High |
| Abscisic Acid | None Observed | Negligible | Likely none | Very High |
| Ethylene | None Observed | Negligible | Crosstalk in specific developmental contexts | High |
Best Practices for Using NPA:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the minimum concentration of NPA required to achieve the desired biological effect in your system. This minimizes the potential for any unknown, low-affinity off-target interactions.
-
Include Proper Controls: As outlined in the protocols, experiments using NPA should always include a vehicle control (e.g., DMSO), a positive control for the pathway being investigated (e.g., the hormone itself), and a positive control for inhibition of that pathway where applicable.
-
Confirm with Genetics: Whenever possible, corroborate findings from NPA experiments with genetic approaches. For example, analyzing mutants in auxin transport genes (e.g., pin mutants) can provide a powerful complementary line of evidence.
-
Acknowledge Crosstalk: While NPA is specific to the auxin transport machinery, remember that disrupting auxin gradients will inevitably have downstream consequences on other hormone pathways.[9][15] Distinguishing between a direct effect of NPA and an indirect consequence of altered auxin homeostasis is critical for accurate data interpretation.
By adhering to these principles and utilizing the provided validation assays, researchers can confidently employ NPA as a precise and powerful tool to continue unraveling the complexities of plant development and physiology.
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Abas, M., et al. (2020). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 118(1), e2020857118. Available at: [Link]
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Teale, W., & Palme, K. (2017). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 299-307. Available at: [Link]
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Abas, M., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PubMed, 33443187. Available at: [Link]
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Teale, W., & Palme, K. (2017). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 299-307. Available at: [Link]
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Sussman, M. R., & Goldsmith, M. H. (1981). The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles. Planta, 152(1), 13-18. Available at: [Link]
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CONICET. Detection of plant hormone activity. Available at: [Link]
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Tsubota, T., & Tanimura, M. (2018). Reporter gene assays for screening and identification of novel molting hormone. Vitamins and Hormones, 107, 377-396. Available at: [Link]
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Zúñiga-Mayo, V. M., et al. (2014). Cytokinin treatments affect the apical-basal patterning of the Arabidopsis gynoecium and resemble the effects of polar auxin transport inhibition. Frontiers in Plant Science, 5, 191. Available at: [Link]
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Hellmuth, A., & Calderón Villalobos, L. I. (2016). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. Methods in Molecular Biology, 1424, 23-34. Available at: [Link]
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Promega Corporation. (2014). Introduction to Reporter Gene Assays. YouTube. Available at: [Link]
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Hellmuth, A., & Calderón Villalobos, L. I. (2016). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. Springer Nature Experiments. Available at: [Link]
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Hellmuth, A., & Calderón Villalobos, L. I. (2016). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. ResearchGate. Available at: [Link]
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Hu, C., et al. (2017). NPA promotes cytokinin-mediated shoot organogenesis in citrus by alleviating auxin-mediated repression. ResearchGate. Available at: [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
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Kojima, M., & Sakakibara, H. (2022). Plant Hormonomics: A Key Tool for Deep Physiological Phenotyping to Improve Crop Productivity. Plant and Cell Physiology, 63(3), 329-341. Available at: [Link]
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Anderson, J. M., & Hupp, M. A. (2004). Relay and control of abscisic acid signaling. Current Opinion in Plant Biology, 7(5), 499-505. Available at: [Link]
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Tarasova, O. A., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. International Journal of Molecular Sciences, 24(24), 17462. Available at: [Link]
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Yasuda, M., et al. (2008). Chemical genetics reveals negative regulation of abscisic acid signaling by a plant immune response pathway. PLoS Genetics, 4(11), e1000262. Available at: [Link]
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Finkelstein, R. R., & Rock, C. D. (2002). Cross-talk in abscisic acid signaling. The Arabidopsis Book, 1, e0045. Available at: [Link]
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Inomata, N. (2020). Gibberellin-regulated protein allergy: Clinical features and cross-reactivity. Allergology International, 69(1), 11-18. Available at: [Link]
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Carnés, J., et al. (2022). Gibberellin-regulated proteins: Emergent allergens. Frontiers in Allergy, 3, 963628. Available at: [Link]
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Zúñiga-Mayo, V. M., et al. (2014). Effect of cytokinin (BAP) and NPA application on the PIN1... ResearchGate. Available at: [Link]
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Naseem, M., & Dandekar, T. (2013). Cytokinin cross-talking during biotic and abiotic stress responses. Frontiers in Plant Science, 4, 451. Available at: [Link]
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Inomata, N., et al. (2017). Gibberellin-regulated protein in Japanese apricot is an allergen cross-reactive to Pru p 7. Allergy, 72(7), 1131-1135. Available at: [Link]
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Leon-Reyes, A., et al. (2010). Ethylene Modulates the Role of NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 in Cross Talk between Salicylate and Jasmonate Signaling. Plant Physiology, 152(2), 583-592. Available at: [Link]
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Naseem, M., & Dandekar, T. (2013). Cytokinin cross-talking during biotic and abiotic stress responses. PubMed Central, 4, 451. Available at: [Link]
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Corpas, F. J., & Barroso, J. B. (2017). Gasotransmitters in Action: Nitric Oxide-Ethylene Crosstalk during Plant Growth and Abiotic Stress Responses. Plants, 6(4), 43. Available at: [Link]
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Testerink, C., & Munnik, T. (2005). PA, a stress-induced short cut to switch-on ethylene signalling by switching-off CTR1? Plant Signaling & Behavior, 1(2), 65-67. Available at: [Link]
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Solano, R., et al. (1998). Nuclear events in ethylene signaling: a transcriptional cascade mediated by ETHYLENE-INSENSITIVE3 and ETHYLENE-RESPONSE-FACTOR1. Genes & Development, 12(23), 3703-3714. Available at: [Link]
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Inomata, N. (2019). Gibberellin-regulated protein allergy: Clinical features and cross-reactivity. Semantic Scholar. Available at: [Link]
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Khan, N. A., et al. (2016). Role of Ethylene and Its Cross Talk with Other Signaling Molecules in Plant Responses to Heavy Metal Stress. Frontiers in Plant Science, 7, 661. Available at: [Link]
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Sharma, A., et al. (2023). Crosstalk of Abscisic Acid with Other Hormones and Signaling Molecules in Tomato Cold Stress Tolerance. International Journal of Molecular Sciences, 24(13), 10899. Available at: [Link]
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A Comparative Analysis of N-1-Naphthylphthalamic Acid and 2-Naphthoxyacetic Acid as Auxin Transport Inhibitors
A Senior Application Scientist's Guide to Selecting the Right Tool for Auxin Research
In the intricate world of plant biology, the hormone auxin stands as a central regulator of growth and development. Its precise distribution, orchestrated by a sophisticated transport system, governs everything from embryogenesis to root architecture. To unravel the complexities of this system, researchers rely on a toolkit of chemical inhibitors that can selectively disrupt auxin flow. Among the most established of these are N-1-Naphthylphthalamic acid (NPA) and 2-naphthoxyacetic acid (NOA). This guide provides an in-depth comparative analysis of these two widely used compounds, offering experimental insights and practical guidance to aid researchers in their experimental design and interpretation.
Introduction: The Central Role of Polar Auxin Transport
Polar auxin transport (PAT) is the directional, cell-to-cell movement of auxin, primarily indole-3-acetic acid (IAA), throughout the plant. This process is fundamental to establishing auxin gradients that are critical for a multitude of developmental processes. The key players in PAT are plasma membrane-localized influx and efflux carriers. Auxin influx is mediated by proteins such as AUXIN1/LIKE-AUX1 (AUX/LAX), while auxin efflux is primarily driven by PIN-FORMED (PIN) proteins and some members of the ATP-binding cassette B (ABCB) transporter family. The polar localization of these carriers within cells determines the directionality of auxin flow.
Chemical inhibitors of auxin transport are invaluable tools for dissecting the roles of PAT in various physiological processes. By blocking specific components of the transport machinery, researchers can induce phenotypes that often mimic those of transport machinery mutants, allowing for a detailed study of auxin's role in development.
N-1-Naphthylphthalamic Acid (NPA): The Archetypal Auxin Efflux Inhibitor
N-1-Naphthylphthalamic acid, commonly known as NPA, has been a cornerstone of auxin research for decades. It is a potent and specific inhibitor of polar auxin transport, primarily targeting the efflux of auxin from the cell.
Mechanism of Action
Recent groundbreaking studies have definitively identified PIN proteins as the direct targets of NPA.[1][2][3] Structural analyses have revealed that NPA binds directly to PIN proteins, locking them in an inward-facing conformation that prevents the conformational changes necessary for auxin transport.[2][4] This direct inhibition of PIN-mediated auxin efflux leads to an accumulation of auxin within cells and a disruption of the directional flow of auxin between cells. While PIN proteins are the primary targets, NPA has also been shown to interact with ABCB transporters and the immunophilin-like protein TWISTED DWARF1 (TWD1), which modulates ABCB activity.[3][5]
dot
Caption: NPA's mechanism of action on PIN-mediated auxin efflux.
Physiological Effects
The inhibition of auxin efflux by NPA leads to a wide range of developmental defects that phenocopy mutants in auxin transport genes. These include:
-
Inhibition of root gravitropism: Disruption of the asymmetric auxin distribution in the root tip prevents the differential growth necessary for gravitropic bending.[6]
-
Reduced lateral root formation: The establishment of auxin maxima required for lateral root initiation is impaired.
-
Defects in leaf initiation and margin formation: NPA treatment can arrest new leaf initiation and cause abnormal leaf development.[7]
-
Altered vascular patterning: The formation of vascular strands, which is guided by auxin flow, is disrupted.
2-Naphthoxyacetic Acid (NOA): A Key Inhibitor of Auxin Influx
2-Naphthoxyacetic acid (NOA) is primarily characterized as an inhibitor of auxin influx, targeting the AUX/LAX family of auxin import carriers. It is important to distinguish between the isomers 1-NOA and 2-NOA, as they exhibit different specificities.
Mechanism of Action
2-NOA acts as a competitive inhibitor of auxin influx carriers, such as AUX1.[8][9] By binding to these carriers, it prevents the uptake of auxin from the apoplast into the cell. While 2-NOA is considered more specific for influx inhibition, its isomer, 1-NOA, has been shown to also affect auxin efflux, making it a less specific tool for dissecting influx versus efflux pathways.[10][11] Recent structural studies have provided a detailed view of how 2-NOA binds to the auxin transporter-like protein LAX3, competitively inhibiting the transport of natural auxins.[8]
dot
Caption: 2-NOA's mechanism of action on AUX1/LAX-mediated auxin influx.
Physiological Effects
By inhibiting auxin influx, 2-NOA induces physiological responses that are characteristic of impaired auxin uptake. A key effect is the phenocopying of the aux1 mutant in Arabidopsis thaliana.[12] This includes:
-
Agravitropic root growth: Similar to NPA, 2-NOA disrupts the auxin gradients necessary for root gravitropism.
-
Resistance to exogenous auxin: Roots treated with 2-NOA show reduced sensitivity to growth inhibition by externally applied auxins that require carrier-mediated uptake.
Comparative Performance: A Head-to-Head Analysis
The choice between NPA and NOA depends on the specific research question and the desired experimental outcome. The following tables provide a comparative summary of their key characteristics and performance based on available data.
Table 1: Physicochemical and Biological Properties
| Property | N-1-Naphthylphthalamic Acid (NPA) | 2-Naphthoxyacetic Acid (NOA) |
| Primary Target | PIN-family auxin efflux carriers[1][2] | AUX1/LAX-family auxin influx carriers[8][9] |
| Mechanism | Direct, non-competitive inhibitor of PINs[2][4] | Competitive inhibitor of AUX/LAX[8] |
| Primary Effect | Inhibition of auxin efflux | Inhibition of auxin influx |
| IC₅₀ (Auxin Transport) | 0.1 - 10 µM (in planta)[1] | Data not consistently reported, effects observed at 10-50 µM[10][11] |
| Binding Affinity (Kd) | 0.01 - 0.1 µM (to membranes)[1] | Not well-characterized |
Table 2: Comparative Effects on Auxin Accumulation in Tobacco BY-2 Cells
| Compound (at 10 µM) | Effect on [³H]NAA Accumulation (Efflux) | Effect on [³H]2,4-D Accumulation (Influx) |
| NPA | Strong Increase | No significant effect |
| 1-NOA | Significant Increase | Reduced |
| 2-NOA | No significant effect | Reduced |
Data synthesized from Lanková et al. (2010).[10][11] This data highlights the greater specificity of 2-NOA for inhibiting auxin influx compared to 1-NOA, which also demonstrates significant inhibition of auxin efflux, similar to NPA.
Experimental Protocols: Validating Inhibitor Efficacy
To ensure the reliability of experimental results, it is crucial to validate the effects of these inhibitors in your system. Below are detailed protocols for two common assays used to assess the impact of auxin transport inhibitors.
Root Gravitropism Assay in Arabidopsis thaliana
This assay is a classic method to observe the effects of auxin transport inhibitors on a key developmental process.
Materials:
-
Arabidopsis thaliana seedlings (5-8 days old)
-
Square Petri dishes with 0.8% agar-solidified ½ Murashige and Skoog (MS) medium
-
NPA or 2-NOA stock solutions (e.g., in DMSO)
-
Microscope with a camera or a flatbed scanner
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Seedling Preparation: Grow Arabidopsis seedlings on vertical agar plates for 5-8 days under a long-day photoperiod.
-
Inhibitor Treatment: Prepare MS agar plates containing the desired concentrations of NPA or 2-NOA. A solvent control (e.g., DMSO) plate must be included.
-
Transfer: Carefully transfer the seedlings to the inhibitor-containing plates.
-
Gravistimulation: Place the plates vertically and allow the roots to grow along the surface. Once the roots are growing straight down, rotate the plates 90 degrees.
-
Data Acquisition: Capture images of the roots at regular time intervals (e.g., every 2 hours for 8-12 hours) using a camera mounted on a microscope or a scanner.
-
Analysis: Using ImageJ or similar software, measure the angle of root curvature at each time point relative to the new direction of gravity. Compare the gravitropic response of inhibitor-treated roots to the control.
dot
Caption: A streamlined workflow for assessing root gravitropism.
Auxin Accumulation Assay Using Radiolabeled Auxin
This assay directly measures the effect of inhibitors on the uptake or retention of auxin in plant tissues.
Materials:
-
Plant material (e.g., Arabidopsis root tips, tobacco BY-2 cells)
-
Radiolabeled auxin (e.g., [³H]IAA or [³H]NAA)
-
Uptake buffer (e.g., 20 mM MES, 10 mM sucrose, 0.5 mM CaSO₄, pH 5.6)
-
NPA or 2-NOA stock solutions
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Protocol:
-
Tissue Preparation: Excise 5 mm root tips from 8-day-old Arabidopsis seedlings or use a suspension of tobacco BY-2 cells.
-
Pre-incubation: Incubate the tissue in uptake buffer for 15 minutes at room temperature.
-
Inhibitor Treatment: Add the desired concentration of NPA or 2-NOA to the uptake buffer and incubate for a specified time (e.g., 30 minutes).
-
Radiolabeled Auxin Incubation: Add radiolabeled auxin (e.g., 25 nM [³H]IAA) to the buffer and incubate for 1 hour.
-
Washing: Quickly wash the tissue with three changes of ice-cold uptake buffer to remove external radioactivity.
-
Quantification: Transfer the tissue to a scintillation vial containing scintillation cocktail.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Analysis: Compare the amount of accumulated radioactivity in inhibitor-treated samples to the control samples. Increased accumulation suggests inhibition of efflux (NPA), while decreased accumulation suggests inhibition of influx (NOA).
Off-Target Effects and Considerations
While NPA and NOA are relatively specific, it is important to be aware of potential off-target effects. As mentioned, NPA can also interact with ABCB transporters and TWD1.[3][5] At higher concentrations (50-200 µM), NPA may have more general effects on membrane trafficking and other cellular processes.[1][13] 2-NOA is generally considered more specific for auxin influx, but at high concentrations, some auxin-like activity has been reported for related compounds.[12] It is always advisable to use the lowest effective concentration and to include appropriate controls to rule out non-specific effects.
Commercial Availability and Cost
Both N-1-Naphthylphthalamic acid and 2-naphthoxyacetic acid are commercially available from a variety of chemical suppliers. The cost can vary depending on the purity and quantity. In general, 2-naphthoxyacetic acid is often less expensive than N-1-Naphthylphthalamic acid. For example, 100g of 2-Naphthoxyacetic Acid can be found for around $50, while 500mg of N-1-naphthylphthalamic acid can cost over $120.[1][14][15]
Conclusion: Making an Informed Choice
The selection of NPA or NOA as a research tool should be guided by a clear understanding of their distinct mechanisms of action.
-
N-1-Naphthylphthalamic acid (NPA) is the inhibitor of choice for studying the consequences of blocked auxin efflux . Its direct and potent inhibition of PIN proteins makes it a reliable tool for creating a "chemical knockout" of polar auxin transport.
-
2-Naphthoxyacetic acid (NOA) is the preferred inhibitor for investigating the role of auxin influx in plant development. Its specificity for AUX/LAX transporters allows for a more targeted disruption of auxin uptake.
By carefully considering the experimental goals and employing rigorous validation protocols, researchers can leverage the power of these chemical tools to further illuminate the intricate and vital role of auxin in shaping the plant world.
References
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Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 118(2). [Link]
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Barker, R., et al. (2022). Analysis of Plant Root Gravitropism. Methods in Molecular Biology, 2565, 1-18. [Link]
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Kleine-Vehn, J., et al. (2006). Subcellular Trafficking of the Arabidopsis Auxin Influx Carrier AUX1 Uses a Novel Pathway Distinct from PIN1. The Plant Cell, 18(11), 3171-3181. [Link]
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Lanková, M., et al. (2010). Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells. Journal of Experimental Botany, 61(12), 3327-3338. [Link]
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Li, G., et al. (2022). Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture. aBIOTECH, 3(3), 205-210. [Link]
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Parry, G., et al. (2001). Novel auxin transport inhibitors phenocopy the auxin influx carrier mutation aux1. The Plant Journal, 25(3), 399-406. [Link]
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Reed, J. W., et al. (1998). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. Plant Physiology, 118(4), 1369-1378. [Link]
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Scanlon, M. J. (2003). The polar auxin transport inhibitor N-1-naphthylphthalamic acid disrupts leaf initiation, KNOX protein regulation, and formation of leaf margins in maize. Plant Physiology, 133(2), 597-605. [Link]
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Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 177-187. [Link]
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Wiśniewska, J., & Saniewski, M. (2017). Differential effects of N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA) on auxin control of swelling of the shoots of Bryophyllum calycinum Salisb. Acta Agrobotanica, 70(3). [Link]
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Zažímalová, E., et al. (2012). Auxin transport at cellular level: new insights supported by mathematical modelling. Journal of Experimental Botany, 63(9), 3221-3237. [Link]
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N-1-Naphthylphthalimide: A Guide to Determining Its Enzyme Inhibition Profile
For researchers and drug development professionals, understanding the precise mechanism of action of a small molecule inhibitor is paramount. N-1-Naphthylphthalimide, a compound characterized by its naphthyl group attached to a phthalimide core, presents an interesting case for enzymatic inhibition studies. While the broader class of phthalimide derivatives has been shown to exhibit a range of biological activities, including the inhibition of enzymes such as cytochrome P450s, soluble epoxide hydrolase, and carbonic anhydrases, the specific kinetic profile of this compound remains to be fully elucidated in publicly available literature.[1][2][3][4]
This guide provides a comprehensive framework for characterizing the inhibitory mechanism of this compound. We will delve into the fundamental principles of competitive and non-competitive inhibition, outline the established experimental methodologies to differentiate between them, and provide a detailed protocol for researchers to determine the inhibition kinetics of this compound against a target enzyme.
Differentiating Competitive and Non-Competitive Inhibition
Enzyme inhibitors modulate the catalytic activity of an enzyme. The two primary reversible inhibition mechanisms are competitive and non-competitive inhibition, distinguished by how the inhibitor interacts with the enzyme and its substrate.
Competitive Inhibition: In this mode, the inhibitor and the substrate compete for the same active site on the enzyme. The inhibitor's structure often bears a resemblance to the substrate. A competitive inhibitor can only bind to the free enzyme, not the enzyme-substrate complex. This type of inhibition can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for binding to the active site.
Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site.[5] This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency. A pure non-competitive inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex.[5] Consequently, increasing the substrate concentration does not reverse this type of inhibition.
Experimental Determination of Inhibition Type: A Methodological Overview
The gold standard for determining the type of enzyme inhibition involves steady-state kinetic analysis. By measuring the initial reaction rates at various substrate and inhibitor concentrations, we can deduce the inhibitory mechanism.
Michaelis-Menten Kinetics
The relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
-
Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.
The presence of an inhibitor alters these kinetic parameters in a predictable manner, as summarized in the table below.
| Inhibition Type | Effect on Vmax | Effect on Km |
| Competitive | Unchanged | Apparent Km increases (Kmapp > Km) |
| Non-Competitive | Decreases (Vmaxapp < Vmax) | Unchanged |
Lineweaver-Burk Plot
For a more intuitive visualization of the kinetic data, the Michaelis-Menten equation can be rearranged into a linear form, known as the Lineweaver-Burk equation:
1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
Plotting 1/V₀ versus 1/[S] yields a straight line. The y-intercept of this line is equal to 1/Vmax, the x-intercept is -1/Km, and the slope is Km/Vmax. The Lineweaver-Burk plot provides a clear graphical distinction between different inhibition types.
-
Competitive Inhibition: Lines for different inhibitor concentrations intersect at the y-axis (1/Vmax is constant), but have different x-intercepts and slopes.
-
Non-Competitive Inhibition: Lines for different inhibitor concentrations intersect on the x-axis (-1/Km is constant), but have different y-intercepts and slopes.
A Step-by-Step Protocol to Characterize this compound Inhibition
The following protocol outlines a robust experimental workflow to determine if this compound acts as a competitive or non-competitive inhibitor against a specific enzyme. For this hypothetical example, we will consider a generic enzyme, "Enzyme X," with its corresponding substrate.
Materials
-
Purified Enzyme X
-
Substrate for Enzyme X
-
This compound (to be dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for Enzyme X activity)
-
96-well microplates
-
Microplate reader capable of detecting the product formation (e.g., absorbance or fluorescence)
Experimental Workflow
Figure 1. Experimental workflow for determining the enzyme inhibition type of this compound.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock to create a range of working concentrations.
-
Prepare a concentrated stock solution of the substrate in the assay buffer.
-
Perform serial dilutions of the substrate stock to create a range of working concentrations.
-
Prepare a working solution of Enzyme X in the assay buffer at a concentration optimized for the assay.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the different concentrations of the substrate to the appropriate wells.
-
Add the different concentrations of this compound (or vehicle control, e.g., DMSO) to the wells. Include a "no inhibitor" control for each substrate concentration.
-
Pre-incubate the plate at the optimal temperature for Enzyme X for a few minutes.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Enzyme X working solution to all wells.
-
Immediately place the plate in the microplate reader and begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals for a set period.
-
-
Data Analysis:
-
For each well, plot the signal versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Plot V₀ versus the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.
-
Transform the data by plotting 1/V₀ versus 1/[S] to create Lineweaver-Burk plots.
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition.
-
Interpreting the Results
The pattern observed in the Lineweaver-Burk plot will be the primary determinant of the inhibition type.
Figure 2. Idealized Lineweaver-Burk plots for competitive and non-competitive inhibition.
Conclusion
References
-
Kolukisaoglu, Ü., et al. (2010). Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 543-548. Available from: [Link]
-
PubMed. (2010). Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. Available from: [Link]
-
Taylor & Francis Online. (2010). Full article: Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubMed. (2020). Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. Available from: [Link]
-
Semantic Scholar. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Available from: [Link]
-
MDPI. (2021). Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. Available from: [Link]
-
Wikipedia. Non-competitive inhibition. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to Auxin Transport Inhibitors: N-1-Naphthylphthalamic Acid (NPA) vs. 2,3,5-Triiodobenzoic Acid (TIBA)
In the intricate world of plant physiology, the directional flow of auxin, known as polar auxin transport (PAT), is a cornerstone of development. It orchestrates everything from the bending of a shoot towards light to the branching of roots through the soil. Researchers seeking to unravel these processes rely on potent chemical tools to manipulate auxin gradients. Among the most established of these are N-1-Naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA). While both are classified as PAT inhibitors, their mechanisms, efficacy, and experimental behaviors exhibit critical differences. This guide provides an in-depth comparison to inform experimental design and interpretation for researchers in plant biology and developmental science.
Differentiating the Mechanism of Action
The primary distinction between NPA and TIBA lies in their molecular targets and modes of action. While both disrupt the efflux of auxin from the cell, they achieve this through fundamentally different interactions with the cellular machinery.
N-1-Naphthylphthalamic Acid (NPA): An Indirect Modulator
NPA is renowned as a high-affinity inhibitor of auxin efflux. However, its mechanism is not one of direct competition with auxin for transport. Instead, NPA binds to a distinct regulatory site.[1] Early research was fraught with conflicting data regarding the precise nature of the NPA binding site, with some studies suggesting it was an integral membrane protein and others a peripheral one associated with the cytoskeleton.[1][2][3]
Current consensus, bolstered by recent structural and biochemical evidence, points to PIN-FORMED (PIN) proteins, the primary auxin efflux carriers, as a bona fide target of NPA.[4] However, NPA does not appear to act as a simple channel blocker. Instead, it is thought to bind to a regulatory protein complex that modulates PIN activity and their trafficking to the plasma membrane.[1] Evidence has implicated proteins like TWISTED DWARF1 (TWD1)/FKBP42 and Aminopeptidase 1 (APM1) as components of this NPA-sensitive regulatory network.[1] This indirect action explains why NPA is a non-competitive inhibitor and why its effects can be so potent and specific. Plants grown on NPA, for instance, can strongly mimic the phenotype of the pin1 mutant, a key auxin transport mutant, an effect that TIBA reproduces much less efficiently.[1]
2,3,5-Triiodobenzoic Acid (TIBA): A Competitive Inhibitor and Transport Substrate
TIBA's mechanism is more direct and, in some ways, more complex. Unlike NPA, TIBA is believed to act as a competitive inhibitor, interacting more directly with the auxin transport stream.[1][5] Several lines of evidence support this distinction: TIBA can displace NAA (a synthetic auxin) from membrane-binding sites, exhibits a monophasic dose-response curve, and mutually inhibits efflux with cellular auxin.[1]
Crucially, TIBA itself is recognized and transported by the auxin efflux machinery in a polar, basipetal manner, similar to auxin itself.[6] NPA, in contrast, shows no such polar movement.[6][7] This mobility of TIBA has significant experimental consequences. When applied locally, TIBA can be transported within the tissue, exerting its inhibitory effects at a distance from the application site.[8] This contrasts sharply with NPA, which tends to act only in the immediate vicinity of its application.[8] The model for TIBA action suggests it binds to a site on the efflux carrier that is separate from but functionally related to the auxin binding site, inhibiting transport when both are bound.[1]
dot
Caption: Comparative mechanism of NPA and TIBA. NPA binds to a regulatory complex, indirectly inhibiting PIN protein activity. TIBA competes more directly at the PIN carrier and is itself transported.
Comparative Performance and Phenotypic Effects
The differences in mechanism translate directly to observable differences in experimental outcomes. While both compounds inhibit PAT at similar working concentrations (typically around 10 µM), their efficacy and the resulting plant phenotypes can vary significantly.[1]
| Feature | N-1-Naphthylphthalamic Acid (NPA) | 2,3,5-Triiodobenzoic Acid (TIBA) |
| Primary Target | Regulatory protein complex of auxin efflux carriers (e.g., PINs)[1][4] | Auxin efflux carriers[1][5] |
| Inhibition Type | Non-competitive[1] | Competitive[1] |
| Compound Mobility | Not polarly transported; acts locally[6][8] | Polarly transported; acts locally and at a distance[6][8] |
| Efficacy (PIN1 Phenocopy) | High; can efficiently induce pin1-like phenotypes[1] | Low; inefficiently induces pin1-like phenotypes[1] |
| Half-Saturation (Corn Coleoptiles) | ~1 x 10⁻⁷ M[6] | ~5 x 10⁻⁷ M[6] |
| Effect on Rooting (Crassulaceae) | Did not inhibit adventitious root formation[8][9] | Completely inhibited adventitious root formation[8][9] |
| Effect on Stem Swelling | Induces conspicuous swelling only at the site of application[8][10] | Induces swelling along the entire internode above the application site[8][10] |
One of the most illustrative examples of their differential effects comes from studies on stem swelling and rooting in succulent plants like Bryophyllum calycinum. When NPA is applied in a lanolin paste to an internode, it induces localized swelling only in the treated area.[8][10] This indicates that NPA's effect is constrained to where it is applied, blocking the efflux of endogenous auxin and causing it to accumulate locally. In contrast, a similar application of TIBA induces swelling along the entire internode above the point of application.[8][10] This demonstrates that TIBA is transported acropetally (upward) in the shoot, inhibiting auxin transport along its path and causing a more widespread accumulation of auxin.
Similarly, in rooting experiments on cuttings of several Crassulaceae species, TIBA and another inhibitor, morphactin, completely prevented root formation, whereas NPA had no inhibitory effect.[8][9] This suggests that the specific protein interactions targeted by TIBA are critical for adventitious root development in these species, while the NPA-targeted pathway is less so.
Experimental Protocols and Practical Considerations
The choice between NPA and TIBA must be guided by the experimental question. If the goal is to create a highly localized and potent blockade of auxin efflux to study a specific developmental event (e.g., leaf initiation), NPA is often the superior choice.[11] If the objective is to induce a more systemic reduction in polar transport or to study a process where TIBA has a known, distinct effect, then it becomes the compound of choice.
Protocol 1: Root Gravitropism Assay in Arabidopsis thaliana
This assay is a classic method to quantify the effects of PAT inhibitors. Disruption of polar auxin transport in the root tip prevents the establishment of a differential auxin gradient necessary for gravitropic curvature.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Petri dishes (square, 100x100 mm)
-
Stock solutions of NPA or TIBA (e.g., 10 mM in DMSO)
-
Growth chamber (22°C, 16h light/8h dark)
-
Scanner and image analysis software (e.g., ImageJ)
Methodology:
-
Plate Preparation: Prepare MS agar medium and autoclave. Once cooled to ~55°C, add NPA or TIBA from stock solutions to achieve desired final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is constant across all plates, including the control (typically ≤ 0.1%).
-
Seed Sterilization and Plating: Surface sterilize seeds (e.g., 70% ethanol for 1 min, 20% bleach for 10 min, rinse 4x with sterile water). Resuspend in sterile 0.1% agar and stratify at 4°C for 2-3 days.
-
Germination: Sow seeds in a line on the surface of the prepared plates. Place plates vertically in a growth chamber for 4-5 days to allow for germination and initial root growth.
-
Gravitropic Stimulation: Turn the plates 90 degrees to reorient the direction of gravity relative to the roots.
-
Data Acquisition: Return plates to the growth chamber for 24-48 hours. Remove plates and scan them at high resolution.
-
Analysis: Using ImageJ or similar software, measure the angle of curvature of each root relative to the new gravity vector. Calculate the average angle and standard deviation for each treatment. A dose-dependent decrease in the curvature angle indicates inhibition of polar auxin transport.
Causality and Controls: The inclusion of a solvent control (DMSO only) is critical to ensure that the observed effects are due to the inhibitor and not the solvent. A range of concentrations is used to establish a dose-response curve. The expected result is that both NPA and TIBA will inhibit the gravitropic response, but their IC₅₀ values (the concentration causing 50% inhibition) may differ.[6]
dot
Caption: Workflow for a root gravitropism assay to test PAT inhibitors.
Practical Considerations: Solubility and Stability
Both NPA and TIBA are typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol to create concentrated stock solutions.[12] These stocks should be stored at -20°C to ensure long-term stability. When preparing working solutions in aqueous buffers or growth media, it is crucial to ensure the final solvent concentration is low (e.g., <0.5%) to avoid solvent-induced artifacts.[12] The pH of the medium can also influence the uptake and efficacy of these weak organic acids.[4] For instance, NPA uptake is more efficient at a lower, more acidic pH (e.g., 5.5) where more of the molecule is in its protonated, membrane-permeable state.[4]
Conclusion
N-1-Naphthylphthalamic acid and 2,3,5-triiodobenzoic acid, while both powerful inhibitors of polar auxin transport, are not interchangeable. NPA acts as a highly potent, localized, non-competitive inhibitor by targeting a regulatory complex of the auxin efflux machinery. TIBA functions as a mobile, competitive inhibitor that is itself a substrate for the transport system. This fundamental difference in their mode of action leads to distinct physiological outcomes. A thorough understanding of these differences is paramount for the design of rigorous experiments and the accurate interpretation of results, allowing researchers to more precisely dissect the role of auxin gradients in shaping the plant form.
References
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Teale, W., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 303-312. [Link]
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Saniewski, M., Ueda, J., & Miyamoto, K. (2017). Differential effects of N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA) on auxin control of swelling of the shoots of Bryophyllum calycinum Salisb. Acta Agrobotanica, 70(3). [Link]
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Saniewski, M., et al. (2017). Differential effects of N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA) on... AGRO, 70(3), 1723. [Link]
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Thomson, K. S., Hertel, R., Müller, S., & Tavares, J. E. (1973). 1-N-naphthylphthalamic acid and 2,3,5-triiodobenzoic acid: In-vitro binding to particulate cell fractions and action on auxin transport in corn coleoptiles. Planta, 109(4), 337-352. [Link]
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Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 118(1), e2020857118. [Link]
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Maan, A. C., Kühnel, B., Beukers, J. J., & Libbenga, K. R. (1985). Naphthylphthalamic acid-binding sites in cultured cells from Nicotiana tabacum. Planta, 164(1), 69-74. [Link]
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Hertel, R. (1973). 1-N-naphthylphthalamic acid and 2,3,5-triiodobenzoic acid: In-vitro binding to particulate cell fractions and action on auxin transport in corn coleoptiles. Planta, 109, 337-352. [Link]
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Saniewski, M., et al. (2017). Differential effects of N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA) on auxin control of swelling of the shoots of Bryophyllum calycinum Salisb. Semantic Scholar. [Link]
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Teale, W. (2017). Review: Naphthylphthalamic acid and the mechanism of polar auxin transport ($). Plantae. [Link]
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Cox, D. N., & Muday, G. K. (1994). NPA binding activity is peripheral to the plasma membrane and is associated with the cytoskeleton. The Plant Cell, 6(11), 1589-1600. [Link]
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Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. PubMed. [Link]
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Saniewski, M., et al. (2017). The effect of TIBA, morphactin IT 3456 and NPA on rooting of cuttings of Kalanchoe blossfeldiana. ResearchGate. [Link]
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Marasek-Ciołakowska, A., et al. (2021). Effect of NPA and TIBA on polar auxin transport in stem segments of B. calycinum. ResearchGate. [Link]
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Wójcik, M., et al. (2022). The Effect of TIBA and NPA on Shoot Regeneration of Cannabis sativa L. Epicotyl Explants. Plants, 11(21), 2947. [Link]
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Bernasconi, P., et al. (1996). The N-1-Naphthylphthalamic Acid-Binding Protein Is an Integral Membrane Protein. Plant Physiology, 111(2), 427-432. [Link]
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Khan, I., et al. (2023). Plant-Derived Smoke Mitigates the Inhibitory Effects of the Auxin Inhibitor 2,3,5-Triiodo Benzoic Acid (TIBA) by Enhancing Root Architecture and Biochemical Parameters in Maize. Plants, 12(14), 2623. [Link]
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Scanlon, M. J., & Freeling, M. (2003). The polar auxin transport inhibitor N-1-naphthylphthalamic acid disrupts leaf initiation, KNOX protein regulation, and formation of leaf margins in maize. Plant Physiology, 133(2), 597-605. [Link]
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Reed, R. C., et al. (1998). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. Plant Physiology, 118(4), 1369-1378. [Link]
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Saniewski, M., et al. (2017). The effect of NPA (0.2%), TIBA (0.5%), and IAA (0.1%) applied to the... ResearchGate. [Link]
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Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 118(1). [Link]
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Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PNAS. [Link]
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Assessing the Genotoxicity of N-1-Naphthylphthalimide: A Comparative In Vitro Guide
This guide provides a comprehensive framework for evaluating the genotoxic potential of the chemical compound N-1-Naphthylphthalimide. In the landscape of drug development and chemical safety assessment, determining a compound's effect on genetic material is a critical step. Genotoxicity can lead to mutations and has been associated with the development of cancer and other hereditary diseases.[1][2] This document outlines a battery of standard in vitro assays designed to provide a robust and multifaceted assessment of the genotoxic risk of this compound.
For the purpose of this guide, we will explore a trio of widely accepted in vitro genotoxicity assays: the Bacterial Reverse Mutation Assay (Ames Test), the In Vitro Micronucleus Assay, and the Single Cell Gel Electrophoresis (Comet) Assay.[1][3] This multi-test approach is essential as no single assay can detect all mechanisms of genotoxicity.[2][4] The methodologies described herein are grounded in established protocols and OECD guidelines to ensure scientific rigor and regulatory relevance.[5][6]
Understanding this compound
A Multi-Endpoint Approach to Genotoxicity Assessment
A robust assessment of genotoxicity involves examining multiple endpoints, including gene mutations, chromosomal damage (both structural and numerical), and primary DNA damage. The selected assays in this guide are designed to cover these critical areas.
-
Ames Test: Detects gene mutations (point mutations and frameshift mutations) in bacteria.[9][10]
-
In Vitro Micronucleus Assay: Identifies agents that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).[4][11]
-
Comet Assay: Measures primary DNA damage, specifically single and double-strand breaks in individual cells.[12][13]
A key consideration in in vitro genotoxicity testing is the metabolic activation of the test compound. Some chemicals are not genotoxic themselves but are converted to genotoxic metabolites by liver enzymes.[14][15] Therefore, all assays should be conducted both with and without an exogenous metabolic activation system, typically a rat liver S9 fraction.[14][16]
Experimental Design and Methodologies
Part 1: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screening assay for mutagenicity.[9][10][14] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[9] The assay measures the ability of a test compound to cause mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.[9]
Experimental Workflow: Ames Test
Caption: Workflow for the Ames Test.
Protocol:
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[5]
-
Metabolic Activation: Prepare a metabolic activation system using a liver post-mitochondrial fraction (S9) from rats pre-treated with an enzyme inducer.
-
Exposure: In separate tubes for each concentration and control, combine the bacterial culture, the test compound (this compound), and either the S9 mix or a buffer (for the non-activated condition).[17]
-
Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates.[17]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[17]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Part 2: In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage.[18][19] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[11][18] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[11][18]
Experimental Workflow: In Vitro Micronucleus Assay
Caption: Workflow for the In Vitro Micronucleus Assay.
Protocol:
-
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human lymphoblastoid TK6 cells.[19][20]
-
Treatment: Expose the cells to various concentrations of this compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).[19]
-
Cytokinesis Block: After treatment, add cytochalasin B to the culture medium. This inhibits cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.[11][18]
-
Incubation: Incubate the cells for a period equivalent to 1.5 to 2 normal cell cycle lengths to allow for the expression of micronuclei.[21]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[19]
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[18] A significant, dose-dependent increase in micronucleated cells indicates genotoxicity.
Part 3: Single Cell Gel Electrophoresis (Comet) Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13] When lysed and subjected to electrophoresis, the DNA from a damaged cell migrates away from the nucleus, forming a "comet" shape.[12] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[12]
Experimental Workflow: Comet Assay
Caption: Workflow for the Comet Assay.
Protocol:
-
Cell Preparation and Treatment: Prepare a single-cell suspension and expose the cells to this compound at various concentrations.
-
Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[22]
-
Electrophoresis: Place the slides in an electrophoresis chamber filled with an alkaline or neutral buffer and apply an electric field.[22]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Scoring: Use image analysis software to quantify the amount of DNA in the comet tail, which is a measure of DNA damage. A dose-dependent increase in tail intensity or tail moment indicates DNA damage.
Comparative Data Presentation (Hypothetical)
The following tables present hypothetical data to illustrate how the results for this compound could be compared against negative and positive controls.
Table 1: Hypothetical Results of the Ames Test
| Treatment Group | Concentration (µ g/plate ) | -S9 Revertants/Plate (Mean ± SD) | +S9 Revertants/Plate (Mean ± SD) |
| Negative Control | 0 | 25 ± 5 | 30 ± 6 |
| This compound | 10 | 28 ± 4 | 35 ± 7 |
| 50 | 32 ± 6 | 75 ± 10* | |
| 100 | 35 ± 5 | 150 ± 20 | |
| Positive Control | - | 250 ± 30 | 300 ± 40** |
* p < 0.05, ** p < 0.01 compared to negative control
Table 2: Hypothetical Results of the In Vitro Micronucleus Assay
| Treatment Group | Concentration (µM) | -S9 % Micronucleated Cells (Mean ± SD) | +S9 % Micronucleated Cells (Mean ± SD) |
| Negative Control | 0 | 1.5 ± 0.5 | 1.8 ± 0.6 |
| This compound | 1 | 1.7 ± 0.4 | 2.0 ± 0.5 |
| 5 | 2.0 ± 0.6 | 4.5 ± 1.0* | |
| 10 | 2.2 ± 0.5 | 8.0 ± 1.5 | |
| Positive Control | - | 15.0 ± 2.5 | 20.0 ± 3.0** |
* p < 0.05, ** p < 0.01 compared to negative control
Table 3: Hypothetical Results of the Comet Assay
| Treatment Group | Concentration (µM) | % Tail DNA (Mean ± SD) |
| Negative Control | 0 | 5.0 ± 1.5 |
| This compound | 1 | 6.2 ± 1.8 |
| 5 | 15.5 ± 3.0* | |
| 10 | 25.0 ± 4.5 | |
| Positive Control | - | 45.0 ± 5.0 |
* p < 0.05, ** p < 0.01 compared to negative control
Interpretation of Results and Concluding Remarks
Based on the hypothetical data presented:
-
Ames Test: this compound does not appear to be mutagenic in the absence of metabolic activation. However, with the addition of the S9 mix, there is a significant, dose-dependent increase in revertant colonies, suggesting that one or more of its metabolites are mutagenic.
-
In Vitro Micronucleus Assay: Similar to the Ames test, a genotoxic effect is observed only in the presence of metabolic activation, indicating that metabolites of this compound may cause chromosomal damage.
-
Comet Assay: The results show a clear dose-dependent increase in DNA strand breaks, indicating that this compound itself can cause primary DNA damage.
In this hypothetical scenario, the collective evidence from the three assays suggests that this compound has genotoxic potential. The positive result in the Comet Assay indicates it can directly damage DNA, while the Ames and Micronucleus assays suggest its metabolites are mutagenic and clastogenic/aneugenic.
This guide provides a structured approach to assessing the in vitro genotoxicity of this compound. A thorough evaluation using this battery of tests is crucial for a comprehensive understanding of its safety profile and for making informed decisions in the context of drug development or chemical risk assessment.
References
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
- Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol.
- The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. (2025).
- Comet Assay Protocol. (2015). McGill University.
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
- Mammalian Cell In Vitro Micronucleus Assay.
- Ames Test Protocol. (2025).
- USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES. U.S. Geological Survey.
- The Comet Assay: A Straight Way to Estimate Geno-Toxicity. (2023).
- Ames test. Wikipedia.
- Measuring DNA modifications with the comet assay: a compendium of protocols. (2021).
- Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (2021). GOV.UK.
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- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
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Benchmarking N-1-Naphthylphthalimide-based sensors against existing technologies
For researchers, scientists, and professionals in drug development, the precise and reliable detection of specific analytes is paramount. This guide provides an in-depth technical comparison of a versatile class of fluorescent chemosensors, N-1-Naphthylphthalimide-based sensors, against established technologies for the detection of critical analytes: pH and heavy metal ions. By examining the fundamental mechanisms, performance metrics, and practical considerations, this document aims to equip you with the necessary insights to make informed decisions for your analytical needs.
Introduction to this compound-Based Sensors
This compound and its derivatives have emerged as a powerful class of fluorescent probes. Their core structure, characterized by a planar and electron-deficient naphthalimide moiety, provides a robust scaffold with excellent photostability and a high fluorescence quantum yield. The true strength of these sensors lies in their tunable optical properties, which can be readily modified through chemical synthesis to create highly selective and sensitive probes for a wide array of analytes.[1][2]
The sensing mechanism of these compounds often relies on well-understood photophysical processes such as Photo-Induced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).[3] This allows for the rational design of sensors that exhibit a distinct change in their fluorescence (e.g., "turn-on," "turn-off," or ratiometric shift) upon binding to a target analyte.
Benchmarking Against Existing Technologies
This guide will focus on two key application areas where this compound-based sensors have shown significant promise: pH sensing and heavy metal ion detection. We will compare their performance against the current gold-standard technologies in each field.
Part 1: pH Sensing
Accurate pH measurement is critical in numerous biological and chemical processes, from monitoring cellular health to controlling reaction conditions. While traditional methods like glass electrodes are widely used, they have limitations in certain applications, particularly in biological imaging.
This compound-Based pH Sensors
These sensors are designed to exhibit pH-dependent fluorescence. The underlying principle often involves the protonation or deprotonation of a functional group attached to the naphthalimide fluorophore, which in turn modulates the PET or ICT process, leading to a change in fluorescence intensity or wavelength.[4][5]
Mechanism of a Typical this compound-Based pH Sensor (PET-based):
Caption: PET-based pH sensing mechanism of a this compound sensor.
Performance Characteristics of Selected this compound pH Sensors:
| Sensor | pKa | pH Range | Key Features | Reference |
| SM3-based film (P3) | 7.01 | ~6.0 - 8.0 | Suitable for extracellular pH monitoring. | [6] |
| SM1 | ~5.9 | 4.5 - 7.5 | Intracellular lysosome imaging. | [6] |
| TRapH | 4.6 | ~3.0 - 6.0 | Ratiometric, cell-permeable for tracking intracellular pH dynamics. | [7] |
| N-allyl-4-(4'-N,N-dioctylpropionamide-acetamido-piperazinyl)-1,8-naphthalimide | - | 2.21 - 4.35 | For strongly acidic environments. | [8] |
Existing Technologies for pH Sensing
2',7'-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is a widely used fluorescent pH indicator, particularly for intracellular measurements.[9]
Performance Characteristics of BCECF:
| Sensor | pKa | pH Range | Key Features | Reference |
| BCECF | 6.97 | ~6.0 - 8.0 | Ratiometric, widely used for intracellular pH, but can suffer from photobleaching. | [9] |
The glass electrode is the most common type of pH sensor, relying on the potential difference across a thin glass membrane that is sensitive to H+ ions.
Performance Characteristics of Glass Electrode pH Sensors:
| Sensor Type | Operating Principle | Advantages | Disadvantages |
| Glass Electrode | Potentiometric | High accuracy and reliability, wide pH range. | Fragile, requires frequent calibration, not suitable for in-situ biological imaging. |
Comparative Analysis
| Feature | This compound Sensors | BCECF | Glass Electrode |
| Sensing Principle | Fluorescence (PET, ICT) | Fluorescence | Potentiometric |
| Application | Extracellular & Intracellular imaging | Primarily intracellular imaging | General laboratory use |
| pH Range | Tunable (acidic to basic) | Near-neutral | Wide range |
| Photostability | Generally high | Moderate | Not applicable |
| Cytotoxicity | Generally low | Low | Not applicable |
| Invasiveness | Non-invasive for imaging | Non-invasive for imaging | Invasive |
| Cost | Moderate | Moderate | Low to moderate |
Expertise & Experience Insights: The choice between these technologies is highly application-dependent. For real-time, non-invasive monitoring of intracellular pH dynamics, particularly in acidic organelles, this compound-based sensors offer significant advantages due to their tunability and high photostability.[1] While BCECF is a reliable workhorse for near-neutral intracellular pH, its susceptibility to photobleaching can be a limiting factor in long-term imaging experiments.[9] For bulk solution measurements where precision and accuracy are paramount, the glass electrode remains the undisputed standard.
Part 2: Heavy Metal Ion Detection
The detection of heavy metal ions is crucial for environmental monitoring and toxicology due to their high toxicity even at trace levels.
This compound-Based Heavy Metal Sensors
These sensors are designed with specific chelating moieties that selectively bind to target metal ions. This binding event disrupts the fluorophore's electronic state, leading to a detectable change in fluorescence.
Mechanism of a Typical this compound-Based Metal Ion Sensor:
Caption: "Turn-off" sensing of a metal ion by a this compound sensor.
Performance Characteristics of Selected this compound Heavy Metal Sensors:
| Sensor | Target Ion | Limit of Detection (LOD) | Key Features | Reference |
| BUDIN | Cu2+ | 17 nM | Ratiometric and colorimetric response. | [10] |
| NF-SiO2 | Cu2+ | 150 nM | Bifunctional for detection and adsorption. | [4] |
| Pillar[10]arene-based | Cu2+ | 185 nM | Ratiometric fluorescent response. | [11] |
| HL | Hg2+ | 0.26 µM | "Turn-on" fluorescence enhancement. | [12] |
| NPA-Cu2+ system | Glyphosate (via Cu2+ displacement) | 1.87 µM | "Turn-on" fluorescence response. | [6] |
Existing Technologies for Heavy Metal Ion Detection
AAS is a well-established technique for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state.[13]
Performance Characteristics of AAS:
| Technique | Typical LOD | Advantages | Disadvantages |
| Flame AAS | ppm | Cost-effective, easy to use. | Lower sensitivity, single-element analysis. |
| Graphite Furnace AAS | ppb | High sensitivity. | Slower analysis time. |
ICP-OES and ICP-MS are powerful multi-element analysis techniques that use an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element.[14]
Performance Characteristics of ICP-OES/MS:
| Technique | Typical LOD | Advantages | Disadvantages |
| ICP-OES | ppb | Multi-element analysis, high throughput. | Higher cost than AAS, spectral interferences. |
| ICP-MS | ppt | Extremely high sensitivity, multi-element analysis. | High cost, matrix effects can be an issue. |
Comparative Analysis
| Feature | This compound Sensors | AAS | ICP-OES/MS |
| Sensing Principle | Fluorescence | Atomic Absorption | Atomic Emission/Mass Spectrometry |
| Application | In-situ, real-time monitoring, bio-imaging | Routine quantitative analysis | High-throughput, ultra-trace analysis |
| Selectivity | High (tunable) | High | Very High |
| Sensitivity | nM to µM | ppm to ppb | ppb to ppt |
| Portability | High | Low | Low |
| Cost | Low to moderate | Moderate | High |
| Sample Prep. | Minimal | Often requires digestion | Requires digestion |
Expertise & Experience Insights: this compound-based sensors offer a compelling alternative to traditional spectroscopic methods, particularly for applications requiring portability, real-time monitoring, and the ability to perform measurements in complex biological matrices without extensive sample preparation.[15] While they may not currently match the ultra-low detection limits of ICP-MS for all metals, their ease of use and low cost make them ideal for initial screening and on-site analysis. For regulatory compliance and comprehensive elemental analysis, AAS and ICP-OES/MS remain the industry standards due to their established protocols and exceptional sensitivity.[16]
Experimental Protocols
Protocol 1: Evaluation of a Fluorescent pH Sensor
This protocol outlines the steps to characterize the pH-dependent fluorescence of a novel this compound-based sensor.
Workflow for Fluorescent pH Sensor Evaluation:
Caption: Workflow for characterizing a fluorescent pH sensor.
Step-by-Step Methodology:
-
Prepare a stock solution of the this compound-based pH sensor (e.g., 1 mM in DMSO).
-
Prepare a series of buffer solutions with a range of pH values that encompass the expected pKa of the sensor (e.g., Britton-Robinson buffer).
-
To a cuvette containing a specific pH buffer, add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the UV-Vis absorption and fluorescence emission spectra of the solution.
-
Repeat steps 3 and 4 for each buffer solution.
-
Plot the fluorescence intensity at the emission maximum against the pH of the buffer solutions.
-
Fit the data to a sigmoidal curve to determine the pKa of the sensor.
-
(Optional) Photostability Test: Expose a solution of the sensor at a fixed pH to continuous excitation light and monitor the fluorescence intensity over time. Compare the photobleaching rate to a standard probe like BCECF.[7]
-
(Optional) Cytotoxicity Assay: Use a standard assay (e.g., MTT) to evaluate the effect of the sensor on the viability of a relevant cell line.[1]
Protocol 2: Standard Method for Heavy Metal Analysis using AAS
This protocol provides a general outline for the determination of heavy metal concentrations in a water sample using Flame Atomic Absorption Spectroscopy (FAAS).[17][18]
Workflow for AAS Analysis of Heavy Metals:
Caption: General workflow for heavy metal analysis by AAS.
Step-by-Step Methodology:
-
Sample Collection: Collect the water sample in a clean, acid-washed container. Preserve the sample by adding nitric acid to a pH < 2.
-
Sample Preparation (Digestion): Transfer a known volume of the sample to a digestion vessel. Add concentrated nitric acid and heat the sample to digest the organic matter and dissolve the metals.[18]
-
Preparation of Standards: Prepare a series of standard solutions of the target metal ion with known concentrations.
-
Instrument Setup: Install the appropriate hollow cathode lamp for the element of interest in the AAS instrument. Set the wavelength and other instrumental parameters according to the manufacturer's recommendations.
-
Calibration: Aspirate the blank and standard solutions into the flame and record their absorbance. Generate a calibration curve by plotting absorbance versus concentration.
-
Sample Analysis: Aspirate the digested sample into the flame and record its absorbance.
-
Quantification: Determine the concentration of the metal ion in the sample using the calibration curve.
Conclusion
This compound-based sensors represent a significant advancement in the field of chemical sensing. Their high sensitivity, selectivity, and adaptability make them a powerful tool for researchers in various disciplines. While they may not replace traditional methods like AAS and ICP-MS for all applications, they offer a compelling solution for real-time, in-situ analysis, and biological imaging, where conventional techniques are often impractical. The continued development of these versatile sensors promises to open up new avenues for scientific discovery and diagnostics.
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A Researcher's Guide to the Structure-Activity Relationship of N-1-Naphthylphthalimide Analogs for Anticancer Drug Discovery
Abstract: The phthalimide and naphthalimide scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with potent biological activities, particularly in oncology.[1][2] The N-1-Naphthylphthalimide framework represents a unique hybrid, merging the structural features of both pharmacophores. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, comparing their potential efficacy based on available data from related analogs. We will delve into the mechanistic underpinnings of their anticancer effects, present comparative data against established benchmarks, and provide detailed, self-validating experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the chemical space of these promising molecules.
Core Scaffold and Mechanistic Landscape
The this compound scaffold combines the isoindoline-1,3-dione of phthalimide with a bulky, planar naphthyl group directly attached to the nitrogen atom. This unique arrangement suggests several potential mechanisms of action, primarily extrapolated from studies on its parent naphthalimide and phthalimide structures.
Primary Hypothesized Mechanisms of Action:
-
DNA Intercalation and Topoisomerase Inhibition: The rigid, planar aromatic core of the naphthalimide moiety is a classic DNA intercalator.[3] This structural feature allows the molecule to insert itself between DNA base pairs, disrupting the DNA helical structure.[4] This interference can inhibit the activity of crucial enzymes like topoisomerase II, which is vital for DNA replication and cell division, thereby halting the proliferation of cancer cells.[3] Several potent naphthalimide-based anticancer agents, such as Amonafide and Mitonafide, operate through this mechanism.[2][4]
-
Tubulin Polymerization Inhibition: Certain phthalimide derivatives have been identified as potent inhibitors of tubulin polymerization.[5][6] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.[6] By disrupting microtubule dynamics, these agents can induce a G2/M phase cell cycle arrest, leading to apoptosis in rapidly dividing cancer cells.[7] The this compound structure could potentially bind to the colchicine site on β-tublin, a known target for many small molecule inhibitors.[6][8]
The specific mechanism for a given this compound analog will likely depend on the substitution patterns on both the phthalimide and naphthyl rings, which dictate the molecule's electronics, sterics, and target affinity.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs can be finely tuned by chemical modifications at several key positions. The following analysis synthesizes SAR insights from extensive research on related naphthalimide and phthalimide derivatives.[9][10]
Caption: Key SAR insights for the this compound scaffold.
Modifications on the Naphthyl Ring
The substitution pattern on the 1,8-naphthalimide ring system is a primary determinant of anticancer potency.[11]
-
Amino or Nitro Groups: Introducing electron-withdrawing groups like nitro (-NO2) or electron-donating amino (-NH2) groups at the 3- or 4-positions of the naphthalimide ring significantly influences activity.[11] These substitutions can modulate the molecule's ability to intercalate into DNA and may also introduce new hydrogen bonding opportunities with target enzymes.[11]
-
Side Chains: While the core topic is a direct N-naphthyl linkage, it is crucial to note that in many potent naphthalimide drugs like Amonafide, a side chain is attached to the imide nitrogen.[4] The nature of this chain (e.g., polyamines) is critical for DNA affinity and cellular uptake.[4] For this compound, substitutions on the naphthyl ring itself must compensate for the absence of this side chain.
-
Heterocyclic Fusions: Fusing heterocyclic rings (e.g., thiazole) to the naphthalimide skeleton has been shown to produce compounds with better activity than Amonafide.[7] Larger planar structures generally correlate with stronger DNA intercalation ability.[4]
Modifications on the Phthalimide Ring
While less explored for direct anticancer activity compared to the naphthalimide ring, the phthalimide moiety offers opportunities to refine pharmacological properties.[12]
-
Halogenation: Introduction of fluorine atoms onto the phthalimide ring has been shown to yield potent tubulin polymerization inhibitors.[5] For example, a 4,7-difluoro-substituted phthalimide analog demonstrated activity comparable to known inhibitors like colchicine.[5]
-
Solubility and Pharmacokinetics: Substitutions on the phthalimide ring can be used to improve water solubility and modulate metabolic stability, which are critical factors for drug development.[13]
Comparative Performance Data
To contextualize the potential of this compound analogs, it is essential to compare their efficacy with related compounds and standard chemotherapeutic agents. The table below summarizes in vitro antiproliferative data for various naphthalimide derivatives against several human cancer cell lines.
| Compound ID | Description | Cancer Cell Line | IC50 (µM) | Reference |
| 5e | 1,8-naphthalimide linked to 1,2,3-triazole | H1975 (Lung) | 16.56 | [3] |
| 5b | Naphthalimide with disulfide bond | Hela (Cervical) | 3.64 | [14] |
| 5f | Naphthalimide with disulfide bond | Hela (Cervical) | 3.67 | [14] |
| 5i | Naphthalimide with disulfide bond | Hela (Cervical) | 3.57 | [14] |
| 5i | Naphthalimide with disulfide bond | A549 (Lung) | 5.50 | [14] |
| 1 | 3-Nitro-1,8-naphthalimide derivative | A549 (Lung) | ~3.0 | [11] |
| 7 | 1,8-naphthalimide with tertiary nitrogen | A549 (Lung) | ~3.0 | [11] |
| 5-Fluorouracil | Positive Control | Hela (Cervical) | >10 (approx.) | [14] |
| Amonafide | Clinical Candidate | Various | Varies | [4][7] |
Analysis of Performance: The data clearly indicate that novel naphthalimide derivatives can exhibit potent anticancer activity, often surpassing that of the standard drug 5-Fluorouracil.[14] Compounds 5b, 5f, and 5i , for instance, show excellent low-micromolar activity against Hela cells.[14] Similarly, compounds 1 and 7 are highly active against the A549 lung cancer cell line.[11] These findings underscore the therapeutic potential of the naphthalimide scaffold and provide a strong rationale for the synthesis and evaluation of novel this compound analogs, which may combine these potent properties with unique structural features.
Experimental Protocols & Workflows
Advancing the study of this compound analogs requires robust and reproducible experimental methods. Below are a generalized synthesis protocol and a detailed, self-validating protocol for assessing antiproliferative activity.
General Synthesis of N-1-(4-methoxynaphthyl)phthalimide
This protocol describes a standard condensation reaction to form the imide bond. The choice of a methoxy-substituted naphthylamine is illustrative; other substituted naphthylamines can be used to generate a library of analogs.
Step-by-Step Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, combine phthalic anhydride (1.0 eq) and 4-methoxy-1-naphthylamine (1.0 eq).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The acetic acid serves as both a solvent and a catalyst for the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Pour the cooled mixture into 100 mL of ice-cold water to ensure complete precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water (3 x 20 mL) and then with a small amount of cold ethanol (1 x 10 mL) to remove residual acetic acid and unreacted starting materials.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-1-(4-methoxynaphthyl)phthalimide.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549 or Hela) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Controls (Self-Validation):
-
Negative Control: Add medium with 0.5% DMSO (vehicle) to a set of wells. This represents 100% cell viability.
-
Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin at 10 µM) to another set of wells. This validates the assay's ability to detect a cytotoxic effect.
-
Blank Control: Add medium without cells to a set of wells to measure background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: High-level workflow for the discovery of this compound anticancer agents.
Conclusion and Future Directions
The this compound scaffold is a compelling starting point for the development of novel anticancer agents. The extensive body of research on its parent structures provides a clear and logical roadmap for SAR exploration.[9][12] Evidence suggests that strategic substitution on the naphthyl ring with electron-modulating groups can confer potent DNA intercalating and topoisomerase-inhibiting activity, while modifications on the phthalimide ring could introduce tubulin polymerization inhibition as a secondary or primary mechanism.[5][11]
Future research should focus on synthesizing a focused library of this compound analogs with diverse substitutions on both aromatic systems. A systematic evaluation of these compounds against a panel of cancer cell lines, followed by detailed mechanistic studies (e.g., tubulin polymerization and DNA binding assays) for the most potent hits, will be crucial to validate the therapeutic potential of this chemical class. Comparing lead compounds against clinical candidates like Amonafide will provide the necessary benchmarks to justify further preclinical development.
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A Senior Scientist's Guide to Verifying the N-1-Naphthylphthalamic Acid (NPA) Binding Site on Plant Auxin Transporters
For decades, N-1-Naphthylphthalamic acid (NPA) has been an indispensable chemical tool in plant biology, instrumental in dissecting the complex process of polar auxin transport that governs nearly every aspect of plant growth and development.[1][2] By inhibiting this directional flow of the hormone auxin, NPA has helped reveal the fundamental roles of the two major classes of auxin efflux carriers: the PIN-FORMED (PIN) proteins and the ATP-binding cassette B (ABCB)/P-glycoprotein (PGP) transporters.[2][3]
However, the precise molecular mechanism of NPA action—specifically, where it binds on these transporters—has been a subject of intense investigation and debate.[1][2][4] Is the binding direct or indirect? Does it bind to one or multiple sites? Answering these questions is critical not only for interpreting past research but also for designing future experiments and potentially developing novel agrochemicals.
This guide provides a comprehensive comparison of the state-of-the-art methodologies used to identify and validate the NPA binding site on auxin transporters. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the strategic reasoning behind experimental choices, ensuring a robust, self-validating approach to this complex molecular question.
Section 1: The Prime Suspects: NPA's Molecular Targets
The prevailing consensus is that NPA exerts its potent inhibitory effects by interacting with the cellular machinery responsible for auxin efflux.[4][5][6] The two primary families of proteins implicated are:
-
PIN-FORMED (PIN) Proteins: These are secondary transporters that are key to establishing the directionality of auxin flow due to their often polar localization on the plasma membrane.[1][2] Recent structural biology breakthroughs have provided compelling evidence that PINs are a bona fide, direct target of NPA.[7][8][9] Structural studies show that NPA binds within the central transport channel of PINs, locking the protein in an inward-facing conformation that prevents the conformational changes necessary for auxin efflux.[7][9]
-
ABCB/PGP Transporters: These primary transporters also contribute significantly to auxin efflux and overall auxin homeostasis.[3][10] Several studies have demonstrated that ABCB proteins, such as ABCB1 and ABCB19, function as NPA-binding proteins and that NPA can inhibit their transport activity.[10] Some evidence suggests that NPA may disrupt the interaction between ABCBs and their regulatory partners, like the immunophilin-like protein TWD1/FKBP42.[4][10]
The challenge for researchers lies in definitively proving where NPA binds and distinguishing between high- and low-affinity binding sites that correlate with the physiological inhibition of auxin transport.[2][4]
Section 2: The Investigator's Toolkit: Core Methodologies for Binding Site Verification
This classical biochemical technique is foundational for quantifying the interaction between a ligand and its receptor.[11][12][13] It directly measures binding affinity (Kd) and receptor density (Bmax).
Causality & Principle: The assay relies on a radiolabeled version of the ligand (e.g., [³H]-NPA), which is incubated with a biological preparation containing the target transporter (e.g., isolated plant plasma membranes or membranes from heterologous systems expressing the protein).[14][15] By separating the bound from the free radioligand, one can quantify the interaction. In competitive binding assays, an unlabeled compound (the "competitor," such as NPA itself or other inhibitors) is used to displace the radioligand, allowing the determination of its inhibitory constant (Ki).[11]
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive [³H]-NPA Binding Assay
-
Membrane Preparation: Homogenize plant tissue (e.g., 7-day-old Arabidopsis seedlings) or cultured cells in ice-cold lysis buffer.[16] Perform differential centrifugation to isolate a microsomal fraction enriched in plasma membranes.[16] Resuspend the final pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate reactions for each condition:
-
Total Binding: Membranes, [³H]-NPA (e.g., 2-5 nM), and assay buffer.
-
Non-specific Binding (NSB): Membranes, [³H]-NPA, and a high concentration of unlabeled NPA (e.g., 10-100 µM).
-
Competition: Membranes, [³H]-NPA, and varying concentrations of the unlabeled test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[15]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.[16]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[16]
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[15]
-
Data Analysis: Calculate specific binding by subtracting the average NSB counts from the total and competitor counts.[15] Plot the specific binding against the log concentration of the competitor to generate a competition curve and determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.[16]
Trustworthiness & Validation: The key to a trustworthy assay is the clear distinction between total and non-specific binding. A low NSB (typically <20% of total binding) and a monophasic competition curve are indicative of specific, saturable binding to a single class of sites. Using knockout mutants (e.g., abcb1, pin1) can validate the target, as membranes from these mutants should show reduced specific [³H]-NPA binding.[10][17]
This powerful technique aims to identify the binding protein and even the specific amino acid residues at the binding site by creating a permanent, covalent bond.[18]
Causality & Principle: A photo-reactive analog of the ligand is synthesized (e.g., 5'-azido-NPA).[19] This probe is designed to bind to the target protein in the same way as the original ligand. Upon exposure to UV light, the azido group becomes a highly reactive nitrene, which forms a covalent bond with the nearest amino acid residues within the binding pocket.[19][20] The covalently labeled protein can then be isolated and identified using techniques like mass spectrometry.
Experimental Workflow: Photoaffinity Labeling
Caption: Workflow for photoaffinity labeling and binding site identification.
Detailed Protocol: Photoaffinity Labeling with Azido-NPA
-
Probe Synthesis: Synthesize a tritiated, photolabile NPA analogue, such as 5'-azido-[3,6-³H₂]NPA ([³H₂]N₃NPA).[19]
-
Binding: Incubate isolated plasma membrane vesicles with [³H₂]N₃NPA in the dark to allow for equilibrium binding.[19] For competition experiments, pre-incubate membranes with excess unlabeled NPA or other inhibitors before adding the probe.[19]
-
Photocrosslinking: Expose the samples to UV light (e.g., 300 nm) for a short duration (seconds to minutes) to activate the azido group and induce covalent crosslinking.[19][20]
-
Protein Separation: Solubilize the membrane proteins and separate them by SDS-PAGE.
-
Detection: Detect the labeled protein(s) by fluorography (to visualize the tritium signal). Early studies using this method identified a 23-kDa protein from maize coleoptiles as a potential NPA receptor.[19]
-
Mass Spectrometry: For precise site identification, excise the labeled protein band from a gel, perform in-gel proteolytic digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS to identify the peptide fragment(s) containing the covalently attached probe.
Trustworthiness & Validation: Specificity is demonstrated by competition experiments; pre-incubation with excess unlabeled NPA should significantly reduce the photo-labeling of the target protein.[19] Labeling a protein of the expected molecular weight for a PIN or ABCB transporter, and showing this labeling is absent in the corresponding knockout mutant, provides strong validation.
This in silico and in vitro combination is a powerful approach to predict a binding site and then experimentally test that prediction.
Causality & Principle: Computational docking uses the 3D structure of the target protein (from X-ray crystallography, Cryo-EM, or homology modeling) to predict the most likely binding pose and interacting residues for a ligand like NPA.[21][22] This prediction, however, is just a hypothesis. The critical validation step is site-directed mutagenesis, where the predicted interacting amino acids are mutated. If the prediction is correct, these mutations should reduce or abolish NPA binding and its inhibitory effect on auxin transport.[7][23]
Logical Workflow: Docking, Mutagenesis, and Validation
Caption: A self-validating cycle of computational prediction and experimental verification.
Detailed Protocol: Mutagenesis and Functional Assay
-
Docking: Using software like AutoDock or Schrödinger Suite, perform docking simulations of NPA onto the 3D structure of the target transporter (e.g., AtPIN1). Analyze the results to identify a high-probability binding pocket and the specific residues predicted to form hydrogen bonds or hydrophobic interactions with NPA.
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce point mutations into the cDNA of the transporter, changing the codons for the predicted key residues (e.g., changing a proline to a leucine).[23]
-
Heterologous Expression: Express both the wild-type (WT) and mutant versions of the transporter in a system that lacks endogenous auxin transport, such as Xenopus oocytes or certain yeast strains.[1][2]
-
Functional Validation:
-
Transport Assay: Measure auxin efflux from the oocytes/yeast expressing WT or mutant transporters in the presence and absence of NPA. A validated binding site mutation would result in a loss of NPA's ability to inhibit auxin efflux, while ideally preserving the transporter's basal activity.[23]
-
Binding Assay: Prepare membranes from the expression system and perform radioligand binding assays. The mutant should show significantly reduced affinity for [³H]-NPA compared to the WT.
-
Trustworthiness & Validation: The strength of this method lies in the direct functional test. A mutation that specifically disrupts NPA sensitivity without completely destroying the protein's transport function provides very strong evidence for that residue's involvement in the binding site.[23] Recent structural studies of PINs have successfully used this approach to confirm the residues that interact with NPA within the transport channel.[7]
Section 3: Comparative Analysis: NPA vs. Other Auxin Transport Inhibitors
NPA is not the only compound used to block polar auxin transport. Comparing its binding and functional characteristics to other inhibitors provides crucial context and helps delineate specific mechanisms.
| Inhibitor | Proposed Binding Target(s) | Potency / Affinity | Known Mechanism |
| NPA | PIN proteins, ABCB transporters, TWD1 | High-affinity binding (Kd ≈ 10-100 nM) to membranes.[2][14] | Competitive inhibitor of auxin transport, locks PINs in inward-facing state.[7] May disrupt ABCB-TWD1 interaction.[10] |
| TIBA | PIN proteins, possibly a distinct site from NPA.[5] | Lower affinity for the high-affinity NPA binding site in vitro.[4][5] | Competes with auxin for the efflux carrier; thought to be a transport substrate itself.[4][5] |
| Morphactins | Binds to the NPA binding site.[4][5] | Similar working concentrations to NPA (~10 µM).[4] | Competes for the NPA binding site to inhibit auxin efflux.[5] |
| BUM | ABCB transporters (primarily ABCB1).[10] | IC₅₀ is ~30-fold lower than NPA for ABCB inhibition.[10] | Competes with NPA for binding to ABCB1; disrupts TWD1-ABCB1 interaction.[10][17] |
This comparison highlights that while several compounds inhibit auxin transport, they may do so via distinct molecular interactions, reinforcing the need for precise binding site verification for each inhibitor.
Section 4: Synthesizing the Evidence: A Self-Validating Framework
To build an unassailable case for a specific binding site, data from multiple, independent lines of investigation must converge.
An Integrated Approach:
-
Start Broad: Use radioligand binding assays with membranes from WT vs. transporter knockout plants to confirm the protein family's role in high-affinity NPA binding.[10]
-
Get Specific: Use photoaffinity labeling to covalently tag the specific polypeptide(s) that bind NPA.
-
Predict and Pinpoint: Use the latest Cryo-EM structures of PIN or ABCB proteins for computational docking to predict the precise binding pocket and interacting residues.[7]
-
Validate Functionally: Perform site-directed mutagenesis of the predicted residues. A successful validation will show that the mutant protein (a) is properly expressed and localized, (b) retains basal auxin transport activity, but (c) has significantly reduced sensitivity to NPA inhibition in a functional assay and reduced affinity in a direct binding assay.[23]
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The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles. PubMed. [Link]
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Elucidating Ligand-Bound Structures of Membrane Proteins Using Solid-State NMR Spectroscopy. PubMed Central. [Link]
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Differential effects of N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA) on auxin control of swelling of the shoots of Bryophyllum calycinum Salisb. ResearchGate. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Identification, Purification, and Molecular Cloning of N-1-Naphthylphthalmic Acid-Binding Plasma Membrane-Associated Aminopeptidases from Arabidopsis. NIH. [Link]
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NPA competes with IAA and binds to a similar position in PIN1. ResearchGate. [Link]
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Surface plasmon resonance and root-growth assay results confirm the numerical predictions. ResearchGate. [Link]
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A unique mutation in PIN-FORMED1 and a genetic pathway for reduced sensitivity of Arabidopsis roots to N-1-naphthylphthalamic acid. PubMed. [Link]
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Cytokinin treatments affect the apical-basal patterning of the Arabidopsis gynoecium and resemble the effects of polar auxin transport inhibition. Frontiers in Plant Science. [Link]
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Safety Operating Guide
Navigating the Safe Handling of N-1-Naphthylphthalimide: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Professionals
Hazard Assessment: Understanding the Risks
The primary documented hazard of N-1-Naphthylphthalimide is its high toxicity to aquatic organisms, with long-lasting effects.[1] This classification (GHS H400, H410) underscores the critical importance of preventing its release into the environment.[1] While specific human health effects are not well-documented, prudence dictates treating it as a substance with the potential for skin and eye irritation, based on data from analogous chemical structures.[2] Therefore, all handling procedures must be designed to minimize personal exposure and prevent environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Laboratory Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Fully buttoned lab coat. | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised to prevent inhalation of fine particles. |
| Dissolving in Solvents | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | To be performed in a chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | To be performed in a chemical fume hood. |
| Sample Analysis (e.g., chromatography) | Safety glasses with side shields. | Nitrile or neoprene gloves. | Lab coat. | Generally not required if handling sealed vials. |
| Waste Disposal | Chemical splash goggles. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | To be performed in a chemical fume hood. |
Operational Workflow for Safe Handling
The following workflow provides a step-by-step guide to safely manage this compound from receipt to disposal, minimizing exposure and environmental release.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Before any handling, thoroughly review this guide and any available Safety Data Sheet (SDS) for this compound or structurally similar compounds.
-
Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling (to be performed in a chemical fume hood):
-
Weighing: Carefully weigh the solid this compound in the fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Reaction: Conduct all reactions within the fume hood. Ensure all glassware is securely clamped.
-
-
Cleanup and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Collect all rinsate from the decontamination of non-disposable equipment as hazardous waste.
-
Disposal Plan: Preventing Environmental Contamination
Given its high aquatic toxicity, proper disposal of this compound and its containers is crucial.[1]
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of any this compound-containing solutions down the drain.
-
-
Empty Containers:
-
Triple rinse empty containers with a suitable solvent.
-
Collect the first two rinsates as hazardous waste.
-
Deface the label on the empty container before disposal in accordance with your institution's guidelines for chemically contaminated glassware.[3]
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through a certified hazardous waste disposal service.[4]
-
By adhering to these protocols, you can ensure a safe laboratory environment for yourself and your colleagues while protecting the ecosystem from the harmful effects of this compound.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
